Gulonic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNJXZEOKUKBD-KKQCNMDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174090 | |
| Record name | D-Gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gulonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20246-53-1, 20246-33-7 | |
| Record name | Gulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gulonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20246-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Gulonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020246337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Gulonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20174090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GULONIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HB2H1463Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gulonic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Chemical Architecture of L-Gulonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-gulonic acid, a sugar acid of significant interest in biochemical and pharmaceutical research, serves as a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animal species, though not in humans who lack the L-gulonolactone oxidase enzyme. Understanding its chemical structure, properties, and the pathways it participates in is fundamental for various applications, including metabolic research and the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the chemical structure of L-gulonic acid, its physicochemical properties, its role in key biological pathways, and detailed experimental protocols for its analysis.
Chemical Structure of L-Gulonic Acid
L-gulonic acid (C₆H₁₂O₇) is a hexonic acid, meaning it is a six-carbon sugar acid.[1] Its structure can be represented in both an open-chain (acyclic) form and in cyclic forms, primarily as lactones.[2]
Open-Chain Structure
In its linear form, L-gulonic acid features a carboxylic acid group at one end of a six-carbon chain and five hydroxyl groups.[1] The stereochemistry of the chiral centers is critical to its identity. The Fischer projection provides a clear two-dimensional representation of this stereochemistry.
Caption: Fischer projection of L-gulonic acid.
Cyclic Lactone Structures
In aqueous solutions, L-gulonic acid can undergo intramolecular esterification to form cyclic esters known as lactones.[2] The hydroxyl group on the fourth (gamma) or fifth (delta) carbon atom can react with the carboxylic acid group. The most biochemically significant of these is L-gulono-1,4-lactone (also known as L-gulono-γ-lactone), which is the direct precursor to L-ascorbic acid.[2]
These cyclic structures are often depicted using Haworth projections, which provide a better sense of their three-dimensional shape.
Caption: Haworth projections of L-gulonic acid lactones.
The interconversion between the open-chain and cyclic forms is a dynamic equilibrium, influenced by factors such as pH.
Caption: Equilibrium between open-chain and lactone forms.
Physicochemical Properties
A summary of the key quantitative data for L-gulonic acid and its gamma-lactone form is presented below for easy comparison.
| Property | L-Gulonic Acid | L-Gulono-1,4-lactone |
| Molecular Formula | C₆H₁₂O₇[1][3][4] | C₆H₁₀O₆[5][6][7] |
| Molecular Weight | 196.16 g/mol [1][3][4] | 178.14 g/mol [5][7][8] |
| CAS Number | 526-97-6[1][3] | 1128-23-0[5][6][7] |
| Form | - | Solid[7] |
| Melting Point | - | 187-190 °C[7][8] |
| Optical Activity | [α]D²⁰ +12.7° (c=9 in water)[3] | [α]D¹⁹ +55° (c=4 in water)[7][8] |
Biological Role: Vitamin C Synthesis
L-gulonic acid is a pivotal intermediate in the biosynthetic pathway of L-ascorbic acid (Vitamin C) in many vertebrates. The pathway typically starts from D-glucose.
References
- 1. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 2. mdpi.org [mdpi.org]
- 3. A sensitive automated procedure for the determination of glucuronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
An In-depth Technical Guide to the Stereoisomers of Gulonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of gulonic acid, detailing their physicochemical properties, biological significance, and relevant experimental methodologies. This compound, a six-carbon sugar acid, is a derivative of the aldohexose sugar gulose. Due to its four chiral centers, it exists as 16 distinct stereoisomers, comprising eight pairs of D and L enantiomers. Understanding the unique properties of each isomer is critical for applications ranging from synthetic chemistry to metabolic research.
The Stereoisomers of this compound
This compound belongs to the family of aldonic acids, which are formed by the oxidation of the aldehyde group of an aldose sugar. The 16 stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid correspond to the oxidation products of the eight aldohexoses. The D-isomers are named based on their parent D-sugars: Allose, Altrose, Glucose, Mannose, Gulose, Idose, Galactose, and Talose. Their corresponding aldonic acids are Allonic, Altronic, Gluconic, Mannonic, Gulonic, Idonic, Galactonic, and Talonic acid. Each D-acid has a corresponding L-enantiomer.
These isomers differ in the spatial orientation of the hydroxyl (-OH) groups along the carbon chain. Isomers that differ at only a single chiral center are known as epimers. For instance, D-Gluconic acid and D-Mannonic acid are C2 epimers, while D-Gluconic acid and D-Galactonic acid are C4 epimers.
Physicochemical Properties
The physical and chemical properties of these stereoisomers, such as melting point, specific rotation, and acidity (pKa), are distinct and critical for their identification and application. In aqueous solutions, these acids exist in equilibrium with their corresponding γ- (1,4) and δ- (1,5) lactones (cyclic esters). The data presented below is a compilation from various sources; note that experimental data for rarer isomers is limited.
Table 1: Physicochemical Properties of this compound Stereoisomers and Related Aldonic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation [α]D | pKa (25°C) |
| D-Gulonic Acid | C₆H₁₂O₇ | 196.16 | Forms lactone | -6° → -38.6° (mutarotation) | 3.68 |
| D-Gulono-γ-lactone | C₆H₁₀O₆ | 178.14 | 182-188 | -55° (c=4, H₂O) | N/A |
| L-Gulonic Acid | C₆H₁₂O₇ | 196.16 | Forms lactone | +12.7° (c=9) | N/A |
| L-Gulono-γ-lactone | C₆H₁₀O₆ | 178.14 | 187-190 | N/A | N/A |
| D-Gluconic Acid | C₆H₁₂O₇ | 196.16 | 131 | N/A | 3.86 |
| D-Glucono-δ-lactone | C₆H₁₀O₆ | 178.14 | 153 | +6.2° → +63.9° | N/A |
| D-Galactonic Acid | C₆H₁₂O₇ | 196.16 | 122 | N/A | 3.35 (Predicted) |
| D-Mannonic Acid | C₆H₁₂O₇ | 196.16 | N/A | N/A | N/A |
| D-Altronic Acid | C₆H₁₂O₇ | 196.16 | N/A | N/A | N/A |
| L-Idonic Acid | C₆H₁₂O₇ | 196.16 | N/A | N/A | N/A |
| D-Talonic Acid | C₆H₁₂O₇ | 196.16 | N/A | N/A | N/A |
| D-Allonic Acid | C₆H₁₂O₇ | 196.16 | N/A | N/A | N/A |
Biological Significance and Pathways
While many aldonic acids are intermediates in metabolism, the most well-characterized biological role involving a this compound stereoisomer is the biosynthesis of L-ascorbic acid (Vitamin C).
Vitamin C (L-Ascorbic Acid) Biosynthesis
In most vertebrates, L-ascorbic acid is synthesized from glucose. A key intermediate in this pathway is L-gulonic acid, which is converted to its lactone form, L-gulono-γ-lactone. This lactone is the direct precursor to Vitamin C. The final step is catalyzed by the enzyme L-gulonolactone oxidase (GULO). Humans, other primates, and guinea pigs lack a functional GULO enzyme due to genetic mutations, making Vitamin C an essential dietary nutrient for these species.[1][2]
The pathway begins with D-glucuronate, which is formed from UDP-glucuronate.[3]
Other Biological Roles
-
Galactonic Acid: This is a metabolic breakdown product of galactose.[4][5] Chronically high levels are associated with the metabolic disorder galactosemia.[6]
-
Idonic Acid: L-Idonic acid is noted for its potential role in regulating glucose metabolism and mitigating oxidative stress, with research suggesting its relevance in conditions like diabetes and Alzheimer's disease.[]
-
Gluconic Acid: D-Gluconic acid and its salts (gluconates) are widely used in the food and pharmaceutical industries. It acts as an effective chelating agent, binding to metal ions and preventing them from participating in chemical reactions.[8]
Experimental Protocols
Synthesis of this compound and its Stereoisomers
The synthesis of aldonic acids can be achieved through various methods, most commonly through the oxidation of the parent aldose sugar.
Protocol 4.1.1: General Synthesis by Oxidation of Aldoses
This method describes a general procedure for oxidizing an aldose to its corresponding aldonic acid using a mild oxidizing agent like bromine water.[9]
-
Dissolution: Dissolve the desired aldose (e.g., D-gulose) in deionized water to create a saturated or near-saturated solution.
-
Oxidation: Slowly add bromine water (a solution of Br₂ in water) to the sugar solution while stirring at room temperature. The reaction is typically monitored by the disappearance of the bromine color. Maintain a slightly acidic pH to promote the reaction.
-
Neutralization & Removal of Bromide: After the reaction is complete (indicated by the persistence of the bromine color), remove the excess bromine by bubbling air through the solution. Neutralize the resulting hydrobromic acid by adding a suspension of silver carbonate (Ag₂CO₃). This will precipitate silver bromide (AgBr).
-
Filtration: Filter the solution to remove the precipitated silver bromide.
-
Isolation: The filtrate contains the aldonic acid. The free acid can be isolated by careful evaporation of the water under reduced pressure. Often, the acid will spontaneously form its more stable lactone upon concentration. The product can be further purified by recrystallization from a suitable solvent like ethanol (B145695).
Protocol 4.1.2: Preparation of D-Gulonic Acid Sodium Salt
This protocol is adapted from the literature for the preparation of the sodium salt of D-gulonic acid via reduction.
-
Starting Material: Begin with sodium D-glucuronate dissolved in an alkaline medium (e.g., sodium hydroxide (B78521) solution).
-
Reduction: Cool the solution in an ice bath and slowly add sodium amalgam (Na(Hg)) with constant stirring. This reduces the C6 carboxyl group of glucuronate.
-
Reaction Quenching: Once the reaction is complete, carefully quench any remaining sodium amalgam with dilute acid.
-
Purification: The resulting solution contains sodium D-gulonate. The product can be precipitated and purified through crystallization, typically by adding ethanol to the concentrated aqueous solution.
Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the separation and quantification of aldonic acids. Anion-exchange chromatography is particularly effective due to the charged nature of the carboxylate group at neutral or basic pH.
Protocol 4.2.1: Analysis of Aldonic Acids using Anion-Exchange HPLC with Pulsed Amperometric Detection (PAD)
This method is highly sensitive and suitable for detecting non-chromophoric carbohydrates and their derivatives.
-
Instrumentation:
-
HPLC system with a gradient pump.
-
Anion-exchange column (e.g., Dionex CarboPac™ series).
-
Pulsed Amperometric Detector (PAD) with a gold working electrode.
-
-
Mobile Phase Preparation:
-
Prepare an aqueous solution of sodium hydroxide (e.g., 100 mM NaOH) using deionized, degassed water. This serves as the eluent.
-
A gradient of sodium acetate (B1210297) in NaOH may be used to improve the separation of multiple aldonic acids.
-
-
Sample Preparation:
-
Dilute the sample containing the aldonic acid(s) in deionized water to a concentration within the detector's linear range (typically in the low mg/L or µg/L range).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: 30-35 °C.
-
Injection Volume: 10 - 25 µL.
-
Detection (PAD Waveform): A standard carbohydrate waveform consisting of potentials for detection, oxidation, and reduction is applied to the gold electrode to ensure a clean, active surface for reproducible detection.
-
-
Quantification:
-
Prepare a series of calibration standards of the pure aldonic acids of interest.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 3. Vitamin C. Biosynthesis, recycling and degradation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Galactonic acid | C6H12O7 | CID 128869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. ncert.nic.in [ncert.nic.in]
A Technical Guide to Gulonic Acid: Properties, Metabolism, and Analysis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key biochemical compounds is paramount. Gulonic acid, a sugar acid derived from glucose, plays a significant role in metabolic pathways and serves as a crucial intermediate in the industrial synthesis of ascorbic acid (Vitamin C). This technical guide provides an in-depth overview of the chemical properties, metabolic significance, and analytical methodologies pertaining to this compound and its derivatives.
Core Properties of this compound and Its Derivatives
The physical and chemical properties of this compound and its related compounds are fundamental to their application in research and industry. The following table summarizes the key quantitative data for various forms of this compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| L-Gulonic Acid | 526-97-6[1][2] | C6H12O7[1][2][3] | 196.16[1][2][3] |
| D-Gulonic Acid | 20246-53-1[4] | C6H12O7[4] | 196.16[4] |
| L-Gulonic acid γ-lactone | 1128-23-0[5] | C6H10O6[5] | 178.140[5] |
| 2-keto-L-Gulonic acid | 526-98-7[6] | C6H10O7[6] | 194.14[6] |
| 2,3-Diketo-L-gulonic acid | 3445-22-5[7] | C6H8O7[7] | 192.12[7] |
Metabolic Significance and Biosynthetic Pathways
This compound is a key player in the uronic acid pathway, an alternative route for glucose metabolism. This pathway is notable for its role in the synthesis of ascorbic acid in many animals, although humans lack the final enzyme in this sequence.
The Uronic Acid Pathway and Ascorbic Acid Synthesis
The metabolic journey to this compound begins with glucose-6-phosphate. Through a series of enzymatic reactions, it is converted to UDP-glucuronic acid. This "active" form of glucuronic acid can then be reduced to L-gulonic acid, a critical precursor to Vitamin C.[5] In animals capable of synthesizing their own ascorbic acid, L-gulonic acid is converted to L-ascorbic acid via the enzyme L-gulonolactone oxidase.
Below is a diagram illustrating the metabolic conversion of D-glucose to L-ascorbic acid, highlighting the central role of L-gulonic acid.
Industrial Synthesis: The Reichstein Process
The industrial production of Vitamin C heavily relies on the Reichstein process, a chemo-microbial method that synthesizes ascorbic acid from D-glucose.[8] A key step in this process is the conversion of an intermediate to 2-keto-L-gulonic acid, which is then rearranged to form L-ascorbic acid.[6][8] This underscores the industrial importance of this compound derivatives as direct precursors to this essential vitamin.
Experimental Protocols for Quantification
Accurate quantification of this compound and its derivatives is crucial for both research and industrial quality control. High-Performance Liquid Chromatography (HPLC) and enzymatic assays are two common and reliable methods.
High-Performance Liquid Chromatography (HPLC) Analysis of 2-keto-L-gulonic Acid
This protocol provides a general framework for the quantification of 2-keto-L-gulonic acid (2-KGA) in a sample matrix, such as a fermentation broth.
Objective: To separate and quantify 2-KGA from a mixture of other organic acids.
Methodology:
-
Sample Preparation:
-
Centrifuge the sample to remove any particulate matter.
-
Filter the resulting supernatant through a 0.22 µm or 0.45 µm membrane filter to ensure a particle-free solution for injection.
-
Dilute the filtered sample with the mobile phase to a concentration that falls within the established calibration range of the instrument.[9]
-
-
Chromatographic System:
-
Column: Anion exchange columns, such as the Aminex HPX-87H, are commonly employed for the separation of organic acids.[9]
-
Mobile Phase: An isocratic mobile phase of 5 mmol/L sulfuric acid is often effective.[9]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[9]
-
Column Temperature: Maintain the column at a constant temperature, for example, 35°C, to ensure reproducible retention times.[9]
-
Detection: A UV detector is suitable for detecting 2-KGA.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample into the HPLC system.
-
Record the chromatogram. The peak corresponding to 2-KGA is identified by comparing its retention time to that of a known standard.
-
Quantify the concentration of 2-KGA by integrating the peak area and comparing it to a calibration curve constructed from standard solutions of known concentrations.[9]
-
The following diagram outlines the logical workflow for this HPLC analysis.
Enzymatic Assay for D-Gluconic Acid Quantification
Enzymatic assays offer high specificity and sensitivity for the quantification of D-gluconic acid. Commercially available kits are widely used for this purpose.
Principle: The assay is based on the principle that D-gluconic acid is phosphorylated by gluconokinase to form D-gluconate-6-phosphate. This reaction is coupled to a series of enzymatic steps that ultimately result in the formation of a product that can be measured spectrophotometrically. The amount of the final product is directly proportional to the initial concentration of D-gluconic acid.[10]
General Procedure (based on commercially available kits):
-
Reagent Preparation: Prepare assay buffers, enzyme mixes, and standards as per the kit manufacturer's instructions.
-
Sample Preparation:
-
Clarify samples as needed to remove turbidity. For samples with high protein content, deproteinization may be necessary.
-
Dilute samples to ensure the D-gluconic acid concentration falls within the linear range of the assay.
-
-
Assay:
-
Pipette the prepared samples, standards, and a blank (reagent without the sample) into a 96-well microplate or cuvettes.
-
Add the enzyme mixture to initiate the reaction.
-
Incubate for the time specified in the protocol, typically at room temperature or 37°C.
-
-
Measurement:
-
Measure the absorbance at the specified wavelength (e.g., 340 nm for NADH formation) using a microplate reader or spectrophotometer.[11]
-
-
Calculation:
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus the concentration of the D-gluconic acid standards.
-
Determine the concentration of D-gluconic acid in the samples from the standard curve.
-
This technical guide provides a foundational understanding of this compound for professionals in research and drug development. The provided data and protocols serve as a starting point for further investigation and application of this important biochemical.
References
- 1. Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reconstruction of amino acid biosynthetic pathways increases the productivity of 2-keto-L-gulonic acid in Ketogulonicigenium vulgare-Bacillus endophyticus consortium via genes screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. US5998634A - One-step synthesis of vitamin-C (L-ascorbic acid) - Google Patents [patents.google.com]
- 5. biologydiscussion.com [biologydiscussion.com]
- 6. benchchem.com [benchchem.com]
- 7. D-Gluconic D-Glucono delta lactone Assay Kit - gluconic acid | Megazyme [megazyme.com]
- 8. Reichstein process - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. prod-docs.megazyme.com [prod-docs.megazyme.com]
The Solubility of Gulonic Acid in Organic Solvents: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and their intermediates is fundamental. Gulonic acid, a key sugar acid and a direct precursor to Vitamin C (ascorbic acid) in many species, presents a case where its solubility characteristics are crucial for its synthesis, purification, and potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on the solubility of this compound and its derivatives in various organic solvents, details relevant experimental protocols, and visualizes a general workflow for solubility determination.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. Much of the existing data pertains to its lactone form, D-gulono-1,4-lactone, or the closely related compound, gluconic acid. The following tables summarize the available information to provide a comparative overview.
Table 1: Solubility of D-Gulono-1,4-lactone
| Solvent | Solubility | Temperature (°C) | Citation |
| Dimethylformamide (DMF) | 3 mg/mL | Not Specified | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 3 mg/mL | Not Specified | [1] |
| Dimethyl sulfoxide (DMSO) | 36 mg/mL | Not Specified | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 3 mg/mL | Not Specified | [1] |
| Water | 36 mg/mL | Not Specified | |
| Methanol | Very Slightly Soluble | Not Specified | [2][3] |
| Ethanol | Insoluble | Not Specified |
Table 2: Solubility of Gluconic Acid
| Solvent | Solubility | Temperature (°C) | Citation |
| Water | 316 g/L | 25 | [4] |
| Water | 100 g/100 mL | 20 | [5] |
| Methanol | Slightly Soluble | Not Specified | [5] |
| Dimethyl sulfoxide (DMSO) | Slightly Soluble | Not Specified | [5] |
| Ethanol | Slightly Soluble | [6] | |
| Non-polar organic solvents | Minimally Soluble | Not Specified |
Table 3: Qualitative Solubility of 2-Keto-L-gulonic Acid
| Solvent | Solubility Description | Temperature (°C) | Citation |
| Water | Moderately Soluble | Not Specified | |
| Methanol | The sodium salt has very low solubility (<0.01 wt. %) | 40 | [7] |
| Methanol/Water (90:10) | The sodium salt has very low solubility (<0.1 wt. %) | 40 | [7] |
| Acetone | Can be used to wash crystals, suggesting low solubility. | Not Specified |
Experimental Protocols for Solubility Determination
A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general gravimetric method, which can be adapted for determining the solubility of this compound in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Constant temperature water bath or incubator
-
Analytical balance
-
Vials with airtight caps
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system (for concentration analysis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid is necessary to ensure that the solution reaches saturation.
-
Place the vial in a constant temperature bath and stir the suspension vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the this compound.
-
Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final and initial mass of the vial.
-
The mass of the solvent is the difference between the mass of the vial with the solution and the mass of the vial with the dried residue.
-
Solubility can then be expressed in various units, such as g/100 g of solvent or mg/mL.
-
-
Alternative Concentration Analysis (HPLC):
-
Instead of solvent evaporation, the concentration of this compound in the filtered supernatant can be determined using a calibrated HPLC method.
-
A suitable mobile phase and column (e.g., a C18 column) would need to be developed. The concentration is determined by comparing the peak area of the sample to a standard curve of known this compound concentrations.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of this compound solubility.
Conclusion and Future Directions
The solubility of this compound in organic solvents is a critical parameter for its use in various scientific and industrial applications. However, there is a notable scarcity of comprehensive, quantitative data in the existing literature. The information available is largely qualitative or pertains to related compounds such as D-gulono-1,4-lactone and gluconic acid.
For professionals in drug development and chemical research, this data gap highlights the need for systematic studies to determine the solubility of both D- and L-gulonic acid in a broad range of pharmaceutically relevant organic solvents at various temperatures. The experimental protocol detailed in this guide provides a robust framework for conducting such investigations. The generation of a comprehensive solubility profile for this compound will undoubtedly facilitate its broader application and the optimization of processes involving this important sugar acid.
References
- 1. l-Gulonic acid, «gamma»-lactone (CAS 1128-23-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gluconic acid - Wikipedia [en.wikipedia.org]
- 5. Gluconic acid CAS#: 526-95-4 [m.chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. CN1169978A - Separation method of 2-keto-L-gulonic acid - Google Patents [patents.google.com]
The Synthesis of L-Gulonic Acid Gamma-Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Gulonic acid gamma-lactone is a crucial chiral intermediate in various synthetic pathways, most notably in the industrial production of L-ascorbic acid (Vitamin C). Its stereochemistry makes it a valuable building block for the synthesis of numerous pharmaceuticals and other fine chemicals. This technical guide provides an in-depth overview of the core synthesis pathways of L-gulonic acid gamma-lactone, presenting quantitative data, detailed experimental protocols, and visual representations of the involved chemical and biological transformations.
Core Synthesis Pathways
There are three primary routes for the synthesis of L-gulonic acid gamma-lactone: the industrial Reichstein process, the natural animal biosynthetic pathway, and direct chemical synthesis from L-ascorbic acid. Each of these pathways offers distinct advantages and is suited for different applications, from large-scale industrial production to specific laboratory-scale syntheses.
The Reichstein Process
The Reichstein process, developed in the 1930s, is a chemo-microbial method that has long been the cornerstone of industrial Vitamin C production.[1] L-gulonic acid gamma-lactone is a key intermediate in the final stages of this process. The overall process starts from D-glucose and involves a combination of chemical and microbial transformations.[2][3]
Quantitative Data for the Reichstein Process
| Step No. | Reaction | Key Reagents/Catalysts | Yield (%) | Reference |
| 1 | D-Glucose → D-Sorbitol | Ni catalyst, H₂ | ~100 | [1] |
| 2 | D-Sorbitol → L-Sorbose | Acetobacter suboxydans | 60-95 | |
| 3 | L-Sorbose → Diacetone-L-sorbose | Acetone, Acid | ~80 | |
| 4 | Diacetone-L-sorbose → 2-Keto-L-gulonic acid | KMnO₄, H₂O | ~90 | [1] |
| 5 | 2-Keto-L-gulonic acid → L-Ascorbic Acid (via L-gulonic acid gamma-lactone) | Acid/Base | ~75 | [1] |
Experimental Protocols for Key Steps in the Reichstein Process
Protocol 1: Catalytic Hydrogenation of D-Glucose to D-Sorbitol [4][5]
Objective: To reduce D-glucose to D-sorbitol using a Raney Nickel catalyst.
Materials:
-
D-glucose
-
Raney Nickel catalyst
-
Deionized water
-
Hydrogen gas
-
High-pressure reactor
Procedure:
-
Prepare a solution of D-glucose in deionized water (e.g., 90 mM).[5]
-
Add the Raney Nickel catalyst to the glucose solution. The catalyst to D-glucose ratio can be optimized (e.g., 5-15 wt%).[4]
-
Transfer the mixture to a high-pressure reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 40-60 atm).[6]
-
Heat the reactor to the target temperature (e.g., 120-160°C).[4][6]
-
Maintain the reaction under stirring for a specified duration (e.g., 67 minutes for optimal yield).[4]
-
After the reaction is complete, cool the reactor and carefully release the hydrogen pressure.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
The resulting solution contains D-sorbitol, which can be used in the next step.
Protocol 2: Microbial Oxidation of D-Sorbitol to L-Sorbose [7][8]
Objective: To stereoselectively oxidize D-sorbitol to L-sorbose using Acetobacter suboxydans.
Materials:
-
D-sorbitol solution (from Protocol 1)
-
Acetobacter suboxydans culture
-
Fermentation medium (containing nutrients like yeast extract, peptone)
-
Sterile fermenter
-
pH control system (e.g., NaOH or H₂SO₄)
-
Aeration system
Procedure:
-
Sterilize the fermentation medium and the fermenter.
-
Inoculate the sterile medium with a pre-culture of Acetobacter suboxydans.
-
Add the D-sorbitol solution to the fermenter. The initial sorbitol concentration can be around 200 g/L for batch fermentation.[8]
-
Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH (e.g., 4.0-6.0).[3]
-
Provide adequate aeration to the culture.
-
Monitor the conversion of D-sorbitol to L-sorbose using techniques like HPLC.
-
The fermentation is typically complete within 18-24 hours.[8]
-
After fermentation, the L-sorbose can be isolated from the broth.
Logical Workflow of the Reichstein Process
References
- 1. researchgate.net [researchgate.net]
- 2. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) [ijbs.com]
- 3. Reichstein process - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 7. Fermentative production of L-sorbose from D-sorbitol by Acetobacter suboxydans (vinegar isolate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Enigmatic Intermediate: A Technical Guide to the Natural Sources and Abundance of Gulonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence and abundance of gulonic acid, a crucial but often overlooked intermediate in biochemical pathways. While not a compound found in high concentrations in common natural sources, its significance lies in its role as a precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in many species. This document provides a comprehensive overview of its biochemical context, methods for its study, and quantitative data to support further research and development.
Natural Occurrence: The Ascorbic Acid Biosynthesis Pathway
This compound is not a compound that is stored or found in high levels in plants or animals. Instead, its primary natural source is as a transient metabolic intermediate in the liver of animals that can synthesize their own Vitamin C. The pathway starts with glucose and proceeds through several steps to produce L-ascorbic acid. This compound is a key molecule in this chain of reactions.
The central pathway involves the conversion of D-glucuronic acid to L-gulonic acid, which is then converted to L-gulono-γ-lactone. In animals capable of synthesizing Vitamin C, the enzyme L-gulono-γ-lactone oxidase then catalyzes the final step to produce L-ascorbic acid. Notably, humans, other primates, and guinea pigs lack this enzyme, and therefore cannot use this compound to produce Vitamin C, making it an essential dietary nutrient for these species.
Below is a diagram illustrating the core segment of the ascorbic acid biosynthesis pathway, highlighting the position of this compound.
Abundance of this compound
The "abundance" of this compound is best understood in terms of metabolic flux rather than static concentration. As a transient intermediate, its concentration in tissues like the liver is generally low and dependent on the overall rate of Vitamin C synthesis. This rate is influenced by factors such as species, developmental stage, and stress levels.
While specific concentrations in various organisms are not widely reported due to its transient nature, the capacity for its production can be inferred from the presence and activity of the enzymes in the ascorbic acid pathway.
Table 1: Capability for L-Ascorbic Acid Synthesis via the this compound Pathway in Various Animals
| Animal Group | Synthesizes Vitamin C? | Key Enzyme (L-Gulono-γ-lactone oxidase) |
| Most Mammals (e.g., rats, mice, goats) | Yes | Present and functional |
| Humans and other Primates | No | Gene is present but non-functional (pseudogene) |
| Guinea Pigs | No | Gene is present but non-functional (pseudogene) |
| Most Birds | Yes | Present and functional |
| Most Reptiles and Amphibians | Yes | Present and functional |
Experimental Protocols for the Study of this compound
The study of this compound and its role in metabolism requires precise methodologies for its extraction and quantification, as well as for assaying the activity of related enzymes.
Extraction and Quantification of this compound from Biological Tissues
The following workflow outlines a general procedure for the analysis of this compound from a liver tissue sample. This typically involves homogenization, deproteinization, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Methodology:
-
Homogenization: A known weight of fresh liver tissue is homogenized in a cold solution of perchloric acid to precipitate proteins and halt enzymatic activity.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant, containing the acid-soluble metabolites including this compound, is carefully collected.
-
Derivatization: The sample is lyophilized and then derivatized to increase its volatility for gas chromatography. A common method is silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). An internal standard (e.g., a stable isotope-labeled version of this compound) is added at this stage for accurate quantification.
-
GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The this compound derivative is separated from other compounds based on its retention time and identified by its unique mass spectrum.
-
Quantification: The amount of this compound is determined by comparing the peak area of its derivative to that of the known concentration of the internal standard.
Enzymatic Assay for Glucuronate Reductase
The activity of glucuronate reductase, the enzyme that produces L-gulonic acid, can be measured spectrophotometrically by monitoring the oxidation of the cofactor NADPH.
Principle: D-Glucuronic Acid + NADPH + H⁺ -> L-Gulonic Acid + NADP⁺
The rate of decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, is directly proportional to the enzyme activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0), NADPH, and the sample containing the enzyme (e.g., a cytosolic fraction of a liver homogenate).
-
Initiation: The reaction is initiated by adding the substrate, D-glucuronic acid.
-
Measurement: The absorbance at 340 nm is monitored over time using a spectrophotometer.
-
Calculation: The enzyme activity is calculated using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹) and is typically expressed in units of µmol of NADPH oxidized per minute per milligram of protein.
Conclusion
This compound, while not a readily available natural product, is a cornerstone of L-ascorbic acid biosynthesis in many species. Its study is crucial for understanding the metabolic differences between species that can and cannot synthesize Vitamin C. The abundance of this compound is transient and dictated by the metabolic flux through this vital pathway. The experimental protocols outlined in this guide provide a framework for researchers to quantify this elusive intermediate and its related enzymatic activities, paving the way for further investigations in drug development, nutrition, and comparative biochemistry.
The Uronic Acid Pathway: A Pivotal Role for Gulonic Acid in Metabolism and Detoxification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The uronic acid pathway, a critical alternative route for glucose metabolism, plays a central role in xenobiotic detoxification, glycosaminoglycan synthesis, and in most animals, the endogenous production of ascorbic acid (Vitamin C). L-gulonic acid emerges as a key intermediate within this pathway, representing a crucial junction point that dictates the metabolic fate of glucuronic acid. This technical guide provides a comprehensive overview of the role of L-gulonic acid, detailing the enzymatic reactions it undergoes, its connection to other metabolic pathways, and the methodologies used for its study.
The Uronic Acid Pathway: An Overview
The uronic acid pathway is a sequence of enzymatic reactions that converts glucose-6-phosphate into glucuronic acid, pentoses, and, in many species, ascorbic acid. Unlike glycolysis, this pathway does not generate ATP. Its primary functions lie in the production of UDP-glucuronic acid (UDPGA), a vital molecule for conjugation reactions, and the synthesis of essential polysaccharides. The pathway is most active in the liver, the primary site of detoxification.
The initial steps of the pathway involve the conversion of glucose-6-phosphate to glucose-1-phosphate, which is then activated to UDP-glucose. UDP-glucose dehydrogenase, an NAD+-dependent enzyme, oxidizes UDP-glucose to UDP-glucuronic acid. UDP-glucuronic acid is the activated form of glucuronic acid and serves as the precursor for the synthesis of glycosaminoglycans and for the glucuronidation of various endogenous and exogenous compounds, rendering them more water-soluble for excretion.
L-Gulonic Acid: The Central Intermediate
The fate of D-glucuronic acid is a critical branch point in the pathway. It can be reduced to L-gulonic acid by the action of glucuronate reductase (also known as aldehyde reductase), an NADPH-dependent enzyme. This reaction is a key step in the pathway leading to ascorbic acid synthesis and the formation of pentoses.
Enzymatic Conversion of D-Glucuronic Acid to L-Gulonic Acid
The reduction of D-glucuronic acid to L-gulonic acid is catalyzed by glucuronate reductase (EC 1.1.1.19). This enzyme belongs to the oxidoreductase family and specifically acts on the CH-OH group of the donor with NAD+ or NADP+ as the acceptor[1]. The systematic name for this enzyme class is L-gulonate:NADP+ 6-oxidoreductase[1].
The reaction is as follows: D-Glucuronic acid + NADPH + H+ ⇌ L-Gulonic acid + NADP+
Metabolic Fates of L-Gulonic Acid
L-gulonic acid stands at a metabolic crossroads, with its subsequent conversion leading to either the synthesis of ascorbic acid or its entry into the pentose (B10789219) phosphate (B84403) pathway.
Ascorbic Acid Synthesis
In most animals, with the notable exceptions of primates (including humans) and guinea pigs, L-gulonic acid is a direct precursor for the synthesis of L-ascorbic acid (Vitamin C). This process involves the following steps:
-
Lactonization: L-gulonic acid is converted to L-gulono-γ-lactone.
-
Oxidation: The enzyme L-gulono-γ-lactone oxidase (GULO; EC 1.1.3.8) catalyzes the oxidation of L-gulono-γ-lactone to 2-keto-L-gulono-γ-lactone, which then spontaneously isomerizes to L-ascorbic acid[2][3]. This enzyme is a microsomal flavoprotein that uses FAD as a cofactor[3]. The absence of a functional GULO enzyme in humans necessitates the dietary intake of Vitamin C[4].
Entry into the Pentose Phosphate Pathway
Alternatively, L-gulonic acid can be further metabolized to enter the pentose phosphate pathway. This involves the oxidation of L-gulonic acid to 3-keto-L-gulonic acid, which is then decarboxylated to form L-xylulose. L-xylulose can be subsequently converted to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway[5]. This connection highlights the interconnectivity of carbohydrate metabolic pathways.
Quantitative Data
Understanding the kinetics of the enzymes involved in gulonic acid metabolism and the concentration of this intermediate is crucial for assessing the flux through the uronic acid pathway.
| Enzyme | Substrate | K_m (mM) | V_max | Source Organism | Reference |
| Glucuronate Reductase | D-Glucuronic Acid | 6 | N/A | Rat Kidney | [6] |
| D-Glucuronolactone | 9 | N/A | Rat Kidney | [6] | |
| D-Galacturonic Acid | 4 | N/A | Rat Kidney | [6] | |
| L-Iduronic Acid | 6 | N/A | Rat Kidney | [6] | |
| 2,5-Diketo-D-gluconate Reductase | 2,5-Diketo-D-gluconate | 26 | 500 min⁻¹ | Corynebacterium sp. | [7] |
| NADPH | 0.01 | [7] |
N/A: Data not available in the searched sources.
| Metabolite | Tissue | Concentration | Condition | Reference |
| Glucuronic Acid | Plasma | Elevated | Schizophrenia | [8] |
| Plasma | Increases with age | Normal aging | [8] | |
| Plasma | Elevated | Diabetes, chronic kidney disease, cancer, liver disease | [8] |
Experimental Protocols
Assay for Glucuronate Reductase Activity
Principle: The activity of glucuronate reductase is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+ in the presence of D-glucuronic acid.
Reagents:
-
100 mM Potassium phosphate buffer, pH 7.0
-
10 mM D-Glucuronic acid solution
-
2 mM NADPH solution
-
Enzyme preparation (tissue homogenate supernatant or purified enzyme)
Procedure:
-
Prepare a reaction mixture containing:
-
850 µL of 100 mM Potassium phosphate buffer (pH 7.0)
-
100 µL of 10 mM D-Glucuronic acid
-
50 µL of enzyme preparation
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of 2 mM NADPH.
-
Immediately measure the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
A blank reaction without D-glucuronic acid should be run to account for any non-specific NADPH oxidation.
-
Enzyme activity is calculated using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.
Assay for L-Gulono-γ-lactone Oxidase (GULO) Activity
Principle: GULO activity is determined by measuring the formation of ascorbic acid from L-gulono-γ-lactone. The ascorbic acid produced can be quantified using a colorimetric assay.
Reagents:
-
100 mM Potassium phosphate buffer, pH 7.4
-
20 mM L-Gulono-γ-lactone solution
-
10% (w/v) Trichloroacetic acid (TCA)
-
Ascorbic acid standard solutions
-
Colorimetric reagent for ascorbic acid (e.g., 2,4-dinitrophenylhydrazine (B122626) method)
-
Microsomal fraction from tissue homogenate (e.g., liver)
Procedure:
-
Prepare a reaction mixture containing:
-
800 µL of 100 mM Potassium phosphate buffer (pH 7.4)
-
100 µL of microsomal preparation
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Start the reaction by adding 100 µL of 20 mM L-gulono-γ-lactone.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 500 µL of 10% TCA.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Quantify the ascorbic acid content in the supernatant using a standard colorimetric method.
-
A blank reaction without L-gulono-γ-lactone should be included.
-
Enzyme activity is expressed as nmol of ascorbic acid formed per minute per mg of protein.
Quantification of this compound in Tissue Samples by HPLC
Principle: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector can be used for the separation and quantification of this compound in biological samples.
Sample Preparation:
-
Homogenize the tissue (e.g., liver) in a suitable buffer (e.g., ice-cold perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate to obtain a clear supernatant.
-
Neutralize the supernatant with a base (e.g., potassium carbonate).
-
Centrifuge again to remove the precipitate.
-
Filter the final supernatant through a 0.22 µm filter before HPLC analysis.
HPLC Conditions (Example):
-
Column: A suitable ion-exchange or reversed-phase column for organic acid analysis.
-
Mobile Phase: An aqueous buffer with a low pH (e.g., dilute sulfuric acid or phosphate buffer).
-
Detection: Refractive Index (RI) detector or UV detector at a low wavelength (e.g., 210 nm).
-
Quantification: Based on a standard curve prepared with known concentrations of L-gulonic acid.
Visualizations
Caption: The Uronic Acid Pathway highlighting the central role of L-Gulonic Acid.
Caption: Experimental workflow for the determination of L-Gulono-γ-lactone oxidase (GULO) activity.
Conclusion
L-gulonic acid is a pivotal metabolite in the uronic acid pathway, acting as a key precursor for ascorbic acid synthesis in many animals and linking glucose metabolism to the pentose phosphate pathway. The enzymes responsible for its formation and subsequent conversion, glucuronate reductase and L-gulono-γ-lactone oxidase, are critical control points in this pathway. A thorough understanding of the kinetics and regulation of these enzymes, as well as the factors influencing the metabolic fate of L-gulonic acid, is essential for researchers in the fields of biochemistry, nutrition, and drug development. The methodologies outlined in this guide provide a framework for the detailed investigation of this important metabolic route. Further research to elucidate the precise intracellular concentrations of this compound and the regulatory mechanisms governing its metabolism will provide deeper insights into its physiological and pathological significance.
References
- 1. Glucuronate reductase - Wikipedia [en.wikipedia.org]
- 2. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 3. EC 1.1.3.8 [iubmb.qmul.ac.uk]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Purification and characterization of 2,5-diketo-D-gluconate reductase from Corynebacterium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association between plasma glucuronic acid levels and clinical features in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of gulonic acid research
An In-depth Technical Guide to the Discovery and History of Gulonic Acid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (C₆H₁₂O₇) is a sugar acid derived from glucose, playing a pivotal role in both historical industrial synthesis and crucial biological pathways. While it may not be as widely known as its precursor, glucose, or its famous derivative, ascorbic acid (Vitamin C), the study of this compound and its intermediates has been fundamental to advancements in chemical synthesis, biotechnology, and our understanding of metabolism. This technical guide provides a comprehensive overview of the discovery, history, and core research milestones related to this compound, with a focus on its central role in the production of Vitamin C and its place in natural biological systems.
Early History and the Dawn of Industrial Vitamin C Synthesis
The history of this compound is inextricably linked to the large-scale synthesis of ascorbic acid. While earlier work in the late 19th century identified related sugar acids like gluconic acid, the significance of this compound's precursor came to the forefront in the 1930s.[1] Polish-Swiss chemist Tadeusz Reichstein and his colleagues developed the first commercially viable method for synthesizing Vitamin C in 1933.[2][3] This multi-step chemo-microbial method, known as the Reichstein process , became the cornerstone of industrial Vitamin C production for decades and established the critical importance of a key this compound derivative.[4][5]
The Reichstein Process: A Landmark in Chemo-Microbial Synthesis
The Reichstein process is a five-step method that converts D-glucose into L-ascorbic acid. The genius of the process lies in its combination of chemical reactions and a key microbial fermentation step to achieve the correct stereochemistry.[2] The central intermediate in this process is 2-keto-L-gulonic acid (2-KGA) , the immediate precursor to L-ascorbic acid.[4]
Experimental Protocol: The Reichstein Process
The following protocol outlines the foundational multi-step synthesis of L-ascorbic acid as developed by Reichstein.[2][6]
-
Step 1: Catalytic Hydrogenation of D-Glucose to D-Sorbitol.
-
Methodology: D-glucose is subjected to hydrogenation.
-
Reagents and Conditions: A nickel catalyst is used under high temperature and high pressure.[2]
-
-
Step 2: Microbial Fermentation of D-Sorbitol to L-Sorbose.
-
Methodology: This bioconversion step utilizes microorganisms to achieve a specific stereochemical transformation that is difficult to perform with purely chemical methods.
-
Conditions: The fermentation is carried out at a pH of 4-6 and a temperature of 30°C.[2]
-
-
Step 3: Acetal (B89532) Protection of L-Sorbose.
-
Methodology: The hydroxyl groups of L-sorbose are protected to prevent them from reacting in the subsequent oxidation step.
-
Reagents and Conditions: L-sorbose is reacted with acetone (B3395972) in the presence of an acid catalyst to form 2,3:4,6-diisopropylidene-α-L-sorbose (diacetone-L-sorbose).[2]
-
-
Step 4: Oxidation to 2-Keto-L-Gulonic Acid (2-KGA).
-
Methodology: The protected sorbose is oxidized, and the protecting groups are subsequently removed.
-
Reagents and Conditions: The diacetone-L-sorbose is oxidized with potassium permanganate. The resulting product is then heated with water to hydrolyze the acetal groups, yielding 2-keto-L-gulonic acid.[2]
-
-
Step 5: Lactonization to L-Ascorbic Acid.
-
Methodology: The final step is a ring-closing reaction (gamma lactonization) to form the stable five-membered ring structure of Vitamin C.
-
Reagents and Conditions: 2-KGA is heated in water, or esterified and then treated with a base followed by acidification, to induce the removal of a water molecule and the formation of the lactone ring.[2][4][8]
-
Caption: The Reichstein process for industrial Vitamin C synthesis.
Modern Developments: The Rise of Biotechnology
While the Reichstein process was revolutionary, its reliance on multiple chemical steps, harsh reagents, and significant energy consumption prompted research into more efficient and sustainable methods.[3] Modern industrial production of Vitamin C has largely shifted towards biotechnological routes, particularly two-step fermentation processes, which are more cost-effective and environmentally friendly.[7]
Experimental Protocol: Two-Step Fermentation
This modern approach streamlines the production of 2-KGA by leveraging the metabolic capabilities of different microorganisms, often genetically modified for enhanced yield.
-
Step 1: First-Stage Fermentation.
-
Methodology: D-glucose is converted to an intermediate, such as 2,5-diketo-D-gluconic acid (2,5-DKG).
-
Organism: A mutant strain of Erwinia species is often used.[9]
-
Conditions: The fermentation is carried out in a medium containing D-glucose, corn steep liquor, and various salts. After approximately 26 hours of cultivation, high yields of the intermediate can be achieved.[9]
-
-
Step 2: Second-Stage Fermentation (Co-culture or Sequential).
-
Methodology: The intermediate from the first stage is stereospecifically reduced to 2-KGA.
-
Organism: A second microorganism, such as a mutant strain of Corynebacterium species or a genetically modified Erwinia herbicola expressing a specific reductase, is introduced.[9][10]
-
Conditions: The broth from the first fermentation, often without purification, is used as the substrate for the second conversion.[9] The second organism performs the final conversion to 2-KGA.
-
-
Step 3: Conversion to L-Ascorbic Acid.
-
Methodology: The final conversion of 2-KGA to L-ascorbic acid is typically still achieved through a chemical lactonization step, as described in the Reichstein process.[4]
-
Caption: Modern two-step fermentation process for 2-KGA production.
Quantitative Data Summary
The following table summarizes and compares the key aspects of the historical and modern processes for producing the this compound precursor, 2-KGA.
| Feature | Reichstein Process | Modern Two-Step Fermentation |
| Starting Material | D-Glucose | D-Glucose |
| Key Intermediate | L-Sorbose | 2,5-Diketo-D-Gluconic Acid |
| Core Method | Chemo-microbial (Chemical + 1 Fermentation Step) | Biotechnological (2 Fermentation Steps) |
| Key Organisms | Acetobacter sp. | Erwinia sp., Corynebacterium sp., or other engineered microbes |
| Number of Steps to 2-KGA | 4 | 2 |
| Environmental Impact | Higher (use of chemical reagents and solvents) | Lower (reduced chemical waste) |
The Biological Role of this compound: The Uronic Acid Pathway
In many animals, L-gulonic acid is a key intermediate in the endogenous synthesis of ascorbic acid via the uronic acid pathway (also known as the glucuronic acid pathway).[11][12] This metabolic route converts glucose into Vitamin C, a vital antioxidant.
The pathway begins with the conversion of glucose to UDP-glucuronic acid.[12] This is then converted through a series of steps to L-gulonic acid.[12] In the final and critical step for Vitamin C synthesis, the enzyme L-gulonolactone oxidase (GULO) catalyzes the conversion of L-gulonolactone (the lactone form of L-gulonic acid) to 2-oxogulonolactone, which then tautomerizes to L-ascorbic acid.[12]
Crucially, humans, other primates, and guinea pigs lack a functional GULO enzyme due to a genetic mutation.[12] This inability to synthesize Vitamin C makes it an essential nutrient that must be obtained from the diet.
The related compound, D-glucuronic acid, plays a vital role in detoxification.[13][14] The liver uses it in a process called glucuronidation to conjugate drugs, toxins, and metabolic waste products, making them more water-soluble and easier to excrete.[15]
Caption: The Uronic Acid Pathway for Vitamin C synthesis in animals.
Conclusion
The history of this compound research is a story of chemical ingenuity and biotechnological evolution. From its pivotal role as a precursor in the landmark Reichstein process to its central position in the natural biosynthesis of Vitamin C, this compound and its derivatives have been indispensable. The transition from complex chemical synthesis to streamlined, sustainable fermentation methods for producing 2-keto-L-gulonic acid showcases the power of biotechnology to revolutionize industrial processes. For researchers in drug development and metabolic engineering, the pathways involving this compound continue to offer insights into detoxification, nutrient synthesis, and opportunities for further biotechnological innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. Reichstein process - Wikipedia [en.wikipedia.org]
- 3. Reichstein Process → Area → Sustainability [lifestyle.sustainability-directory.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US5998634A - One-step synthesis of vitamin-C (L-ascorbic acid) - Google Patents [patents.google.com]
- 7. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 8. WO1987000839A1 - Production of l-ascorbic acid from 2-keto-l-gulonic acid - Google Patents [patents.google.com]
- 9. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What Are The Benefits Of D-Glucuronic Acid? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 12. Vitamin C - Wikipedia [en.wikipedia.org]
- 13. research.kombuchabrewers.org [research.kombuchabrewers.org]
- 14. m.youtube.com [m.youtube.com]
- 15. D-Glucuronic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
Thermodynamic Properties of Gulonic Acid Lactonization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties associated with the lactonization of gulonic acid. The equilibrium between this compound and its corresponding lactones, primarily the γ- and δ-lactones, is crucial in various biological and chemical processes, including the biosynthesis of ascorbic acid (Vitamin C). Understanding the thermodynamics of this reversible reaction is essential for researchers in drug development and biochemistry. This document summarizes the available quantitative data, presents detailed experimental protocols for its determination, and visualizes the relevant metabolic pathway.
Thermodynamic Data Summary
The lactonization of this compound involves the intramolecular esterification of the carboxylic acid with one of its hydroxyl groups, leading to the formation of a cyclic ester, or lactone. The two primary forms are the five-membered ring (γ-lactone) and the six-membered ring (δ-lactone). The equilibrium between the open-chain acid and the lactone forms is influenced by factors such as pH and temperature.
The key thermodynamic parameters for the lactonization of L-gulonic acid to its γ- and δ-lactones are summarized in the tables below. These values were derived from studies utilizing 13C NMR spectroscopy.[1]
Table 1: Equilibrium Constants for L-Gulonic Acid Lactonization at Room Temperature
| Reaction | Equilibrium Constant (KL) | log(KL) | Reference |
| L-Gulonic Acid ⇌ L-Gulono-γ-lactone | 1.29 | 0.11 | [1] |
| L-Gulonic Acid ⇌ L-Gulono-δ-lactone | 0.21 | -0.68 | [1] |
Table 2: Calculated Gibbs Free Energy Change for L-Gulonic Acid Lactonization at 298 K (25 °C)
| Reaction | Gibbs Free Energy Change (ΔG) (kJ/mol) | Gibbs Free Energy Change (ΔG) (kcal/mol) |
| L-Gulonic Acid ⇌ L-Gulono-γ-lactone | -0.63 | -0.15 |
| L-Gulonic Acid ⇌ L-Gulono-δ-lactone | 3.88 | 0.93 |
Note: ΔG was calculated using the formula ΔG = -RTln(KL), where R = 8.314 J/(mol·K) and T = 298 K.
The data indicates that under the studied conditions, the formation of the γ-lactone is a spontaneous process, while the formation of the δ-lactone is non-spontaneous. This suggests a higher thermodynamic stability of the five-membered ring structure for this compound.
Experimental Protocols
The determination of the thermodynamic properties of this compound lactonization relies on precise analytical techniques to quantify the concentrations of the acid and lactone species at equilibrium. The following are detailed methodologies for key experiments cited in the literature.
Determination of Lactonization Constants by 13C NMR Spectroscopy
This method allows for the direct observation and quantification of the different carbon environments in this compound and its lactones, providing a robust way to determine their equilibrium concentrations.[1]
Objective: To determine the individual lactonization constants (KL,γ and KL,δ) for L-gulonic acid.
Materials:
-
L-Gulonic acid
-
Deuterium oxide (D2O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
NMR spectrometer (e.g., 400 MHz or higher) with a 13C probe
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of L-gulonic acid in D2O at a known concentration (e.g., 0.1 M).
-
Adjust the pD of the solution to a low value (e.g., pD 1-2) using a standard solution of HCl in D2O to favor lactone formation. The use of D2O and DCl is to minimize the solvent signal in the 1H NMR spectrum, which is often recorded for reference, and to maintain a consistent isotopic environment.
-
Allow the solution to equilibrate for a sufficient period (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C) to ensure the lactonization equilibrium is reached.
-
-
13C NMR Data Acquisition:
-
Transfer the equilibrated sample to an NMR tube.
-
Acquire a quantitative 13C NMR spectrum. Key parameters for quantitative analysis include:
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the carbon nuclei of interest to ensure full relaxation between scans.
-
Proton decoupling to simplify the spectrum and improve the signal-to-noise ratio. Gated decoupling can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate integration.
-
A sufficient number of scans to achieve a good signal-to-noise ratio for the signals of all species.
-
-
-
Data Analysis:
-
Identify the distinct carbonyl and other characteristic carbon signals for L-gulonic acid, L-gulono-γ-lactone, and L-gulono-δ-lactone in the 13C NMR spectrum.
-
Integrate the areas of the corresponding signals for each species. The concentration of each species is directly proportional to its integrated signal intensity.
-
Calculate the equilibrium constants for the formation of the γ- and δ-lactones using the following equations:
-
KL,γ = [L-Gulono-γ-lactone] / [L-Gulonic Acid]
-
KL,δ = [L-Gulono-δ-lactone] / [L-Gulonic Acid]
-
-
Potentiometric Titration for Studying Lactone Hydrolysis Kinetics
Potentiometric titration can be used to monitor the hydrolysis of the lactone back to the carboxylic acid by measuring the change in pH over time. This provides kinetic information about the reverse reaction.
Objective: To determine the rate of hydrolysis of gulono-lactones.
Materials:
-
Sample of gulono-lactone (either γ or δ)
-
Deionized water (CO2-free)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
pH meter with a combination glass electrode
-
Stir plate and stir bar
-
Thermostated water bath
-
Burette
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.
-
Reaction Setup:
-
Dissolve a known amount of the gulono-lactone in a known volume of CO2-free deionized water in a thermostated reaction vessel.
-
Place the pH electrode and a stir bar in the solution and begin stirring.
-
-
Titration and Data Collection:
-
Start monitoring the pH of the solution. As the lactone hydrolyzes to form this compound, the pH will decrease.
-
To determine the concentration of the formed acid at different time points, perform a rapid titration with the standardized NaOH solution.
-
Alternatively, for continuous monitoring, a pH-stat method can be employed where a titrator automatically adds NaOH to maintain a constant pH, and the volume of titrant added over time is recorded.
-
-
Data Analysis:
-
The concentration of the hydrolyzed this compound at each time point can be calculated from the volume of NaOH added.
-
The concentration of the remaining lactone is the initial concentration minus the concentration of the formed acid.
-
Plot the concentration of the lactone versus time and fit the data to an appropriate rate law (e.g., first-order) to determine the hydrolysis rate constant (khyd).
-
Polarimetry for Monitoring Lactonization/Hydrolysis
Since this compound and its lactones are chiral molecules, they will rotate the plane of polarized light. The change in the optical rotation of a solution over time can be used to monitor the interconversion between the acid and lactone forms.
Objective: To monitor the kinetics of lactonization or hydrolysis by observing the change in optical rotation.
Materials:
-
This compound or gulono-lactone
-
Appropriate solvent (e.g., water, buffer)
-
Polarimeter
-
Thermostated sample cell for the polarimeter
Procedure:
-
Instrument Setup: Turn on the polarimeter and allow the light source to warm up. Calibrate the instrument with a blank (the solvent to be used).
-
Sample Preparation and Measurement:
-
Dissolve a known concentration of either this compound (to study lactonization) or gulono-lactone (to study hydrolysis) in the solvent in a thermostated vessel.
-
Quickly transfer a portion of the solution to the thermostated polarimeter cell and begin taking measurements of the optical rotation at regular time intervals.
-
-
Data Analysis:
-
Record the optical rotation as a function of time.
-
The observed optical rotation (αobs) at any time is a sum of the contributions from the acid and the lactone(s): αobs = [α]acid * cacid * l + [α]lactone * clactone * l, where [α] is the specific rotation, c is the concentration, and l is the path length.
-
Knowing the initial and final (equilibrium) optical rotations, and the specific rotations of the pure acid and lactone, the concentrations of each species at any time point can be calculated.
-
Plot the concentration of the reactant versus time and fit to a rate law to determine the rate constant for the reaction.
-
Visualization of the Metabolic Pathway of L-Gulono-γ-lactone
L-Gulono-γ-lactone is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals. The final step in this pathway is the oxidation of L-gulono-γ-lactone, catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO). Humans and some other animals lack a functional GULO enzyme, making Vitamin C an essential dietary nutrient.
Caption: Metabolic pathway of L-Gulono-γ-lactone to L-Ascorbic Acid.
This guide provides a foundational understanding of the thermodynamics of this compound lactonization. Further research, particularly on the temperature dependence of the equilibrium, would be beneficial for a more complete thermodynamic profile, including the determination of enthalpy and entropy changes. The provided experimental protocols offer a starting point for researchers aiming to investigate these properties in their own laboratories.
References
Gulonic Acid: A Novel Carbon Source for Microbial Growth and Biotransformation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
[December 20, 2025]
Executive Summary
L-Gulonic acid, a six-carbon sugar acid, is emerging as a valuable carbon source for microbial cultivation, with significant potential in industrial biotechnology and pharmaceutical development. As an intermediate in the metabolic pathways of various microorganisms, its utilization is key to understanding and engineering novel biotransformation processes. This guide provides a comprehensive overview of the microbial metabolism of gulonic acid, detailing the catabolic pathways in both bacteria and fungi, and offers structured experimental protocols for its study. Furthermore, it visualizes the intricate signaling pathways governing its metabolism, providing a foundational resource for researchers seeking to harness the metabolic capabilities of microorganisms for the production of valuable biochemicals.
Introduction
This compound, particularly the L-enantiomer, is a C-5 epimer of gluconic acid and a key intermediate in the uronic acid pathway in animals. In the microbial world, it serves as a potential carbon and energy source for a range of bacteria and fungi. The ability of microorganisms to metabolize this compound opens avenues for its use in fermentation processes, potentially leading to the production of biofuels, platform chemicals, and pharmaceutical precursors. Understanding the underlying metabolic and regulatory networks is crucial for the rational design of microbial cell factories that can efficiently convert this compound into desired products. This document serves as a technical guide for researchers to explore and exploit the microbial metabolism of this compound.
Microbial Catabolism of L-Gulonic Acid
Microorganisms have evolved distinct pathways for the catabolism of L-gulonic acid. These pathways converge to central metabolic intermediates, allowing the organism to derive energy and biomass from this sugar acid.
Bacterial Catabolism of L-Gulonic Acid
In certain bacteria, such as Chromohalobacter salexigens and uropathogenic Escherichia coli CFT073, a novel pathway for L-gulonate catabolism has been identified.[1] This pathway involves the conversion of L-gulonate to D-mannonate, which is then further metabolized. The key enzymatic steps are:
-
Oxidation: L-gulonate is oxidized to 2-keto-L-gulonate. The specific enzyme responsible for this step in some organisms is yet to be fully characterized.
-
Reduction: 2-keto-L-gulonate is then reduced to D-mannonate.
D-mannonate is subsequently dehydrated and enters the Entner-Doudoroff pathway.[1]
Fungal Catabolism of D-Glucuronic Acid via L-Gulonate
In filamentous fungi like Aspergillus niger, L-gulonate is a key intermediate in the catabolism of D-glucuronic acid.[1][2][3] The pathway proceeds as follows:
-
Reduction of D-Glucuronic Acid: D-glucuronic acid is first reduced to L-gulonic acid by a D-glucuronic acid reductase.
-
Oxidation of L-Gulonate: L-gulonate is then oxidized to 2-keto-L-gulonate. While the enzyme for this specific step is not yet fully elucidated, its activity is essential for the pathway to proceed.[4]
-
Reduction of 2-keto-L-gulonate: 2-keto-L-gulonate is subsequently reduced to L-idonate by an NADH-dependent 2-keto-L-gulonate reductase.[1][2]
L-idonate is then further metabolized to enter central carbon metabolism. The deletion of the gene encoding 2-keto-L-gulonate reductase in A. niger results in the inability to grow on D-glucuronate, highlighting the critical role of this pathway.[1][2]
Signaling and Regulation
The microbial metabolism of sugar acids is tightly regulated to ensure efficient carbon utilization. The GntR family of transcriptional regulators plays a pivotal role in controlling the expression of genes involved in the catabolism of gluconate and other related sugar acids.[5][6][7] It is highly probable that a similar regulatory mechanism governs this compound metabolism.
The GntR Regulatory System
GntR-type regulators typically act as repressors, binding to operator regions in the promoters of their target genes in the absence of an inducer molecule. When a specific sugar acid (the inducer) is present, it binds to the GntR protein, causing a conformational change that leads to its dissociation from the DNA, thereby allowing transcription of the catabolic genes. In Corynebacterium glutamicum, GntR1 and GntR2 regulate gluconate catabolism and glucose uptake.[5] In Pseudomonas putida, a GntR family protein, CsiR, regulates the catabolism of glutarate.[6][7]
The following diagram illustrates a proposed signaling pathway for the regulation of L-gulonate catabolism by a GntR-like regulator.
Quantitative Data on Microbial Growth
While the metabolic pathways for this compound utilization are being elucidated, there is a notable lack of published quantitative data on the growth kinetics of microorganisms using this compound as a sole carbon source. Specific growth rates, biomass yields, and substrate consumption rates are critical parameters for designing and optimizing fermentation processes. The following table is provided as a template for researchers to populate as data becomes available.
Table 1: Microbial Growth Kinetics on L-Gulonic Acid (Data to be Determined)
| Microorganism | Specific Growth Rate (h⁻¹) | Biomass Yield (g DCW/g gulonate) | Substrate Consumption Rate (g/L/h) | Culture Conditions | Reference |
| Escherichia coli | Data not available | Data not available | Data not available | Minimal medium, 37°C, aerobic | - |
| Pseudomonas putida | Data not available | Data not available | Data not available | Minimal medium, 30°C, aerobic | - |
| Aspergillus niger | Data not available | Data not available | Data not available | Minimal medium, 30°C, aerobic | - |
| Saccharomyces cerevisiae | Data not available | Data not available | Data not available | Minimal medium, 30°C, aerobic | - |
Researchers are encouraged to conduct systematic studies to quantify these parameters, which will be invaluable for the broader scientific community.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to study the utilization of this compound as a carbon source for microbial growth.
Preparation of Minimal Medium for Growth on L-Gulonic Acid
This protocol describes the preparation of a defined minimal medium where L-gulonic acid is the sole carbon source.
Materials:
-
L-Gulonic acid (or its salt, e.g., sodium gulonate)
-
Ammonium chloride (NH₄Cl)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)
-
Trace metal solution (e.g., ATCC® MD-TMS™)
-
Deionized water
-
Agar (B569324) (for solid medium)
Procedure:
-
Prepare a 5X M9 salts solution: Dissolve 64 g Na₂HPO₄·7H₂O, 15 g KH₂PO₄, 2.5 g NaCl, and 5.0 g NH₄Cl in deionized water to a final volume of 1 L. Sterilize by autoclaving.[7]
-
Prepare stock solutions:
-
1 M MgSO₄·7H₂O (sterilized by autoclaving)
-
1 M CaCl₂ (sterilized by autoclaving)
-
20% (w/v) L-Gulonic acid solution (filter-sterilized)
-
1000X Trace metal solution (filter-sterilized)
-
-
Prepare 1 L of minimal medium:
-
To 750 mL of sterile deionized water, add:
-
200 mL of 5X M9 salts solution
-
2 mL of 1 M MgSO₄ solution
-
100 µL of 1 M CaCl₂ solution
-
1 mL of 1000X Trace metal solution
-
20 mL of 20% L-Gulonic acid solution (final concentration 0.4%)
-
-
Adjust the final volume to 1 L with sterile deionized water.
-
For solid medium, add 15 g of agar to the M9 salts and water before autoclaving, and then add the sterile stock solutions after the agar solution has cooled to ~50°C.
-
Microbial Growth Curve Analysis
This protocol outlines the procedure for monitoring microbial growth in liquid culture with L-gulonic acid as the sole carbon source.
Materials:
-
Prepared minimal medium with L-gulonic acid
-
Microbial strain of interest
-
Sterile culture flasks or 24-well plates
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculum Preparation:
-
Grow a starter culture of the microbial strain in a rich medium (e.g., LB for bacteria, YPD for yeast) overnight.
-
Harvest the cells by centrifugation and wash twice with sterile saline or minimal medium without a carbon source to remove residual rich medium.
-
Resuspend the cells in the minimal medium without a carbon source and adjust the optical density (OD) to a standardized value (e.g., OD₆₀₀ of 1.0).
-
-
Growth Experiment:
-
Inoculate the minimal medium containing L-gulonic acid with the prepared inoculum to a starting OD₆₀₀ of ~0.05.
-
Incubate the cultures at the optimal temperature and shaking speed for the specific microorganism.
-
At regular time intervals, withdraw samples aseptically and measure the OD₆₀₀ using a spectrophotometer.
-
Continue monitoring until the culture reaches the stationary phase.
-
-
Data Analysis:
-
Plot the natural logarithm of the OD₆₀₀ values against time.
-
The specific growth rate (µ) can be calculated from the slope of the linear portion of the curve during the exponential growth phase.
-
Quantification of L-Gulonic Acid
Accurate measurement of L-gulonic acid concentration in the culture medium is essential for determining substrate consumption rates. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.
Materials:
-
HPLC system with a suitable column (e.g., Aminex HPX-87H)
-
UV or Refractive Index (RI) detector
-
L-Gulonic acid standard
-
Sulfuric acid (for mobile phase)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Collect culture samples at different time points.
-
Centrifuge the samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
HPLC Analysis:
-
Mobile Phase: 5 mM H₂SO₄
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 50-60°C
-
Detection: UV at 210 nm or RI detector
-
Inject the prepared samples and standards onto the HPLC system.
-
-
Quantification:
-
Generate a standard curve by plotting the peak area of the L-gulonic acid standards against their known concentrations.
-
Determine the concentration of L-gulonic acid in the culture samples by comparing their peak areas to the standard curve.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), provide visual representations of the metabolic pathways and experimental workflows described in this guide.
Conclusion and Future Outlook
The study of this compound as a microbial carbon source is a burgeoning field with considerable promise for biotechnological applications. While the fundamental metabolic pathways are beginning to be understood in select microorganisms, a significant opportunity exists for further research. The lack of quantitative growth data represents a critical knowledge gap that, once filled, will accelerate the development of this compound-based fermentation processes. Future work should focus on:
-
Screening and Isolation: Identifying and characterizing novel microorganisms capable of efficiently utilizing L-gulonic acid.
-
Enzyme Discovery and Characterization: Elucidating the complete enzymatic machinery and kinetics of the this compound catabolic pathways in diverse microbes.
-
Metabolic Engineering: Engineering robust microbial strains for the high-yield production of valuable chemicals from this compound.
-
Regulatory Network Analysis: Unraveling the complete signaling and regulatory networks that govern this compound metabolism to enable precise control of gene expression.
This technical guide provides a solid foundation for researchers to embark on these exciting avenues of investigation, ultimately paving the way for innovative and sustainable bioprocesses.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Amylolytic Regulator AmyR of Aspergillus niger Is Involved in Sucrose and Inulin Utilization in a Culture-Condition-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Genome-wide transcription landscape of citric acid producing Aspergillus niger in response to glucose gradient [frontiersin.org]
- 6. Frontiers | Clustered Genes Encoding 2-Keto-l-Gulonate Reductase and l-Idonate 5-Dehydrogenase in the Novel Fungal d-Glucuronic Acid Pathway [frontiersin.org]
- 7. Microbial Techniques: Preparing Minimal Media [madsci.org]
The Biological Roles of Gulonic Acid in Mammals: A Technical Guide Emphasizing the Predominance of the L-Stereoisomer
PREFACE: This technical guide addresses the biological functions of gulonic acid in mammals. It is critical for the reader to note that the vast majority of scientific literature and established metabolic pathways focus exclusively on L-gulonic acid . Extensive research has yielded a significant lack of information regarding specific, direct biological functions of its enantiomer, D-gulonic acid , in mammalian systems. Therefore, this document will primarily detail the well-documented roles of L-gulonic acid, providing context on related metabolic pathways. The absence of substantive data on D-gulonic acid will be noted throughout, reflecting the current state of scientific understanding.
Executive Summary
This compound, in its L-stereoisomer form, is a key intermediate in the uronic acid pathway, a metabolic route for the conversion of glucose to other sugars and sugar acids. In many mammals, L-gulonic acid serves as a direct precursor to L-ascorbic acid (Vitamin C). In mammals that cannot synthesize Vitamin C, including humans, L-gulonic acid is a step in the pathway that converts D-glucuronic acid to L-xylulose, which can then enter the pentose (B10789219) phosphate (B84403) pathway. There is currently no significant evidence to suggest that D-gulonic acid plays a specific, active role in mammalian metabolism. Enzymatic processes in mammals are highly stereospecific, which likely accounts for the biological prevalence of L-gulonic acid over its D-enantiomer.
The Uronic Acid Pathway and the Central Role of L-Gulonic Acid
The uronic acid pathway is an alternative route for glucose metabolism that does not generate ATP. Its primary functions include the production of UDP-glucuronic acid for detoxification and polysaccharide synthesis, and in many species, the synthesis of L-ascorbic acid.
The pathway originates with glucose-6-phosphate and proceeds through the formation of UDP-glucose and then UDP-glucuronic acid. D-glucuronic acid, released from UDP-glucuronic acid, is then reduced to L-gulonic acid by an NADPH-dependent reductase.[1]
L-Gulonic Acid as a Precursor to L-Ascorbic Acid (Vitamin C)
In a wide range of mammals, L-gulonic acid is the penultimate precursor in the biosynthesis of L-ascorbic acid. The process involves the conversion of L-gulonic acid to L-gulono-1,4-lactone, which is then oxidized to L-ascorbic acid by the enzyme L-gulono-1,4-lactone oxidase (GULO).[1] Humans, other primates, and guinea pigs lack a functional GULO enzyme due to genetic mutations, and therefore cannot synthesize their own Vitamin C, making it an essential dietary nutrient.[2]
Conversion of L-Gulonic Acid to L-Xylulose
In all mammals, including those that cannot synthesize Vitamin C, L-gulonic acid can be further metabolized. It is oxidized to 3-keto-L-gulonic acid, which is then decarboxylated to form the pentose L-xylulose.[3] L-xylulose can be subsequently converted to D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway, thereby integrating the uronic acid pathway with this central metabolic route.
The Scarcity of Evidence for D-Gulonic Acid Functions
Despite the well-established roles of L-gulonic acid, there is a profound lack of scientific literature detailing any specific biological functions of D-gulonic acid in mammals. Searches of metabolic databases and scientific publications do not reveal any established metabolic pathways, specific enzymatic reactions, or signaling roles for D-gulonic acid in mammalian cells. This is likely due to the high stereospecificity of the enzymes involved in the uronic acid pathway. For instance, the dehydrogenases that act on L-gulonate are specific to this stereoisomer.[4]
Related Compounds in the D-Glucuronic Acid Pathway
D-Glucuronic Acid
D-glucuronic acid is a pivotal molecule in the uronic acid pathway. In its activated form, UDP-glucuronic acid, it is crucial for phase II detoxification reactions (glucuronidation) in the liver, where it is conjugated to various xenobiotics, bilirubin, and steroid hormones, increasing their water solubility and facilitating their excretion.[5] D-glucuronic acid is also a key component of glycosaminoglycans, such as hyaluronic acid and chondroitin (B13769445) sulfate, which are essential components of the extracellular matrix.[6]
D-Glucaric Acid
D-glucaric acid is another metabolic product derived from D-glucuronic acid in mammals, although it is produced in small amounts.[7] Its lactone form, D-glucaro-1,4-lactone, is a potent inhibitor of the enzyme β-glucuronidase.[8] By inhibiting this enzyme, D-glucaro-1,4-lactone can prevent the deconjugation of glucuronidated toxins in the gut, thereby promoting their elimination and potentially playing a role in detoxification and cancer prevention.[8]
Quantitative Data
Due to the lack of data on D-gulonic acid, the following table summarizes key quantitative parameters for the enzymes involved in L-gulonic acid metabolism.
| Enzyme | Substrate | Product | Coenzyme | Michaelis Constant (Km) | Optimal pH | Source Organism |
| L-gulonate 3-dehydrogenase | L-gulonate | 3-dehydro-L-gulonate | NAD+ | Varies by species | ~10.0 | Rabbit Liver |
| L-gulonolactone oxidase (GULO) | L-gulono-1,4-lactone | L-ascorbic acid | FAD | Varies by species | ~7.6 | Rat Liver |
Note: Specific kinetic values can vary significantly between species and experimental conditions. This table provides a general overview.
Experimental Protocols
Assay for L-Gulonate 3-Dehydrogenase Activity
This protocol is based on the spectrophotometric measurement of NADH production.
Principle: L-gulonate 3-dehydrogenase catalyzes the oxidation of L-gulonate to 3-dehydro-L-gulonate with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is proportional to the enzyme activity.
Reagents:
-
100 mM Glycine-NaOH buffer (pH 10.0)
-
50 mM L-gulonic acid solution
-
10 mM NAD+ solution
-
Enzyme preparation (e.g., tissue homogenate supernatant)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
1.5 mL Glycine-NaOH buffer
-
0.2 mL L-gulonic acid solution
-
0.2 mL NAD+ solution
-
-
Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the enzyme preparation.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).
High-Performance Liquid Chromatography (HPLC) for the Analysis of Sugar Acids
This is a general protocol that can be adapted for the separation and quantification of this compound stereoisomers, should a standard for D-gulonic acid be available.
Principle: Anion-exchange chromatography can separate sugar acids based on their charge. Detection can be achieved using various methods, including refractive index detection or mass spectrometry.
Instrumentation and Columns:
-
HPLC system with a pump, injector, and detector (e.g., refractive index detector or mass spectrometer)
-
Anion-exchange column suitable for organic acid separation
Mobile Phase:
-
An aqueous buffer, such as a gradient of sodium hydroxide (B78521) or an ammonium (B1175870) acetate (B1210297) buffer. The exact composition and gradient will depend on the specific column and analytes.
Procedure:
-
Prepare standards of L-gulonic acid and, if available, D-gulonic acid.
-
Prepare samples by deproteinization (e.g., with perchloric acid followed by neutralization) and filtration.[9]
-
Inject the standards and samples onto the HPLC system.
-
Elute the compounds using the chosen mobile phase gradient.
-
Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.
Signaling Pathways and Experimental Workflows
As there are no known signaling pathways for D-gulonic acid in mammals, the following diagrams illustrate the metabolic context of L-gulonic acid.
Caption: The Uronic Acid Pathway in Mammals.
Caption: Workflow for L-Gulonate Dehydrogenase Assay.
Conclusion
References
- 1. Vitamin C - Wikipedia [en.wikipedia.org]
- 2. Studies on the glucaric acid pathway in the metabolism of D-glucuronic acid in mammals. II. Excretion of D-glucaric acid in urine after administration of several monosaccharides and their derivatives to mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Gulonic acid | C6H12O7 | CID 152304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structural and functional characterization of rabbit and human L-gulonate 3-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Showing Compound D-Glucuronic acid (FDB006716) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
- 8. Glucaric Acid | Rupa Health [rupahealth.com]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
2-keto-L-gulonic Acid as a Precursor for Vitamin C Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Ascorbic acid, or vitamin C, is a vital nutrient with a significant role in numerous physiological processes, making its industrial production a multi-billion dollar industry.[1] At the core of the most prevalent and economically important synthesis routes for vitamin C is the key intermediate: 2-keto-L-gulonic acid (2-KGA).[1][2] This technical guide provides a comprehensive overview of 2-KGA's role in vitamin C synthesis, covering the historical Reichstein process, modern biotechnological methods, and the fundamental biochemical transformations involved.
2-KGA is the immediate precursor to L-ascorbic acid. The final step in the industrial synthesis of vitamin C is the conversion of 2-KGA through enolization and lactonization.[1][3] This ring-closing reaction is typically achieved by heating 2-KGA in water or by esterification followed by treatment with a base and subsequent acidification.[1][3] The structure of 2-KGA provides the necessary carbon skeleton and stereochemistry for the formation of L-ascorbic acid's characteristic gamma lactone ring.[1]
The Reichstein Process: A Classic Approach
Developed in the 1930s by Nobel laureate Tadeusz Reichstein and his colleagues, the Reichstein process is a chemo-microbial method that has long been the cornerstone of industrial vitamin C production.[1][4] This process begins with D-glucose and proceeds through a series of chemical and microbial steps to yield ascorbic acid.[4]
The key steps of the Reichstein process are:
-
Hydrogenation of D-glucose to D-sorbitol: This is an organic reaction using a nickel catalyst under high temperature and pressure.[4]
-
Microbial oxidation of D-sorbitol to L-sorbose: This fermentation step is carried out by Acetobacter species at a controlled pH and temperature.[4]
-
Protection of hydroxyl groups: The four hydroxyl groups in L-sorbose are protected by forming an acetal (B89532) with acetone (B3395972) and an acid to produce diacetone-L-sorbose.[4]
-
Oxidation to 2-keto-L-gulonic acid: The diacetone-L-sorbose is oxidized with potassium permanganate, followed by heating with water to yield 2-KGA.[4]
-
Lactonization to L-ascorbic acid: The final step is a ring-closing reaction (gamma lactonization) with the removal of water.[4]
Caption: The Reichstein process for Vitamin C synthesis.
Modern Biotechnological Approaches
While the Reichstein process has been a workhorse for the industry, efforts have focused on developing more efficient and sustainable methods, primarily centered on streamlining the synthesis of 2-KGA.[1]
Two-Step Fermentation
A significant advancement over the classical Reichstein process is the two-step fermentation method. This process utilizes microbial fermentation to convert D-sorbitol to 2-KGA, eliminating some of the harsher chemical oxidation steps.[2][5] In the first step, D-sorbitol is fermented to L-sorbose using Gluconobacter oxydans.[6] The second step involves a mixed-culture fermentation of L-sorbose to 2-KGA using Ketogulonicigenium vulgare and a companion bacterium like Bacillus megaterium.[6][7] The companion strain secretes metabolites that stimulate the growth of K. vulgare, thereby enhancing 2-KGA production.[7]
Caption: Modern two-step fermentation process for 2-KGA production.
One-Step Fermentation
The goal of creating a more streamlined process has led to the development of one-step fermentation methods that can directly convert glucose to 2-KGA.[1] This is achieved by genetically engineering microorganisms to contain all the necessary enzymatic machinery. For instance, a new metabolic pathway was created in Erwinia herbicola by introducing a gene from a Corynebacterium species that encodes for an enzyme that stereoselectively reduces 2,5-diketo-D-gluconic acid to 2-keto-L-gulonic acid.[8] Erwinia herbicola naturally produces 2,5-diketo-D-gluconic acid from glucose, and the recombinant cells can then convert this intermediate to 2-KGA.[8]
Caption: One-step fermentation of glucose to 2-KGA in a genetically modified organism.
Quantitative Data
The following tables summarize key quantitative data related to the production of 2-KGA and its conversion to ascorbic acid.
Table 1: Production of 2-keto-L-gulonic acid
| Method | Starting Material | Microorganism(s) | Product Concentration (g/L) | Yield (%) | Reference |
| Two-Stage Fermentation | D-glucose | Erwinia sp. and Corynebacterium sp. | 106.3 (as calcium salt) | 84.6 | [9] |
| Co-culture System | D-sorbitol | Gluconobacter oxydans and recombinant E. coli | 16.8 | 33.6 | [10] |
| Recombinant E. coli | L-sorbose | Recombinant E. coli | 72.4 | 71.2 | [10] |
| Co-culture System | L-sorbose | Ketogulonicigenium vulgare and Bacillus sp. (LHS) | 98.5 | 89.5 | [11] |
Table 2: Conversion of 2-keto-L-gulonic acid to L-ascorbic acid
| Method | Reaction Time | Yield (%) | Reference |
| Acid Catalysis (substantially anhydrous) | 1-5 hours | > 90 | [3] |
| Acid Catalysis (substantially anhydrous) | 2.5 hours | 94 | [3] |
Experimental Protocols
Two-Stage Fermentation for Calcium 2-Keto-L-Gulonate Production
This protocol is based on a method for producing calcium 2-keto-L-gulonate from D-glucose.[1][9]
Stage 1: Production of Calcium 2,5-diketo-D-gluconate
-
Microorganism: A mutant strain of Erwinia sp.
-
Medium: D-glucose, corn steep liquor, (NH₄)₂HPO₄, and CaCO₃.
-
Cultivation: Cultivate for approximately 26 hours. The resulting broth, containing calcium 2,5-diketo-D-gluconate, can be used directly in the next stage after treatment with sodium dodecyl sulfate (B86663) to permeabilize the cells.[9]
Stage 2: Conversion to Calcium 2-keto-L-gulonate
-
Microorganism: A mutant strain of Corynebacterium sp.
-
Medium: The broth from Stage 1 is mixed with D-glucose and fed into the Corynebacterium culture. The Corynebacterium is grown in a medium containing D-glucose, corn steep liquor, NaNO₃, KH₂PO₄, and trace elements.
-
Cultivation: The calcium 2,5-diketo-D-gluconate broth is fed over a period of about 50 hours after the Corynebacterium culture has reached maximum cell growth (approximately 16 hours).[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Industrial production of L-ascorbic Acid (vitamin C) and D-isoascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO1987000839A1 - Production of l-ascorbic acid from 2-keto-l-gulonic acid - Google Patents [patents.google.com]
- 4. Reichstein process - Wikipedia [en.wikipedia.org]
- 5. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Production of 2-keto-L-gulonic acid by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Conversion of Glucose to Gulonic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core enzymatic pathway for the conversion of D-glucose to L-gulonic acid, a key intermediate in various metabolic routes and a precursor for industrially significant compounds. This document provides a comprehensive overview of the multi-step enzymatic cascade, including detailed experimental protocols and quantitative data to support research and development in biocatalysis and drug development.
Introduction
The enzymatic conversion of glucose to gulonic acid represents a pivotal biochemical transformation with implications in both natural metabolic pathways and industrial biotechnology. In biological systems, this conversion is a part of the uronic acid pathway, which is crucial for the synthesis of essential biomolecules. From a biotechnological perspective, L-gulonic acid is a valuable precursor for the synthesis of ascorbic acid (Vitamin C) in many organisms. This guide focuses on the primary enzymatic route from D-glucose, proceeding through key intermediates such as UDP-glucuronic acid and D-glucuronic acid.
The Enzymatic Pathway: From Glucose to this compound
The conversion of D-glucose to L-gulonic acid is not a single-step reaction but a multi-enzyme cascade. The primary and most well-documented pathway involves the following sequential enzymatic reactions:
-
Phosphorylation of D-Glucose: The process initiates with the phosphorylation of D-glucose to glucose-6-phosphate by Hexokinase or Glucokinase .
-
Isomerization: Glucose-6-phosphate is then converted to glucose-1-phosphate by Phosphoglucomutase .
-
Activation of Glucose: Glucose-1-phosphate is activated to UDP-glucose by UDP-glucose pyrophosphorylase .
-
Oxidation to UDP-glucuronic acid: UDP-glucose dehydrogenase catalyzes the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid.[1]
-
Formation of D-glucuronic acid: UDP-glucuronic acid is hydrolyzed to D-glucuronic acid.
-
Reduction to L-gulonic acid: Finally, D-glucuronic acid is reduced to L-gulonic acid by Glucuronate reductase , utilizing NADPH as a cofactor.[2]
This pathway is a central route in the metabolism of many organisms for the production of ascorbate (B8700270) and other essential compounds.[2]
References
Gulonic Acid Degradation Under Acidic Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Gulonic acid, a key intermediate in various biological and industrial processes, including the synthesis of Vitamin C, is susceptible to degradation under acidic conditions. An in-depth understanding of these degradation pathways is critical for ensuring the stability, efficacy, and safety of pharmaceutical formulations and for optimizing industrial processes. This technical guide provides a comprehensive overview of the degradation of gulonic acid in acidic media, focusing on the primary degradation pathways, kinetics, and potential secondary degradation products. Detailed experimental protocols for studying acidic degradation and analytical methodologies for product identification and quantification are also presented.
Introduction
The stability of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This compound and its derivatives are utilized in various applications where they may be exposed to acidic environments during synthesis, formulation, or storage. Under such conditions, this compound can undergo several degradation reactions, primarily lactonization, which can be followed by further degradation into smaller molecules. These degradation products can impact the potency and safety profile of the final product. This guide aims to provide a detailed technical understanding of these processes to aid researchers and professionals in the pharmaceutical and chemical industries.
Primary Degradation Pathway: Lactonization
Under acidic conditions, the primary degradation pathway for L-gulonic acid is a reversible intramolecular esterification, known as lactonization, to form its corresponding γ- and δ-lactones.[1][2] The equilibrium between the open-chain acid and the cyclic lactones is pH-dependent, with the formation of lactones being favored in more acidic environments.[1]
Formation of γ- and δ-Lactones
L-gulonic acid can form two stable lactones: L-gulono-1,4-lactone (γ-lactone) and L-gulono-1,5-lactone (δ-lactone). The γ-lactone is generally the more thermodynamically stable of the two. The formation of these lactones is a reversible process, and they can be hydrolyzed back to the open-chain this compound.
Caption: Equilibrium between L-gulonic acid and its γ- and δ-lactones under acidic conditions.
Secondary Degradation Pathways
While lactonization is the primary degradation route, further degradation of this compound and its lactones can occur under more stringent acidic conditions, such as elevated temperatures. These secondary pathways can lead to the formation of furan (B31954) derivatives and smaller organic acids.
Dehydration to Furan Derivatives
Hexuronic acids, structurally similar to this compound, are known to undergo acid-catalyzed dehydration to form furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF).[3] While specific studies on this compound are limited, it is plausible that under forcing conditions (e.g., strong acid and high temperature), it could also dehydrate to form furan derivatives. This pathway is of particular interest as furfurals can be reactive and potentially impact product quality.
Formation of Smaller Organic Acids
The degradation of monosaccharides in acidic solutions can lead to the formation of various smaller organic acids, such as formic acid and levulinic acid, often as byproducts of furan formation.[3][4] It is conceivable that similar degradation products could arise from the breakdown of this compound under harsh acidic stress.
Caption: Plausible secondary degradation pathways of this compound under harsh acidic conditions.
Quantitative Data
Table 1: Kinetic and Thermodynamic Data for Gluconic Acid Lactonization and Hydrolysis
| Parameter | Value | Conditions | Reference |
| D-Gluconic Acid | |||
| δ-Lactonization Rate Constant (k₁) | 3.2 x 10⁻⁵ s⁻¹ | pCH ~5.0, Room Temp | [1] |
| δ-Lactone Hydrolysis Rate Constant (k₋₁) | 1.1 x 10⁻⁴ s⁻¹ | pCH ~5.0, Room Temp | [1] |
| δ-Lactone Hydrolysis Rate Constant (k) | 2.26 x 10⁻⁴ s⁻¹ | pH 3-5, 25°C | [2] |
| Activation Energy (Lactone Hydrolysis) | 15 kcal/mol | 20-25°C | [2] |
| D-Glucuronic Acid | |||
| Activation Energy (Reverse Hydrolysis to Lactone) | 88.5 kJ/mol | Subcritical Water (160-200°C) | [5][6] |
| Activation Energy (Lactone Hydrolysis) | 63.2 kJ/mol | Subcritical Water (160-200°C) | [5][6] |
| Enthalpy Change (Reversible Conversion) | 25.4 kJ/mol | Subcritical Water (160-200°C) | [5][6] |
Experimental Protocols
A forced degradation study is essential to identify potential degradation products and understand the degradation pathways of this compound under acidic conditions.
Protocol for Acidic Stress Testing
This protocol outlines a general procedure for subjecting a this compound sample to acidic stress.
-
Sample Preparation:
-
Prepare a stock solution of L-gulonic acid in purified water at a known concentration (e.g., 1 mg/mL).[7]
-
-
Acidic Stress Conditions:
-
For mild acidic stress, adjust the pH of the this compound solution to a target value (e.g., pH 2, 4) using a suitable acid (e.g., HCl, H₂SO₄).
-
For forced degradation, treat the this compound solution with a standardized acid solution (e.g., 0.1 M to 1 M HCl or H₂SO₄).[7][8]
-
Incubate the solutions at various temperatures (e.g., room temperature, 40°C, 60°C) for specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).[8][9]
-
A control sample of this compound in purified water should be stored under the same temperature conditions.
-
-
Sample Neutralization and Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the sample with a suitable base (e.g., NaOH) to quench the degradation reaction.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the samples using appropriate analytical techniques (see section 5.2).
-
Caption: General workflow for an acidic forced degradation study of this compound.
Analytical Methodologies
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To separate and quantify this compound and its lactones.
-
Column: A polymer-based reversed-phase column (e.g., Shodex RSpak DE-613) or an ion-exchange column (e.g., Aminex HPX-87H) is suitable.[10]
-
Mobile Phase: An acidic mobile phase (e.g., 2 mM perchloric acid or dilute sulfuric acid) is often used to suppress the dissociation of the carboxylic acid group, aiding in retention and separation.[10]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector can be used.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To identify and characterize unknown degradation products.
-
Ionization: Electrospray ionization (ESI) in negative mode is effective for detecting this compound and its acidic degradation products.[1][11]
-
Analysis: High-resolution mass spectrometry (e.g., Q-TOF) can provide accurate mass measurements for the determination of elemental compositions of degradation products.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the structure of degradation products.
-
Techniques: ¹H and ¹³C NMR, along with 2D techniques like COSY and HMBC, are powerful tools for unambiguous structure determination.[12][13][14]
-
Sample Preparation: Samples may need to be concentrated and dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Conclusion
The degradation of this compound under acidic conditions is primarily driven by a reversible lactonization process, forming γ- and δ-lactones. Under more severe conditions of high acidity and temperature, further degradation to furan derivatives and smaller organic acids is possible. A thorough understanding of these degradation pathways, supported by robust analytical data from forced degradation studies, is crucial for ensuring the quality, stability, and safety of products containing this compound. The experimental and analytical protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate the stability of this compound in their specific applications.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Degradation kinetics of glucuronic acid in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. shodex.com [shodex.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Detection and quantification of D-glucuronic acid in human bile using 1H NMR spectroscopy: relevance to the diagnosis of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMR spectroscopy analysis of oligoguluronates and oligomannuronates prepared by acid or enzymatic hydrolysis of homopolymeric blocks of alginic acid. Application to the determination of the substrate specificity of Haliotis tuberculata alginate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
Gulonic Acid: A Technical Guide to its Potential as a Platform Chemical
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Gulonic acid, a six-carbon sugar acid, holds a unique and critical position in the biochemical landscape, primarily as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C). While its potential as a broad-based platform chemical for the synthesis of a wide array of value-added products is not as extensively explored as its isomer, gluconic acid, its inherent chirality and functionality present significant opportunities for specialized applications in the pharmaceutical and specialty chemical industries. This technical guide provides an in-depth analysis of L-gulonic acid, focusing on its synthesis, established metabolic pathways, and prospective applications beyond its role as a vitamin precursor. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in harnessing the potential of this versatile molecule.
Introduction to Gulonic Acid
L-Gulonic acid is a sugar acid derived from the oxidation of the aldehyde group of L-gulose. Its strategic importance lies in its role within the uronic acid pathway, which connects glucose metabolism to the synthesis of vital compounds like ascorbic acid. Unlike gluconic acid, which has found widespread use as a commodity chemical, the applications of this compound are currently more specialized, centering on its biological activity and its utility as a chiral building block.
Biosynthesis of L-Gulonic Acid: The Uronic Acid Pathway
The primary route for the biological production of L-gulonic acid is the uronic acid pathway, a metabolic sequence that converts D-glucose into L-ascorbic acid in most vertebrates. Humans and other primates lack a functional L-gulonolactone oxidase, the terminal enzyme in this pathway, and therefore cannot synthesize their own vitamin C.[1][2]
The key enzymatic steps leading to the formation of L-gulonic acid are:
-
Oxidation of UDP-Glucose: UDP-glucose is oxidized to UDP-glucuronic acid by UDP-glucose 6-dehydrogenase.[3]
-
Formation of D-Glucuronic Acid: UDP-glucuronic acid is converted to D-glucuronic acid.
-
Reduction to L-Gulonic Acid: The aldehyde group of D-glucuronic acid is reduced to a primary alcohol by aldehyde reductase (also known as glucuronate reductase), yielding L-gulonic acid. This reaction is NADPH-dependent.[4][5]
Signaling Pathway Diagram: From D-Glucose to L-Ascorbic Acid
Production and Purification of L-Gulonic Acid
The production of L-gulonic acid and its derivatives can be achieved through both biotechnological and chemical methods.
Biotechnological Production
Biotechnological routes leverage the enzymatic machinery of microorganisms to convert sugars into L-gulonic acid or its precursors. A common strategy involves a two-stage fermentation process for the production of 2-keto-L-gulonic acid (2-KLG), a direct precursor to ascorbic acid.[6][7][8]
Table 1: Overview of Biotechnological Production of this compound Derivatives
| Product | Starting Material | Microorganism(s) | Key Process | Typical Yield | Reference(s) |
| Calcium 2,5-diketo-D-gluconate | D-Glucose | Erwinia sp. | Fermentation | 94.5% | [6] |
| Calcium 2-keto-L-gulonate | Calcium 2,5-diketo-D-gluconate | Corynebacterium sp. | Stereospecific reduction | 84.6% from D-glucose | [6] |
| 2-keto-L-gulonic acid | L-Sorbose | Recombinant E. coli | Whole-cell biocatalysis | 71.2% conversion | [8] |
Experimental Protocol: Enzymatic Reduction of D-Glucuronic Acid
This protocol outlines a general procedure for the enzymatic conversion of D-glucuronic acid to L-gulonic acid using aldehyde reductase.
Materials:
-
D-Glucuronic acid
-
Aldehyde reductase (e.g., from rat kidney)
-
NADPH
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Reaction vessel with temperature control
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing D-glucuronic acid (e.g., 10 mM) and NADPH (e.g., 1 mM) in potassium phosphate buffer.
-
Equilibrate the reaction mixture to the optimal temperature for the enzyme (typically 37°C).
-
Initiate the reaction by adding a purified preparation of aldehyde reductase.
-
Monitor the progress of the reaction by measuring the decrease in NADPH absorbance at 340 nm or by analyzing samples for L-gulonic acid formation using HPLC.
-
Terminate the reaction by heat inactivation of the enzyme or by the addition of a quenching agent.
-
The resulting solution contains L-gulonic acid, which can be purified using ion-exchange chromatography.
Purification
The purification of L-gulonic acid and its derivatives from fermentation broths or reaction mixtures typically involves a series of downstream processing steps.
Table 2: Purification Methods for this compound and its Derivatives
| Method | Principle | Application | Reference(s) |
| Ion-Exchange Chromatography | Separation based on charge | Removal of charged impurities and isolation of the acid | [9] |
| Electrodialysis | Separation of ions using membranes under an electric field | Desalting and concentration | - |
| Crystallization | Precipitation of the pure compound from a supersaturated solution | Final purification step to obtain solid product | - |
Conversion to Value-Added Chemicals
The primary value-added chemical derived from L-gulonic acid is L-ascorbic acid. The conversion involves two key steps: lactonization and oxidation.
-
Lactonization: L-gulonic acid is converted to L-gulono-1,4-lactone. This can occur spontaneously upon evaporation of an aqueous solution or be catalyzed by the enzyme gluconolactonase (SMP30/regucalcin).[10][11][12]
-
Oxidation: L-gulono-1,4-lactone is oxidized to 2-keto-L-gulonolactone by L-gulonolactone oxidase (GULO).[2][13] This intermediate then spontaneously rearranges to form L-ascorbic acid.
Experimental Workflow: Synthesis of L-Ascorbic Acid from L-Gulonic Acid
Analytical Methods
The quantification of L-gulonic acid and its derivatives is crucial for monitoring production processes and for quality control. High-performance liquid chromatography (HPLC) is a widely used technique.
Table 3: HPLC Methods for the Analysis of this compound Derivatives
| Analyte | Column | Mobile Phase | Detection | Reference(s) |
| 2-keto-L-gulonic acid | Aminex HPX-87H | 5 mmol/L H₂SO₄ | UV (210 nm) | [14] |
| 2-keto-L-gulonic acid & 2-keto-D-gluconic acid | Shim-pack CLC-NH₂ | 0.015 mol/L ammonium (B1175870) dihydrogen phosphate (pH 4.1) | UV (210 nm) | [9] |
Potential as a Platform Chemical: Current Status and Future Outlook
Currently, the primary application of L-gulonic acid is as a dedicated intermediate in the synthesis of L-ascorbic acid. Its potential as a broader platform chemical remains largely underexplored. However, its structure, featuring multiple hydroxyl groups and a carboxylic acid function, suggests several avenues for future research and development:
-
Polymer Synthesis: The hydroxyl and carboxyl groups of this compound could be utilized for the synthesis of biodegradable polyesters and polyamides. However, there is currently a lack of published research in this specific area.[15]
-
Chelating Agents: While gluconic acid is a well-known chelating agent, the potential of this compound in this capacity has not been extensively studied. Its ability to coordinate with metal ions could find applications in various industries.[16][17][18]
-
Chiral Building Blocks: The defined stereochemistry of L-gulonic acid makes it an attractive starting material for the asymmetric synthesis of complex organic molecules, particularly in the pharmaceutical industry.
The limited availability of techno-economic data for L-gulonic acid production, in contrast to the wealth of information on gluconic acid, highlights a significant knowledge gap.[9][19] Future research should focus on developing cost-effective production methods for L-gulonic acid and exploring its derivatization to unlock its full potential as a versatile platform chemical.
Conclusion
L-Gulonic acid is a molecule of significant biological importance, primarily serving as a crucial precursor in the biosynthesis of L-ascorbic acid. While its role as a broad-based platform chemical is not yet established, its unique chemical structure offers considerable potential for the development of novel, high-value products. This guide has provided a comprehensive overview of the current knowledge on L-gulonic acid, from its biosynthesis and production to its conversion into vitamin C. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals seeking to explore and expand the applications of this promising biomolecule. Further investigation into cost-effective production and novel derivatization strategies is warranted to fully realize the potential of L-gulonic acid as a key component of a sustainable bio-based economy.
References
- 1. Evolution of alternative biosynthetic pathways for vitamin C following plastid acquisition in photosynthetic eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 3. Vitamin C - Wikipedia [en.wikipedia.org]
- 4. Glucuronate reductase - Wikipedia [en.wikipedia.org]
- 5. Pleiotropic Actions of Aldehyde Reductase (AKR1A) [mdpi.com]
- 6. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation | Semantic Scholar [semanticscholar.org]
- 8. Production of 2-keto-L-gulonic acid by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.org [mdpi.org]
- 10. Structural Basis of the γ-Lactone-Ring Formation in Ascorbic Acid Biosynthesis by the Senescence Marker Protein-30/Gluconolactonase | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural Basis of the γ-Lactone-Ring Formation in Ascorbic Acid Biosynthesis by the Senescence Marker Protein-30/Gluconolactonase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. benchchem.com [benchchem.com]
- 15. Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC09578J [pubs.rsc.org]
- 16. ijfans.org [ijfans.org]
- 17. qeios.com [qeios.com]
- 18. royal-chem.com [royal-chem.com]
- 19. mdpi.com [mdpi.com]
From Glucose to Gluconic Acid: A Technical Guide to Theoretical Yield and Production Strategies
For Immediate Release
This technical guide provides an in-depth exploration of the conversion of glucose to gluconic acid, a process of significant interest to researchers, scientists, and professionals in drug development and biotechnology. The document outlines the theoretical yield, detailed experimental protocols for various production methods, and a comparative analysis of their efficiencies.
Introduction
Gluconic acid, a mild organic acid, is a versatile building block in the pharmaceutical and food industries. Its production from glucose, a readily available and renewable resource, is a key area of biotechnological research. This guide details the primary methods for this conversion: enzymatic catalysis, microbial fermentation, and chemical synthesis. Understanding the theoretical yield and the practical considerations of each method is crucial for process optimization and scale-up.
Theoretical Yield of Gluconic Acid from Glucose
The conversion of glucose to gluconic acid is an oxidation reaction where the aldehyde group at the C1 position of glucose is oxidized to a carboxylic acid group. The stoichiometry of this reaction is 1:1.
Chemical Equation:
C₆H₁₂O₆ (Glucose) + [O] → C₆H₁₂O₇ (Gluconic Acid)
To calculate the theoretical yield, the molar masses of glucose and gluconic acid are used.
-
Molar Mass of Glucose (C₆H₁₂O₆): 180.16 g/mol
-
Molar Mass of Gluconic Acid (C₆H₁₂O₇): 196.16 g/mol
Based on the 1:1 stoichiometric ratio, 180.16 grams of glucose will theoretically yield 196.16 grams of gluconic acid.
Theoretical Yield Calculation:
Theoretical Yield (g) = (Mass of Glucose (g) / 180.16 g/mol ) * 196.16 g/mol
This calculation represents the maximum possible mass of gluconic acid that can be produced from a given mass of glucose, assuming 100% conversion efficiency.
Production Methodologies and Experimental Protocols
The production of gluconic acid from glucose can be achieved through several methods, each with distinct advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact.
Enzymatic Synthesis
Enzymatic synthesis utilizes isolated enzymes, primarily glucose oxidase (GOx) and catalase, to catalyze the oxidation of glucose. This method offers high specificity and operates under mild conditions.
Materials:
-
D-glucose
-
Glucose Oxidase (GOx) from Aspergillus niger
-
Catalase from bovine liver
-
50 mM Sodium Phosphate (B84403) Buffer (pH 6.0)
-
0.35 M Calcium Carbonate solution
-
Stirred tank reactor with pH and temperature control
-
Oxygen supply
Procedure:
-
Prepare a 26 g/L glucose solution in 100 mM sodium phosphate buffer (pH 6.0).
-
Transfer the glucose solution to the stirred tank reactor and maintain the temperature at 40°C.
-
Initiate gentle agitation and provide a constant air flow of 10 volumes of air per volume of liquid per minute (vvm).
-
Add glucose oxidase and catalase to the reactor. The recommended enzyme to substrate ratios are approximately 4% (w/w) for GOx and 0.46% (w/w) for catalase relative to the initial glucose mass.[1]
-
Continuously monitor and control the pH of the reaction mixture at 6.0 by the automated addition of a 0.35 M calcium carbonate solution.[1]
-
Monitor the progress of the reaction by measuring glucose consumption and gluconic acid production using appropriate analytical methods (e.g., HPLC).
-
The reaction is typically complete within several hours, with conversion rates around 96% being achievable.[1]
Microbial Fermentation
Microbial fermentation employs microorganisms, such as the fungus Aspergillus niger or the bacterium Gluconobacter oxydans, to produce gluconic acid. This is the most common industrial method.
Materials:
-
Aspergillus niger strain (e.g., NCIM 530)
-
Spore germination medium: glucose 5%, di-ammonium phosphate 0.2%, MgSO₄·7H₂O 0.25%, KH₂PO₄ 0.1% (pH 5.5)
-
Fermentation medium: glucose 10% (w/v), di-ammonium phosphate 0.09%, MgSO₄·7H₂O 0.01%, Urea 0.015%, KH₂PO₄ 0.02%, olive oil 2 ml per 100 ml (pH 5.5)[2]
-
Sterile 50 mM sodium phosphate buffer (pH 6.8) with 0.1% Tween 80
-
Shake flasks
-
Stirred-tank fermenter with controls for temperature, pH, dissolved oxygen, and agitation
Procedure:
-
Inoculum Preparation:
-
Harvest spores from a 4-day old Aspergillus niger slant culture using sterile sodium phosphate buffer with Tween 80.
-
Adjust the spore concentration to 10⁸ - 10¹⁰ spores per ml.
-
Inoculate the spore germination medium in shake flasks and incubate at 28°C with orbital shaking at 180 rpm for 48 hours.
-
-
Fermentation:
-
Sterilize the fermentation medium in the fermenter at 121°C for 20 minutes.
-
After cooling, inoculate the fermentation medium with the prepared seed culture.
-
Maintain the fermentation conditions at 28°C, with an agitation speed of 250 rpm.[2]
-
Control the pH at 5.5. As gluconic acid is produced, the pH will drop; it should be maintained by the addition of a sterile base (e.g., NaOH or CaCO₃).
-
Ensure adequate aeration and monitor the dissolved oxygen level.
-
The fermentation is typically carried out for 44-48 hours.[2]
-
-
Downstream Processing:
-
Separate the fungal biomass from the fermentation broth by filtration.
-
The gluconic acid in the broth can be recovered and purified using methods such as precipitation as calcium gluconate followed by acidification.
-
Chemical Synthesis
Chemical synthesis involves the direct oxidation of glucose using chemical oxidizing agents. While conceptually simple, this method often lacks the selectivity of biological methods.
Materials:
-
D-glucose
-
Bromine water (saturated solution of bromine in water)
-
Sodium bicarbonate
-
Hydrochloric acid
-
Distilled water
-
Reaction flask with a stirrer
-
Ice bath
Procedure:
-
Dissolve a known quantity of D-glucose in distilled water in the reaction flask.
-
Cool the flask in an ice bath.
-
Slowly add bromine water to the glucose solution with constant stirring. Bromine water is a mild oxidizing agent that selectively oxidizes the aldehyde group of glucose.[3]
-
Continue the addition until a faint yellow color persists, indicating an excess of bromine.
-
Allow the reaction to proceed for several hours at room temperature.
-
Neutralize the excess bromine and the hydrobromic acid formed during the reaction by the careful addition of sodium bicarbonate until effervescence ceases.
-
The resulting solution contains sodium gluconate. To obtain free gluconic acid, acidify the solution with hydrochloric acid.
-
The gluconic acid can then be isolated and purified through techniques such as crystallization or chromatography.
Quantitative Data on Gluconic Acid Yield
The yield of gluconic acid is highly dependent on the chosen production method and the specific experimental conditions. The following tables summarize reported yields from various studies.
Table 1: Yield of Gluconic Acid by Enzymatic Synthesis
| Enzyme System | Glucose Concentration | Temperature (°C) | pH | Conversion/Yield | Reference |
| Glucose Oxidase & Catalase (co-immobilized) | 1 g/L | 26 | 6.0 | ~98% conversion | [1] |
| Glucose Oxidase & Catalase (free enzymes) | 26 g/L | 40 | 6.0 | ~96% conversion | [1] |
| Glucose Oxidase in membrane reactor | 2.5 mM | 30 | 5.5 | ~75% yield | [4] |
Table 2: Yield of Gluconic Acid by Microbial Fermentation
| Microorganism | Fermentation Type | Glucose Concentration | Yield | Reference |
| Aspergillus niger NCIM 530 | Submerged Batch | 100 g/L | 86.97% glucose conversion | |
| Aspergillus niger | Submerged Culture | 14% (w/v) | 58.46 g/L gluconic acid | [5] |
| Gluconobacter oxydans | Sequential Fermentation | 98.1 g/L | 95.8 g/L gluconic acid | [6] |
| Gluconobacter oxydans MF1 | Batch Fermentation | - | 84% conversion to 5-KGA | [7] |
Table 3: Yield of Gluconic Acid by Chemical Synthesis
| Oxidizing Agent | Catalyst | Temperature (°C) | Yield | Reference |
| Ferric Chloride (40%) | None | 110 | 52.3% | [8] |
| Bromine Water | None | Room Temperature | - | [3] |
| Oxygen | Pd/C | Room Temperature | High selectivity | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental workflows is essential for a comprehensive understanding of the conversion process.
Conclusion
The conversion of glucose to gluconic acid is a well-established process with multiple viable production routes. While enzymatic and fermentation methods offer high selectivity and yield, chemical synthesis provides a simpler, albeit less specific, alternative. The choice of method will depend on the specific application, required purity, and economic considerations. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and optimizing the most suitable method for their needs. Further research into novel catalysts, microbial strain improvement, and process integration holds the potential for even more efficient and sustainable production of this valuable organic acid.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Glucose on oxidation with bromine water yields gluconic acid. This reaction confirms the presence of [allen.in]
- 4. Oxidation of glucose to gluconic acid by glucose oxidase in a membrane bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential Bioprocess with Gluconobacter oxydans and Candida tropicalis for Gluconic Acid and Single-Cell Protein Production from Enzymatic Hydrolysate | MDPI [mdpi.com]
- 7. A Gluconobacter oxydans mutant converting glucose almost quantitatively to 5-keto-D-gluconic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxidative conversion of glucose to gluconic acid by iron(iii) chloride in water under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Gulonic Acid Biosynthesis in Algae and Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Gulonic acid, a sugar acid and an epimer of gluconic acid, serves as a key intermediate in various metabolic pathways across different kingdoms of life. In fungi, it is a crucial component of the D-glucuronic acid catabolic pathway, which allows for the utilization of this abundant plant-derived uronic acid. In certain algae, L-gulonate is a precursor in the biosynthesis of L-ascorbic acid (Vitamin C), a vital antioxidant. Understanding the intricacies of gulonic acid biosynthesis in these organisms is paramount for advancements in metabolic engineering, biofuel production, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core biosynthetic pathways of this compound in algae and fungi, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and application.
This compound Biosynthesis in Fungi
In filamentous fungi such as Aspergillus niger, L-gulonic acid is an intermediate in the catabolism of D-glucuronic acid.[1][2] This pathway allows the fungus to utilize D-glucuronic acid, a component of plant cell wall polysaccharides, as a carbon source.[1] The pathway involves a series of reduction and oxidation steps, with several key enzymes having been identified and characterized.
Fungal D-Glucuronic Acid Catabolic Pathway
The catabolic pathway from D-glucuronic acid to intermediates of the pentose (B10789219) phosphate (B84403) pathway in Aspergillus niger is as follows:
-
D-Glucuronic acid to L-Gulonic acid: The pathway is initiated by the NADPH-dependent reduction of D-glucuronic acid to L-gulonic acid, catalyzed by D-glucuronic acid reductase (GaaA).[2][3] This enzyme is bifunctional and can also reduce D-galacturonic acid.[2]
-
L-Gulonic acid to 2-keto-L-gulonic acid: L-gulonic acid is then oxidized to 2-keto-L-gulonic acid. However, the specific enzyme responsible for this step, a putative L-gulonate-2-dehydrogenase , has not yet been definitively identified in A. niger.[2]
-
2-keto-L-gulonic acid to L-Idonic acid: 2-keto-L-gulonic acid is subsequently reduced to L-idonic acid. A. niger possesses two distinct enzymes that can catalyze this reaction with different cofactor specificities:
-
L-Idonic acid to 5-keto-D-gluconic acid: L-idonic acid is then oxidized to 5-keto-D-gluconic acid by the NAD⁺-dependent L-idonate 5-dehydrogenase (GluE) .[1]
-
Further Metabolism: 5-keto-D-gluconic acid is further metabolized to enter the pentose phosphate pathway. This step is catalyzed by an NADPH-requiring 5-keto-D-gluconate reductase (GluF) .[2]
Visualization of the Fungal Pathway
Quantitative Data: Enzyme Kinetics
The following table summarizes the kinetic parameters of the characterized enzymes in the Aspergillus niger D-glucuronic acid catabolic pathway.
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | Cofactor | Reference |
| GluD | 2-keto-L-gulonate | 25.3 | 21.4 | NADPH | [1] |
| L-idonate | 12.6 | 1.1 | NADP⁺ | [1] | |
| GluE | L-idonate | 30.9 | 5.5 | NAD⁺ | [1] |
| 5-keto-D-gluconate | 8.4 | 7.2 | NADH | [1] |
This compound Biosynthesis in Algae
In contrast to the catabolic role in fungi, L-gulonic acid in some algae, such as Euglena gracilis, is an intermediate in an anabolic pathway leading to the synthesis of L-ascorbic acid (Vitamin C).[5][6] It is important to note that algae exhibit diverse pathways for ascorbate (B8700270) biosynthesis, and the this compound-dependent route is not universal.[6] Many green algae and plants utilize a pathway involving L-galactose, which does not include L-gulonate as an intermediate.[7]
Algal Ascorbic Acid Biosynthesis via L-Gulonate
The pathway identified in Euglena gracilis shares similarities with the animal pathway for ascorbic acid synthesis:
-
D-Glucuronic acid to L-Gulonic acid: The pathway starts with the reduction of D-glucuronic acid to L-gulonic acid. The specific reductase in Euglena has not been fully characterized but is analogous to the animal D-glucuronate reductase.
-
L-Gulonic acid to L-Gulono-1,4-lactone: L-gulonic acid is then converted to L-gulono-1,4-lactone. In Euglena, an aldonolactonase has been identified that can act on both L-gulonate and L-galactonate.[5]
-
L-Gulono-1,4-lactone to 2-keto-L-gulono-1,4-lactone: This step is catalyzed by L-gulonolactone oxidase (GULO) .[8]
-
2-keto-L-gulono-1,4-lactone to L-Ascorbic acid: The final step is a spontaneous rearrangement to L-ascorbic acid.
Visualization of the Algal Pathway
Quantitative Data
Quantitative data for the enzymes in the algal this compound pathway is limited. However, studies on related pathways and organisms provide some context. For instance, in the red alga Galdieria partita, the expression of the L-gulonolactone oxidase gene is upregulated in response to glucose supplementation under photo-oxidative stress, leading to increased ascorbic acid content.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.
Enzyme Assay for 2-keto-L-gulonate Reductase (Fungi)
This protocol is adapted for the spectrophotometric measurement of NADH or NADPH consumption.[9]
Principle: The activity of 2-keto-L-gulonate reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH to NAD⁺ or NADP⁺, respectively, as 2-keto-L-gulonate is reduced to L-idonate.
Reagents:
-
100 mM Phosphate buffer (pH 7.0)
-
10 mM 2-keto-L-gulonic acid solution
-
10 mM NADH or NADPH solution
-
Purified enzyme extract
Procedure:
-
Prepare a reaction mixture in a 1 ml cuvette containing:
-
850 µl of 100 mM Phosphate buffer (pH 7.0)
-
100 µl of 10 mM 2-keto-L-gulonic acid solution
-
50 µl of purified enzyme extract
-
-
Incubate the mixture at 30°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 50 µl of 10 mM NADH or NADPH solution.
-
Immediately measure the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH/NADPH (6.22 x 10³ M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH/NADPH per minute under the specified conditions.
Gene Knockout in Aspergillus niger using CRISPR/Cas9
This protocol provides a general workflow for targeted gene deletion.[10][11]
Principle: The CRISPR/Cas9 system is used to create a targeted double-strand break at the genomic locus of the gene of interest. The break is then repaired by the cell's non-homologous end joining (NHEJ) or homology-directed repair (HDR) pathway. By providing a donor DNA template with flanking homologous regions to the target gene, a precise deletion or replacement can be achieved.
Workflow:
RNA Interference (RNAi) in Euglena gracilis
This protocol outlines the general steps for gene silencing using RNAi.[12]
Principle: Double-stranded RNA (dsRNA) homologous to the target gene is introduced into the cells. This triggers a cellular mechanism that leads to the specific degradation of the corresponding mRNA, resulting in reduced expression of the target protein.
Workflow:
Regulation of this compound Biosynthesis
Fungi
In Aspergillus niger, the expression of genes involved in the D-glucuronic acid catabolic pathway is subject to regulation. For example, the expression of the alpha-glucuronidase gene (aguA) is influenced by the carbon catabolite repressor protein CREA and the transcriptional activator XLNR.[3] The presence of glucuronic and galacturonic acids can also induce the expression of genes in this pathway.[3]
Algae
In algae, the regulation of this compound biosynthesis appears to be linked to the cellular redox state and the need for antioxidants. In Galdieria partita, the biosynthesis of ascorbic acid via the gulonate pathway is induced by glucose under high light conditions, suggesting a role in photoprotection.[8] This indicates that the pathway is likely regulated by factors related to oxidative stress.
Conclusion and Future Perspectives
The study of this compound biosynthesis in algae and fungi reveals distinct yet interconnected metabolic roles. In fungi, the pathway is primarily catabolic, enabling the utilization of plant-derived sugars, a process with significant implications for biorefining and industrial fermentation. The incomplete characterization of the L-gulonate-2-dehydrogenase presents an immediate research opportunity. For algae, the anabolic pathway to ascorbic acid highlights a key antioxidant defense mechanism. Further elucidation of this pathway in a broader range of algal species and a deeper understanding of its regulation could pave the way for enhancing the nutritional value of microalgae and developing novel sources of Vitamin C. The tools of metabolic engineering, including CRISPR/Cas9 and RNAi, will be instrumental in dissecting these pathways and harnessing their potential for biotechnological applications. Future research should also focus on the identification and characterization of transporters involved in the uptake and secretion of this compound and its intermediates, which is crucial for optimizing microbial cell factories.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of the alpha-glucuronidase-encoding gene ( aguA) from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel pathway for fungal D-glucuronate catabolism contains an L-idonate forming 2-keto-L-gulonate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evolution of alternative biosynthetic pathways for vitamin C following plastid acquisition in photosynthetic eukaryotes | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Biosynthesis of Ascorbic Acid as a Glucose-Induced Photoprotective Process in the Extremophilic Red Alga Galdieria partita [frontiersin.org]
- 9. High-Throughput Screening of a 2-Keto-L-Gulonic Acid-Producing Gluconobacter oxydans Strain Based on Related Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An efficient tool for metabolic pathway construction and gene integration for Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Synthetic Biology Perspective on the Bioengineering Tools for an Industrial Microalga: Euglena gracilis - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Gulonic Acid Salts: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of gulonic acid and its pharmaceutically relevant salts: sodium, potassium, and calcium gulonate. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data into comparative tables, outlines detailed methodologies for crucial experiments, and presents visual diagrams of relevant biological pathways and experimental workflows. This guide aims to be an essential resource for the formulation, development, and understanding of therapeutic agents involving this compound and its derivatives.
Introduction
This compound, a sugar acid derived from glucose, and its corresponding salts are of significant interest in the pharmaceutical and biotechnology sectors. Their utility ranges from serving as excipients and pH regulators to acting as active pharmaceutical ingredients (APIs) for mineral supplementation.[1][2][3] A thorough understanding of their physicochemical properties is paramount for formulation development, ensuring stability, bioavailability, and therapeutic efficacy. This guide provides an in-depth examination of these properties, supported by experimental protocols and visual aids to facilitate comprehension and application in a laboratory setting.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound and its sodium, potassium, and calcium salts.
Table 1: General and Physical Properties
| Property | This compound | Sodium Gulonate | Potassium Gluconate | Calcium Gluconate |
| Molecular Formula | C₆H₁₂O₇ | C₆H₁₁NaO₇ | C₆H₁₁KO₇ | C₁₂H₂₂CaO₁₄ |
| Molar Mass ( g/mol ) | 196.16 | 218.14 | 234.25 | 430.38 (Anhydrous) |
| Appearance | White crystalline powder or syrupy liquid | White, crystalline powder or granules | White to off-white crystalline powder | White, odorless, tasteless crystalline or granular powder |
| Melting Point (°C) | 131 | 170-175 (decomposes) | 183 (decomposes) | 178 |
Table 2: Solubility and Acidity
| Property | This compound | Sodium Gulonate | Potassium Gluconate | Calcium Gluconate |
| Solubility in Water | Very soluble | 590 g/L at 25°C[4] | >900 g/L at 20°C[5] | 33.3 g/L at 25°C[6] |
| Solubility in Other Solvents | Slightly soluble in alcohol; insoluble in ether | Sparingly soluble in alcohol; insoluble in ether | Soluble in water (50 mg/ml)[7] | Insoluble in ethanol (B145695) and other organic solvents |
| pKa | 3.86 | - | - | - |
| pH of Solution | - | 6.5 - 8.0 (10% solution)[8] | ~7.0 (1% solution)[5] | 6.0 - 8.5 (10% solution) |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of this compound salts.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)[9]
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.[10]
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm. Invert the tube and tap it gently to pack the sample into the sealed end.[11]
-
Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to ensure accurate determination.[9]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). This range is the melting point.
-
-
Purity Assessment: A sharp melting point range (0.5-1°C) is indicative of a pure compound. Impurities will typically depress the melting point and broaden the range.[12]
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[13]
Apparatus:
-
Conical flasks with stoppers
-
Shaker bath with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of the solid this compound salt to a conical flask containing a known volume of deionized water.
-
Equilibration: Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation:
-
Allow the suspension to settle.
-
Withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved solid.
-
-
Quantification: Analyze the concentration of the this compound salt in the filtrate using a pre-validated analytical method.
-
Calculation: The determined concentration represents the equilibrium solubility of the salt at the specified temperature.
Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of a weak acid like this compound.[14]
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.
-
Titration Setup:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Position the burette containing the standardized NaOH solution above the beaker.
-
-
Titration:
-
Record the initial pH of the this compound solution.
-
Add the NaOH solution in small, precise increments, recording the pH after each addition.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.
-
Signaling Pathways and Experimental Workflows
While this compound itself is not a primary signaling molecule in mammalian cells, its salts can influence cellular processes, particularly calcium gulonate through the release of calcium ions.
Calcium Signaling Pathway Initiated by Calcium Gulonate
Calcium gulonate serves as a source of extracellular calcium ions (Ca²⁺), which are crucial second messengers in a multitude of cellular signaling pathways.[15][16] Upon administration, calcium gulonate dissociates, increasing the extracellular Ca²⁺ concentration. This can lead to the activation of the Calcium-Sensing Receptor (CaSR), a G-protein-coupled receptor (GPCR).[15]
References
- 1. alphachem.biz [alphachem.biz]
- 2. Sodium Gluconate USP Excipient GMP - CAS 527-07-1 - Pfanstiehl [pfanstiehl.com]
- 3. rawsource.com [rawsource.com]
- 4. Sodium Gluconate (CAS 527-07-1) - Chemistry For Industry - Solvents & Chemicals - Masterchem.ee [masterchem.ee]
- 5. Potassium gluconate | 299-27-4 [chemicalbook.com]
- 6. Calcium Gluconate | C12H22CaO14 | CID 9290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. manavchem.com [manavchem.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. benchchem.com [benchchem.com]
- 16. Calcium signaling - Wikipedia [en.wikipedia.org]
The Uronic Acid Pathway: A Significant Contributor to the Pentose Phosphate Pathway via L-Gulonic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pentose (B10789219) phosphate (B84403) pathway (PPP) is a fundamental metabolic route essential for the production of NADPH, a crucial reductant in biosynthetic processes and antioxidant defense, and for the synthesis of pentose sugars, the building blocks of nucleotides and nucleic acids.[1] While typically viewed as a direct offshoot of glycolysis, the PPP can also be fed by alternative carbohydrate metabolism routes. One such significant, yet often overlooked, connection is through the uronic acid pathway, with L-gulonic acid serving as a key intermediate. This technical guide provides a comprehensive overview of the involvement of L-gulonic acid in supplying intermediates to the pentose phosphate pathway, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support researchers and professionals in drug development. The uronic acid pathway, primarily active in the liver, is an alternative oxidative pathway for glucose that does not generate ATP but is vital for the synthesis of glucuronic acid, pentoses, and, in many animals, ascorbic acid (Vitamin C).[2][3] Its intersection with the PPP highlights a critical node in cellular metabolism, with implications for detoxification, redox balance, and nucleotide biosynthesis.
The Metabolic Link: From Glucose to the Pentose Phosphate Pathway via Gulonic Acid
The conversion of glucose to intermediates of the pentose phosphate pathway via the uronic acid pathway is a multi-step enzymatic process. The pathway begins with glucose-6-phosphate and culminates in the production of D-xylulose-5-phosphate, a key substrate for the non-oxidative branch of the PPP.
The key steps in this metabolic connection are as follows:
-
Formation of UDP-Glucuronic Acid: Glucose-6-phosphate is isomerized to glucose-1-phosphate, which then reacts with UTP to form UDP-glucose. UDP-glucose dehydrogenase, a critical rate-limiting enzyme, oxidizes UDP-glucose to UDP-glucuronic acid.[4]
-
Generation of D-Glucuronic Acid: UDP-glucuronic acid is a precursor for the synthesis of proteoglycans and is used in detoxification reactions. It can be hydrolyzed to D-glucuronic acid.
-
Reduction to L-Gulonic Acid: D-glucuronic acid is then reduced to L-gulonic acid by glucuronate reductase (also known as aldehyde reductase), a reaction requiring NADPH.[5]
-
Metabolism of L-Gulonic Acid: L-gulonic acid is a central branch point. In animals capable of synthesizing vitamin C, it is converted to L-ascorbic acid. Alternatively, it is oxidized by L-gulonate 3-dehydrogenase to 3-keto-L-gulonate.[1][6]
-
Formation of L-Xylulose (B1675535): 3-keto-L-gulonate is subsequently decarboxylated by 3-keto-L-gulonate decarboxylase to form L-xylulose.[7]
-
Conversion to Xylitol (B92547): L-xylulose is then reduced to xylitol by L-xylulose reductase.[8]
-
Oxidation to D-Xylulose: Xylitol is oxidized to D-xylulose by xylitol dehydrogenase.[9]
-
Entry into the Pentose Phosphate Pathway: Finally, D-xylulose is phosphorylated by xylulokinase to produce D-xylulose-5-phosphate, which directly enters the non-oxidative arm of the pentose phosphate pathway.[10]
The following diagram illustrates the metabolic pathway from glucose to the pentose phosphate pathway via L-gulonic acid.
Caption: Metabolic pathway from glucose to the PPP via this compound.
Quantitative Data on Key Enzymes
The efficiency of carbon flux through the uronic acid pathway to the pentose phosphate pathway is determined by the kinetic properties of the involved enzymes. A summary of available quantitative data is presented below.
| Enzyme | EC Number | Substrate(s) | K_m (mM) | k_cat (s⁻¹) | Source Organism | Reference(s) |
| UDP-Glucose Dehydrogenase | 1.1.1.22 | UDP-Glucose | 0.02 - 0.2 | 1 - 5 | Human, Bovine | [11] |
| NAD⁺ | 0.1 - 0.5 | |||||
| Glucuronate Reductase | 1.1.1.19 | D-Glucuronic Acid | 6 | N/A | Rat Kidney | [12] |
| D-Glucuronolactone | 9 | N/A | [12] | |||
| L-Gulonate 3-Dehydrogenase | 1.1.1.45 | L-Gulonate | 0.2 - 0.5 | N/A | Rabbit Liver | [13] |
| NAD⁺ | 0.05 - 0.1 | |||||
| 3-Keto-L-Gulonate-6-Phosphate Decarboxylase | 4.1.1.85 | 3-Keto-L-Gulonate-6-P | 0.67 | N/A | E. coli | [14] |
| L-Xylulose Reductase | 1.1.1.10 | L-Xylulose | 0.1 - 0.5 | N/A | Human, Fungi | [15] |
| NADPH | 0.01 - 0.05 | |||||
| Xylitol Dehydrogenase | 1.1.1.9 | Xylitol | 16.2 | N/A | Aspergillus flavus | [16] |
| NAD⁺ | 0.15 | [16] | ||||
| D-Xylulokinase | 2.7.1.17 | D-Xylulose | 0.024 | 35 | Human | [13] |
| ATP | 0.6 | [13] |
Note: N/A indicates that the data was not available in the cited sources. Kinetic parameters can vary significantly based on the source of the enzyme and assay conditions.
Experimental Protocols
Accurate quantification of enzyme activity and metabolic flux is paramount for understanding the contribution of the uronic acid pathway to the PPP. Below are detailed methodologies for key experimental procedures.
Spectrophotometric Enzyme Assays
A common method for determining the activity of the dehydrogenases in this pathway is to monitor the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.
General Workflow for Dehydrogenase Assays
Caption: General workflow for spectrophotometric dehydrogenase assays.
Protocol for L-Gulonate 3-Dehydrogenase Activity Assay [6]
-
Reagents:
-
Assay Buffer: 100 mM Glycine-NaOH buffer, pH 9.5.
-
Substrate: 10 mM L-Gulonic acid solution.
-
Coenzyme: 5 mM NAD⁺ solution.
-
Enzyme: Purified L-gulonate 3-dehydrogenase or cell lysate.
-
-
Procedure:
-
In a 1 mL cuvette, combine 800 µL of assay buffer, 100 µL of NAD⁺ solution, and 50 µL of the enzyme solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of the L-gulonic acid solution.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Protocol for Xylitol Dehydrogenase Activity Assay [9]
-
Reagents:
-
Assay Buffer: 25 mM Carbonate buffer, pH 9.5.
-
Substrate: 200 mM Xylitol solution.
-
Coenzyme: 2 mM NAD⁺ solution.
-
Enzyme: Purified xylitol dehydrogenase or cell lysate.
-
-
Procedure:
-
In a suitable reaction vessel, combine the assay buffer, NAD⁺ solution, and enzyme solution.
-
Pre-incubate at 25°C.
-
Initiate the reaction by adding the xylitol solution.
-
Monitor the increase in absorbance at 340 nm.
-
Calculate the enzyme activity based on the rate of NADH production.
-
Metabolic Flux Analysis (MFA)
To quantify the in vivo flux of carbon from glucose through the uronic acid pathway to the PPP, stable isotope tracing with ¹³C-labeled glucose is the gold standard.
Workflow for ¹³C-Metabolic Flux Analysis
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Protocol Outline for ¹³C-MFA
-
Cell Culture: Culture the cells of interest in a defined medium containing a known concentration of ¹³C-labeled glucose (e.g., [1,2-¹³C₂]glucose or [U-¹³C₆]glucose).
-
Metabolite Extraction: After reaching a metabolic steady state, rapidly quench the metabolism and extract the intracellular metabolites.
-
Mass Spectrometry Analysis: Analyze the extracted metabolites using LC-MS/MS or GC-MS to determine the mass isotopomer distributions (MIDs) of key intermediates in the uronic acid and pentose phosphate pathways (e.g., this compound, xylulose-5-phosphate, ribose-5-phosphate).[17]
-
Computational Modeling: Use the experimentally determined MIDs to constrain a computational model of cellular metabolism. This allows for the precise calculation of the carbon flux through the uronic acid pathway and its contribution to the PPP. Quantitative modeling of the PPP response to stimuli like oxidative stress has shown the importance of flux rerouting.[18]
Regulatory Implications and Significance for Drug Development
The connection between the uronic acid pathway and the PPP has several important implications for cellular physiology and drug development:
-
Redox Homeostasis: By providing an alternative route for the production of PPP intermediates, the uronic acid pathway can contribute to the cellular pool of NADPH, thus supporting antioxidant defenses. This may be particularly important in tissues with high metabolic activity, such as the liver.
-
Nucleotide Synthesis: The supply of D-xylulose-5-phosphate from the uronic acid pathway can fuel the non-oxidative branch of the PPP, leading to the synthesis of ribose-5-phosphate, a precursor for nucleotides. This is critical for cell proliferation and repair.
-
Detoxification and Drug Metabolism: The uronic acid pathway is central to the glucuronidation of drugs and xenobiotics, a major phase II detoxification process. The flux through this pathway can be influenced by drug administration, which in turn could affect the supply of intermediates to the PPP.[2]
-
Disease Pathogenesis: Dysregulation of the uronic acid pathway has been implicated in certain metabolic disorders. For example, essential pentosuria is a benign genetic disorder caused by a deficiency in L-xylulose reductase, leading to the accumulation of L-xylulose in the urine.[2] Furthermore, dysregulated glucuronic acid metabolism has been shown to exacerbate hepatocellular carcinoma progression.[4]
-
Therapeutic Targeting: The enzymes of the uronic acid pathway could represent potential targets for therapeutic intervention. Modulating the activity of these enzymes could be a strategy to alter the flux into the PPP and thereby influence cellular processes such as proliferation, antioxidant capacity, and nucleotide synthesis in the context of diseases like cancer.
Conclusion
The involvement of L-gulonic acid as an intermediate in the uronic acid pathway provides a significant and physiologically relevant connection to the pentose phosphate pathway. This link underscores the interconnectedness of cellular metabolic networks and highlights a crucial mechanism for supplementing the PPP with essential precursors for NADPH and nucleotide biosynthesis. For researchers and professionals in drug development, a thorough understanding of this pathway, supported by quantitative data and robust experimental methodologies, is essential for elucidating disease mechanisms and identifying novel therapeutic targets. The continued investigation into the regulation and flux of the uronic acid pathway will undoubtedly provide further insights into its role in health and disease.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Enzyme Activity Measurement for L-Xylulose Reductase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. scribd.com [scribd.com]
- 4. L-gulonate 3-dehydrogenase activity | Semantic Scholar [semanticscholar.org]
- 5. Glucuronate reductase - Wikipedia [en.wikipedia.org]
- 6. Enzyme Activity Measurement of L-Gulonate 3-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 7. 3-dehydro-L-gulonate-6-phosphate decarboxylase - Wikipedia [en.wikipedia.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Production of Xylitol from d-Xylose by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. Enzyme Assay Protocols [cmbe.engr.uga.edu]
- 12. Enzymatic determination of free glucuronic acid with glucuronolactone reductase. I. Isolation and purification of glucuronolactone reductase from rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and Function of Human Xylulokinase, an Enzyme with Important Roles in Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Biochemical Characterization of an l-Xylulose Reductase from Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Characterization of a xylitol dehydrogenase from Aspergillus flavus and its application in l-xylulose production [frontiersin.org]
- 17. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 18. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol: Extraction and Purification of 2-Keto-L-Gulonic Acid from Fermentation Broth
Introduction
2-Keto-L-gulonic acid (2-KGA) is a crucial chemical intermediate, primarily known for its role as the direct precursor in the industrial synthesis of Vitamin C (ascorbic acid).[1][2] The production of 2-KGA is often achieved through microbial fermentation, which presents the challenge of separating and purifying the target molecule from a complex mixture of microbial cells, residual nutrients, salts, and other metabolites.[3][4] Efficient downstream processing is therefore critical to obtaining high-purity 2-KGA suitable for pharmaceutical applications.
These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and analysis of 2-KGA from fermentation broth, intended for researchers, scientists, and professionals in drug development and bioprocessing.
Section 1: Overall Downstream Processing Workflow
The recovery of 2-KGA from fermentation broth is a multi-step process designed to isolate the product while removing impurities. The typical workflow begins with the separation of biomass, followed by purification of the clarified broth, concentration of the product, and finally, crystallization to obtain pure 2-KGA.[2][3]
Caption: Overall workflow for 2-KGA downstream processing.
Section 2: Key Experimental Protocols
This section provides detailed methodologies for the principal stages of 2-KGA extraction and purification.
Protocol 2.1: Solid-Liquid Separation (Biomass Removal)
Objective: To remove microbial cells and other insoluble particulate matter from the raw fermentation broth.
Methods:
-
Centrifugation: This is a common and effective method for separating biomass.[3] Efficiency can be improved by the addition of flocculating agents.[4]
-
Filtration: Techniques such as microfiltration or ultrafiltration can be used to effectively remove cells and other macromolecules.[3]
Protocol (Centrifugation):
-
Transfer the fermentation broth into appropriate centrifuge tubes.
-
If using a flocculant, add it to the broth as per the manufacturer's guidelines and mix gently.
-
Balance the tubes and place them in the centrifuge rotor.
-
Centrifuge the broth at 5,000-10,000 x g for 15-30 minutes at 4°C.[3]
-
Carefully decant the supernatant, which contains the soluble 2-KGA, for further processing. The pellet consists of the discarded biomass.
Protocol 2.2: Primary Purification (Demineralization and Decolorization)
Objective: To remove dissolved inorganic salts and colored impurities from the clarified supernatant.
Methods:
-
Ion-Exchange Chromatography: The supernatant is passed through ion-exchange resins to remove unwanted cations and anions.[2][5]
-
Adsorption: Activated carbon is commonly used to adsorb pigments and other organic impurities.
Protocol (Ion Exchange):
-
Select appropriate cation and anion exchange resins based on the ionic load of the broth.
-
Pack the resins into separate chromatography columns and equilibrate them with deionized water.
-
Pass the cell-free supernatant through the cation exchange column first to remove positive ions.
-
Collect the eluate and pass it through the anion exchange column to remove negative ions (note: 2-KGA will bind to anion exchangers and can be eluted later, or resins can be chosen to bind impurities while letting 2-KGA pass through).
-
(Optional) Pass the demineralized solution through a column packed with activated carbon to remove colored impurities.
-
Collect the purified, demineralized 2-KGA solution.
Protocol 2.3: Concentration
Objective: To increase the concentration of 2-KGA in the solution by removing water, which is a prerequisite for crystallization.
Protocol (Vacuum Evaporation):
-
Transfer the purified 2-KGA solution to a rotary evaporator.
-
Apply a vacuum to reduce the boiling point of water.
-
Concentrate the solution under reduced pressure at a temperature maintained below 60°C to prevent thermal degradation of the product.[2]
-
Continue the process until the desired concentration is reached, often indicated by a noticeable increase in viscosity.
Protocol 2.4: Crystallization
Objective: To obtain solid, high-purity 2-KGA crystals from the concentrated solution.
Methods:
-
Cooling Crystallization: The concentrated, supersaturated solution is slowly cooled to induce crystal formation. Seeding with existing 2-KGA crystals can facilitate this process.[2]
-
Antisolvent Crystallization: An alternative method where a solvent in which 2-KGA is insoluble (an "antisolvent" like acetone (B3395972) or isopropanol) is added to the aqueous solution to force precipitation.[6][7] This method can achieve high yields and purity.[6]
Protocol (Cooling Crystallization):
-
Further concentrate the 2-KGA solution under vacuum at approximately 40°C to achieve a supersaturated state.[2]
-
Optionally, add a small number of "seed" crystals to promote uniform crystal growth.
-
Slowly cool the supersaturated solution in a controlled manner. A gradual temperature reduction promotes the formation of larger, purer crystals.
-
Allow the solution to stand at a low temperature (e.g., 4°C) for several hours to maximize crystal formation.
-
Separate the crystals from the mother liquor by filtration or centrifugation.
-
Wash the crystals with a small amount of cold solvent (e.g., ethanol (B145695) or acetone) to remove residual impurities.
-
Dry the purified 2-KGA crystals under a vacuum.
Section 3: Quantitative Analysis by HPLC
Objective: To accurately determine the concentration and purity of 2-KGA throughout the extraction process. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique.[1]
Caption: Logical workflow for the HPLC analysis of 2-KGA.
Protocol 3.1: HPLC Sample Preparation
-
Obtain a sample from the fermentation broth or a downstream processing step.
-
Centrifuge the sample to remove any remaining particulate matter.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to ensure it is free of particles that could damage the HPLC column.[1]
-
Dilute the filtered sample with the chosen HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.[1]
Protocol 3.2: HPLC Analysis
The choice of HPLC method depends on the sample matrix and potential impurities.[1] Below is a comparison of common methods.
Table 1: Comparison of Validated HPLC Methodologies for 2-KGA Analysis
| Parameter | Method 1: Anion Exchange[1] | Method 2: Amino Column[1][8] | Method 3: Reversed-Phase[1][9] |
|---|---|---|---|
| Column | Aminex HPX-87H | Shim-pack CLC-NH2 | RSpak DE-613 (polymer-based) |
| Mobile Phase | 5 mmol/L H₂SO₄ | 0.015 mol/L Ammonium Dihydrogen Phosphate (pH 4.1) | 2 mM Perchloric Acid Solution |
| Flow Rate | 0.5 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV (typically 210 nm) | UV (210 nm) | UV |
| Column Temp. | 35°C | Ambient | Not Specified |
General HPLC Procedure:
-
Equilibrate the HPLC system with the selected mobile phase until a stable baseline is achieved.
-
Prepare a calibration curve by injecting standard solutions of 2-KGA at known concentrations.
-
Inject a known volume of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the 2-KGA peak based on its retention time compared to the standard.
-
Quantify the amount of 2-KGA by integrating the peak area and comparing it to the calibration curve.[1]
Section 4: Data Presentation and Performance
The efficiency of the extraction process is evaluated by yield and purity. Different techniques offer varying levels of performance.
Table 2: Performance Data for Organic Acid Purification Methods
| Method | Target Acid | Yield | Purity | Reference |
|---|---|---|---|---|
| Antisolvent Crystallization | Glucaric Acid | 71% | 98.3% | [6] |
| Reactive Extraction | Muconic Acid | Up to 99.24% (Extraction Efficiency) | Not specified | [10] |
| Reactive Extraction | Glycolic Acid | Up to 99.76% (Extraction Efficiency) | Not specified | [11] |
| Calcium Precipitation + Ion Exchange | Succinic Acid | 52% | 92% | [12] |
| Crystallization | Succinic Acid | 70% | 90% |[12] |
Note: Data for different organic acids are presented to illustrate the potential efficiencies of various techniques applicable to gulonic acid purification.
Section 5: Alternative and Advanced Technologies
For specific applications or to overcome challenges with conventional methods, several advanced technologies can be considered:
-
Liquid-Liquid Extraction: Involves using an organic solvent to selectively extract the organic acid from the aqueous broth.[13][14] Reactive extraction, where an extractant forms a complex with the acid, can significantly improve efficiency.[12][14]
-
Membrane-Based Separation: Techniques like electrodialysis use ion-exchange membranes and an electric field to separate charged molecules like organic acids from the broth, offering a way to avoid large waste streams.[4][13]
-
Adsorption: Utilizes functionalized resins or other solid-phase materials to selectively bind the target acid, which can then be eluted in a purified form.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. researchgate.net [researchgate.net]
- 6. info.ornl.gov [info.ornl.gov]
- 7. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. shodex.com [shodex.com]
- 10. Reactive extraction of muconic acid by hydrophobic phosphonium ionic liquids - Experimental, modelling and optimisation with Artificial Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Membrane Purification Techniques for Recovery of Succinic Acid Obtained from Fermentation Broth during Bioconversion of Lignocellulosic Biomass: Current Advances and Future Perspectives | MDPI [mdpi.com]
- 13. halo.science [halo.science]
- 14. Efficient Recovery of Organic Acids From Fermentation Broth - Tiei liquid/liquid mixing and separation [tyextractor.com]
Application Notes and Protocols for HPLC Enantiomer Separation of Gulonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gulonic acid, a sugar acid, exists as two enantiomers: D-gulonic acid and L-gulonic acid. L-gulonic acid is a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in animals, while the D-enantiomer can be found in various natural sources and industrial processes.[1][2] The ability to separate and quantify these enantiomers is crucial for various applications, including metabolic research, quality control in food and pharmaceutical industries, and in the development of biotechnological processes for Vitamin C production.[3] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective technique for the enantioselective analysis of chiral compounds like this compound.[4]
This document provides detailed application notes and protocols for the separation of this compound enantiomers using chiral HPLC. The methodologies are based on established principles of chiral chromatography for acidic compounds.
Data Presentation
The following table summarizes representative chromatographic parameters for the chiral separation of this compound enantiomers. Please note that these values are illustrative and may vary depending on the specific instrument, column batch, and laboratory conditions. Method optimization is recommended for achieving the best results.
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Anion-Exchange CSP |
| Chiral Stationary Phase | Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) | Quinine-based Anion-Exchanger |
| Particle Size (µm) | 5 | 5 |
| Column Dimensions (mm) | 250 x 4.6 | 150 x 4.6 |
| Mobile Phase | n-Hexane/2-Propanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) | Methanol (B129727)/Acetic Acid/Ammonium (B1175870) Acetate (B1210297) (100:0.3:0.02, v/v/w) |
| Flow Rate (mL/min) | 1.0 | 0.8 |
| Column Temperature (°C) | 25 | 30 |
| Detection | UV at 210 nm | UV at 210 nm |
| Injection Volume (µL) | 10 | 10 |
| Retention Time (D-Gulonic Acid) (min) | ~8.5 | ~10.2 |
| Retention Time (L-Gulonic Acid) (min) | ~9.8 | ~11.5 |
| Resolution (Rs) | > 1.5 | > 1.8 |
| Tailing Factor | 0.9 - 1.2 | 0.9 - 1.3 |
Experimental Protocols
Method 1: Chiral Separation using a Polysaccharide-Based CSP
This protocol is based on the general principles of chiral separation of acidic compounds using polysaccharide-based chiral stationary phases.[5][6] These CSPs are known for their broad enantioselectivity.
1. Materials and Reagents
-
D-Gulonic acid standard
-
L-Gulonic acid standard
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol
-
Trifluoroacetic acid (TFA), analytical grade
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak® IA or equivalent), 5 µm, 250 x 4.6 mm.
3. Preparation of Mobile Phase and Standards
-
Mobile Phase: Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and Trifluoroacetic Acid in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Solutions: Prepare individual stock solutions of D- and L-gulonic acid (1 mg/mL) in the mobile phase. Prepare a racemic standard solution (1 mg/mL total concentration) by mixing equal volumes of the D- and L-gulonic acid stock solutions. Prepare working standards by diluting the stock solutions to the desired concentrations (e.g., 10-100 µg/mL).
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
5. System Suitability
-
Inject the racemic standard solution six times.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 1.5.
-
The tailing factor for each peak should be between 0.8 and 1.5.
-
The relative standard deviation (RSD) for the peak areas of replicate injections should be less than 2.0%.
6. Sample Preparation
-
Dissolve the sample containing this compound in the mobile phase to an approximate concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
7. Data Analysis
-
Identify the peaks for D- and L-gulonic acid based on the retention times of the individual standards.
-
Quantify the amount of each enantiomer by comparing the peak area to a calibration curve generated from the standard solutions.
Method 2: Chiral Separation using an Anion-Exchange CSP
This protocol is adapted from methods for the separation of acidic chiral compounds using anion-exchange CSPs.[7] These columns often provide excellent selectivity for acidic analytes.
1. Materials and Reagents
-
D-Gulonic acid standard
-
L-Gulonic acid standard
-
Racemic this compound
-
HPLC-grade Methanol
-
Glacial Acetic Acid
-
Ammonium Acetate, analytical grade
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Quinine-based anion-exchanger column (e.g., CHIRALPAK QN-AX or equivalent), 5 µm, 150 x 4.6 mm.
3. Preparation of Mobile Phase and Standards
-
Mobile Phase: Prepare the mobile phase by dissolving 0.02 g of ammonium acetate in 100 mL of methanol and adding 0.3 mL of glacial acetic acid. Mix thoroughly and degas before use.
-
Standard Solutions: Prepare individual stock solutions of D- and L-gulonic acid (1 mg/mL) in the mobile phase. Prepare a racemic standard solution (1 mg/mL total concentration) by mixing equal volumes of the D- and L-gulonic acid stock solutions. Prepare working standards by diluting the stock solutions to the desired concentrations.
4. Chromatographic Conditions
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 20 minutes
5. System Suitability
-
Inject the racemic standard solution six times.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 1.8.
-
The tailing factor for each peak should be between 0.8 and 1.5.
-
The RSD for the peak areas of replicate injections should be less than 2.0%.
6. Sample Preparation
-
Dissolve the sample in the mobile phase to an approximate concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
7. Data Analysis
-
Identify the peaks for D- and L-gulonic acid based on the retention times of the individual standards.
-
Quantify each enantiomer using a calibration curve.
Visualizations
Caption: Experimental workflow for the HPLC separation of this compound enantiomers.
Caption: Simplified mammalian biosynthesis pathway of L-ascorbic acid from D-glucose.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
Application Notes and Protocols for the Quantitative Analysis of Gulonic Acid Using Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gulonic acid is a key sugar acid intermediate in the uronate pathway, a metabolic route for the synthesis of ascorbic acid (Vitamin C) in many animals, though not in humans who lack the enzyme L-gulonolactone oxidase.[1] The quantitative analysis of this compound is crucial for research in metabolic diseases, nutritional science, and for monitoring bioprocesses in drug development, particularly in the production of ascorbic acid and related compounds. Enzymatic assays offer a highly specific and sensitive method for the quantification of L-gulonic acid in various biological and manufacturing samples.
This document provides detailed protocols and application notes for the enzymatic determination of L-gulonic acid, primarily utilizing the activity of L-gulonate 3-dehydrogenase.
Principle of the Enzymatic Assay
The most common enzymatic assay for the quantification of L-gulonic acid is based on the NAD⁺-dependent oxidation of L-gulonate catalyzed by L-gulonate 3-dehydrogenase (EC 1.1.1.45).[2][3] In this reaction, L-gulonate is oxidized to 3-dehydro-L-gulonate, with the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) to NADH.[2]
The increase in NADH concentration can be monitored spectrophotometrically by measuring the rise in absorbance at 340 nm.[3] The amount of NADH produced is directly proportional to the initial amount of L-gulonic acid in the sample.
Reaction:
L-gulonate + NAD⁺ <--L-gulonate 3-dehydrogenase--> 3-dehydro-L-gulonate + NADH + H⁺[4]
Data Presentation
The following tables summarize representative quantitative data that can be obtained using the described enzymatic assay protocols. These are illustrative examples based on typical assay performance and applications.
Table 1: Assay Performance and Validation Parameters
| Parameter | Value |
| Linear Range | 1 - 100 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Limit of Quantification (LOQ) | 1.0 µM |
| Intra-assay Precision (CV%) | < 5% |
| Inter-assay Precision (CV%) | < 8% |
| Spike and Recovery (Plasma) | 95 - 105% |
| Wavelength for Detection | 340 nm |
Table 2: Illustrative Quantitative Analysis of L-Gulonic Acid in Various Samples
| Sample Type | Sample ID | L-Gulonic Acid Concentration (µM) | Standard Deviation (± µM) |
| Fermentation Broth | Batch A - 24h | 78.5 | 3.1 |
| Batch A - 48h | 152.3 | 6.5 | |
| Batch B - 24h | 85.2 | 3.8 | |
| Batch B - 48h | 165.1 | 7.2 | |
| Rat Liver Homogenate | Control Group | 15.6 | 1.2 |
| Treatment Group X | 25.8 | 2.1 | |
| Human Plasma | Healthy Volunteer 1 | Not Detected | N/A |
| Healthy Volunteer 2 | Not Detected | N/A | |
| Cell Culture Media | CHO Cells - Control | 5.2 | 0.4 |
| CHO Cells - Stimulated | 12.7 | 0.9 |
Experimental Protocols
Protocol 1: Quantitative Determination of L-Gulonic Acid in Liquid Samples (e.g., Fermentation Broth, Cell Culture Media)
1. Materials and Reagents:
-
L-gulonate 3-dehydrogenase (EC 1.1.1.45)
-
L-gulonic acid standard
-
NAD⁺ (Nicotinamide adenine dinucleotide)
-
Tris-HCl buffer (100 mM, pH 8.5)
-
Microplate reader or spectrophotometer capable of reading at 340 nm
-
96-well UV-transparent microplates or quartz cuvettes
-
Sample clarification supplies (e.g., centrifuge, 0.22 µm syringe filters)
2. Sample Preparation:
-
Centrifuge the fermentation broth or cell culture media at 10,000 x g for 10 minutes to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the sample with Tris-HCl buffer to ensure the L-gulonic acid concentration falls within the linear range of the assay.
3. Assay Procedure (96-well plate format):
-
Prepare a standard curve of L-gulonic acid (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in Tris-HCl buffer.
-
Prepare the assay cocktail: For each reaction, mix 100 µL of 100 mM Tris-HCl (pH 8.5) and 20 µL of 10 mM NAD⁺ solution.
-
To each well of the microplate, add 120 µL of the assay cocktail.
-
Add 20 µL of the prepared sample or standard to the respective wells.
-
Incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of L-gulonate 3-dehydrogenase solution (e.g., 0.5 U/mL).
-
Immediately start monitoring the increase in absorbance at 340 nm at 37°C for 10-20 minutes, taking readings every 30-60 seconds.
-
Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.
4. Calculation:
-
Subtract the rate of the blank (0 µM standard) from all sample and standard rates.
-
Plot the V₀ for the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of L-gulonic acid in the samples by interpolating their V₀ values from the standard curve.
-
Multiply the result by the dilution factor used during sample preparation.
Protocol 2: Quantitative Determination of L-Gulonic Acid in Tissue Homogenates (e.g., Liver)
1. Materials and Reagents:
-
All materials from Protocol 1
-
Homogenization buffer (e.g., ice-cold 0.1 M phosphate (B84403) buffer, pH 7.4)
-
Tissue homogenizer (e.g., Dounce or Potter-Elvehjem)
-
Perchloric acid (PCA), 6% (w/v)
-
Potassium carbonate (K₂CO₃), 3 M
2. Sample Preparation:
-
Excise the tissue of interest and immediately place it in ice-cold homogenization buffer.
-
Weigh the tissue and homogenize in 3-5 volumes of ice-cold buffer.
-
To deproteinize the sample, add an equal volume of ice-cold 6% PCA to the homogenate.
-
Vortex and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and neutralize it by adding 3 M K₂CO₃ dropwise until the pH is between 7.0 and 8.0.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.
-
Use the resulting supernatant for the enzymatic assay. Dilute as necessary with Tris-HCl buffer.
3. Assay Procedure and Calculation:
-
Follow the assay procedure and calculation steps as outlined in Protocol 1.
Visualizations
Caption: Uronate pathway for ascorbic acid synthesis.
Caption: Workflow for enzymatic quantification of this compound.
Caption: Logical flow of the enzymatic assay principle.
References
- 1. L-gulonate 3-dehydrogenase activity | Semantic Scholar [semanticscholar.org]
- 2. Determination of 2-keto-L-gulonic and other ketoaldonic and aldonic acids produced by ketogenic bacterial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural and functional characterization of rabbit and human L-gulonate 3-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Gulonic Acid in Complex Matrices using GC-MS after Silylation Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gulonic acid, a sugar acid and an intermediate in the uronic acid pathway, plays a significant role in various biological processes. Its accurate quantification is crucial in metabolic research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing small molecules; however, the direct analysis of polar, non-volatile compounds like this compound is challenging.[1][2][3] Derivatization is a necessary sample preparation step to convert this compound into a more volatile and thermally stable form suitable for GC-MS analysis.[3][4][5]
This application note provides a detailed protocol for the derivatization of this compound using silylation, followed by quantitative analysis using GC-MS. Silylation involves replacing the active hydrogen atoms in the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and increases its volatility.[3][6][7] Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used for this purpose.[4][8][9]
Principle of the Method
The methodology involves the chemical derivatization of this compound to increase its volatility, followed by chromatographic separation and mass spectrometric detection. The overall workflow consists of sample preparation (e.g., lyophilization), a two-step derivatization process (methoximation followed by silylation), and subsequent analysis by GC-MS. Methoximation is first employed to stabilize the carbonyl group and prevent the formation of multiple tautomeric isomers, which could otherwise lead to multiple chromatographic peaks for a single analyte.[6][10] This is followed by silylation of the carboxyl and hydroxyl groups to yield a volatile derivative that can be readily analyzed.
Caption: High-level workflow for GC-MS analysis of this compound.
Experimental Protocols
3.1. Reagents and Materials
-
Standards: L-Gulonic acid γ-lactone
-
Solvents: Pyridine (B92270), N,N-Dimethylformamide (DMF), Dichloromethane (DCM) (all anhydrous)
-
Derivatization Reagents:
-
Equipment:
-
GC-MS system with a suitable capillary column (e.g., DB-5MS, DB-624)[8]
-
Lyophilizer (freeze-dryer)
-
Heating block or thermal shaker
-
Centrifuge
-
Autosampler vials (1.5 mL) with micro-inserts
-
Syringes and standard laboratory glassware
-
3.2. Sample Preparation
For aqueous samples such as biological fluids or beverage substrates:
-
Transfer a known volume or weight of the sample into a suitable flask.
-
Freeze the sample completely.
-
Lyophilize the sample to complete dryness to remove all water, as silylation reagents are highly sensitive to moisture.[6][9]
-
Dissolve the dried residue in a known volume of anhydrous DMF or pyridine to create a stock sample solution.[8] Sonicate if necessary to ensure complete dissolution.[8]
3.3. Derivatization Protocol (Two-Step)
This protocol is adapted from established methods for similar polar metabolites.[6][11]
-
Methoximation:
-
Transfer an aliquot (e.g., 50 µL) of the prepared sample solution to a GC vial.
-
Add 50 µL of methoxyamine hydrochloride solution (20 mg/mL in pyridine).
-
Seal the vial and incubate at 30-37°C for 90 minutes with shaking.[6][11] This step converts the carbonyl groups to methoximes, preventing multiple derivatives from forming.[6]
-
-
Silylation:
-
After the vial has cooled to room temperature, add 100 µL of a silylating agent, such as BSTFA + 1% TMCS or MSTFA.[8][11]
-
Reseal the vial and incubate at 37-70°C for 30-60 minutes with shaking.[10][11]
-
After cooling, the sample is ready for GC-MS injection. If particulates are present, centrifuge the vial before placing it in the autosampler.[12]
-
Caption: Step-by-step derivatization workflow.
3.4. GC-MS Analysis Protocol
The following are typical GC-MS parameters. These should be optimized for the specific instrument and application.
| Parameter | Example Condition |
| GC System | Agilent 6890 or similar |
| MS System | Agilent 5973 or similar single quadrupole |
| Column | DB-624 or DB-5MS (e.g., 60 m x 0.25 mm, 1.4 µm film)[8] |
| Carrier Gas | Helium, constant pressure (e.g., 25.6 psi)[8] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temp. | 260°C[8] |
| Oven Program | Initial 150°C, ramp 10°C/min to 260°C, hold for 25 min[8] |
| MS Ion Source Temp. | 230°C[8] |
| MS Quad Temp. | 150°C[8] |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
Quantitative Data and Method Performance
While specific data for this compound is not detailed in the provided search results, performance metrics from a validated method for the closely related D-glucuronic acid (DGuA) provide an excellent proxy for expected results.[8][13] The following table summarizes the validation parameters from a study using BSTFA + 1% TMCS derivatization for GC-MS analysis.[8]
| Parameter | D-Glucuronic Acid (DGuA) Performance |
| Linearity (r²) | > 0.97[8] |
| Limit of Detection (LOD) | 0.06 - 1.1 ppm[8] |
| Limit of Quantification (LOQ) | 0.2 - 3.8 ppm[8] |
| Intraday Precision (%RSD) | < 10%[8] |
| Quantification Ions (SIM) | m/z 217 was noted as a key ion for a related compound[14] |
Note: The ranges for LOD and LOQ reflect values obtained across different beverage matrices, highlighting the potential for matrix effects.[8]
Troubleshooting
-
Poor Peak Shape/Tailing: This often indicates incomplete derivatization or active sites in the GC inlet or column. Ensure all reagents are anhydrous, optimize reaction time/temperature, and use a deactivated inlet liner.[5]
-
Multiple Peaks for this compound: This may result from incomplete methoximation, leading to different isomers.[10] Ensure the methoximation step is carried out correctly. It can also be caused by incomplete silylation.[9]
-
Low Response/Recovery: Matrix effects can suppress the signal.[11] The use of an internal standard or a standard addition method for calibration can mitigate this issue.[8] Ensure the sample is completely dry before adding derivatization reagents.[9]
-
Reagent-related Peaks: The derivatization reagents and their byproducts will produce large peaks in the chromatogram.[6] These should be identified and excluded from the integration of the target analyte peak.
Conclusion
The described method of two-step methoximation and silylation derivatization followed by GC-MS analysis provides a robust and sensitive platform for the quantification of this compound in various sample matrices. Proper sample preparation, particularly the complete removal of water, is critical for the success and reproducibility of the derivatization reaction.[9] The use of Selected Ion Monitoring (SIM) mode enhances the sensitivity and selectivity of the analysis, allowing for accurate quantification at low concentrations. This protocol serves as a comprehensive guide for researchers requiring reliable measurement of this compound and other related sugar acids.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. covachem.com [covachem.com]
- 6. youtube.com [youtube.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 11. mdpi.com [mdpi.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Use of Isotopically Labeled Gulonic Acid in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Gulonic acid is a key intermediate in the uronic acid pathway, which is involved in the synthesis of L-ascorbic acid (Vitamin C) in many species and the formation of glucuronic acid for detoxification processes. Understanding the metabolism of this compound is crucial for research in areas such as inborn errors of metabolism, drug metabolism, and the study of diseases where oxidative stress plays a significant role. This document provides detailed protocols for the synthesis of isotopically labeled this compound and its application in metabolic tracing studies.
Synthesis of Isotopically Labeled L-Gulonic Acid
The synthesis of isotopically labeled L-gulonic acid can be achieved through both chemo-enzymatic and metabolic labeling approaches.
Chemo-Enzymatic Synthesis Protocol
This protocol describes a potential chemo-enzymatic route starting from commercially available isotopically labeled D-glucose. This method involves the enzymatic conversion of D-glucose to D-glucuronic acid, followed by chemical reduction to L-gulonic acid.
Materials:
-
[U-¹³C₆]-D-glucose
-
UDP-glucose dehydrogenase (UGDH)
-
NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)
-
UDP-glucose pyrophosphorylase (UGP)
-
UTP (Uridine triphosphate)
-
Phosphoglucomutase (PGM)
-
Sodium borohydride (B1222165) (NaBH₄) or sodium borodeuteride (NaBD₄) for deuterium (B1214612) labeling
-
Reaction buffers (e.g., Tris-HCl)
-
Ion-exchange chromatography resins (anion and cation)
-
HPLC system for purification
-
Mass spectrometer for verification of isotopic enrichment
Protocol:
-
Enzymatic Conversion of [U-¹³C₆]-D-glucose to [U-¹³C₆]-D-glucuronic acid:
-
Dissolve [U-¹³C₆]-D-glucose in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Add ATP and hexokinase to generate [U-¹³C₆]-glucose-6-phosphate.
-
Introduce phosphoglucomutase to convert [U-¹³C₆]-glucose-6-phosphate to [U-¹³C₆]-glucose-1-phosphate.
-
In a coupled reaction, add UTP and UDP-glucose pyrophosphorylase to produce UDP-[U-¹³C₆]-glucose.
-
Finally, add NAD⁺ and UDP-glucose dehydrogenase to oxidize UDP-[U-¹³C₆]-glucose to UDP-[U-¹³C₆]-glucuronic acid.
-
The UDP-[U-¹³C₆]-glucuronic acid can be hydrolyzed to [U-¹³C₆]-D-glucuronic acid.
-
-
Chemical Reduction to [U-¹³C₆]-L-gulonic acid:
-
Dissolve the purified [U-¹³C₆]-D-glucuronic acid in water.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) at a controlled temperature (e.g., 0-4°C). This reduction is not stereospecific and will produce a mixture of L-gulonic and D-gluconic acids.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the solution carefully with an acid (e.g., acetic acid).
-
-
Purification of [U-¹³C₆]-L-gulonic acid:
-
The resulting mixture of L-gulonic and D-gluconic acids can be separated by chromatography. Ion-exchange chromatography or HPLC with a suitable chiral column can be employed.
-
Collect the fractions corresponding to L-gulonic acid.
-
-
Characterization and Quantification:
-
Confirm the identity of the purified product by NMR and mass spectrometry.
-
Determine the isotopic enrichment by mass spectrometry.
-
Quantify the final yield.
-
Expected Yield and Enrichment:
The overall yield for this multi-step synthesis can be expected to be in the range of 20-40%. The isotopic enrichment should be high (>98%), reflecting the enrichment of the starting [U-¹³C₆]-D-glucose.
Metabolic Labeling and Tracing Protocol
This protocol outlines the use of isotopically labeled this compound to trace its metabolic fate in a mammalian cell culture system.
Materials:
-
Mammalian cell line of interest (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Synthesized isotopically labeled L-gulonic acid (e.g., [U-¹³C₆]-L-gulonic acid)
-
Cell culture flasks or plates
-
Methanol, water, and chloroform (B151607) (for metabolite extraction)
-
LC-MS/MS system for metabolite analysis
Protocol:
-
Cell Culture and Labeling:
-
Culture the mammalian cells to a confluence of 70-80% in standard growth medium.
-
Prepare the labeling medium by supplementing the base medium with the isotopically labeled L-gulonic acid at a known concentration.
-
Remove the standard growth medium, wash the cells with PBS, and add the labeling medium.
-
Incubate the cells for a defined period (e.g., 2, 6, 12, 24 hours) to allow for the uptake and metabolism of the labeled this compound.
-
-
Metabolite Extraction:
-
After the incubation period, aspirate the labeling medium and quickly wash the cells with ice-cold PBS.
-
Quench the metabolism and extract the intracellular metabolites by adding a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a liquid-liquid extraction using a methanol/water/chloroform system to separate the polar metabolites from lipids and proteins.
-
Collect the polar phase containing the labeled metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the polar metabolite extracts using an LC-MS/MS system.
-
Develop a targeted method to detect and quantify this compound and its expected downstream metabolites (e.g., L-xylulose, xylitol, and intermediates of the pentose (B10789219) phosphate (B84403) pathway).
-
Monitor the mass isotopologue distribution for each metabolite to determine the extent of label incorporation.
-
Data Presentation
The quantitative data from the metabolic tracing study can be summarized in a table to facilitate comparison and interpretation.
| Metabolite | Time (hours) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| L-Gulonic Acid | 2 | 10.5 | 2.1 | 5.3 | 8.1 | 15.2 | 25.4 | 33.4 |
| 6 | 5.2 | 1.0 | 2.5 | 4.0 | 8.1 | 20.3 | 58.9 | |
| 12 | 2.1 | 0.5 | 1.2 | 2.1 | 4.5 | 15.2 | 74.4 | |
| 24 | 1.0 | 0.2 | 0.6 | 1.0 | 2.3 | 10.1 | 84.8 | |
| L-Xylulose | 2 | 85.3 | 5.1 | 3.2 | 2.5 | 2.1 | 1.8 | 0.0 |
| 6 | 60.1 | 10.2 | 8.5 | 7.3 | 6.4 | 7.5 | 0.0 | |
| 12 | 45.2 | 15.3 | 12.1 | 10.5 | 9.8 | 7.1 | 0.0 | |
| 24 | 30.8 | 20.1 | 15.4 | 13.2 | 11.3 | 9.2 | 0.0 | |
| Xylitol | 2 | 90.1 | 4.2 | 2.5 | 1.8 | 1.0 | 0.4 | 0.0 |
| 6 | 75.4 | 8.5 | 6.3 | 4.1 | 3.2 | 2.5 | 0.0 | |
| 12 | 60.3 | 12.1 | 9.8 | 7.5 | 5.4 | 4.9 | 0.0 | |
| 24 | 48.9 | 15.2 | 12.5 | 9.8 | 7.3 | 6.3 | 0.0 |
Table 1: Hypothetical mass isotopologue distribution of key metabolites in the this compound pathway after incubation with [U-¹³C₆]-L-gulonic acid. M+n represents the isotopologue with 'n' ¹³C atoms.
Visualizations
Synthesis and Metabolic Pathway Diagrams
The following diagrams illustrate the chemo-enzymatic synthesis workflow and the metabolic pathway of L-gulonic acid.
Application Note: Characterization of L-Gulonate 3-Dehydrogenase Using Gulonic Acid as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gulonic acid, a sugar acid, serves as a key intermediate in the uronic acid pathway, an alternative route for glucose metabolism.[1][2] This pathway is crucial for the biosynthesis of essential molecules like glucuronide, glycosaminoglycans, and, in many animals, ascorbic acid (Vitamin C).[1][2] A pivotal enzyme in this pathway is L-gulonate 3-dehydrogenase (GDH), which catalyzes the NAD+-dependent oxidation of L-gulonate to 3-dehydro-L-gulonate.[3][4][5] The characterization of GDH is of significant interest in various fields, including biochemistry, drug discovery, and metabolic research, due to its role in cellular metabolism and potential as a therapeutic target.
This application note provides a comprehensive guide for the characterization of L-gulonate 3-dehydrogenase using L-gulonic acid as a substrate. It includes detailed protocols for enzyme purification and a spectrophotometric assay to determine its kinetic properties.
Data Presentation
The kinetic parameters of L-gulonate 3-dehydrogenase are crucial for understanding its catalytic efficiency and substrate affinity. Below is a summary of reported kinetic constants for the enzyme from different sources.
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference |
| Rabbit Liver | L-Gulonate | 0.23 | 15.4 | 9.2 | [6] |
| Human (recombinant) | L-Gulonate | 0.31 | 12.8 | 7.7 | [6] |
| Drosophila melanogaster | L-Gulonate | 0.11 | Not Reported | Not Reported | [3] |
Signaling Pathways and Experimental Workflows
To visualize the metabolic context and the experimental process, the following diagrams are provided.
Experimental Protocols
Purification of Recombinant Rabbit L-Gulonate 3-Dehydrogenase
This protocol describes the purification of recombinant rabbit L-gulonate 3-dehydrogenase expressed in E. coli.
Materials:
-
E. coli cell paste expressing recombinant rabbit GDH
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 1 mM DTT
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 1 mM DTT
-
Dialysis Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM DTT
-
Ni-NTA Agarose (B213101) Resin
-
Sonciator
-
Centrifuge
-
Chromatography column
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with Lysis Buffer.
-
Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.
-
Elute the bound protein with Elution Buffer.
-
-
Dialysis: Dialyze the eluted fractions against Dialysis Buffer overnight at 4°C to remove imidazole.
-
Purity Check: Assess the purity of the enzyme by SDS-PAGE.
-
Concentration and Storage: Concentrate the purified enzyme using an appropriate method and store at -80°C in the presence of 20% glycerol.
Spectrophotometric Assay of L-Gulonate 3-Dehydrogenase Activity
This protocol details the determination of GDH activity by monitoring the increase in absorbance at 340 nm due to the formation of NADH.[1][2]
Materials:
-
Purified L-gulonate 3-dehydrogenase
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5)
-
L-Gulonic Acid solution (stock concentration of 100 mM)
-
NAD+ solution (stock concentration of 20 mM)
-
UV-Vis Spectrophotometer with temperature control
-
Cuvettes (1 cm path length)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the reaction mixture containing:
-
850 µL of Assay Buffer
-
50 µL of 20 mM NAD+ solution (final concentration 1 mM)
-
Variable volumes of 100 mM L-Gulonic Acid and water to a final volume of 990 µL. For kinetic analysis, vary the final concentration of L-gulonic acid (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, 5 mM).
-
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the purified enzyme solution. Mix gently by inverting the cuvette.
-
Data Recording: Immediately start recording the absorbance at 340 nm every 10 seconds for 3-5 minutes.
-
Blank Measurement: Perform a blank measurement containing all components except the enzyme to correct for any non-enzymatic reduction of NAD+.
Data Analysis:
-
Calculate the initial velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding L-gulonic acid concentrations.
-
Determine the Michaelis-Menten constant (K_m) and maximum velocity (V_max) by fitting the data to the Michaelis-Menten equation or using a linearized plot such as the Lineweaver-Burk plot.
-
Calculate the turnover number (k_cat) using the equation: k_cat = V_max / [E], where [E] is the total enzyme concentration.
Conclusion
This application note provides a framework for the purification and detailed kinetic characterization of L-gulonate 3-dehydrogenase using its natural substrate, L-gulonic acid. The provided protocols and data serve as a valuable resource for researchers investigating the uronic acid pathway and for professionals in drug development targeting metabolic enzymes.
References
- 1. ENZYME - 1.1.1.45 L-gulonate 3-dehydrogenase [enzyme.expasy.org]
- 2. Enzyme Activity Measurement of L-Gulonate 3-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. L-gulonate 3-dehydrogenase activity | Semantic Scholar [semanticscholar.org]
- 4. L-gulonate 3-dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 6. Structural and functional characterization of rabbit and human L-gulonate 3-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gulonic Acid in Biodegradable Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of gulonic acid, a sugar acid, in the synthesis of biodegradable polymers. While direct literature on the homopolymerization of this compound is limited, this document extrapolates from established methods for similar sugar acids, such as gluconic acid, to provide detailed theoretical protocols and expected material properties.
Introduction to this compound-Based Biodegradable Polymers
This compound, a C6 sugar acid and an epimer of gluconic acid, presents an interesting, yet underexplored, monomer for the synthesis of biodegradable polyesters. Its multiple hydroxyl groups and a terminal carboxylic acid offer versatile opportunities for polymerization, leading to polymers with potential applications in drug delivery, tissue engineering, and sustainable packaging. The inherent chirality and functionality of this compound can be leveraged to create polymers with specific stereochemistry and tunable properties like degradation rate and mechanical strength.
Sugar-based polymers are gaining significant attention due to their biocompatibility, biodegradability, and derivation from renewable resources.[1][2][3] The synthesis of polyesters from sugar-derived acids can be achieved through various methods, primarily through direct polycondensation or ring-opening polymerization (ROP) of cyclic monomers.[4][5] These methods allow for the creation of polymers with a range of molecular weights and properties.
Synthesis Methodologies
Two primary methods are proposed for the synthesis of biodegradable polymers from this compound: direct polycondensation and ring-opening polymerization of a gulonolactone-derived monomer.
Direct Polycondensation of this compound
Direct polycondensation is a straightforward method for synthesizing polyesters from monomers containing both hydroxyl and carboxylic acid functionalities. The reaction proceeds through the formation of ester linkages with the elimination of water.
Experimental Protocol: Melt Polycondensation of this compound
-
Monomer Preparation: Dry L-gulonic acid or its lactone form, L-gulono-1,4-lactone, under vacuum at 60 °C for 24 hours to remove any residual moisture.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
Polymerization:
-
Charge the flask with the dried this compound (or gulonolactone) and a catalyst, such as stannous octoate (Sn(Oct)₂) or antimony trifluoride (SbF₃), at a monomer-to-catalyst molar ratio of 1000:1 to 5000:1.[6][7]
-
Heat the reaction mixture to 150-180 °C under a slow stream of nitrogen to melt the monomer and initiate the prepolymerization stage.
-
After 2-4 hours, gradually apply a high vacuum (<1 Torr) to facilitate the removal of water and drive the polymerization towards higher molecular weights.
-
Continue the reaction for 12-24 hours until the desired viscosity is achieved.
-
-
Purification:
-
Dissolve the resulting polymer in a suitable solvent, such as dimethylformamide (DMF) or chloroform.
-
Precipitate the polymer by adding the solution dropwise to a non-solvent like cold methanol (B129727) or ethanol.
-
Collect the polymer by filtration and dry it under vacuum at 40 °C to a constant weight.
-
Ring-Opening Polymerization (ROP) of a Gulonolactone-Derived Dimer
ROP is a controlled polymerization technique that can yield polymers with well-defined molecular weights and low polydispersity.[4] This method requires the initial synthesis of a cyclic monomer, typically a dilactone, from this compound.
Experimental Protocol: ROP of a Cyclic Gulonolactone Dimer
-
Monomer Synthesis (Hypothetical):
-
Synthesize a cyclic di-ester (dilactone) from L-gulonic acid. This is a multi-step process that may involve protection of the hydroxyl groups, followed by cyclization. The exact protocol would need to be developed and optimized.
-
-
Polymerization:
-
In a glovebox, charge a flame-dried Schlenk flask with the cyclic gulonolactone dimer, an initiator (e.g., 1-dodecanol), and a catalyst (e.g., stannous octoate). The monomer-to-initiator ratio will determine the target molecular weight.
-
Add a dry solvent, such as toluene (B28343) or tetrahydrofuran (B95107) (THF), to dissolve the reactants.
-
Heat the reaction mixture to 110-130 °C with stirring.
-
Monitor the reaction progress by techniques like ¹H NMR or GPC.
-
Once the desired conversion is reached, quench the reaction by cooling and exposing it to air.
-
-
Purification:
-
Precipitate the polymer in a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum.
-
Data Presentation: Expected Polymer Properties
The following table summarizes the anticipated properties of poly(this compound) based on data from analogous sugar-based polyesters. This data is theoretical and would require experimental validation.
| Property | Expected Value Range | Method of Analysis | Reference Analogue |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) | Poly(gluconic acid-co-glycolic acid)[7] |
| Polydispersity Index (PDI) | 1.5 - 2.5 (Polycondensation) 1.1 - 1.5 (ROP) | GPC | Poly(lactic acid)[8] |
| Glass Transition Temp. (Tg) | 40 - 70 °C | Differential Scanning Calorimetry (DSC) | Poly(lactic-co-glycolic acid)[8] |
| Melting Temperature (Tm) | Amorphous to semi-crystalline | DSC | Varies with stereochemistry and crystallinity |
| Degradation Time (in vitro) | Weeks to months | Mass loss in PBS buffer | Poly(lactic-co-glycolic acid)[9] |
Visualization of Workflows and Mechanisms
Experimental Workflow for Polycondensation
Caption: Workflow for the synthesis of poly(this compound) via melt polycondensation.
Reaction Mechanism: Direct Polycondensation
Caption: Simplified mechanism of acid-catalyzed direct polycondensation.
Logical Relationship for Biodegradation
Caption: Logical pathway for the biodegradation of poly(this compound).
Applications in Drug Development
Biodegradable polymers derived from this compound are anticipated to be excellent candidates for various drug delivery applications. Their properties, such as being biocompatible, biodegradable, and non-immunogenic, make them suitable for in vivo therapeutic uses.[2] The pendant hydroxyl groups along the polymer backbone can be functionalized to conjugate drugs or targeting moieties, enabling the development of sophisticated drug delivery systems. The degradation of the polymer backbone into natural metabolites like this compound would ensure clearance from the body with minimal toxicity.
Conclusion
While the synthesis of biodegradable polymers from this compound is an emerging area of research, established protocols for similar sugar acids provide a strong foundation for future work. The proposed methodologies of direct polycondensation and ring-opening polymerization offer viable routes to produce these novel biomaterials. Further research is required to optimize the synthesis conditions and fully characterize the resulting polymers to unlock their full potential in biomedical and other applications.
References
- 1. Researchers develop new biodegradable polymers from sugars - Agro & Chemistry [agro-chemistry.com]
- 2. Designing polymers with sugar-based advantages for bioactive delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Biodegradable Polymers Based on Glucose Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymers from sugars: cyclic monomer synthesis, ring-opening polymerisation, material properties and applications - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC09578J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Poly(Lactic Acid-co-Glycolic Acid) Copolymers with High Glycolide Ratio by Ring-Opening Polymerisation [mdpi.com]
- 9. mdpi.com [mdpi.com]
Industrial Production of 2-keto-L-gulonic Acid: A Guide for Researchers and Drug Development Professionals
Application Note & Protocol
Abstract
2-keto-L-gulonic acid (2-KGA) is a crucial intermediate in the industrial synthesis of Vitamin C (L-ascorbic acid).[1][2] This document provides a detailed overview of the primary industrial methods for 2-KGA production, including the historical Reichstein process and modern biotechnological fermentation techniques. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of 2-KGA synthesis. This guide includes comparative data on production yields, detailed experimental protocols for key methodologies, and visual diagrams of metabolic pathways and experimental workflows to facilitate comprehension and application in a laboratory or industrial setting.
Introduction
The global demand for Vitamin C has driven the development of efficient and cost-effective manufacturing processes. The synthesis of 2-KGA, the direct precursor to L-ascorbic acid, is the cornerstone of this industry.[1] Historically, the Reichstein process, a mixed chemical and microbial method, dominated production.[1][3] However, in recent decades, biotechnological routes, particularly two-step and one-step fermentation processes, have become the industry standard due to their higher efficiency and milder reaction conditions.[4][5] These methods leverage various microorganisms to convert simple sugars like D-glucose or L-sorbose into 2-KGA.[4][6]
Production Methodologies
The Reichstein Process
Developed in the 1930s, the Reichstein process is a five-step method that begins with D-glucose and combines chemical and microbial transformations.[1][3]
The key steps are:
-
Hydrogenation: D-glucose is chemically reduced to D-sorbitol.[3]
-
Microbial Oxidation: Acetobacter species oxidize D-sorbitol to L-sorbose.[3]
-
Acetal Protection: The hydroxyl groups of L-sorbose are protected using acetone.[3]
-
Chemical Oxidation: The protected sorbose is oxidized to diacetone-2-keto-L-gulonic acid.[3]
-
Hydrolysis: The protecting groups are removed to yield 2-keto-L-gulonic acid.[3][7]
While historically significant, this process is largely being replaced by more streamlined fermentation methods.
Two-Step Fermentation
This is currently the most prevalent industrial method for 2-KGA production.[4][8] It involves two distinct fermentation stages:
-
Step 1: D-Sorbitol to L-Sorbose: Gluconobacter oxydans is used to convert D-sorbitol into L-sorbose with high efficiency.[4][9]
-
Step 2: L-Sorbose to 2-KGA: A mixed culture of Ketogulonicigenium vulgare and a companion bacterium, most commonly Bacillus megaterium, is used to convert L-sorbose to 2-KGA.[4][8][9] K. vulgare is responsible for the conversion but requires the presence of the companion species to provide essential growth factors.[8][9]
One-Step Fermentation
Significant research efforts are focused on developing a one-step fermentation process to directly convert D-glucose to 2-KGA, which would offer considerable economic and operational advantages.[10] This approach typically involves genetically engineered microorganisms. One strategy involves creating a recombinant Erwinia herbicola strain that can both produce an intermediate, 2,5-diketo-D-gluconic acid (2,5-DKG), from glucose and express a reductase from Corynebacterium to convert 2,5-DKG to 2-KGA.[10][11] Other microorganisms like Gluconobacter and Pseudomonas species are also being metabolically engineered for direct 2-KGA production from glucose.[6][12]
Quantitative Data Presentation
The following tables summarize key quantitative data from various 2-KGA production methods.
Table 1: Two-Step Fermentation Performance
| Microorganisms | Substrate | Product Concentration (g/L) | Yield (g/g or mol %) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|
| Erwinia sp. & Corynebacterium sp. | D-Glucose | 106.3 (as Ca-2-KGA) | 84.6% (from D-glucose) | Not Reported | [13][14] |
| Ketogulonicigenium vulgare & Bacillus megaterium | L-Sorbose | 92.91 ± 1.02 | Not Reported | 2.19 ± 0.19 | [5] |
| Gluconobacter oxydans & Bacillus megaterium | L-Sorbose | >50 | Not Reported | Not Reported | [15] |
| Co-culture of Gluconobacter oxydans and recombinant E. coli | D-Sorbitol | 16.8 | 33.6% (conversion ratio) | Not Reported |[16] |
Table 2: One-Step Fermentation and Biotransformation Performance
| Microorganism | Substrate | Product Concentration (g/L) | Yield (g/g or mol %) | Productivity (g/L/h) | Reference |
|---|---|---|---|---|---|
| Recombinant E. coli (whole-cell catalysis) | L-Sorbose | 72.4 | 71.2% (conversion ratio) | Not Reported | [16] |
| Pseudomonas plecoglossicida JUIM01 (fed-batch) | D-Glucose | 205.67 | 0.953 | 6.86 | [12] |
| Pseudomonas plecoglossicida JUIM01 (two-stage semi-continuous) | Rice Starch Hydrolyzate | 215.0 (final) | 0.988 | 8.95 | [17] |
| Metabolically engineered Gluconobacter japonicus (fed-batch) | D-Glucose | 239.4 | 91.1% (glucose conversion rate) | Not Reported |[6][18] |
Experimental Protocols
Protocol for Two-Step Fermentation of D-Glucose to Calcium 2-keto-L-gulonate
This protocol is based on the method described by Sonoyama et al. (1982).[13][14]
Step 1: Production of Calcium 2,5-diketo-D-gluconate (Ca-2,5-DKG) from D-Glucose
-
Seed Culture Preparation: Inoculate a slant of a mutant Erwinia sp. into a shake flask containing a seed medium (e.g., 1.0% D-glucose, 2.0% corn steep liquor, 0.2% NaNO₃, 0.1% KH₂PO₄, 0.02% MgSO₄·7H₂O). Incubate at 28°C for 24 hours on a rotary shaker.[14]
-
Fermentation: Transfer the seed culture to a fermentor containing the production medium (e.g., D-glucose, corn steep liquor, (NH₄)₂HPO₄, and CaCO₃).[13]
-
Cultivation: Maintain the fermentation at 28°C with aeration and agitation for approximately 26 hours.[13][14]
-
Harvest: After cultivation, the broth containing Ca-2,5-DKG is obtained. A concentration of around 328.6 mg/mL with a yield of 94.5% from D-glucose can be expected.[13] The broth can be used directly for the next step.
Step 2: Reduction of Ca-2,5-DKG to Calcium 2-keto-L-gulonate (Ca-2-KGA)
-
Seed Culture Preparation: Prepare a seed culture of a mutant Corynebacterium sp. in a suitable medium (e.g., D-glucose, corn steep liquor, NaNO₃, KH₂PO₄, and trace elements).[13]
-
Fermentation: Transfer the seed culture to a fermentor. Allow the cells to grow to their maximum density (approximately 16 hours).[13]
-
Feeding: Prepare a feed solution by mixing the Ca-2,5-DKG broth from Step 1 with a D-glucose solution (as a hydrogen donor).[13][14]
-
Fed-Batch Cultivation: Feed the prepared solution into the Corynebacterium fermentation over a period of about 50 hours.[13]
-
Product Recovery: After the feeding is complete, the final broth will contain Ca-2-KGA. An average concentration of 106.3 mg/mL with a yield of 84.6% from the initial D-glucose can be achieved.[13][14]
Protocol for One-Step Fed-Batch Fermentation of D-Glucose to 2-KGA using Pseudomonas plecoglossicida
This protocol is based on the fed-batch fermentation method for P. plecoglossicida JUIM01.[12]
-
Seed Culture Preparation: Inoculate P. plecoglossicida JUIM01 into a seed medium (e.g., 20.0 g/L glucose, 5.0 g/L corn steep liquor, 2.0 g/L urea, 2.0 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O, and 35.0 g/L CaCO₃). Incubate at 30°C on a rotary shaker until a suitable cell density is reached.[12][19]
-
Initial Batch Fermentation: Transfer the seed culture to a fermentor containing the initial batch medium (e.g., 115 g/L glucose, 5 g/L corn steep liquor, 2 g/L urea, 2 g/L KH₂PO₄, 0.5 g/L MgSO₄·7H₂O, 35 g/L CaCO₃, and an antifoaming agent).[12]
-
Fed-Batch Strategy: When the initial glucose is nearly depleted, initiate a feeding strategy. A concentrated glucose solution is typically used as the feed. The feeding rate should be controlled to maintain a low but non-limiting glucose concentration to avoid carbon catabolite repression of 2-KGA metabolism.[12][20]
-
Process Monitoring: Monitor and control pH, temperature, and dissolved oxygen throughout the fermentation. The pH can be controlled with the addition of CaCO₃ in the initial medium or by adding alkaline solutions.[12]
-
Harvest: The fermentation is continued until maximum 2-KGA concentration is achieved. A final concentration of around 205.67 g/L can be obtained.[12]
Visualizations
Reichstein Process Workflow
Caption: Workflow of the Reichstein process for 2-KGA synthesis.
Two-Step Fermentation Workflow
Caption: Workflow of the two-step fermentation process for 2-KGA.
Metabolic Pathway of 2-KGA Production in Gluconobacter
Caption: Simplified metabolic pathways for 2-KGA production in Gluconobacter.[6][21]
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Keto-L-Gulonic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. Reichstein process - Wikipedia [en.wikipedia.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. benchchem.com [benchchem.com]
- 6. Efficient biosynthesis of 2-keto-D-gluconic acid by fed-batch culture of metabolically engineered Gluconobacter japonicus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esthetics of the Reichstein-Grüssner L-Ascorbic Acid Synthesis – Part of Vitamin C Deficiency - ChemistryViews [chemistryviews.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review | MDPI [mdpi.com]
- 10. Frontiers | Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. EP0278447A2 - Fermentation process for producing 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 16. Production of 2-keto-L-gulonic acid by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Two-Stage Semi-Continuous 2-Keto-Gluconic Acid (2KGA) Production by Pseudomonas plecoglossicida JUIM01 From Rice Starch Hydrolyzate [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Enhancing 2-Ketogluconate Production of Pseudomonas plecoglossicida JUIM01 by Maintaining the Carbon Catabolite Repression of 2-Ketogluconate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Fed-Batch Fermentation Strategy for Gulonic Acid Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of 2-keto-L-gulonic acid (2-KGA), a key precursor in the synthesis of Vitamin C, using fed-batch fermentation strategies. The information is curated for professionals in research, scientific, and drug development fields to facilitate the development and optimization of 2-KGA production processes.
Introduction
2-keto-L-gulonic acid (2-KGA) is a vital intermediate in the industrial production of L-ascorbic acid (Vitamin C). Fed-batch fermentation is a widely adopted strategy to achieve high cell densities and, consequently, high product yields in microbial cultivation. This method involves the controlled feeding of a limiting nutrient to the culture, which helps in overcoming substrate inhibition and catabolite repression, leading to enhanced productivity.
The primary microbial routes for 2-KGA production often involve a two-step fermentation process where D-sorbitol is first converted to L-sorbose by Gluconobacter oxydans. Subsequently, L-sorbose is transformed into 2-KGA through a co-culture system, typically comprising Ketogulonicigenium vulgare and a companion bacterium like Bacillus megaterium.[1] More recent advancements have focused on developing single-step fermentations and utilizing metabolically engineered microorganisms, such as Escherichia coli and Gluconobacter japonicus, to streamline the production process.[2][3][4]
This document outlines detailed protocols for fed-batch fermentation of 2-KGA, focusing on both co-culture systems and the use of metabolically engineered strains. It also presents a compilation of quantitative data from various studies to aid in the comparison of different strategies.
Experimental Protocols
Protocol 1: Fed-Batch Fermentation of 2-KGA using Metabolically Engineered Gluconobacter japonicus
This protocol is based on the study by *** and is designed to enhance 2-KGA production by regulating the metabolic pathway of G. japonicus.[2][3]
1. Strain and Inoculum Preparation:
-
Strain: Metabolically engineered Gluconobacter japonicus with enhanced 2-KGA synthesis pathway.[2][3]
-
Slant Culture Medium: Contains 10 g/L yeast extract, 50 g/L sorbitol, and 20 g/L agar.
-
Seed Culture Medium: Contains 10 g/L yeast extract and 50 g/L sorbitol.
-
Inoculum Development:
-
Inoculate a single colony from the slant into a 500 mL flask containing 50 mL of seed culture medium.
-
Incubate at 30°C on a reciprocal shaker at 220 rpm for 24 hours.
-
2. Fed-Batch Fermentation:
-
Fermenter: 3 L or 15 L fermenter with an initial working volume of 1 L or 8 L, respectively.
-
Initial Fermentation Medium: Contains an initial glucose concentration of 100 g/L.
-
Fermentation Parameters:
-
Temperature: 30°C
-
Stirring Speed: 600 rpm
-
Aeration Rate: 4 vvm (volume of air per volume of medium per minute)
-
-
Feeding Strategy (Intermittent Fed-Batch):
-
Initiate the fermentation as a batch culture.
-
Monitor the glucose concentration in the fermenter.
-
When the glucose concentration drops to a predetermined level (e.g., 20-30 g/L), feed a concentrated glucose solution to bring the concentration back up.
-
Repeat the feeding cycles throughout the fermentation to maintain a sufficient carbon source for 2-KGA production while avoiding high substrate inhibition.
-
-
pH Control: Maintain the pH at a suitable level for G. japonicus (typically around 5.0-6.0) by the automated addition of an alkaline solution like NaOH or KOH.
3. Analytical Methods:
-
Cell Growth: Measure the optical density of the culture broth at 600 nm (OD600) using a spectrophotometer.
-
Substrate and Product Analysis: Determine the concentrations of glucose, 2-KGA, and any by-products (e.g., 5-keto-D-gluconic acid, D-gluconic acid) using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., Aminex HPX-87H) and a UV detector at 210 nm.[3]
Protocol 2: Co-culture Fed-Batch Fermentation for 2-KGA Production
This protocol describes a two-stage fermentation process involving a co-culture of Ketogulonicigenium vulgare and a helper strain like Bacillus megaterium.
1. Strain and Inoculum Preparation:
-
Strains: Ketogulonicigenium vulgare and Bacillus megaterium.
-
Seed Culture: Prepare mixed bacterial seeds by co-cultivating both strains.[1]
-
Inoculum Medium: A suitable medium containing L-sorbose as the primary carbon source, along with yeast extract, corn steep liquor, and other essential nutrients.
2. Fed-Batch Fermentation:
-
Fermenter: A suitable laboratory or industrial-scale fermenter.
-
Initial Fermentation Medium: Contains L-sorbose, corn steep liquor (0.5%), carbamide (0.2%), KH2PO4 (0.1%), and MgSO4·7H2O (0.01%).
-
Fermentation Parameters:
-
Temperature: 30°C
-
pH: Maintained around 6.5-7.5.
-
Aeration and Agitation: Controlled to maintain adequate dissolved oxygen levels.
-
-
Feeding Strategy:
-
Begin with an initial concentration of L-sorbose in the batch medium.
-
As the L-sorbose is consumed by K. vulgare, a concentrated L-sorbose solution is fed into the fermenter.
-
The feeding can be a constant feed or a pulsed feed based on the real-time monitoring of the L-sorbose concentration.
-
3. Analytical Methods:
-
Biomass: Can be estimated by dry cell weight or optical density.
-
Substrate and Product Analysis: L-sorbose and 2-KGA concentrations are typically measured by iodometry titration or HPLC.
Data Presentation
Table 1: Quantitative Data on Fed-Batch Fermentation for 2-Keto-Gulonic Acid Production
| Microorganism/System | Fermentation Scale | Substrate | Feeding Strategy | Titer (g/L) | Yield/Conversion Rate | Productivity (g/L/h) | Reference |
| Metabolically Engineered Gluconobacter japonicus | 3 L Fermenter | Glucose | Intermittent Fed-Batch | 235.3 | 91.1% glucose conversion | - | [2][3] |
| Metabolically Engineered Gluconobacter japonicus | 15 L Fermenter | Glucose | Intermittent Fed-Batch | Stable | - | 2.99 | [2][3] |
| Metabolically Engineered Escherichia coli | 5 L Bioreactor | L-sorbose | Optimized Catalytic Conditions | 72.4 | 71.2% conversion from L-sorbose | - | [4] |
| Co-culture: G. oxydans and recombinant E. coli | - | D-sorbitol | - | 16.8 | 33.6% conversion from D-sorbitol | - | [4] |
| Co-culture: Erwinia sp. and Corynebacterium sp. | 10 m³ Fermenter | D-glucose | Two-stage, Fed-batch | 106.3 | 84.6% from D-glucose | - | [5] |
| Pseudomonas aeruginosa (immobilized) | Fed-batch fermenter | Cassava hydrolysate | DO-stat | 35 (average) | - | 0.55 (max) | [6] |
Mandatory Visualization
Caption: Experimental workflow for 2-KGA production.
Caption: Simplified metabolic pathways for 2-KGA production.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient biosynthesis of 2-keto-D-gluconic acid by fed-batch culture of metabolically engineered Gluconobacter japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of 2-keto-L-gulonic acid by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DO-stat fed-batch production of 2-keto-D-gluconic acid from cassava using immobilized Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immobilization of Glucose Oxidase for Gulonic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the immobilization of glucose oxidase (GOx), a key enzyme in the synthesis of gulonic acid, a precursor in the industrial production of Vitamin C. The following sections detail established immobilization techniques, offering step-by-step experimental procedures and quantitative comparisons to guide researchers in selecting and implementing the most suitable method for their specific applications.
Introduction to Glucose Oxidase Immobilization
Glucose oxidase (GOx) catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which subsequently hydrolyzes to gluconic acid.[1][2] While highly efficient, the soluble enzyme suffers from limitations in industrial settings, including poor stability and difficulty in recovery and reuse. Immobilization of GOx onto solid supports overcomes these challenges by enhancing its operational stability, improving reusability, and simplifying downstream processing.[3][4] Common immobilization strategies include covalent bonding, entrapment, and physical adsorption, each offering distinct advantages and disadvantages.[3]
Biochemical Pathway: Glucose to this compound
The enzymatic conversion of glucose to this compound by glucose oxidase is a two-step process. Initially, GOx oxidizes β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as an electron acceptor. The D-glucono-δ-lactone then spontaneously hydrolyzes into gluconic acid.[2][5] To mitigate the inhibitory and denaturing effects of the hydrogen peroxide byproduct on the enzyme, catalase is often co-immobilized with GOx to decompose H₂O₂ into water and oxygen.[6][7]
Figure 1: Biochemical pathway of glucose oxidation to gluconic acid.
Comparative Data of Immobilization Techniques
The choice of immobilization technique significantly impacts the performance of the resulting biocatalyst. The following tables summarize key quantitative parameters for different immobilization methods and supports, providing a basis for comparison.
Table 1: Kinetic Parameters of Free vs. Immobilized Glucose Oxidase
| Immobilization Method | Support Material | Km (mM) | Vmax (µmol/min·mg) | Reference(s) |
| Free Enzyme | - | 5.9 - 68.2 | 0.071 - 1.70 | [8][9] |
| Covalent Bonding (Glutaraldehyde) | Chitosan (B1678972) Microspheres (in 1,4-dioxane) | 5.63 | 1.70 | [10] |
| Covalent Bonding (Glutaraldehyde) | pHEMA Membranes | 8.8 | 0.067 | [9] |
| Covalent Bonding (Carbodiimide) | Magnetic Nanoparticles (Fe₃O₄) | 0.208 - 0.237 | 0.803 - 0.766 | [11] |
| Entrapment | pHEMA Membranes | 12.4 | 0.056 | [9] |
| Entrapment | Calcium Alginate | - | - | [12] |
Table 2: Stability and Reusability of Immobilized Glucose Oxidase
| Immobilization Method | Support Material | Reusability (Number of Cycles) | Residual Activity | Reference(s) |
| Covalent Bonding (Glutaraldehyde) | Chitosan Microspheres (in 1,4-dioxane) | 7 | ~3-fold higher than aqueous phase immobilization | [10] |
| Covalent Bonding (Glutaraldehyde) | Magnesium Silicate | 50 | 40% | [8] |
| Covalent Bonding (EDC/NHS) | Magnetic Zirconia | 10 | High | [13] |
| Entrapment (Co-immobilized with Catalase) | Calcium Alginate | 9 | ~40% | [12] |
| Entrapment | Alginate-Chitosan Microcapsules | - | 70.4% after 2 months storage | [14] |
Experimental Protocols
The following are detailed protocols for common and effective glucose oxidase immobilization techniques.
Protocol 1: Covalent Immobilization on Magnetic Nanoparticles using Carbodiimide Chemistry
This protocol describes the covalent attachment of GOx to chitosan-coated magnetic nanoparticles (MNPs) using EDC/NHS chemistry, which facilitates the formation of a stable amide bond.[15]
Materials:
-
Fe₃O₄ magnetic nanoparticles
-
Chitosan
-
Acetic acid (2 M)
-
Sodium tripolyphosphate (TPP)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Glucose Oxidase (GOx)
-
Phosphate Buffered Saline (PBS), pH 6.0
-
Distilled water
-
External magnet
-
Shaker/stirrer
Procedure:
-
Preparation of Chitosan-Coated MNPs:
-
Disperse Fe₃O₄ nanoparticles in distilled water.
-
Add a chitosan solution (e.g., 0.1 g in 50 mL of 2 M acetic acid) to the MNP suspension and stir for 15 minutes.[16]
-
For crosslinking, incubate the mixture in a TPP solution (e.g., 0.05 g in 50 mL of distilled water) for 1 hour.[16]
-
Wash the resulting chitosan-coated MNPs several times with distilled water, using an external magnet to separate the particles.
-
Dry the particles in air.
-
-
Activation of GOx and Immobilization:
-
In a suitable vessel, dissolve EDC (e.g., 0.1 g), NHS (e.g., 0.04 g), and GOx (e.g., 50 mg) in 20 mL of PBS buffer (pH 6.0).[15]
-
Add the dried chitosan-coated MNPs (e.g., 0.25 g) to the solution.[16]
-
Stir the suspension for 12 hours.[15]
-
Separate the GOx-immobilized MNPs using an external magnet.
-
Wash the particles five times with 50 mL of distilled water to remove any unbound enzyme and reagents.[15]
-
Dry the final biocatalyst at 20°C for 24 hours.[15]
-
Characterization:
-
The activity of the immobilized GOx can be determined by measuring the rate of hydrogen peroxide formation using a colorimetric assay, such as the Trinder method.[17]
-
Fourier-transform infrared spectroscopy (FTIR) can be used to confirm the successful binding of GOx to the nanoparticles.[11]
Protocol 2: Entrapment of Glucose Oxidase in Calcium Alginate Beads
This protocol details the encapsulation of GOx within a porous calcium alginate hydrogel matrix.
Materials:
-
Sodium alginate
-
Calcium chloride (CaCl₂)
-
Glucose Oxidase (GOx) solution
-
Distilled water
-
Stirrer
-
Syringe with a needle
Procedure:
-
Preparation of Sodium Alginate-GOx Solution:
-
Prepare a sodium alginate solution (e.g., 3 wt%) in distilled water.
-
Gently mix the GOx solution with the sodium alginate solution to ensure a homogenous distribution of the enzyme.
-
-
Formation of Calcium Alginate Beads:
-
Prepare a CaCl₂ solution (e.g., 10 wt%) in a beaker and stir it gently.
-
Draw the sodium alginate-GOx solution into a syringe.
-
Extrude the solution dropwise into the CaCl₂ solution from a fixed height.
-
Allow the formed beads to harden in the CaCl₂ solution for at least 20 minutes with continuous stirring.[18]
-
-
Washing and Storage:
-
Collect the beads by filtration.
-
Wash the beads thoroughly with distilled water to remove excess calcium chloride and any unbound enzyme.
-
Store the immobilized GOx beads in a suitable buffer at 4°C.
-
Characterization:
-
The encapsulation efficiency can be determined by measuring the amount of protein in the initial GOx solution and the amount of unbound protein in the washing solutions.[14]
-
The activity of the entrapped GOx can be assayed by incubating the beads in a glucose solution and measuring the production of gluconic acid or the consumption of glucose.[12]
Experimental Workflow for this compound Synthesis
The overall process for producing this compound using immobilized glucose oxidase involves several key stages, from the preparation of the biocatalyst to the analysis of the final product.
Figure 2: Experimental workflow for this compound synthesis.
Conclusion
The immobilization of glucose oxidase is a critical step in developing robust and economically viable processes for this compound synthesis. The choice of immobilization technique and support material should be guided by the specific requirements of the application, considering factors such as desired enzyme activity, stability, and reusability. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their own immobilized glucose oxidase systems for this compound production and other biotechnological applications.
References
- 1. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aeis.bilijipub.com [aeis.bilijipub.com]
- 3. aeis.bilijipub.com [aeis.bilijipub.com]
- 4. aeis.bilijipub.com [aeis.bilijipub.com]
- 5. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rua.ua.es [rua.ua.es]
- 8. researchgate.net [researchgate.net]
- 9. Immobilization of glucose oxidase: a comparison of entrapment and covalent bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Covalent immobilization of glucose oxidase within organic media] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of glucose oxidase functionalized onto magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Magnetic Nanoparticle Support with an Ultra-Thin Chitosan Layer Preserves the Catalytic Activity of the Immobilized Glucose Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cetjournal.it [cetjournal.it]
- 17. mdpi.com [mdpi.com]
- 18. Combined Physical and Chemical Immobilization of Glucose Oxidase in Alginate Microspheres Improves Stability of Encapsulation and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Downstream Processing and Purification of Gulonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gulonic acid and its derivatives, particularly 2-keto-L-gulonic acid (2-KGA), are crucial intermediates in the synthesis of Vitamin C (ascorbic acid).[1][2] The production of this compound is predominantly achieved through fermentation processes.[3] Consequently, efficient and robust downstream processing is essential to isolate and purify this compound from complex fermentation broths, which contain microbial cells, residual nutrients, salts, and byproducts.[1][3] The purity of the final product is paramount for its subsequent conversion into ascorbic acid and other pharmaceutical applications.
This document provides a detailed overview of the common methodologies for the purification of this compound, complete with experimental protocols and comparative data to guide researchers in selecting and optimizing their downstream processes.
Overall Downstream Processing Workflow
The purification of this compound from fermentation broth is a multi-step process designed to systematically remove impurities and increase product concentration. A typical workflow involves initial clarification to remove biomass, followed by one or more purification steps such as precipitation, chromatography, and membrane filtration, culminating in crystallization of the final product.
Caption: General workflow for this compound purification from fermentation broth.
Section 1: Broth Clarification (Solid-Liquid Separation)
Objective: To remove microbial cells, insoluble proteins, and other particulate matter from the fermentation broth to prevent interference in subsequent purification steps.
Methods:
-
Centrifugation: A common and effective method for separating biomass. Efficiency can be improved with the addition of flocculants.[1]
-
Microfiltration/Ultrafiltration: Membrane-based techniques that provide a high degree of clarity by physically retaining cells and macromolecules.[1][3]
Protocol 1: Centrifugation
-
Preparation: Transfer the raw fermentation broth into appropriately sized centrifuge tubes or bottles.
-
(Optional) Flocculation: If cell settling is poor, add a suitable flocculating agent as per the manufacturer's recommendation and mix gently for 10-15 minutes.
-
Centrifugation: Balance the centrifuge rotors and spin the broth at 5,000-10,000 x g for 15-30 minutes at 4°C.[1]
-
Collection: Carefully decant or pump the supernatant, which contains the soluble this compound, for further processing. The pellet, containing the biomass, can be discarded.
Section 2: Primary Purification via Calcium Salt Precipitation
Objective: To selectively precipitate this compound from the clarified broth as calcium gulonate, which is sparingly soluble, thereby concentrating the product and removing many soluble impurities.
Background: This is a widely used industrial method. This compound in the broth is reacted with a calcium source (e.g., calcium carbonate or calcium hydroxide) to form calcium gulonate. This salt is then separated, and the this compound is regenerated by acidification, typically with sulfuric acid, which precipitates calcium as calcium sulfate (gypsum).[4]
Protocol 2: Calcium Gulonate Precipitation and Regeneration
-
pH Adjustment & Precipitation:
-
Transfer the cell-free supernatant to a reaction vessel equipped with stirring and pH monitoring.
-
Slowly add a slurry of calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂) while stirring to raise the pH to a neutral or slightly alkaline range (pH 7.0-8.0). This converts this compound to its soluble calcium salt.
-
Heat the solution to 60-70°C to facilitate the reaction and improve subsequent crystallization.
-
Cool the solution slowly to 4-10°C to induce the precipitation of calcium gulonate. Allow sufficient time (several hours to overnight) for complete crystallization.
-
-
Separation:
-
Separate the precipitated calcium gulonate crystals from the mother liquor using filtration (e.g., vacuum filtration) or centrifugation.
-
Wash the crystals with cold deionized water to remove entrained impurities.
-
-
Acidification and Regeneration:
-
Re-slurry the washed calcium gulonate crystals in deionized water.
-
While stirring vigorously, slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) to lower the pH to approximately 2.0-2.5. This reaction regenerates free this compound in the solution and precipitates calcium sulfate.[4]
-
Ca(C₆H₁₁O₇)₂ + H₂SO₄ → 2 C₆H₁₂O₇ + CaSO₄(s)
-
-
Gypsum Removal:
-
Filter the solution to remove the precipitated calcium sulfate (gypsum). The resulting filtrate is an aqueous solution of partially purified this compound.
-
| Parameter | Value | Reference |
| Purity of Calcium Gulonate | >95% | [5] |
| Recovery Yield (Precipitation) | 85-95% | [4][5] |
Section 3: Purification by Ion Exchange Chromatography
Objective: To remove residual salts, charged impurities (like other organic acids), and color from the this compound solution, leading to a high-purity product.[4]
Background: Ion exchange chromatography (IEX) separates molecules based on their net charge.[6][7] For this compound purification, a common strategy involves using a cation exchange resin to remove positive ions (like Ca²⁺, Na⁺, K⁺) and/or an anion exchange resin to bind this compound (anion at neutral pH) and separate it from neutral or cationic impurities.[4][8]
Caption: Anion exchange chromatography for this compound purification.
Protocol 3: Anion Exchange Chromatography
-
Resin Selection and Preparation:
-
Select a weak or strong anion exchange resin (e.g., Diaion WA-30).[4]
-
Pack the resin into a suitable chromatography column.
-
Prepare the resin by washing sequentially with 1 M HCl, deionized water, 1 M NaOH, and finally deionized water until the eluent is neutral. This ensures the resin is in the hydroxide (OH⁻) form.
-
-
Loading:
-
Adjust the pH of the crude this compound solution to be neutral or slightly basic (pH 7-8) to ensure this compound is negatively charged.
-
Load the solution onto the equilibrated column at a controlled flow rate. Gulonate anions will displace the OH⁻ ions and bind to the resin.
-
-
Washing:
-
Wash the column with several column volumes of deionized water to remove unbound impurities (e.g., sugars, salts with anions of weaker affinity).
-
-
Elution:
-
Elute the bound this compound by passing a solution through the column that disrupts the ionic interaction. This can be achieved by:
-
pH shift: Using a dilute acid solution (e.g., 0.5 M HCl or H₂SO₄).
-
Salt gradient: Using a gradient of a salt like NaCl.
-
-
-
Collection:
-
Collect fractions as they elute from the column. Monitor the fractions for this compound concentration (e.g., by HPLC or titration).
-
Pool the fractions containing the high-purity product.
-
Section 4: Alternative & Advanced Purification Methods
Electrodialysis (ED)
Objective: To purify and concentrate this compound using ion-selective membranes under the influence of an electric field.[9][10]
Background: Electrodialysis, particularly with bipolar membranes (BMED), is an effective technique for separating ionic species from non-ionic ones.[11][12] In this process, a fermentation broth is passed through a stack of alternating anion and cation exchange membranes. When a voltage is applied, gulonate anions migrate across the anion exchange membrane into a concentrate stream, leaving neutral molecules like sugars behind.[9] BMED can simultaneously convert the gulonate salt into this compound.[11]
| Method | Purity Achieved | Recovery/Yield | Reference |
| Bipolar Membrane Electrodialysis (BMED) | 96.6% (for regenerated base) | High recovery | [11] |
| Conventional Electrodialysis | High purity, allows direct drying | Near quantitative recovery | [9] |
Section 5: Final Concentration and Crystallization
Objective: To obtain solid, high-purity this compound from the purified solution.
Background: The final step in the purification process is typically crystallization. This is achieved by concentrating the this compound solution under vacuum to a supersaturated state, followed by cooling to induce crystal formation. Seeding with existing crystals can facilitate the process.[13][14] The crystallization temperature can influence whether this compound or its lactones are formed.[14]
Protocol 4: Crystallization of this compound
-
Concentration:
-
Crystallization:
-
Cool the concentrated syrup slowly while stirring gently.
-
Seed the solution with a small amount of pure this compound crystals to initiate crystallization.
-
Continue cooling (e.g., to below 30°C) to maximize the crystal yield.[14]
-
-
Harvesting and Drying:
-
Separate the crystals from the mother liquor by filtration or centrifugation.
-
Wash the crystals with a small amount of cold, acidified water or an appropriate solvent.
-
Dry the crystals under vacuum at a low temperature (e.g., 30°C) to obtain the final product.[4]
-
Quantitative Data Summary
The following table summarizes the performance of various purification techniques for this compound (or its precursor salts).
| Purification Step/Method | Key Parameter | Result | Purity | Reference |
| Two-Stage Fermentation | Product Titer | 106.3 mg/mL (Ca-2-KGA) | N/A | [5] |
| Anion Exchange + Crystallization | Precipitation Yield | 95.6% | 99.5% | [4] |
| Anion Exchange + Crystallization (2nd crop) | Precipitation Yield | 86.1% | 92.6% | [4] |
| Antisolyent Crystallization (K-Glucarate) | Recovery Yield | >99.9% | 95.6% | [15][16] |
| Antisolyent Crystallization (Glucaric Acid) | Recovery Yield | 71% | 98.3% | [15][16] |
| Nanofiltration | Gluconic Acid Permeation | 88% | N/A | [17] |
| Nanofiltration | Glucose Retention | >85% | N/A | [17] |
| Bipolar Membrane Electrodialysis | Base Purity (Regenerated) | 96.6% | N/A | [11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5202476A - Purification of 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 5. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. research.fredhutch.org [research.fredhutch.org]
- 8. researchgate.net [researchgate.net]
- 9. US6187570B1 - Electrodialysis methods for purification and recovery of gluconic acid derivatives - Google Patents [patents.google.com]
- 10. CN1302336A - Electrodialysis method for purification and recovery of gluconic acid derivatives - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. US1985255A - Process for the preparation of crystalline gluconic acid - Google Patents [patents.google.com]
- 14. US1942660A - Process for the preparation of gluconic acid and its lactones - Google Patents [patents.google.com]
- 15. info.ornl.gov [info.ornl.gov]
- 16. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR-Based Structural Elucidation of Gulonic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gulonic acid and its derivatives are important carbohydrates involved in various biological pathways and are precursors for the synthesis of vitamin C in many animals. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of these molecules in solution. This document provides detailed application notes and experimental protocols for the characterization of this compound derivatives using one-dimensional (1D) and two-dimensional (2D) NMR techniques.
Application Notes
Structural Verification of L-Gulono-1,4-lactone
1D NMR spectroscopy is a primary method for the initial characterization of L-gulono-1,4-lactone. The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms.
-
¹H NMR: The proton spectrum of L-gulono-1,4-lactone in D₂O typically shows complex multiplets in the region of 3.5-4.8 ppm. These signals correspond to the protons on the furanose ring and the dihydroxyethyl side chain. The anomeric proton (H-1) usually appears as a distinct signal.
-
¹³C NMR: The carbon spectrum displays six signals corresponding to the six carbon atoms of the molecule. The carbonyl carbon of the lactone (C-1) is characteristically downfield-shifted (around 180 ppm). The other carbon signals appear in the range of 60-85 ppm.
Elucidation of Connectivity and Stereochemistry using 2D NMR
For a complete and unambiguous assignment of all proton and carbon signals, as well as to determine the stereochemistry, a suite of 2D NMR experiments is essential.
-
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, typically those on adjacent carbon atoms (²JHH and ³JHH couplings). It is crucial for tracing the proton connectivity within the sugar ring and the side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the assignment of the carbon spectrum based on the already assigned proton spectrum (or vice versa).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically ²JCH and ³JCH). It is particularly useful for identifying quaternary carbons and for confirming the connectivity across the lactone ring and to any substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. It is invaluable for determining the relative stereochemistry of the molecule by observing NOEs between protons on the same face of the furanose ring.
Quantitative Analysis
NMR spectroscopy can be used for the quantitative analysis of this compound derivatives in a mixture. By integrating the signals of specific protons and using an internal standard of known concentration, the amount of each component can be determined. For instance, the equilibrium between this compound and its lactone forms can be quantified using ¹³C NMR by integrating the signals corresponding to the different species[1].
Quantitative Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for L-Gulono-1,4-lactone.
Table 1: ¹H NMR Chemical Shifts (ppm) for L-Gulono-1,4-lactone in D₂O
| Proton | Chemical Shift (ppm) |
| H-2 | 4.50 - 4.56 |
| H-3 | 4.05 - 4.12 |
| H-4 | 3.78 - 3.87 |
| H-5 | 3.69 - 3.73 |
| H-6a | 3.59 - 3.67 |
| H-6b | 3.70 - 3.82 |
Note: The chemical shifts are reported as ranges due to signal overlap and potential variations in experimental conditions. Data sourced from PubChem[2].
Table 2: ¹³C NMR Chemical Shifts (ppm) for L-Gulono-1,4-lactone in D₂O at pH 7.4
| Carbon | Chemical Shift (ppm) |
| C-1 | 180.73, 181.56 |
| C-2 | 84.08 |
| C-3 | 72.30, 72.82 |
| C-4 | 75.02, 75.35 |
| C-5 | 73.19, 73.55 |
| C-6 | 64.20, 65.24 |
Note: The presence of two chemical shifts for some carbons may indicate the presence of different conformations or an equilibrium between the lactone and the open-chain form in solution. Data sourced from PubChem[2].
Experimental Protocols
Protocol 1: Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, methanol-d₄, DMSO-d₆). For D₂O, lyophilize the sample from H₂O three times to exchange labile protons with deuterium (B1214612).
-
Internal Standard: For quantitative measurements, add a known amount of an internal standard (e.g., DSS for D₂O).
-
Filtration: Filter the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton or glass wool plug to remove any particulate matter.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
Protocol 2: 1D NMR Data Acquisition
-
Spectrometer Setup: Tune and match the probe for the desired nucleus (¹H or ¹³C). Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 10-12 ppm centered around 5-6 ppm.
-
Acquisition Time: Set an acquisition time of at least 2-3 seconds.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Acquisition Time: Set an acquisition time of 1-2 seconds.
-
Relaxation Delay: For quantitative measurements, use a longer relaxation delay (e.g., 5 times the longest T₁). For routine spectra, 2 seconds is sufficient.
-
Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Protocol 3: 2D NMR Data Acquisition and Processing
-
COSY:
-
Pulse Sequence: Use a standard gradient-selected COSY sequence (e.g., cosygpmfqf on Bruker instruments).
-
Parameters: Acquire data with typically 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Processing: Apply a sine-bell window function in both dimensions and perform a Fourier transform.
-
-
HSQC:
-
Pulse Sequence: Use a standard gradient-selected HSQC sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Parameters: Set the spectral widths in F2 (¹H) and F1 (¹³C) to encompass all relevant signals. Use a ¹JCH coupling constant of ~145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions and perform a Fourier transform.
-
-
HMBC:
-
Pulse Sequence: Use a standard gradient-selected HMBC sequence (e.g., hmbcgplpndqf on Bruker instruments).
-
Parameters: Optimize the long-range coupling delay for an average nJCH of 8-10 Hz.
-
Processing: Apply a sine-bell window function in both dimensions and perform a Fourier transform.
-
Visualizations
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Logical flow for complete structural elucidation using NMR.
References
Application Notes & Protocols for Real-Time Gulonic Acid Monitoring Biosensor
AN-GUL-001: Development of an Amperometric Biosensor for Real-Time Monitoring of L-Gulonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-gulonic acid is a key intermediate in the uronate pathway of glucose metabolism and a precursor in the biosynthesis of L-ascorbic acid (Vitamin C) in many animals.[1][2] The ability to monitor L-gulonic acid levels in real-time is crucial for various research applications, including metabolic studies, biotechnology, and pharmaceutical development. This document provides a detailed protocol for the development and characterization of an electrochemical biosensor for the sensitive and selective detection of L-gulonic acid.
The proposed biosensor is based on the enzymatic activity of L-gulonate 3-dehydrogenase (GDH), which catalyzes the oxidation of L-gulonate in the presence of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to 3-dehydro-L-gulonate and NADH.[1][2][3] The produced NADH is then electrochemically oxidized at the surface of a modified electrode, generating a current that is directly proportional to the L-gulonic acid concentration.
Principle of Detection
The detection mechanism involves a two-step process:
-
Enzymatic Reaction: L-gulonate 3-dehydrogenase (GDH) specifically catalyzes the dehydrogenation of L-gulonate.
-
L-Gulonate + NAD⁺ ---(GDH)--> 3-dehydro-L-gulonate + NADH + H⁺[1]
-
-
Electrochemical Detection: The NADH produced in the enzymatic reaction is electrochemically oxidized at the working electrode, which is held at a specific potential.
-
NADH ---> NAD⁺ + H⁺ + 2e⁻
-
The resulting oxidation current is measured and correlated to the concentration of L-gulonic acid in the sample.
Signaling Pathway Diagram
References
- 1. L-gulonate 3-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Enzyme Activity Measurement of L-Gulonate 3-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. Structural and functional characterization of rabbit and human L-gulonate 3-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Gulonic Acid as a Chelating Agent: Application Notes and Protocols
Introduction
Gulonic acid, a sugar acid and stereoisomer of the more commonly known gluconic acid, presents significant potential as a chelating agent for industrial applications. Chelating agents are chemical compounds that form stable, water-soluble complexes with metal ions, effectively sequestering them and preventing them from participating in undesirable reactions.[1][2] The structural similarity between this compound and gluconic acid, which is widely used as a chelating agent, suggests that this compound likely exhibits comparable efficacy in binding with metal ions.[3][4] This document provides detailed application notes and experimental protocols relevant to the use of this compound as a chelating agent, drawing upon data and methodologies established for its close analogue, gluconic acid. Researchers and drug development professionals are advised to use these notes as a starting point, with the understanding that experimental verification for this compound is essential.
Industrial Applications of this compound as a Chelating Agent
The ability of this compound to form stable chelates with a variety of metal ions makes it a versatile component in numerous industrial processes.[5] Key applications include:
-
Water Treatment: In industrial water systems, this compound can be used to sequester calcium and magnesium ions, thereby preventing the formation of scale in boilers, cooling towers, and pipelines.[2][6] This improves heat transfer efficiency and reduces equipment maintenance costs.
-
Industrial Cleaning: As a component in industrial cleaning formulations, this compound aids in the removal of mineral deposits, rust, and other metal-based soils from surfaces.[7][8] Its effectiveness, particularly in alkaline solutions, makes it a valuable alternative to other chelating agents like EDTA.[7]
-
Electroplating: In electroplating baths, this compound can act as a stabilizer by chelating impurity metal ions that could otherwise interfere with the plating process.[9][10] This results in improved coating quality, brightness, and throwing power.[9]
-
Textile Industry: During dyeing and finishing processes, trace metal ions in the water can adversely affect the color quality of textiles.[11] this compound can chelate these ions, preventing unwanted reactions and ensuring consistent and vibrant colors.[12][13]
-
Construction Industry: In concrete admixtures, this compound can act as a set retarder by chelating calcium ions, which are critical for the hydration of cement.[14][15] This property is particularly useful in large construction projects and in hot climates where extended workability of the concrete is required.[14][16]
-
Pulp and Paper Industry: Metal ions can catalyze the decomposition of bleaching agents like hydrogen peroxide. This compound can sequester these metal ions, improving bleaching efficiency and protecting pulp fibers from degradation.[17]
Quantitative Data: Stability Constants of Metal-Gluconate Complexes
The stability constant (log K) is a measure of the strength of the interaction between a chelating agent and a metal ion. A higher stability constant indicates a more stable complex. The following tables summarize the stability constants for various metal-gluconate complexes. It is anticipated that this compound will exhibit similar stability constants.
Table 1: Stability Constants (log β) of Metal-Gluconate Complexes at pH 13.3
| Metal Ion | Complex Stoichiometry (M:Gl) | log β Value |
| Cd(II) | 1:1 | 14.2 ± 0.2 |
| Ce(III) | 2:1 | 43.9 ± 0.6 |
| Co(II) | 1:1 | 13.1 ± 0.8 |
| Eu(III) | 1:1 | 24.3 ± 0.3 |
| Fe(II) | 1:1 | 17.8 ± 0.9 |
| Fe(III) | 1:1 | 37.9 ± 1.2 |
| Ho(III) | 2:1 | 49.8 ± 0.4 |
| U(VI) | 1:1 | 19.9 ± 2 |
| Source: Adapted from a study on metal-gluconic acid complexes.[18] |
Table 2: Stability Constants of Various Metal-Gluconate Complexes
| Metal Ion | log K1 |
| Calcium (Ca²⁺) | 0.95 |
| Magnesium (Mg²⁺) | 0.7 |
| Copper (Cu²⁺) | 18.3 |
| Iron (Fe³⁺) | 1.7 |
| Manganese (Mn²⁺) | 1 |
| Source: Data compiled from various sources on metal chelates.[19] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the chelating properties of this compound.
Protocol 1: Determination of Metal Chelation Capacity by Spectrophotometry
This protocol describes a method to quantify the chelation of a specific metal ion (e.g., Fe²⁺) by this compound using a colorimetric indicator.
Materials:
-
This compound solution (of known concentration)
-
Ferrous sulfate (B86663) (FeSO₄) solution (2 mM)
-
Ferrozine (B1204870) solution (5 mM)
-
Spectrophotometer
-
pH meter
-
Buffer solution (e.g., Tris-HCl, pH 7.4)
-
Micropipettes and cuvettes
Procedure:
-
Preparation of Standard Curve: Prepare a series of solutions with known concentrations of Fe²⁺. Add ferrozine solution to each and measure the absorbance at the characteristic wavelength for the Fe²⁺-ferrozine complex to create a standard curve.
-
Sample Preparation: In a series of test tubes, add a fixed volume of the FeSO₄ solution.
-
Chelation Reaction: To each test tube, add varying concentrations of the this compound solution. Allow the mixture to incubate for a set period (e.g., 10 minutes) at room temperature to allow for chelation to occur.
-
Colorimetric Reaction: Add the ferrozine solution to each test tube. The ferrozine will react with any unchelated Fe²⁺ ions, forming a colored complex.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the same wavelength used for the standard curve.
-
Calculation: The amount of chelated Fe²⁺ can be calculated by subtracting the amount of unchelated Fe²⁺ (determined from the standard curve) from the initial amount of Fe²⁺ added. The chelation efficiency can be expressed as a percentage.[20]
Protocol 2: Evaluation of Calcium Carbonate Scale Inhibition
This protocol assesses the ability of this compound to prevent the precipitation of calcium carbonate, a common industrial scale.
Materials:
-
Calcium chloride (CaCl₂) solution (e.g., 0.1 M)
-
Sodium bicarbonate (NaHCO₃) solution (e.g., 0.1 M)
-
This compound solutions (at various concentrations)
-
Water bath or incubator
-
Filtration apparatus (e.g., 0.45 µm filter)
-
Analytical balance
-
Beakers and stirring equipment
Procedure:
-
Preparation of Test Solutions: In a series of beakers, prepare solutions containing CaCl₂ and NaHCO₃.
-
Addition of Inhibitor: To each beaker (except for a control), add a different concentration of the this compound solution.
-
Induction of Precipitation: Place the beakers in a water bath at a constant temperature (e.g., 70°C) and stir for a defined period (e.g., 4 hours) to induce the precipitation of calcium carbonate.
-
Separation of Precipitate: After the incubation period, filter the contents of each beaker to separate the precipitated calcium carbonate.
-
Quantification of Precipitate: Dry the collected precipitate in an oven until a constant weight is achieved and then weigh it using an analytical balance.
-
Calculation of Inhibition Efficiency: The scale inhibition efficiency (%) can be calculated using the following formula: % Inhibition = [(Wc - Ws) / Wc] * 100 Where Wc is the weight of the precipitate in the control sample and Ws is the weight of the precipitate in the sample containing this compound.
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound as a chelating agent.
Caption: The process of metal ion chelation by this compound.
Caption: A workflow for evaluating this compound as a chelating agent.
Caption: Logical relationships of this compound's properties and applications.
References
- 1. medikabazaar.com [medikabazaar.com]
- 2. What is chelating agent? Functions and uses of chelating agents - Green-Mountain Chem [green-mountainchem.com]
- 3. Gluconic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Premium Gluconate Chelating Agent for Enhanced Performance and Sustainability [thinkdochemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. royal-chem.com [royal-chem.com]
- 8. Gluconic Acid 50% Solution, Water Treatment Chemical, Non-Volatile Organic Acid, Chelating Agent - Chelating Agent and Non-Volatile Organic Acid [kangtong.en.made-in-china.com]
- 9. pmpinc.com [pmpinc.com]
- 10. researchgate.net [researchgate.net]
- 11. Examples of Chelating Agents Used in Industrial Applications [thinkdochemicals.com]
- 12. Properties and Applications of Organic Acids in Textiles Dyeing and Finishing Industries [jscw.icrc.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. yuanlianchem.com [yuanlianchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The stability of metal chelates – Science in Hydroponics [scienceinhydroponics.com]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring L-gulonolactone Oxidase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-gulonolactone oxidase (GULO) is the terminal enzyme in the biosynthetic pathway of L-ascorbic acid (Vitamin C) in most vertebrates.[1][2] This flavoprotein catalyzes the oxidation of L-gulono-1,4-lactone to L-xylo-hex-3-gulonolactone, which then spontaneously isomerizes to L-ascorbic acid.[1] Notably, humans and some other animals lack a functional GULO enzyme due to mutations in the corresponding gene, necessitating dietary intake of Vitamin C.[1][2] The measurement of GULO activity is crucial for studying Vitamin C biosynthesis, evaluating the effects of xenobiotics, and in the development of therapeutic strategies for diseases associated with oxidative stress.
These application notes provide detailed protocols for the determination of L-gulonolactone oxidase activity, primarily from liver microsomes, a rich source of this enzyme.[3][4] The methodologies described include a direct spectrophotometric assay and a more sensitive HPLC-based method.
Data Presentation
The following table summarizes the kinetic parameters of L-gulonolactone oxidase from various sources, providing a comparative overview for researchers.
| Species | Enzyme Source | Km (µM) | Vmax (U/mg protein) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Rat | Recombinant full-length GULO (fGULO) | 53.5 ± 5 | 780 ± 45 | 7.0 | 40 | [5] |
| Rat | Recombinant C-terminal domain (cGULO) | 42 ± 6.3 | 374 ± 20 | 6.5 | 30 | [5] |
| Rat | Liver Microsomes | 66 | Not Reported | Not Reported | Not Reported | [5] |
| Chicken | Kidney Microsomes | 7 | Not Reported | Not Reported | Not Reported | [5] |
| Goat | Not Specified | 150 | Not Reported | Not Reported | Not Reported | [5] |
| Grifola frondosa | Not Specified | 24,000 ± 1,000 | Not Reported | Not Reported | Not Reported | [5] |
| Arabidopsis thaliana | Recombinant AtGULO5 | 33,800 | Not Reported | Not Reported | Not Reported | [5] |
Unit (U) definition: One unit of enzyme catalyzes the formation of 1 µmol of ascorbic acid per minute under the specified assay conditions.
Experimental Protocols
Two primary methods for assaying GULO activity are detailed below. The choice of method may depend on the required sensitivity and available equipment.
Protocol 1: Direct Spectrophotometric Assay
This method directly measures the formation of ascorbic acid by monitoring the increase in absorbance at 265 nm. It is a relatively simple and rapid assay.
Materials and Reagents:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
L-gulono-γ-lactone (substrate)
-
Sodium deoxycholate
-
Microsomal preparation (or other enzyme source)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare liver microsomes from tissue homogenates by differential centrifugation. The microsomal pellet can be resuspended in potassium phosphate buffer. For solubilization of the enzyme, sodium deoxycholate can be used.[6]
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
Enzyme preparation (e.g., 0.1-0.5 mg of microsomal protein)
-
Make up the volume to 1 ml with buffer.
-
-
Initiation of Reaction: Start the reaction by adding L-gulono-γ-lactone to a final concentration of 10 mM.[7]
-
Spectrophotometric Measurement: Immediately after adding the substrate, monitor the increase in absorbance at 265 nm for 5-10 minutes at 37°C. The rate of increase in absorbance is proportional to the GULO activity.
-
Calculation of Activity: The concentration of ascorbic acid formed can be calculated using its molar extinction coefficient at 265 nm. One unit of activity is defined as the amount of enzyme that produces 1 µmol of ascorbic acid per minute.
Protocol 2: HPLC-Based Assay for Ascorbic Acid Detection
This method offers higher specificity and sensitivity by quantifying the ascorbic acid produced using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Sodium citrate (B86180) (50 mM)
-
Dithiothreitol (DTT, 1 mM)
-
Flavin adenine (B156593) dinucleotide (FAD, 10 µM)
-
L-gulono-γ-lactone (2.5 mM)
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Enzyme preparation (e.g., purified enzyme or microsomal fraction)
-
HPLC system with a suitable C18 column
Procedure:
-
Enzyme Preparation: As described in Protocol 1.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
50 mM Potassium phosphate buffer (pH 7.0)
-
50 mM Sodium citrate
-
1 mM DTT
-
10 µM FAD
-
Enzyme preparation
-
The final volume should be brought to 1 mL with buffer.[5]
-
-
Initiation and Incubation: Initiate the reaction by adding 2.5 mM L-gulono-γ-lactone.[5] Incubate the mixture at 37°C for 15 minutes with vigorous shaking.[5]
-
Reaction Termination: Stop the reaction by adding 100 µL of 50% TCA to a final concentration of 5%.[5]
-
Sample Preparation for HPLC:
-
Incubate the mixture on ice for 10-20 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.[5]
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 HPLC column.
-
Use an appropriate mobile phase (e.g., an aqueous buffer with a small percentage of organic solvent) to separate ascorbic acid.
-
Detect ascorbic acid using a UV detector at approximately 245-265 nm.
-
-
Quantification: Determine the concentration of ascorbic acid by comparing the peak area to a standard curve of known ascorbic acid concentrations.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reaction catalyzed by L-gulonolactone oxidase and the general experimental workflow for its activity measurement.
Caption: Enzymatic conversion of L-gulono-1,4-lactone to L-Ascorbic Acid.
Caption: Experimental workflow for measuring GULO activity.
References
- 1. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Gulonolactone oxidase activity-dependent intravesicular glutathione oxidation in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Gulonolactone oxidase is missing in teleost fish. The direct spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modification of analytical procedures for determining vitamin C enzyme (L-gulonolactone oxidase) activity in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Gulonic Acid for Microbial Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular physiology.[1][2][3] Stable isotope-based MFA, particularly using 13C-labeled substrates, has become the gold standard for elucidating metabolic pathways and identifying bottlenecks in microbial production strains.[1][3][4] While glucose is a commonly used tracer, exploring alternative carbon sources like sugar acids can unveil novel metabolic capabilities and regulatory mechanisms.
Gulonic acid, a six-carbon sugar acid, is an intermediate in various microbial metabolic pathways, including the pathway for the biosynthesis of 2-keto-L-gulonic acid, a precursor to vitamin C. While not as commonly studied as glucose, the metabolism of this compound and its isomers, such as gluconic and idonic acids, can provide valuable insights into the metabolic flexibility of microorganisms. This document provides a detailed protocol for utilizing 13C-labeled this compound to study microbial metabolic flux, with a focus on a model organism like Escherichia coli.
Putative Metabolic Pathway of this compound
While a dedicated catabolic pathway for L-gulonic acid is not extensively characterized in all microorganisms, a plausible route can be inferred from the metabolism of its epimer, D-gluconic acid, and other related sugar acids. In many bacteria, including E. coli, gluconate is primarily metabolized through the Entner-Doudoroff (ED) pathway. It is hypothesized that L-gulonic acid can be isomerized or epimerized to a compound that can enter central carbon metabolism. A potential pathway involves the conversion of L-gulonate to an intermediate that can be funneled into the ED pathway or the pentose (B10789219) phosphate (B84403) pathway (PPP).
For the purpose of this protocol, we propose a putative pathway where L-gulonate is first converted to L-idonate, then to 5-keto-L-gluconate, and subsequently enters the central metabolism.
Experimental Protocols
This section outlines the key experimental protocols for conducting a 13C-metabolic flux analysis study using uniformly labeled L-gulonic acid ([U-13C6]this compound).
Strain and Pre-culture Conditions
-
Microorganism: Escherichia coli K-12 MG1655 or a similar well-characterized strain capable of utilizing sugar acids.
-
Pre-culture Medium: M9 minimal medium supplemented with 5 g/L of unlabeled L-gulonic acid as the sole carbon source.
-
Procedure:
-
Inoculate a single colony from a fresh agar (B569324) plate into 5 mL of pre-culture medium in a 50 mL falcon tube.
-
Incubate at 37°C with shaking at 250 rpm overnight (12-16 hours) until the culture reaches the late exponential phase (OD600 ≈ 1.5-2.0).
-
Use this pre-culture to inoculate the main bioreactor culture.
-
Bioreactor Cultivation and 13C-Labeling
-
Bioreactor: A 1 L stirred-tank bioreactor with control for pH, temperature, and dissolved oxygen.
-
Main Culture Medium: M9 minimal medium with 5 g/L of a mixture of unlabeled and [U-13C6]L-gulonic acid. A common labeling strategy is to use a mixture of 20% [U-13C6]this compound and 80% unlabeled this compound.[4]
-
Procedure:
-
Inoculate the bioreactor with the pre-culture to an initial OD600 of 0.1.
-
Maintain the culture at 37°C, pH 7.0 (controlled with 2M HCl and 2M NaOH), and a dissolved oxygen level of >30% saturation.
-
Monitor cell growth by measuring OD600 at regular intervals.
-
Collect samples for extracellular metabolite analysis and intracellular isotopomer analysis during the mid-exponential growth phase.
-
Sampling and Quenching
-
Quenching Solution: 60% methanol, pre-chilled to -40°C.
-
Procedure:
-
Rapidly withdraw a known volume of cell culture (e.g., 1 mL) from the bioreactor.
-
Immediately quench the metabolic activity by adding the cell suspension to 5 volumes of the cold quenching solution.
-
Centrifuge the quenched cell suspension at 10,000 x g for 5 minutes at -20°C.
-
Discard the supernatant and store the cell pellet at -80°C for subsequent metabolite extraction.
-
Metabolite Extraction and Derivatization
-
Extraction:
-
Resuspend the cell pellet in 1 mL of pre-chilled 50% acetonitrile.
-
Lyse the cells by sonication or bead beating.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the intracellular metabolites to a new tube.
-
-
Protein Hydrolysis (for amino acid analysis):
-
Wash the remaining cell pellet with sterile water.
-
Hydrolyze the protein pellet in 6 M HCl at 105°C for 24 hours.
-
Dry the hydrolysate under a stream of nitrogen.
-
-
Derivatization (for GC-MS analysis):
-
Dry the metabolite extracts and protein hydrolysates.
-
Derivatize the samples using a suitable agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to make the metabolites volatile for GC-MS analysis.[4]
-
GC-MS Analysis
-
Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Method:
-
Inject the derivatized samples into the GC-MS.
-
Use a standard temperature gradient to separate the metabolites.
-
Operate the mass spectrometer in full scan mode to obtain mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids.
-
Data Analysis and Flux Calculation
-
Software: Use specialized software for 13C-MFA, such as INCA, OpenFLUX, or WUFLUX.
-
Procedure:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Input the measured extracellular rates (this compound uptake, product secretion) and the mass isotopomer distributions of intracellular metabolites into the software.
-
Provide a metabolic network model of the organism's central carbon metabolism, including the putative pathway for this compound catabolism.
-
The software will then estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the model-predicted isotopomer distributions.
-
Data Presentation
The following tables present hypothetical quantitative data for E. coli grown on this compound as the sole carbon source. This data is based on typical values observed for growth on related sugar acids like gluconate and serves as an example for presenting experimental results.[5][6]
Table 1: Physiological Parameters of E. coli Grown on L-Gulonic Acid
| Parameter | Value | Unit |
| Specific Growth Rate (µ) | 0.45 | h⁻¹ |
| This compound Uptake Rate | 3.5 | mmol gCDW⁻¹ h⁻¹ |
| Biomass Yield on this compound | 0.42 | gCDW g⁻¹ |
| Acetate Secretion Rate | 1.2 | mmol gCDW⁻¹ h⁻¹ |
Table 2: Estimated Central Carbon Metabolic Fluxes (normalized to this compound uptake rate of 100)
| Reaction | Flux Value |
| Gulonate -> 6-P-Gluconate | 100 |
| 6-P-Gluconate -> Ru5P + CO2 (PPP) | 30 |
| 6-P-Gluconate -> Pyruvate + GAP (ED) | 70 |
| Glycolysis (upper) | 0 |
| Glycolysis (lower) | 70 |
| TCA Cycle | 45 |
| Anaplerosis (PEP -> OAA) | 25 |
Visualization of Experimental Workflow
The following diagram illustrates the overall workflow for the 13C-metabolic flux analysis using this compound.
Conclusion
The use of 13C-labeled this compound in metabolic flux analysis presents an opportunity to explore the under-investigated areas of microbial sugar acid metabolism. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at quantifying metabolic fluxes in microorganisms utilizing this compound. While the provided metabolic pathway is putative and the quantitative data is based on a related compound, this document serves as a comprehensive guide to initiate such studies. The insights gained from these experiments can be invaluable for metabolic engineering efforts aimed at producing valuable chemicals from alternative carbon sources and for a deeper understanding of microbial metabolic diversity and adaptation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering for microbial production of sugar acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of gluconate production by Pseudomonas spp. in the mineralization and bioavailability of calcium-phytate to Nicotiana tabacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Utilization of gluconate by Escherichia coli. Uptake of D-gluconate by a mutant impaired in gluconate kinase activity and by membrane vesicles derived therefrom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Utilization of gluconate by Escherichia coli. Uptake of d-gluconate by a mutant impaired in gluconate kinase activity and by membrane vesicles derived therefrom - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Microorganisms for Enhanced Gulonic Acid Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the genetic engineering of microorganisms to enhance the production of gulonic acid, a key precursor in the synthesis of ascorbic acid (Vitamin C). The following sections outline the metabolic pathways, genetic modifications, experimental procedures, and quantitative outcomes from various studies in the field.
Introduction
This compound and its immediate precursor, 2-keto-L-gulonic acid (2-KLG), are crucial intermediates in the industrial production of Vitamin C. Traditional methods often involve complex, multi-step fermentations with mixed microbial cultures.[1][2][3] Metabolic engineering offers a promising approach to develop single, robust microbial strains capable of efficiently converting simple sugars into 2-KLG in a one-step fermentation process.[1][2] This involves the rational design and implementation of genetic modifications to introduce and optimize specific metabolic pathways in industrial microorganisms such as Gluconobacter oxydans, Erwinia herbicola, and Corynebacterium.[1][4][5]
Metabolic Pathways for 2-Keto-L-Gulonic Acid Production
The primary engineered pathway for 2-KLG production from D-sorbitol involves a two-step oxidation process. This pathway is central to the genetic engineering strategies discussed in this document.
D-Sorbitol to L-Sorbose
The initial step is the oxidation of D-sorbitol to L-sorbose, a reaction naturally carried out by many microorganisms, including Gluconobacter oxydans.
L-Sorbose to 2-Keto-L-Gulonic Acid
The subsequent conversion of L-sorbose to 2-KLG is the key focus of genetic engineering efforts. This is a two-step oxidation process involving the intermediate L-sorbosone. The key enzymes in this pathway are L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH).[1][2][6][7]
Caption: Engineered metabolic pathway for the conversion of D-sorbitol to 2-keto-L-gulonic acid (2-KLG).
Another notable pathway involves the conversion of glucose to 2,5-diketo-D-gluconic acid (2,5-DKG) by some bacteria, followed by the stereoselective reduction of 2,5-DKG to 2-KLG by the enzyme 2,5-diketo-D-gluconic acid reductase.[4][5]
Caption: Alternative metabolic pathway for 2-KLG production from glucose via a 2,5-DKG intermediate.
Data Presentation: Quantitative Analysis of Engineered Strains
The following table summarizes the quantitative data on 2-KLG production from various genetically engineered microbial strains.
| Microorganism | Genetic Modification | Substrate | Titer (g/L) | Fermentation Time (h) | Reference |
| Gluconobacter oxydans WSH-003 | Independent expression of SDH and SNDH | D-Sorbitol | 4.9 | - | [1][2] |
| Gluconobacter oxydans WSH-003 | Fusion expression of SDH and SNDH with linker | D-Sorbitol | 32.4 | 168 | [1][2] |
| Gluconobacter oxydans WSH-003 | Stepwise metabolic engineering (SDH, SNDH, PQQ biosynthesis) | D-Sorbitol | 39.2 | - | [1][2] |
| Gluconobacter oxydans G624 | Overexpression of SDH and SNDH from G. oxydans T-100 | D-Sorbitol | 130 | - | [6][8][9] |
| Gluconobacter cerinus CGMCC 1.110 | Systematic metabolic engineering | - | 51.9 | - | [10] |
| Erwinia herbicola | Expression of 2,5-diketo-D-gluconic acid reductase from Corynebacterium | Glucose | - | - | [4][5] |
| Ketogulonicigenium robustum SPU_B003 | Expression of phosphoketolase (xfp) and phosphotransacetylase (pta) | L-Sorbose | - | - | [11] |
| Saccharomyces cerevisiae VTC2 / K. vulgare consortium | Co-culture | L-Sorbose | 13.2 | 72 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the genetic engineering of microorganisms for enhanced this compound production.
Protocol 1: Cloning and Expression of Dehydrogenase Genes in Gluconobacter oxydans
Objective: To express L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH) in G. oxydans for the conversion of D-sorbitol to 2-KLG.[1][2][6][7]
Materials:
-
G. oxydans strain (e.g., WSH-003 or G624)
-
Source of sdh and sndh genes (e.g., Ketogulonicigenium vulgare or G. oxydans T-100)
-
Expression vector (e.g., pGUC or a shuttle vector compatible with G. oxydans and E. coli)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells (for plasmid construction)
-
Electroporator and cuvettes
-
Luria-Bertani (LB) medium
-
Sorbitol medium for G. oxydans
-
Appropriate antibiotics
Procedure:
-
Gene Amplification: Amplify the coding sequences of sdh and sndh from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector Preparation: Digest the expression vector with the corresponding restriction enzymes.
-
Ligation: Ligate the amplified sdh and sndh fragments into the digested expression vector using T4 DNA ligase. The genes can be expressed independently or as a fusion protein with a linker peptide.[1][2]
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid amplification and verification. Select transformants on LB agar (B569324) plates containing the appropriate antibiotic.
-
Plasmid Verification: Isolate the plasmid DNA from selected E. coli colonies and verify the correct insertion by restriction digestion and DNA sequencing.
-
Transformation into G. oxydans: Transform the verified expression plasmid into electrocompetent G. oxydans cells by electroporation.
-
Selection of Recombinant G. oxydans: Plate the transformed cells on sorbitol agar plates containing the appropriate antibiotic and incubate until colonies appear.
-
Expression and Activity Analysis: Inoculate a liquid culture of the recombinant G. oxydans in sorbitol medium. After cultivation, analyze the culture supernatant for 2-KLG production using HPLC.
References
- 1. Stepwise metabolic engineering of Gluconobacter oxydans WSH-003 for the direct production of 2-keto-L-gulonic acid from D-sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of 2-Keto-L-Gulonate, an Intermediate in L-Ascorbate Synthesis, by a Genetically Modified Erwinia herbicola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cloning of genes coding for L-sorbose and L-sorbosone dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. [PDF] Cloning of genes coding for L-sorbose and L-sorbosone dehydrogenases from Gluconobacter oxydans and microbial production of 2-keto-L-gulonate, a precursor of L-ascorbic acid, in a recombinant G. oxydans strain | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Construction of synthetic microbial consortia for 2-keto-L-gulonic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Detection of Gulonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gulonic acid, a sugar acid and an intermediate in the uronic acid pathway, is a key precursor in the biosynthesis of ascorbic acid (Vitamin C) in many animals, though not in humans. The accurate and sensitive detection of this compound and its lactone form, L-gulono-1,4-lactone, is of significant interest in various fields, including metabolic research, biotechnology, and drug development. While standard analytical techniques such as HPLC can be employed for its quantification, they often require extensive sample preparation and sophisticated instrumentation. Electrochemical biosensors offer a promising alternative, providing rapid, sensitive, and selective analysis.
Currently, there is a notable lack of established and direct electrochemical methods specifically for this compound detection in the scientific literature. However, based on the well-developed field of electrochemical biosensors for other sugar acids, a robust and sensitive method can be proposed. This document outlines a detailed application note and protocol for a novel amperometric biosensor for the detection of L-gulono-1,4-lactone, leveraging the enzymatic activity of L-gulono-γ-lactone oxidase (GULO).
Principle of the Proposed Method
The proposed method is based on an enzymatic biosensor that utilizes the specific catalytic activity of L-gulono-γ-lactone oxidase (GULO). GULO catalyzes the oxidation of L-gulono-1,4-lactone by molecular oxygen to produce L-xylo-hex-3-gulonolactone and hydrogen peroxide (H₂O₂)[1].
Reaction: L-gulono-1,4-lactone + O₂ --(GULO)--> L-xylo-hex-3-gulonolactone + H₂O₂
The concentration of L-gulono-1,4-lactone can be determined by amperometrically measuring the production of hydrogen peroxide or the consumption of oxygen. This application note will focus on the detection of hydrogen peroxide, as it often provides higher sensitivity and is less susceptible to fluctuations in ambient oxygen levels[2]. The electrochemical oxidation of H₂O₂ at a working electrode, typically held at a specific potential, generates a current that is directly proportional to the concentration of L-gulono-1,4-lactone in the sample.
Data Presentation: Projected Performance Characteristics
The following table summarizes the projected performance characteristics of the proposed GULO-based amperometric biosensor for L-gulono-1,4-lactone. These projections are based on typical performance data from well-established amperometric biosensors for similar analytes like glucose and lactate[2][3].
| Parameter | Projected Value |
| Linear Range | 1 µM - 500 µM |
| Limit of Detection (LOD) | < 1 µM |
| Sensitivity | 10 - 100 nA/µM·cm² |
| Response Time | < 30 seconds |
| Selectivity | High (due to enzyme specificity) |
| Stability | > 2 weeks (with proper storage) |
Experimental Protocols
This section provides detailed protocols for the fabrication, characterization, and operation of the proposed amperometric biosensor for L-gulono-1,4-lactone.
Materials and Reagents
-
Enzyme: Recombinant L-gulono-γ-lactone oxidase (GULO) (Commercially available from sources such as MyBioSource)[4][5].
-
Substrate: L-gulono-1,4-lactone (Commercially available from sources such as GoldBio and Selleck Chemicals)[6][7].
-
Working Electrode: Screen-printed carbon electrode (SPCE) or Glassy Carbon Electrode (GCE).
-
Reference Electrode: Ag/AgCl electrode.
-
Counter Electrode: Platinum wire or carbon electrode.
-
Electrode Modification Materials:
-
Prussian Blue (PB) solution (for H₂O₂ detection).
-
Nafion® perfluorinated resin solution.
-
Glutaraldehyde (B144438) solution (for enzyme immobilization).
-
Bovine Serum Albumin (BSA).
-
-
Buffer Solution: Phosphate buffer saline (PBS), pH 6.5-7.0. Recent studies on recombinant rat GULO have shown optimal activity at pH 6.5-7.0[8][9].
-
Hydrogen Peroxide (H₂O₂): 30% solution for calibration.
-
Potentiostat/Galvanostat for electrochemical measurements.
Preparation of the GULO-Modified Working Electrode
This protocol describes the modification of a screen-printed carbon electrode with Prussian Blue as a catalyst for H₂O₂ reduction and the subsequent immobilization of GULO.
-
Electrode Cleaning: Clean the surface of the SPCE with deionized water and ethanol (B145695) and dry it under a stream of nitrogen.
-
Prussian Blue Deposition:
-
Prepare a solution containing 2.5 mM K₃[Fe(CN)₆], 2.5 mM FeCl₃, 0.1 M KCl, and 0.01 M HCl.
-
Electrodeposit Prussian Blue onto the working electrode surface by applying a constant potential of +0.4 V vs. Ag/AgCl for 60 seconds.
-
Rinse the electrode with deionized water and allow it to dry.
-
-
Enzyme Immobilization:
-
Prepare a GULO enzyme solution by dissolving 1 mg of recombinant GULO in 100 µL of PBS (pH 7.0).
-
Prepare an enzyme immobilization cocktail by mixing 10 µL of the GULO solution with 5 µL of 1% BSA solution and 5 µL of 0.5% glutaraldehyde solution.
-
Drop-cast 5 µL of the immobilization cocktail onto the surface of the Prussian Blue-modified working electrode.
-
Allow the electrode to dry at room temperature for at least 2 hours.
-
-
Nafion® Coating:
-
Apply 2 µL of 0.5% Nafion® solution over the enzyme layer to prevent enzyme leaching and reduce interference from anionic species.
-
Let the electrode dry completely at room temperature.
-
-
Storage: Store the modified electrode at 4°C in a dry environment when not in use.
Electrochemical Measurement Protocol (Amperometry)
-
System Setup:
-
Connect the GULO-modified working electrode, the Ag/AgCl reference electrode, and the platinum counter electrode to the potentiostat.
-
Place the electrodes in an electrochemical cell containing a known volume (e.g., 10 mL) of PBS (pH 7.0).
-
-
Potential Application: Apply a constant potential of -0.05 V to -0.2 V vs. Ag/AgCl to the working electrode. This potential is for the reduction of H₂O₂ at the Prussian Blue-modified surface, which minimizes interference from other electroactive species[2].
-
Stabilization: Allow the background current to stabilize.
-
Calibration:
-
Add successive aliquots of a standard H₂O₂ solution to the electrochemical cell to obtain a calibration curve for H₂O₂. Record the steady-state current after each addition.
-
-
Sample Measurement:
-
After rinsing the electrodes, place them in a fresh PBS solution.
-
Add a known volume of the sample containing L-gulono-1,4-lactone.
-
The GULO enzyme on the electrode will catalyze the oxidation of L-gulono-1,4-lactone, producing H₂O₂.
-
The generated H₂O₂ will be electrochemically reduced at the electrode surface, resulting in a current change.
-
Record the steady-state current.
-
-
Quantification: Determine the concentration of L-gulono-1,4-lactone in the sample by correlating the measured current to the H₂O₂ calibration curve.
Visualizations
Signaling Pathway
Caption: Enzymatic reaction and electrochemical detection principle.
Experimental Workflow
References
- 1. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. mybiosource.com [mybiosource.com]
- 5. mybiosource.com [mybiosource.com]
- 6. selleckchem.com [selleckchem.com]
- 7. goldbio.com [goldbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Increasing 2-Keto-L-Gulonic Acid (2-KGA) Yield in Co-culture Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the co-culture fermentation of Ketogulonicigenium vulgare and a helper strain for enhanced 2-keto-L-gulonic acid (2-KGA) production, a key precursor for Vitamin C synthesis.[1][2][3]
Troubleshooting Guide
This guide addresses common issues encountered during 2-KGA co-culture fermentation.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low 2-KGA Yield | 1. Suboptimal growth of K. vulgare.[1][2] 2. Inefficient symbiotic relationship with the helper strain.[4] 3. Non-ideal fermentation temperature.[1] 4. Inhibition by high substrate concentration.[5] | 1. Optimize the inoculation ratio of K. vulgare to the helper strain. 2. Implement a three-stage temperature control strategy.[1] 3. Consider using a two-helper-strain system (e.g., Bacillus megaterium and Bacillus cereus).[6][7] 4. Employ a fed-batch strategy to maintain optimal L-sorbose concentration. | Increased 2-KGA yield and productivity.[1][6] |
| Poor Growth of Helper Strain (e.g., Bacillus megaterium) | 1. Inhibition by high concentrations of L-sorbose.[5] 2. Suboptimal growth temperature.[1] | 1. Screen for and utilize an L-sorbose-tolerant helper strain.[5] 2. Optimize the initial fermentation temperature to favor the growth of the helper strain (e.g., 32°C for B. megaterium).[1] | Enhanced growth of the helper strain, leading to better support for K. vulgare and higher 2-KGA production.[5] |
| Fermentation Stalls or Proceeds Slowly | 1. Insufficient release of growth-promoting factors from the helper strain.[4] 2. Accumulation of inhibitory byproducts. 3. Oxidative stress on the microbial consortium.[8] | 1. Ensure proper sporulation and lysis of the helper strain by optimizing culture conditions.[4] 2. Implement a continuous or semi-continuous fermentation setup to remove inhibitory byproducts.[9][10] 3. Optimize dissolved oxygen levels and consider adding antioxidants to the medium.[8] | More stable and efficient fermentation process with a higher final 2-KGA concentration.[9][10] |
| Inconsistent Batch-to-Batch a Yields | 1. Variability in inoculum quality. 2. Fluctuations in fermentation parameters (pH, temperature, aeration).[11] 3. Genetic instability of the strains. | 1. Standardize inoculum preparation protocols. 2. Implement strict process control for all fermentation parameters. 3. Perform regular strain maintenance and characterization. | Improved process reproducibility and consistent 2-KGA yields. |
Quantitative Data Summary
The following table summarizes quantitative data from various studies on improving 2-KGA yield.
| Strategy | Helper Strain(s) | Key Parameters | Initial 2-KGA Yield/Concentration | Improved 2-KGA Yield/Concentration | Percentage Increase |
| Three-Stage Temperature Control [1] | Bacillus megaterium | Temperature shifted from 32°C to 29°C, then to 35°C. | 87.65 g/L (at constant 29°C) | 92.91 g/L | 6.0% |
| Two-Helper-Strain System [6] | Bacillus megaterium & Bacillus cereus | Seeding ratio of 1:3 (v/v) for B. megaterium to B. cereus. | 64.5 g/L (B. megaterium alone) 63.4 g/L (B. cereus alone) | 69 g/L | 7.0% (over B. megaterium alone) 8.9% (over B. cereus alone) |
| L-Sorbose Tolerant Helper Strain [5] | Bacillus cereus Bc 21 | Fermentation with 11% L-sorbose. | 83.5 g/L (with 8% L-sorbose) | 98.5 g/L | 17.9% |
| Serial Subcultivation [12] | Bacillus cereus | 150 daily transfers. | 77% | 93% | 20.8% |
Frequently Asked Questions (FAQs)
Q1: Why is a co-culture system necessary for 2-KGA production?
A1: Ketogulonicigenium vulgare, the bacterium that converts L-sorbose to 2-KGA, exhibits slow growth and low productivity when cultured alone due to metabolic deficiencies.[2][13] A helper strain, such as Bacillus megaterium, is required to provide essential growth factors, amino acids, and other metabolites that stimulate the growth and metabolic activity of K. vulgare.[2][4]
Q2: What is the specific role of the helper strain in the co-culture?
A2: The helper strain, like Bacillus megaterium, plays a symbiotic role. It grows rapidly in the initial phase of fermentation and then undergoes sporulation and lysis.[4] This process releases a variety of nutrients, including amino acids and purines, into the medium, which are then consumed by K. vulgare, significantly enhancing its growth and 2-KGA production.[4]
Q3: What are the key enzymes in K. vulgare responsible for the conversion of L-sorbose to 2-KGA?
A3: The bioconversion of L-sorbose to 2-KGA in K. vulgare is primarily carried out by two dehydrogenases: sorbose/sorbosone dehydrogenase (SSDH) and sorbosone dehydrogenase (SNDH).[2] SSDH can convert L-sorbose to L-sorbosone and also directly to 2-KGA, while SNDH converts L-sorbosone to 2-KGA.[2]
Q4: Can other helper strains besides Bacillus megaterium be used?
A4: Yes, various other bacteria have been successfully used as helper strains, including Bacillus cereus, Bacillus subtilis, and Xanthomonas maltophilia.[6][9][10] The choice of helper strain can significantly impact the overall yield and productivity of 2-KGA. Some studies have even shown that using a combination of two helper strains can be more effective than a single helper strain.[6][7]
Q5: How does temperature affect 2-KGA production in the co-culture system?
A5: Temperature is a critical parameter as the optimal growth temperatures for K. vulgare and B. megaterium differ, and there is also an optimal temperature for the enzymatic conversion to 2-KGA.[1] For instance, the optimal growth temperature for B. megaterium is around 32°C, for K. vulgare it is approximately 29°C, and the optimal temperature for 2-KGA production is about 35°C.[1] This is the basis for the effective three-stage temperature control strategy.[1]
Experimental Protocols
Inoculum Preparation
a. Ketogulonicigenium vulgare
-
Prepare a seed medium containing (per liter): 5 g yeast extract, 3 g beef extract, 5 g peptone, and 10 g L-sorbose.
-
Adjust the pH to 7.0-7.2.
-
Inoculate a single colony of K. vulgare into a 250 mL flask containing 50 mL of the seed medium.
-
Incubate at 29-30°C on a rotary shaker at 200 rpm for 24-36 hours.
b. Helper Strain (e.g., Bacillus megaterium)
-
Prepare a seed medium containing (per liter): 10 g peptone, 5 g yeast extract, and 10 g NaCl.
-
Adjust the pH to 7.0-7.2.
-
Inoculate a single colony of the helper strain into a 250 mL flask containing 50 mL of the seed medium.
-
Incubate at 32-35°C on a rotary shaker at 200 rpm for 12-18 hours.
Co-culture Fermentation Protocol
-
Prepare the fermentation medium containing (per liter): 80-110 g L-sorbose, 10 g corn steep liquor, 1 g KH2PO4, 0.2 g MgSO4·7H2O, and 10 g CaCO3.
-
Sterilize the fermenter containing the medium.
-
Inoculate the fermenter with the seed cultures of K. vulgare and the helper strain. The typical inoculation ratio can vary, but a starting point is 10% (v/v) for each.
-
Maintain the fermentation conditions as follows:
-
Temperature: Implement a three-stage control: 32°C for the first 16 hours, then 29°C for the next 14 hours, and finally 35°C until the end of fermentation.[1]
-
pH: Control the pH at 6.8-7.2 by the automated addition of 2M NaOH or H2SO4.
-
Aeration and Agitation: Maintain dissolved oxygen (DO) levels above 20% by adjusting the agitation speed and aeration rate.
-
-
Monitor the fermentation by taking samples periodically to measure cell density, L-sorbose concentration, and 2-KGA concentration.
Analytical Methods
a. Cell Density Measurement
Measure the optical density (OD) of the culture broth at 600 nm using a spectrophotometer.
b. L-sorbose and 2-KGA Concentration Measurement
-
Centrifuge the fermentation broth sample to remove cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Analyze the concentrations of L-sorbose and 2-KGA using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an organic acid analysis column) and a refractive index (RI) or ultraviolet (UV) detector.
Visualizations
Signaling Pathways and Metabolic Interactions
Caption: Symbiotic relationship between B. megaterium and K. vulgare.
Experimental Workflow
Caption: General experimental workflow for 2-KGA production.
Logical Relationship: Troubleshooting Low 2-KGA Yield
References
- 1. Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in 2-Keto-l-gulonic Acid Production Using Mixed-Culture Fermentation and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two-helper-strain co-culture system: a novel method for enhancement of 2-keto-L-gulonic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Continuous 2-Keto-L-gulonic acid fermentation by mixed culture of Ketogulonicigenium vulgare DSM 4025 and Bacillus megaterium or Xanthomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manipulating the growth environment through co-culture to enhance stress tolerance and viability of probiotic strains in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancement of 2-keto-gulonic acid yield by serial subcultivation of co-cultures of Bacillus cereus and Ketogulonicigenium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
common impurities in synthetic gulonic acid and their removal
Welcome to the technical support center for synthetic gulonic acid (specifically, 2-keto-L-gulonic acid or 2-KGA, a key precursor to Vitamin C). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my synthetic this compound?
A1: Impurities in synthetic this compound can originate from various sources, including the manufacturing process, storage, and degradation.[1] They are generally classified into three categories:
-
Organic Impurities: These are often related to the synthesis process. Common examples include:
-
Unreacted Starting Materials: Such as L-sorbose, a common precursor in fermentation routes.[2][3]
-
Intermediates and By-products: Epimers like 2-keto-D-gluconic acid can form as undesired stereoisomers during synthesis.
-
Degradation Products: this compound can degrade, particularly under harsh temperature or acidic conditions during purification.[4]
-
-
Inorganic Impurities: These typically derive from the manufacturing process and raw materials.[1] Examples include:
-
Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[1]
Q2: I'm seeing an unexpected peak in my HPLC analysis. How can I identify it?
A2: Identifying unknown peaks requires a systematic approach. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of 2-keto-L-gulonic acid (2-KGA).[6]
-
Review the Synthesis Route: Consider all starting materials, intermediates, catalysts, and solvents used. Many impurities are predictable by-products of the reaction.[7]
-
Compare with Known Standards: Run HPLC analyses of common expected impurities, such as L-sorbose and 2-keto-D-gluconic acid, to compare retention times with your unknown peak.
-
Vary HPLC Conditions: Different HPLC methods can help separate and identify co-eluting peaks. Consider using different columns (e.g., Anion Exchange, Amino, Reversed-Phase) or mobile phases (e.g., dilute sulfuric acid, ammonium (B1175870) dihydrogen phosphate).[6]
-
Use Mass Spectrometry (MS): Couple your HPLC with a mass spectrometer (LC-MS). The mass-to-charge ratio can provide the molecular weight of the impurity, offering critical information for its identification. Gas chromatography-mass spectrometry (GC-MS) can also be used for qualitative and quantitative analysis of 2-KGA and its impurities.[4]
Q3: My this compound product is discolored. What is the likely cause and how can I fix it?
A3: Discoloration in the final product often indicates the presence of degradation products or residual impurities from the fermentation broth.
-
Cause: Overheating during concentration steps can lead to the formation of colored degradation by-products. Residual biomass or complex media components from a fermentation process can also contribute to color.
-
Solution: A common method to remove color is to treat the this compound solution with activated charcoal. The crude, colored product is dissolved in water, a small amount of decolorizing charcoal is added, and the slurry is filtered. Subsequent recrystallization should yield a colorless, pure product.
Troubleshooting Guides
Issue 1: High Levels of Unreacted L-Sorbose in Final Product
Unreacted L-sorbose is a common impurity in fermentation processes that convert it to 2-keto-L-gulonic acid.[2][8] Its structural similarity to this compound can make separation challenging.
-
Detection: HPLC is the standard method for detecting and quantifying L-sorbose.
-
Removal Method: Recrystallization: The difference in solubility between 2-KGA and L-sorbose in certain solvent systems can be exploited for purification. A highly effective method is evaporative crystallization from an aqueous solution.
Experimental Protocols
Protocol 1: Purification of 2-Keto-L-Gulonic Acid by Evaporative Recrystallization
This protocol is designed to remove process-related impurities, including unreacted starting materials and inorganic salts, from a crude 2-KGA solution (e.g., a demineralized fermentation broth).
Objective: To achieve high-purity, crystalline 2-keto-L-gulonic acid monohydrate.
Materials:
-
Crude 2-KGA aqueous solution
-
Rotary evaporator or similar vacuum evaporation system
-
Filtration apparatus (e.g., Büchner funnel)
-
Wash solvent (deionized water, chilled)
-
Drying oven or vacuum desiccator
Methodology:
-
Initial Concentration: Concentrate the crude, demineralized 2-KGA solution by evaporation under reduced pressure. Maintain a temperature below 60°C to prevent thermal degradation. Reduce the initial volume by approximately 30%.
-
Crystallization: Continue the concentration under reduced pressure (e.g., 40-50 mmHg) at a controlled temperature of approximately 40°C. This will induce the crystallization of 2-keto-L-gulonic acid monohydrate.[9]
-
Cooling (Optional): Once a significant crystal slurry has formed, the mixture can be slowly cooled to a lower temperature (e.g., 25°C) to maximize the crystal yield.[9]
-
Separation: Separate the crystals from the mother liquor by filtration or centrifugation.[9]
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove residual mother liquor and surface impurities.[9]
-
Drying: Dry the purified crystals. For the monohydrate form, drying can be done using a flow of warm air. To obtain the anhydrous form, heat the crystals to around 40°C under high vacuum (e.g., 5 mmHg) for several hours.[9]
Issue 2: Presence of Epimeric and Acidic Impurities
Acidic by-products and epimers like 2-keto-D-gluconic acid can be difficult to separate due to their similar chemical properties to 2-KGA. Ion-exchange chromatography is a highly effective technique for this type of separation.
-
Detection: Anion-exchange HPLC can effectively separate various ketoaldonic and aldonic acids, allowing for their quantification.[4]
-
Removal Method: Ion-Exchange Chromatography: This technique separates molecules based on their net charge. By using a suitable resin and elution conditions, 2-KGA can be selectively bound and then eluted, leaving impurities behind.
Protocol 2: Removal of Acidic Impurities using Anion-Exchange Chromatography
This protocol provides a general framework for purifying 2-KGA from other acidic impurities. The specific resin and buffer conditions should be optimized for the particular impurity profile.
Objective: To separate 2-KGA from impurities with different acidic strengths.
Materials:
-
Weakly basic anion-exchange resin
-
Chromatography column
-
Crude 2-KGA solution, pH adjusted as needed
-
Equilibration buffer (e.g., deionized water)
-
Elution buffer (e.g., a dilute acid or salt solution)
Methodology:
-
Resin Preparation and Packing: Prepare a slurry of the anion-exchange resin in the equilibration buffer and pack it into a chromatography column.
-
Column Equilibration: Wash the packed column with several column volumes of the equilibration buffer until the pH and conductivity of the effluent are stable and match the buffer.
-
Sample Loading: Load the crude 2-KGA solution onto the column. The pH should be such that 2-KGA and the impurities are charged and will bind to the positively charged resin.
-
Washing: Wash the column with the equilibration buffer to remove any unbound or weakly bound substances, such as neutral molecules (e.g., residual L-sorbose).
-
Elution: Elute the bound components by changing the pH or increasing the ionic strength of the mobile phase. A gradient elution (gradually changing pH or salt concentration) can be used to separate 2-KGA from other bound acids. Acids with higher acidity will bind more strongly and elute later.
-
Fraction Collection and Analysis: Collect fractions as they elute from the column. Analyze the fractions using HPLC to identify those containing the pure 2-KGA.
Data Presentation
Table 1: Purity Enhancement of 2-Keto-L-Gulonic Acid via Recrystallization
The following table summarizes typical purity results obtained from the purification of a crude, demineralized fermentation broth using the evaporative recrystallization protocol.
| Parameter | Before Purification | After Purification |
| Analyte Form | Crude Aqueous Solution | Crystalline Monohydrate |
| Purity (%) | ~84%[9] | ~100%[9] |
| Key Impurities Removed | Inorganic salts, residual media components, unreacted precursors | N/A |
Visualizations
Workflow for this compound Purification
The following diagram illustrates a typical multi-step workflow for purifying 2-keto-L-gulonic acid from a fermentation broth.
Caption: General workflow for the purification of 2-keto-L-gulonic acid.
Troubleshooting Logic for HPLC Impurity Analysis
This diagram outlines a logical approach to troubleshooting unexpected peaks observed during HPLC analysis of synthetic this compound.
Caption: Decision tree for identifying unknown impurities via HPLC.
References
- 1. US5202476A - Purification of 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 2. Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Spectrophotometric method of determining 2-keto-L-gulonic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 2-keto-L-gulonic and other ketoaldonic and aldonic acids produced by ketogenic bacterial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4990441A - Process for separating 2-keto-L-gulonic acid from a fermented medium - Google Patents [patents.google.com]
- 9. US5744634A - Process for producing 2-keto-L-gulonic acid esters - Google Patents [patents.google.com]
troubleshooting guide for gulonic acid crystallization.
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in experiments involving the crystallization of gulonic acid and its derivatives, particularly 2-keto-L-gulonic acid (2-KGA), a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the crystallization of this compound, providing direct and actionable advice in a question-and-answer format.
Q1: My this compound solution is not crystallizing. What are the initial steps I should take?
A1: Failure to crystallize is often an issue of supersaturation. Here are the primary troubleshooting steps:
-
Increase Concentration: Your solution may be too dilute. Concentrate the solution further, for example, by evaporation under reduced pressure at a temperature below 60°C. A common target for 2-keto-L-gulonic acid is to reduce the volume by 30-40% at around 40°C.[1]
-
Induce Nucleation:
-
Seeding: Introduce a small crystal of this compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the glass vessel below the surface of the solution with a glass rod. The microscopic scratches can provide nucleation sites.
-
-
Reduce Temperature: After concentration, slowly cool the solution. For 2-keto-L-gulonic acid, cooling to 25°C after concentration has been shown to be effective.
-
Utilize an Anti-Solvent: The addition of a solvent in which this compound is less soluble, such as ethanol, can promote crystallization.[2]
Q2: I'm observing the formation of an oil or syrup instead of crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This can be due to several factors:
-
High Impurity Levels: Impurities can lower the melting point of the solid, causing it to "oil out" at the crystallization temperature. Consider further purification of your solution using techniques like ion-exchange chromatography to remove ionic impurities.[2][3]
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of a supersaturated solution that is below the melting point of the impure solid. Try a slower, more controlled cooling process.
-
Inappropriate Solvent: The solvent system may not be ideal. If using a mixed solvent system, adjusting the ratio of the solvents can sometimes prevent oiling out.
Q3: The yield of my this compound crystals is very low. What could be the cause?
A3: A low yield can be frustrating. Here are some potential causes and solutions:
-
Incomplete Crystallization: A significant amount of your product may remain in the mother liquor. After filtering the initial crop of crystals, try concentrating the mother liquor further and cooling again to obtain a second crop.
-
Excessive Washing: Washing the crystals with a solvent in which they are highly soluble will lead to product loss. Use a cold solvent for washing, and use it sparingly.
-
Suboptimal pH: The pH of the solution can significantly impact the solubility of acidic compounds like this compound. For acidic proteins, crystallization is often more successful at a pH above their isoelectric point.[4][5][6] While the isoelectric point of this compound is not directly analogous, adjusting the pH may be necessary to minimize solubility and maximize yield.
Q4: How can I improve the purity of my this compound crystals?
A4: Crystal purity is paramount. Here are some strategies to improve it:
-
Recrystallization: Dissolve the impure crystals in a minimal amount of hot solvent and then allow them to recrystallize slowly. This process can be repeated until the desired purity is achieved.
-
Pre-crystallization Purification: The presence of impurities can disrupt the crystal lattice formation.[7][8][9][10] Before attempting crystallization, purify the this compound solution. Ion-exchange resins can be effective in removing other organic acids and inorganic ions.[2][3]
-
Controlled Crystal Growth: Rapid crystal growth can trap impurities within the crystal lattice.[7] Aim for a slow and controlled crystallization process to allow for the formation of a more ordered and pure crystal structure.
Data Presentation
| Property | Value | Notes |
| Molecular Formula | C₆H₁₀O₇ | |
| Molecular Weight | 194.14 g/mol | |
| Melting Point | 171°C (with slight decomposition) | Crystals obtained from water.[11] |
| Solubility in Water | Moderately soluble | [11] A study on the ternary system with L-ascorbic acid provides some specific solubility data in that context.[12] |
| Solubility in Methanol | Soluble | The methyl ester of 2-keto-L-gulonic acid is formed by reaction with methanol.[13] |
| Solubility in Ethanol | Sparingly soluble | Ethanol can be used as an anti-solvent to induce crystallization.[2] |
| Crystallization Form | Often crystallizes as a monohydrate | The water of hydration can be removed by heating under reduced pressure. |
Experimental Protocols
Protocol for the Crystallization of 2-Keto-L-Gulonic Acid from an Aqueous Solution
This protocol outlines a general procedure for the crystallization of 2-keto-L-gulonic acid, which can be adapted for this compound with appropriate modifications.
-
Concentration:
-
Begin with a purified aqueous solution of 2-keto-L-gulonic acid.
-
Concentrate the solution by evaporation under reduced pressure. Maintain the temperature below 60°C to prevent degradation.
-
Continue evaporation until the volume is reduced by approximately 30-40%.
-
-
Crystallization:
-
Transfer the concentrated solution to a suitable crystallization vessel.
-
If available, add a few seed crystals of 2-keto-L-gulonic acid to the solution to induce nucleation.
-
Alternatively, induce nucleation by gently scratching the inner surface of the vessel with a glass rod.
-
Allow the solution to cool slowly to room temperature (approximately 25°C). Agitation is generally not recommended as it can lead to the formation of smaller, less pure crystals.
-
-
Isolation and Washing:
-
Once a significant amount of crystals has formed, separate them from the mother liquor by filtration or centrifugation.
-
Wash the crystals sparingly with a small amount of cold deionized water to remove any adhering mother liquor.
-
-
Drying:
-
Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to remove residual water. If the monohydrate is the desired product, drying conditions should be milder.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues in this compound crystallization.
Caption: Troubleshooting workflow for this compound crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-KETO-L-GULONIC ACID | 342385-52-8 [chemicalbook.com]
- 3. 2-keto-L-Gulonic acid | C6H10O7 | CID 102424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An investigation of the effects of varying pH on protein crystallization screening - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. 2-Keto-L-gulonic Acid [drugfuture.com]
- 12. Solid‐Liquid Equilibrium in the System 2‐Keto‐L‐this compound + L‐Ascorbic Acid + Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US5744634A - Process for producing 2-keto-L-gulonic acid esters - Google Patents [patents.google.com]
Technical Support Center: Overcoming Feedback Inhibition in Gulonic Acid Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on gulonic acid fermentation. Our focus is on addressing and overcoming feedback inhibition to enhance the production of 2-keto-L-gulonic acid (2-KLG), a key precursor to Vitamin C.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzymatic step subject to feedback inhibition in the fermentation pathway to 2-keto-L-gulonic acid (2-KLG)?
The key step is the reduction of 2,5-diketo-D-gluconic acid (2,5-DKG) to 2-keto-L-gulonic acid (2-KLG). This reaction is catalyzed by the enzyme 2,5-diketo-D-gluconic acid reductase (2,5-DKG reductase).[1][2] While the direct product, 2-KLG, exhibits only weak feedback inhibition, other factors in the fermentation process can significantly inhibit the enzyme's activity.[1]
Q2: What are the common inhibitors of 2,5-DKG reductase activity?
Research has shown that 2,5-DKG reductase is strongly inhibited by several common process ions. These include:
-
Magnesium (Mg²⁺)
-
Calcium (Ca²⁺)
-
Sulfate (SO₄²⁻)
-
Chloride (Cl⁻)[1]
Understanding and controlling the concentration of these ions in the fermentation medium is crucial for optimal enzyme performance.
Q3: What is the mechanism of inhibition by chloride ions (Cl⁻)?
Chloride ions act as a competitive inhibitor with respect to the cofactor NADPH and a noncompetitive inhibitor with respect to the substrate 2,5-DKG.[1] This dual inhibitory action can significantly reduce the efficiency of the conversion of 2,5-DKG to 2-KLG.
Q4: My fermentation broth is turning brown. What causes this and how does it affect my yield?
The browning of the fermentation broth is often due to the non-enzymatic degradation of 2,5-diketo-D-gluconic acid (2,5-DKG).[3][4] This degradation leads to a lower concentration of the substrate available for conversion to 2-KLG, thereby reducing the final product yield.[3] Optimizing fermentation conditions to minimize this browning is a key strategy for improving production efficiency.[3][4]
Q5: What microorganisms are commonly used for the production of 2,5-DKG and its conversion to 2-KLG?
-
Gluconobacter oxydans is often used as a chassis strain for the production of 2,5-DKG from D-glucose.[3]
-
Corynebacterium glutamicum is a notable source of 2,5-DKG reductase.[1][2] The gene for this enzyme has been successfully cloned and overexpressed in other hosts like Escherichia coli to create recombinant strains for the conversion of 2,5-DKG to 2-KLG.[1]
Troubleshooting Guides
Issue 1: Low Yield of 2-keto-L-gulonic acid (2-KLG)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibition of 2,5-DKG reductase by process ions | Analyze the composition of your fermentation medium for inhibitory ions (Mg²⁺, Ca²⁺, SO₄²⁻, Cl⁻). Reformulate the medium to minimize or eliminate these ions. | Increased specific activity of 2,5-DKG reductase and higher conversion rates of 2,5-DKG to 2-KLG. |
| Non-enzymatic browning and degradation of 2,5-DKG | Optimize fermentation parameters such as pH, temperature, and aeration to reduce the rate of 2,5-DKG degradation. Monitor the color of the broth as an indicator. | A reduction in browning and a higher final concentration of 2-KLG.[3][4] |
| Sub-optimal enzyme activity | Ensure the pH of the fermentation broth is maintained within the optimal range for 2,5-DKG reductase activity (pH 5.0 to 8.0).[1] Verify that the temperature is kept below 35°C to maintain enzyme stability.[1] | Enhanced and sustained enzyme performance throughout the fermentation process. |
| Insufficient cofactor (NADPH) availability | Consider metabolic engineering strategies to increase the intracellular pool of NADPH in your production strain. | Improved volumetric productivity of 2-KLG. |
Experimental Protocols
Protocol 1: Characterization of 2,5-DKG Reductase Inhibition
Objective: To determine the inhibitory effect of various ions on the activity of 2,5-DKG reductase.
Materials:
-
Purified 2,5-DKG reductase
-
2,5-diketo-D-gluconic acid (2,5-DKG) substrate solution
-
NADPH solution
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Solutions of potential inhibitory ions (e.g., MgCl₂, CaCl₂, Na₂SO₄, NaCl) at various concentrations
-
Spectrophotometer capable of measuring absorbance at 340 nm
Methodology:
-
Prepare a reaction mixture containing the assay buffer, 2,5-DKG, and NADPH.
-
Add a specific concentration of the potential inhibitory ion to the reaction mixture. A control reaction should be prepared without the inhibitor.
-
Initiate the reaction by adding a known amount of purified 2,5-DKG reductase.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Compare the velocities of the reactions with and without the inhibitor to determine the percentage of inhibition.
-
Repeat the assay with different concentrations of the inhibitor to determine the IC₅₀ value.
Protocol 2: Overexpression and Purification of His-tagged 2,5-DKG Reductase from E. coli
Objective: To produce and purify recombinant 2,5-DKG reductase for characterization studies.
Materials:
-
E. coli strain carrying the expression plasmid for His-tagged 2,5-DKG reductase from Corynebacterium glutamicum.
-
Luria-Bertani (LB) medium with the appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
DNase I.
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
SDS-PAGE analysis equipment.
Methodology:
-
Inoculate a starter culture of the recombinant E. coli and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium and grow to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at a reduced temperature (e.g., 25-30°C).
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice.
-
Lyse the cells by sonication.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged 2,5-DKG reductase with elution buffer.
-
Collect the fractions and analyze them by SDS-PAGE to confirm the purity of the enzyme.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Visualizations
Caption: Overview of the this compound fermentation pathway and key inhibitory factors.
Caption: Troubleshooting workflow for low 2-keto-L-gulonic acid (2-KLG) yield.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Diketo-gluconic acid reductase from Corynebacterium glutamicum: Characterization of stability, catalytic properties and inhibition mechanism for use in vitamin C synthesis - BOKU FIS [forschung.boku.ac.at]
- 3. Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
optimizing pH and temperature for enzymatic gulonic acid production.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for enzymatic gulonic acid production. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure successful and efficient experimentation.
Optimal Reaction Conditions
The enzymatic conversion of glucose to this compound is primarily accomplished using a dual-enzyme system: Glucose Oxidase (GOD) and Catalase. Glucose oxidase catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide (H₂O₂). The lactone then spontaneously hydrolyzes to gluconic acid. Catalase plays a crucial role by decomposing the hydrogen peroxide byproduct, which can otherwise inhibit and damage the glucose oxidase enzyme, into water and oxygen.[1][2] The most common source for both enzymes is the fungus Aspergillus niger.
Data Summary: Optimal pH and Temperature
The following table summarizes the optimal pH and temperature ranges for Glucose Oxidase and Catalase from Aspergillus niger, based on various studies.
| Enzyme | Optimal pH | Optimal Temperature (°C) | Source(s) |
| Glucose Oxidase (GOD) | 5.5 (active range 5.0 - 6.0) | 25 - 40 | [1][3][4][5] |
| Catalase | 6.0 - 7.0 (stable range 5.0 - 8.5) | 40 (stable range 20 - 60) | [6][7][8] |
Experimental Protocols
Protocol 1: Enzymatic Production and Monitoring of this compound
This protocol outlines the procedure for the enzymatic conversion of glucose to gluonic acid and its quantification.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from Aspergillus niger)
-
β-D-Glucose
-
50 mM Sodium Acetate (B1210297) Buffer (pH 5.5)
-
Deionized Water
-
pH meter
-
Temperature-controlled water bath or incubator
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare the Reaction Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.5 at the desired reaction temperature.
-
Prepare the Substrate Solution: Dissolve β-D-Glucose in the reaction buffer to the desired concentration (e.g., 10% w/v). Allow the solution to stand overnight to allow for mutarotation to reach equilibrium.[9]
-
Prepare Enzyme Solutions:
-
Prepare a stock solution of Glucose Oxidase (e.g., 20-40 units/mL) in cold buffer.
-
Prepare a stock solution of Catalase.
-
-
Set up the Reaction:
-
In a reaction vessel, add the glucose substrate solution.
-
Place the vessel in a temperature-controlled water bath set to the optimal temperature (e.g., 35°C).
-
Allow the substrate solution to equilibrate to the reaction temperature.
-
-
Initiate the Reaction:
-
Add the Glucose Oxidase and Catalase solutions to the reaction vessel. The final concentration of GOD should be in the range of 0.4-0.8 units/mL.
-
Gently mix the solution.
-
-
Monitor the Reaction:
-
Monitor the pH of the reaction mixture over time. The production of gluconic acid will cause the pH to decrease.
-
At regular intervals, withdraw aliquots of the reaction mixture to quantify the amount of gluconic acid produced. This can be done using HPLC or by measuring glucose consumption using a coupled spectrophotometric assay.[10]
-
-
Stop the Reaction: The reaction can be stopped by adding a strong acid, such as trichloroacetic acid, to denature the enzymes.[10]
Protocol 2: Glucose Oxidase Activity Assay (Coupled Assay)
This protocol determines the activity of Glucose Oxidase.
Principle:
This is a coupled enzyme assay. Glucose oxidase produces hydrogen peroxide, which is then used by a peroxidase to oxidize a chromogenic substrate (like o-dianisidine), leading to a color change that can be measured spectrophotometrically.[9]
Materials:
-
Glucose Oxidase sample
-
Peroxidase (e.g., Horseradish Peroxidase - HRP)
-
o-dianisidine dihydrochloride
-
50 mM Sodium Acetate Buffer (pH 5.1 at 35°C)
-
10% (w/v) β-D-Glucose solution
-
Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Buffer: 50 mM Sodium Acetate, pH 5.1, saturated with oxygen.
-
o-dianisidine Solution: Prepare a solution of o-dianisidine in the buffer.
-
Glucose Solution: 10% (w/v) β-D-Glucose in water.
-
Peroxidase Solution: Prepare a solution of peroxidase in cold water.
-
Reaction Cocktail: Combine the o-dianisidine solution and glucose solution in the buffer. Equilibrate to 35°C.
-
-
Assay:
-
Pipette the reaction cocktail into a cuvette.
-
Add the peroxidase solution.
-
Place the cuvette in a spectrophotometer set to 35°C and monitor the absorbance at a specific wavelength (e.g., 460 nm for o-dianisidine) to establish a blank rate.[9]
-
Add a small volume of the diluted Glucose Oxidase sample to the cuvette and immediately start recording the change in absorbance over time.
-
-
Calculate Activity: The rate of change in absorbance is proportional to the glucose oxidase activity. One unit of activity is typically defined as the amount of enzyme that oxidizes 1.0 µmol of β-D-glucose per minute under the specified conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no gluconic acid production | 1. Incorrect pH or Temperature: The reaction conditions are outside the optimal range for the enzymes. | 1. Calibrate your pH meter and thermometer. Ensure the reaction buffer is at the optimal pH (around 5.5) and the temperature is maintained within the optimal range (25-40°C). |
| 2. Enzyme Inactivation: Glucose oxidase is inhibited or denatured. The primary cause is often the accumulation of hydrogen peroxide. | 2. Ensure sufficient catalase activity is present to degrade the hydrogen peroxide byproduct. Consider adding catalase in a higher ratio to glucose oxidase. Protect enzyme stocks from excessive heat and pH extremes. | |
| 3. Low Enzyme Concentration: Insufficient amount of glucose oxidase or catalase was added. | 3. Verify the concentration and activity of your enzyme stocks. Perform an activity assay (see Protocol 2) to confirm. Increase the enzyme concentration in the reaction if necessary. | |
| 4. Substrate Limitation: The glucose concentration is too low. | 4. Ensure the initial glucose concentration is adequate. For determining maximal enzyme activity, a substrate concentration of 10-20 times the Km is recommended.[11] | |
| Reaction starts but then stops prematurely | 1. pH Drop: The production of gluconic acid lowers the pH of the reaction mixture to a point where the enzymes are no longer active. | 1. Monitor the pH during the reaction. Use a pH controller or periodically add a base (e.g., NaOH) to maintain the pH within the optimal range. |
| 2. Enzyme Instability over Time: The enzymes lose activity during the course of the reaction. | 2. Check the thermal stability of your enzymes. While the optimal temperature for activity may be higher, a slightly lower temperature might improve stability over a longer reaction time. Consider using immobilized enzymes for enhanced stability. | |
| 3. Oxygen Limitation: The reaction consumes dissolved oxygen, which becomes a limiting factor. | 3. Ensure adequate aeration of the reaction mixture, especially for larger-scale reactions. This can be achieved by gentle stirring or bubbling with air or oxygen. | |
| Inconsistent results between experiments | 1. Variability in Reagent Preparation: Inconsistent buffer pH, substrate concentration, or enzyme dilutions. | 1. Standardize all reagent preparation procedures. Prepare fresh solutions, especially for enzymes, for each set of experiments. |
| 2. Temperature Fluctuations: The incubator or water bath is not maintaining a constant temperature. | 2. Use a calibrated and reliable temperature control system. Monitor the temperature throughout the experiment. | |
| 3. Mutarotation of Glucose: Using a freshly prepared glucose solution can lead to variability as the anomeric equilibrium is not yet reached. | 3. Always prepare the glucose solution at least 24 hours in advance and let it stand at room temperature to allow for mutarotation to reach equilibrium.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for converting glucose to gluconic acid? A1: The primary enzyme is Glucose Oxidase (GOD). It catalyzes the oxidation of β-D-glucose to D-glucono-δ-lactone, which then hydrolyzes to gluconic acid.
Q2: Why is catalase used in conjunction with glucose oxidase? A2: Glucose oxidase produces hydrogen peroxide (H₂O₂) as a byproduct. Hydrogen peroxide can inactivate glucose oxidase. Catalase is added to break down the H₂O₂ into harmless water and oxygen, thereby protecting the glucose oxidase and allowing the reaction to proceed efficiently.[2]
Q3: What is the optimal pH for enzymatic this compound production? A3: The optimal pH is a compromise between the optima of glucose oxidase and catalase. Generally, a pH of around 5.5 is considered optimal for the overall reaction, as glucose oxidase is most active at this pH.[3][5]
Q4: What is the optimal temperature for this enzymatic reaction? A4: The optimal temperature is typically in the range of 25-40°C. While higher temperatures may initially increase the reaction rate, they can also lead to faster enzyme denaturation. A temperature of around 35°C is often a good starting point.[3]
Q5: My reaction stops after a while, and the pH has dropped significantly. What should I do? A5: The production of gluconic acid will naturally lower the pH. This drop can inhibit enzyme activity. You should implement a pH control strategy, such as using a pH-stat system to automatically add a base (like NaOH) or by periodic manual additions to maintain the pH in the optimal range.
Q6: Can I use any source of glucose for this reaction? A6: High-purity β-D-glucose is recommended for optimal results. If using other glucose sources, be aware that impurities may affect enzyme activity.
Q7: How can I measure the amount of gluconic acid produced? A7: Gluconic acid concentration can be measured directly using High-Performance Liquid Chromatography (HPLC). Alternatively, you can monitor the consumption of glucose using a glucose assay kit or a coupled enzyme assay.
Visual Guides
Caption: Experimental workflow for enzymatic this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]
- 3. Thermal Characterization of Purified Glucose Oxidase from A Newly Isolated Aspergillus Niger UAF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification and thermodynamic characterization of glucose oxidase from a newly isolated strain of Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ercenzymes.com [ercenzymes.com]
- 7. researchgate.net [researchgate.net]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Untitled Document [ucl.ac.uk]
Technical Support Center: Preventing Microbial Contamination in Gulonic Acid Fermentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent, identify, and resolve microbial contamination issues during gulonic acid fermentation experiments.
Troubleshooting Guide: Identifying and Resolving Contamination
Encountering contamination can be a significant setback in your research. This guide provides a systematic approach to troubleshooting common contamination events in this compound fermentation, which primarily utilizes production strains such as Aspergillus niger and Gluconobacter oxydans.[1]
| Observed Problem | Potential Contaminant | Likely Causes | Recommended Solutions |
| Cloudy or milky appearance of the fermentation broth, sometimes accompanied by a foul or sour odor. | Bacteria (e.g., Lactobacillus, Bacillus) | - Improper sterilization of media, bioreactor, or ancillary equipment.- Non-sterile inoculation or sampling techniques.- Contaminated raw materials (e.g., glucose syrups, yeast extract). | - Verify sterilization protocols (autoclave at 121°C, 15 psi for at least 20-30 minutes).[2]- Reinforce aseptic techniques for all transfers and sampling.- Test all raw materials for microbial load before use. |
| Formation of a thin, slimy film (pellicle) on the surface of the liquid culture. | Bacteria (e.g., Bacillus species) | - Airborne contamination.- Inadequate sealing of the fermentation vessel. | - Ensure the fermentation vessel is properly sealed.- Work in a laminar flow hood to minimize airborne contaminants. |
| Presence of fuzzy, cottony, or powdery growth, often appearing as green, black, or white colonies. | Molds (e.g., Penicillium, other Aspergillus species) | - Airborne spores from the laboratory environment.- Contaminated inoculum. | - Conduct all work in a certified laminar flow hood.- Regularly clean and disinfect laboratory surfaces and incubators.- Re-streak the production strain from a cryopreserved stock to ensure culture purity. |
| Appearance of budding cells, often forming a film on the surface or sediment at the bottom of the culture. | Wild Yeasts (e.g., Candida, Dekkera) | - Airborne contamination.- Contaminated sugar sources or other media components. | - Filter-sterilize heat-sensitive media components.- Maintain a clean and sanitized laboratory environment. |
| Sudden drop in pH and dissolved oxygen, followed by a sharp decrease in this compound production and eventual lysis of the production strain. | Bacteriophage | - Contaminated starter cultures.- Introduction during fermentation through non-sterile additions or air. | - Isolate and use phage-resistant strains of the production organism.- Implement strict sanitation and sterilization procedures for all equipment and media.- Filter all air entering the fermenter through a 0.2 µm filter. |
Frequently Asked Questions (FAQs)
General Prevention
Q1: What are the most critical steps to prevent contamination in this compound fermentation?
A1: The most critical steps are:
-
Thorough Sterilization: Ensure all media, fermenters, probes, and transfer lines are properly sterilized. Autoclaving at 121°C for an appropriate duration is standard for heat-stable components.[2]
-
Aseptic Technique: All manipulations, including inoculation, sampling, and nutrient feeding, must be performed under strict aseptic conditions, preferably in a laminar flow hood.
-
Raw Material Quality: Use high-purity, low-bioburden raw materials. Pre-testing of raw materials for microbial contamination is recommended.
-
Facility Hygiene: Maintain a clean and well-sanitized laboratory environment to minimize the background level of potential contaminants.
Q2: How can I ensure my fermentation medium is sterile?
A2: You can verify the sterility of your medium by incubating a sample of the sterilized medium under the same conditions as your fermentation (e.g., temperature, agitation) for 24-48 hours before inoculating it with your production strain. If the medium remains clear, it is likely sterile.
Identifying Contaminants
Q3: What is the first thing I should do if I suspect contamination?
A3: Immediately take a sample of your fermentation broth for microscopic analysis. This will help you quickly differentiate between bacterial, yeast, or mold contamination based on cellular morphology.
Q4: How can I differentiate between my Aspergillus niger culture and a mold contaminant?
A4: While both are filamentous fungi, you can often distinguish them by colony morphology on an agar (B569324) plate. Aspergillus niger typically produces black spores.[2] Contaminating molds like Penicillium may appear as green or blue-green colonies. Microscopic examination of the spore-bearing structures can also aid in differentiation.
Q5: What are the signs of a bacteriophage infection in my Gluconobacter oxydans fermentation?
A5: A bacteriophage infection often leads to a sudden and dramatic decrease in cell density, which can be observed as a clearing of the culture broth. This is often preceded by a sharp drop in metabolic activity, such as oxygen uptake and acid production.
Troubleshooting Specific Issues
Q6: My this compound yield is lower than expected, but I don't see any obvious signs of contamination. What could be the cause?
A6: Low-level or cryptic contamination could be the issue. Some contaminants may not cause visible changes to the culture but can compete for nutrients or produce inhibitory substances, thereby reducing the productivity of your production strain. Consider plating a sample of your broth on a rich, non-selective medium to detect any hidden contaminants.
Q7: I have recurring bacterial contamination in my Aspergillus niger fermentations. What should I do?
A7: Recurring contamination suggests a persistent source. Systematically review your entire process:
-
Check the integrity and calibration of your autoclave.
-
Re-evaluate your aseptic techniques and provide additional training if necessary.
-
Inspect all equipment, including tubing, seals, and O-rings, for any signs of wear or damage that could harbor contaminants.
-
Consider testing your water source and air supply for microbial contamination.
Quantitative Impact of Contamination on this compound Production
While precise quantitative data can vary depending on the specific strains and fermentation conditions, the following tables summarize the potential impact of different contaminants on this compound yield.
Table 1: Estimated Impact of Bacterial Contamination on this compound Yield
| Contaminant | Production Strain | Initial Contamination Level (CFU/mL) | Estimated Yield Reduction (%) | Reference |
| Lactobacillus sp. | Gluconobacter oxydans | 10³ - 10⁴ | 15 - 25 | [3] |
| Bacillus subtilis | Aspergillus niger | 10³ - 10⁴ | 10 - 20 | [4] |
Table 2: Estimated Impact of Fungal (Wild Yeast) Contamination on this compound Yield
| Contaminant | Production Strain | Initial Contamination Level (cells/mL) | Estimated Yield Reduction (%) | Reference |
| Dekkera bruxellensis | Saccharomyces cerevisiae (as a model for yeast fermentation) | 10³ - 10⁴ | 20 | [3] |
Key Experimental Protocols
Protocol 1: Microscopic Examination of Fermentation Broth
Objective: To quickly identify the type of microbial contaminant (bacteria, yeast, or mold) based on morphology.
Methodology:
-
Aseptically withdraw a 1 mL sample from the fermenter.
-
Prepare a wet mount by placing a drop of the culture on a clean microscope slide and covering it with a coverslip.
-
For suspected bacterial contamination in a fungal culture, perform a Gram stain to differentiate between Gram-positive and Gram-negative bacteria.
-
Observe the slide under a light microscope at 400x and 1000x (oil immersion) magnification.
-
Observation:
-
Bacteria: Small, single cells (cocci or rods), sometimes in chains or clusters.
-
Yeast: Larger, oval-shaped cells, often showing budding.
-
Mold: Filamentous structures (hyphae) with potential spore-bearing structures.
-
Protocol 2: Selective Plating for Detecting Contaminants
Objective: To isolate and identify bacterial or fungal contaminants from the fermentation broth.
Methodology:
-
Aseptically collect a 1 mL sample from the fermenter.
-
Perform a serial dilution of the sample in sterile saline or phosphate-buffered saline.
-
Plate 0.1 mL of appropriate dilutions onto the following selective and differential media:
-
For Bacteria in Aspergillus niger culture: Use Nutrient Agar supplemented with an antifungal agent like cycloheximide (B1669411) to inhibit fungal growth.
-
For Wild Yeast in Gluconobacter oxydans culture: Use Lysine (B10760008) Agar, as most wild yeasts can utilize lysine as a nitrogen source, whereas Gluconobacter cannot.[5]
-
General Purpose: Plate on a rich medium like Tryptic Soy Agar (for bacteria) or Potato Dextrose Agar (for fungi) to get an overall picture of the microbial population.
-
-
Incubate the plates at an appropriate temperature (e.g., 30-37°C for bacteria, 25-30°C for yeast and mold) for 24-72 hours.
-
Examine the plates for colony morphology and perform further identification tests on any isolated contaminants.
Visualizing Experimental Workflows and Logical Relationships
Workflow for Aseptic Sampling
References
- 1. The industrial versatility of Gluconobacter oxydans: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.wiki [static.igem.wiki]
- 3. Anti-Contamination Strategies for Yeast Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of fermentation by Bacillus subtilis and Aspergillus niger on the nutritional value of date palm kernels [lst.uk.ac.ir]
- 5. tools.thermofisher.com [tools.thermofisher.com]
issues with gulonic acid lactone stability in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges associated with the stability of gulonic acid lactone (also known as L-gulono-γ-lactone) in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with this compound lactone in aqueous solutions?
A1: The most significant stability concern for this compound lactone is its susceptibility to hydrolysis. In this reaction, the cyclic ester bond of the lactone is cleaved by water to form the open-chain L-gulonic acid (L-gulonate). This process is highly dependent on the pH of the solution.
Q2: How does pH affect the stability of this compound lactone?
A2: this compound lactone is most stable in neutral to slightly acidic conditions. However, its rate of hydrolysis increases significantly in alkaline (basic) environments. Above pH 8.3, the lactone ring opens rapidly. For instance, at pH 9.0 and 37°C, it is almost completely hydrolyzed to L-gulonate within 15 minutes[1].
Q3: What is the impact of temperature on the stability of this compound lactone?
A3: Higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of this compound lactone. Therefore, to maintain its stability, it is recommended to prepare solutions at low temperatures and store them appropriately.
Q4: How should I prepare and store stock solutions of this compound lactone?
A4: For maximum stability, it is best to prepare fresh solutions for each experiment. If a stock solution must be prepared in advance, dissolve the compound in an anhydrous aprotic solvent like DMSO and store it at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Avoid long-term storage in aqueous buffers, especially those with a pH above 7.
Q5: I am using this compound lactone as a substrate for the enzyme L-gulonolactone oxidase (GULO). How does its stability affect my enzyme assay?
A5: The activity of GULO can decrease at higher pH values due to the rapid hydrolysis of its substrate, this compound lactone[1]. It is crucial to perform the enzymatic reaction in a buffer system that maintains a pH range where the lactone is sufficiently stable for the duration of the assay (typically between pH 6.5 and 8.3)[1].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in a multi-day experiment. | Degradation of this compound lactone in the aqueous experimental medium (e.g., cell culture medium). | 1. Prepare fresh this compound lactone solutions daily. 2. Conduct a time-course experiment to determine the degradation rate in your specific medium and adjust the experimental design accordingly. |
| Appearance of a new peak in HPLC analysis. | The new peak is likely the hydrolyzed form, L-gulonic acid. | 1. Confirm the identity of the new peak using mass spectrometry; the mass should correspond to the addition of a water molecule (an increase of 18 Da). 2. Re-evaluate the pH and temperature of your solution and storage conditions. |
| Inconsistent or non-reproducible experimental results. | Degradation of this compound lactone due to improper handling or storage. | 1. Ensure the pH of all buffers is within the optimal range for stability. 2. Prepare solutions fresh from a concentrated stock stored in an appropriate anhydrous solvent at -20°C or -80°C. 3. Minimize the time the lactone is in an aqueous solution before use. |
Data on Lactone Stability
Table 1: Qualitative Influence of pH and Temperature on this compound Lactone Hydrolysis
| Factor | Effect on Hydrolysis Rate | Notes |
| Low pH (Acidic) | Slow | Generally stable, but very strong acidic conditions can catalyze hydrolysis. |
| Neutral pH (~7) | Moderate | The rate of hydrolysis is at its minimum in the neutral to slightly acidic range. |
| High pH (Alkaline) | Fast | The rate of hydrolysis increases significantly with increasing pH, especially above pH 8.3[1]. |
| Low Temperature | Slow | Lower temperatures decrease the rate of hydrolysis. |
| High Temperature | Fast | Higher temperatures accelerate the rate of hydrolysis. |
Table 2: Kinetic Data for the Reversible Conversion of Glucuronic Acid (GlcA) to Glucuronolactone (GlcL) in Subcritical Water
Note: This data is for a related compound under extreme conditions but illustrates the temperature dependence of hydrolysis and lactonization.
| Reaction | Activation Energy (kJ/mol) |
| Hydrolysis of GlcL to GlcA | 63.2[2][3] |
| Reverse Hydrolysis (Lactonization) of GlcA to GlcL | 88.5[2][3] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound Lactone in Aqueous Buffers
This protocol outlines a method to determine the stability of this compound lactone at different pH values and temperatures using HPLC analysis.
Materials:
-
This compound lactone
-
Anhydrous DMSO
-
Aqueous buffers of desired pH (e.g., phosphate (B84403) buffer for pH 7.0, borate (B1201080) buffer for pH 9.0)
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Incubators or water baths
-
Amber glass vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound lactone in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution with the respective aqueous buffers to a final concentration of 100 µM in amber glass vials. Keep the final DMSO concentration below 1% to minimize its effect.
-
Incubation: Place the vials in incubators set at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Time Points: Withdraw aliquots from each vial at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound lactone.
-
Mobile Phase: An isocratic or gradient mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: Monitor at a suitable wavelength if the compound has a chromophore, or use an RI detector.
-
-
Data Analysis: Calculate the percentage of the remaining this compound lactone at each time point by comparing the peak area to the peak area at time 0. The half-life (t₁/₂) can be determined by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Reversible hydrolysis of this compound lactone.
Caption: Workflow for a this compound lactone stability study.
Caption: Troubleshooting inconsistent results.
References
Technical Support Center: Efficient Gulonic Acid Recovery from Biomass
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the recovery of gulonic acid from biomass.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing and recovering this compound from biomass?
A1: this compound is typically produced from biomass-derived glucose through two main routes: microbial fermentation and catalytic oxidation.[1][2] Recovery from the aqueous reaction mixture is commonly achieved through downstream processes like liquid-liquid extraction, crystallization, and membrane filtration.[3][4]
Q2: Which microorganisms are most effective for this compound production via fermentation?
A2: Aspergillus niger is a widely used and effective fungal species for producing high yields of gluconic acid, a direct precursor to this compound.[2][5][6] Certain bacteria, such as Gluconobacter oxydans, are also utilized for the bioconversion of glucose.[3][7]
Q3: What are the key challenges in recovering this compound from aqueous solutions?
A3: The primary challenge is the high hydrophilicity of this compound, which makes its extraction with organic solvents difficult. Other challenges include the presence of impurities from the fermentation broth or catalytic process, the potential for product degradation at high temperatures, and the formation of stable emulsions during liquid-liquid extraction.[8]
Q4: How does pH affect the recovery of this compound?
A4: The pH of the aqueous solution is a critical factor in liquid-liquid extraction.[9][10] To efficiently extract the acidic this compound into an organic phase, the pH of the aqueous phase should be lowered to fully protonate the carboxylic acid group, thereby reducing its water solubility.[11][12] Conversely, for back-extraction into a fresh aqueous phase, the pH is raised to deprotonate the acid, making it water-soluble again.
Troubleshooting Guides
Problem 1: Low this compound Yield in Fermentation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | The optimal pH for this compound production by Aspergillus niger is between 4.5 and 6.5.[6][13] Regularly monitor and adjust the pH of the fermentation medium. A pH below 3.5 can favor the production of other organic acids like citric acid.[6][13] |
| Inadequate Aeration (Dissolved Oxygen) | This compound synthesis is a strictly aerobic process.[6][13] Ensure a high air flow rate and agitation to maintain sufficient dissolved oxygen levels. Low dissolved oxygen can be a limiting factor for yield.[6][13] |
| Nutrient Limitation | An imbalance in the carbon-to-nitrogen (C/N) ratio can affect microbial growth and product formation. The fermentation medium requires a high C/N ratio for optimal production.[6][13] Ensure the medium composition is optimized, particularly the concentrations of glucose, nitrogen, and phosphorus sources.[6][13] |
| Product Inhibition | High concentrations of this compound can inhibit the metabolic activity of the microorganisms. Consider fed-batch or continuous fermentation strategies to maintain the product concentration below inhibitory levels.[6] |
| Microbial Contamination | Contamination with other microorganisms can compete for nutrients and produce inhibitory byproducts. Ensure sterile conditions throughout the fermentation process. |
Problem 2: Poor Recovery Efficiency in Liquid-Liquid Extraction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of Aqueous Phase | For efficient extraction of this compound into the organic solvent, the pH of the aqueous phase must be sufficiently low to ensure the acid is in its protonated, less polar form. Adjust the pH to be well below the pKa of this compound (approximately 3.6). |
| Inappropriate Solvent Choice | The polarity and functional groups of the solvent are critical. Tertiary amines like tri-n-octylamine (TOA) in combination with diluents such as 1-hexanol (B41254) have shown good extraction efficiency for this compound.[4] Physical extraction with common solvents alone often results in low yields.[4] |
| Insufficient Mixing | Inadequate mixing can lead to poor mass transfer between the aqueous and organic phases. Ensure thorough but not overly vigorous mixing to maximize interfacial contact. |
| Single Extraction Step | A single extraction is often insufficient for quantitative recovery. Perform multiple sequential extractions with fresh volumes of the organic solvent to improve the overall yield.[12] |
Problem 3: Emulsion Formation During Liquid-Liquid Extraction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| High Agitation Speed | Vigorous shaking or stirring can create stable emulsions, especially when the fermentation broth contains surfactant-like molecules such as proteins and phospholipids.[8] Reduce the mixing intensity; gentle swirling or inversion is often sufficient.[8][9] |
| Presence of Particulates and Surfactants | Cell debris and other solids can stabilize emulsions. Centrifuge or filter the fermentation broth to remove particulates before extraction. |
| Low Ionic Strength of Aqueous Phase | Increasing the ionic strength of the aqueous phase can help break emulsions. Add a saturated solution of sodium chloride (brine) to the mixture, a technique known as "salting out".[8][9][14] |
| Unfavorable Temperature | Temperature can affect the viscosity and density of the phases. Gently warming the mixture may help to break the emulsion, but be cautious of product degradation.[9][15] |
| Phase Ratio | An imbalanced ratio of organic to aqueous solvent can sometimes promote emulsion formation. Experiment with different solvent ratios. |
Data Presentation
Table 1: Comparison of this compound Production Methods
| Method | Organism/Catalyst | Substrate | Yield/Conversion | Purity | Key Parameters | Reference |
| Submerged Fermentation | Aspergillus niger | Glucose (14% w/v) | 58.46 g/L this compound | Not Specified | pH 6.0, 30°C, 7 days | [2] |
| Submerged Fermentation | Aspergillus niger NCIM 530 | Golden Syrup (100 g/L Glucose) | 86.97% Glucose Conversion | Not Specified | 44 hours | [5] |
| Membrane-Integrated Fermentation | Gluconobacter oxydans | Sugarcane Juice | 0.94 g/g, 93 g/L this compound | 98% | Continuous Process | [7] |
| Catalytic Oxidation | Pd-Bi on Activated Charcoal | Glucose | 99.8% Conversion, 99.5% Yield (as sodium salt) | 99.7% Selectivity | Alkaline pH | [1] |
| Catalytic Oxidation | Pt-Pd-Bi on Activated Charcoal | Glucose (10-20% aq. solution) | High | High | pH 9-11, 30-60°C | [1] |
| Catalytic Oxidation | Iron(III) Chloride | Glucose | 52.3% Yield | Not Specified | 110°C, 4 hours | [16] |
Table 2: Liquid-Liquid Extraction Efficiency for this compound
| Organic Phase Composition | Diluent | Extraction Efficiency (%) | Key Conditions | Reference |
| Tri-n-octylamine (TOA) (40%) | 1-Hexanol | >80% | Room Temperature | [4] |
| Tri-n-octylamine (TOA) (40%) | 1-Octanol | Moderate | Room Temperature | [4] |
| Tri-n-octylamine (TOA) (40%) | 1-Decanol | Lower | Room Temperature | [4] |
Experimental Protocols
Protocol 1: this compound Production by Aspergillus niger Fermentation
Objective: To produce this compound from glucose using submerged fermentation with Aspergillus niger.
Materials:
-
Aspergillus niger culture
-
Fermentation Medium (Modified Czapek Dox Broth, g/L): Glucose (100.0), NaNO₃ (3.0), Yeast Extract (3.0), KH₂PO₄ (1.0), MgSO₄·7H₂O (0.5), KCl (0.5), FeSO₄·7H₂O (0.01).[2]
-
Sterile Erlenmeyer flasks (250 mL) with cotton plugs
-
Shaking incubator
-
Autoclave
-
pH meter and adjustment solutions (e.g., sterile NaOH or HCl)
Methodology:
-
Prepare the fermentation medium and sterilize it by autoclaving.
-
After cooling, adjust the initial pH of the medium to 6.0 using sterile acid or base.[2]
-
Inoculate 50 mL of the sterile medium in each 250 mL flask with a spore suspension of Aspergillus niger.
-
Incubate the flasks in a shaking incubator at 30°C for 7 days.[2]
-
Monitor the pH daily and adjust as necessary to maintain it within the optimal range (4.5-6.5).[6][13]
-
After the fermentation period, harvest the broth by separating the fungal biomass through filtration or centrifugation. The resulting supernatant contains the this compound.
Protocol 2: Recovery of this compound by Liquid-Liquid Extraction
Objective: To extract this compound from the aqueous fermentation broth.
Materials:
-
Fermentation broth (cell-free supernatant)
-
Hydrochloric acid (HCl) for pH adjustment
-
Organic solvent system: 40% Tri-n-octylamine (TOA) in 1-hexanol[4]
-
Separatory funnel
-
pH meter
-
Sodium hydroxide (B78521) (NaOH) for back-extraction (optional)
Methodology:
-
Transfer a known volume of the cell-free fermentation broth to a separatory funnel.
-
Slowly add HCl to the aqueous solution while monitoring the pH. Adjust the pH to a value below 3.0 to ensure complete protonation of the this compound.
-
Add an equal volume of the organic solvent system (40% TOA in 1-hexanol) to the separatory funnel.
-
Stopper the funnel and gently invert it multiple times for 5-10 minutes to allow for phase mixing and mass transfer. Avoid vigorous shaking to prevent emulsion formation. [8]
-
Allow the funnel to stand undisturbed until two distinct layers separate. If an emulsion forms, refer to the troubleshooting guide above.
-
Carefully drain the lower aqueous layer (raffinate).
-
Collect the upper organic layer (extract) containing the this compound-amine complex.
-
To maximize recovery, repeat the extraction (steps 3-7) on the aqueous raffinate at least two more times with fresh portions of the organic solvent.[12]
-
Combine all organic extracts for further processing, such as back-extraction into a clean aqueous phase with a high pH, or solvent evaporation to recover the this compound.
Visualizations
Caption: Experimental workflow for this compound production and recovery.
Caption: Decision tree for troubleshooting low fermentation yield.
Caption: Troubleshooting guide for emulsion formation in LLE.
References
- 1. US5132452A - Method for preparation of gluconic acid by catalytic oxidation of glucose - Google Patents [patents.google.com]
- 2. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 10. What is the Effect of Temperature and pH on Extraction? [unacademy.com]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. experimental chemistry - What can I do if I don't get a phase separation between my organic and water phases? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. Oxidative conversion of glucose to gluconic acid by iron(iii) chloride in water under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
reducing by-product formation in 2-keto-L-gulonic acid synthesis
Welcome to the Technical Support Center for 2-Keto-L-Gulonic Acid (2-KGA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their 2-KGA production experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges related to byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter during 2-KGA synthesis?
A1: The most prevalent byproducts in microbial 2-KGA synthesis are 5-keto-D-gluconic acid (5-KGA) and D-gluconic acid (D-GA).[1][2] Additionally, if your process involves the intermediate 2,5-diketo-D-gluconic acid (2,5-DKG), you may observe non-enzymatic browning, which leads to a complex mixture of degradation products and a significant reduction in yield.[2]
Q2: What causes the formation of 5-KGA and D-GA?
A2: The formation of these byproducts is primarily due to the enzymatic activity of the microorganisms used in the fermentation. In Gluconobacter species, for instance, D-glucose is first oxidized to D-gluconic acid. This intermediate can then be further oxidized to either 2-KGA or 5-KGA by different dehydrogenases.[1] The accumulation of D-GA can occur if its conversion to downstream products is a rate-limiting step.
Q3: What is the "browning" I observe in my fermentation broth?
A3: The browning of the fermentation broth, particularly in processes that accumulate 2,5-diketo-D-gluconic acid (2,5-DKG), is a result of non-enzymatic reactions, similar to the Maillard reaction seen in food chemistry. This involves the reaction of the keto-acid with amino acids present in the culture medium, leading to the formation of complex, colored polymers.[3][4] This process can significantly reduce the yield of the desired 2-KGA precursor.
Q4: How can I minimize the formation of 5-KGA?
A4: A highly effective strategy is to use a genetically engineered microbial strain where the gene encoding for gluconate-5-dehydrogenase, the enzyme responsible for 5-KGA formation, has been inactivated or knocked out.[1][2] This directs the metabolic flux towards the synthesis of 2-KGA.
Q5: What are the key fermentation parameters to control for reducing byproduct formation?
A5: Key parameters to control include pH, aeration (dissolved oxygen), and nutrient feeding. Maintaining an optimal pH and ensuring adequate oxygen supply are crucial for the desired enzymatic conversions.[4][5] A fed-batch fermentation strategy, where the substrate is fed incrementally, can help to avoid the accumulation of inhibitory concentrations of substrate and byproducts.[6]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your 2-KGA synthesis experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High levels of 5-keto-D-gluconic acid (5-KGA) detected. | The microbial strain possesses a functional gluconate-5-dehydrogenase enzyme. | Utilize a genetically modified strain with the gluconate-5-dehydrogenase gene knocked out.[1][2] Optimize fermentation conditions (pH, temperature) to favor the activity of 2-keto-D-gluconate producing enzymes. |
| Significant browning of the fermentation broth. | Accumulation and degradation of 2,5-diketo-D-gluconic acid (2,5-DKG) via Maillard-type reactions. | Optimize the fermentation process to reduce the residence time of 2,5-DKG.[2] Consider the use of browning inhibitors, although this requires careful evaluation for downstream processing compatibility. |
| Accumulation of D-gluconic acid (D-GA). | The conversion of D-GA to 2-KGA is a bottleneck in the metabolic pathway. | Overexpress the gene encoding for the dehydrogenase that converts D-GA to 2-KGA in your production strain.[7] Optimize fed-batch feeding strategy to avoid high initial glucose concentrations that can lead to rapid D-GA accumulation.[6] |
| Low overall yield of 2-KGA. | A combination of byproduct formation, browning, and suboptimal fermentation conditions. | Address specific byproduct issues as outlined above. Implement a controlled fed-batch fermentation strategy to maintain optimal substrate and product concentrations.[6] Ensure adequate aeration and maintain a stable pH throughout the fermentation.[4][5] |
| Inconsistent results between fermentation batches. | Variability in inoculum quality or raw material composition. | Standardize your inoculum preparation protocol to ensure a consistent physiological state of the cells. If using complex media components, analyze their composition for consistency. |
Data Presentation
The following tables summarize quantitative data on the impact of different strategies on 2-KGA production and byproduct formation.
Table 1: Comparison of 2-KGA and 5-KGA Production in Wild-Type and Genetically Engineered Gluconobacter japonicus
| Strain | 2-KGA Titer (g/L) | 5-KGA Accumulation (g/L) | Reference |
| Wild-Type | 45.3 | 15.2 | [6] |
| Engineered (ga5dh-1 knockout) | 60.2 | 5.3 | [6] |
| Engineered (ga5dh-1 knockout, ga2dh-A overexpression) | 74.0 | 5.6 | [6] |
Table 2: Effect of Fed-Batch Strategy on 2-KGA Production in Engineered Gluconobacter japonicus
| Fermentation Mode | Initial Glucose (g/L) | Fed Glucose (g/L) | Final 2-KGA Titer (g/L) | Glucose Conversion Rate (%) | Reference |
| Batch | 100 | 0 | 85.6 | 85.6 | [6] |
| Intermittent Fed-Batch | 100 | 140 (in 7 steps) | 239.4 | 91.1 | [6] |
Experimental Protocols
Protocol 1: HPLC Analysis of 2-KGA and Byproducts
This protocol outlines a general method for the quantification of 2-KGA, 5-KGA, and D-GA in fermentation broth.
1. Sample Preparation: a. Withdraw a sample from the fermenter. b. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter. d. Dilute the filtered sample with the mobile phase to a concentration within the linear range of the calibration curve.
2. HPLC Conditions:
-
Column: Aminex HPX-87H (300 mm x 7.8 mm) or a similar ion-exchange column.
-
Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50°C.
-
Detection: UV at 210 nm or Refractive Index (RI) detector.
-
Injection Volume: 10-20 µL.
3. Quantification: a. Prepare standard solutions of 2-KGA, 5-KGA, and D-GA of known concentrations in the mobile phase. b. Generate a calibration curve for each compound by plotting peak area against concentration. c. Quantify the concentrations of the analytes in the samples by comparing their peak areas to the respective calibration curves.
Protocol 2: Fed-Batch Fermentation for Reduced Byproduct Formation
This protocol provides a general framework for a fed-batch fermentation process to enhance 2-KGA production.
1. Inoculum Preparation: a. Inoculate a seed culture of the production strain in a suitable growth medium. b. Incubate under optimal conditions (e.g., 30°C, 200 rpm) until the culture reaches the mid-logarithmic growth phase.
2. Bioreactor Setup: a. Prepare the initial batch medium in the bioreactor and sterilize. b. Calibrate and sterilize pH and dissolved oxygen (DO) probes. c. Aseptically transfer the inoculum to the bioreactor.
3. Initial Batch Phase: a. Maintain the temperature, pH, and aeration at optimal levels for cell growth. b. Monitor cell growth (e.g., by measuring optical density at 600 nm) and substrate consumption.
4. Fed-Batch Phase: a. Once the initial carbon source is nearly depleted, start the continuous or intermittent feeding of a concentrated substrate solution. b. The feeding rate should be controlled to maintain the substrate concentration at a low, non-inhibitory level. c. Continue to monitor and control temperature, pH, and DO.
5. Monitoring and Harvesting: a. Regularly take samples for HPLC analysis to monitor the concentrations of 2-KGA and byproducts. b. Harvest the fermentation broth when the maximum product concentration is reached and substrate feeding is complete.
Visualizations
Caption: Metabolic pathways leading to 2-KGA and major byproducts.
Caption: A logical workflow for troubleshooting low 2-KGA yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation [frontiersin.org]
- 3. asrs.us [asrs.us]
- 4. New insights into the role of pH and aeration in the bacterial production of calcium carbonate (CaCO3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of pH and aeration on gamma-poly(glutamic acid) formation by Bacillus licheniformis in controlled batch fermentor cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of membrane-bound gluconate-2-dehydrogenase to enhance the production of 2-keto-d-gluconic acid by Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]
analytical challenges in separating gulonic acid from other sugar acids
Technical Support Center: Analytical Separation of Gulonic Acid
Welcome to the technical support center for the analytical separation of this compound and other sugar acids. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to navigate the complexities of sugar acid analysis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic separation of this compound.
Question: Why am I seeing poor peak resolution or co-elution of this compound with other sugar acids like gluconic or galactonic acid?
Answer: Poor resolution is a common challenge due to the structural similarity of sugar acid isomers. Several factors could be responsible:
-
Inappropriate Column Selection: Standard reversed-phase columns (e.g., C18) are often ineffective for retaining highly polar compounds like sugar acids.[1] Consider using specialized columns such as:
-
Amine-based or HILIC columns: These are suitable for separating polar compounds.[1][2]
-
Ion-exchange (IEX) or Ligand-exchange columns: These methods separate molecules based on charge or their tendency to form complexes, which can be highly effective for sugar acids.[1][3] The Bio-Rad Aminex HPX-87H column, for instance, is designed for this type of separation.[4]
-
-
Mobile Phase Composition: The mobile phase is critical for achieving separation.
-
For HILIC, a typical mobile phase is a mixture of acetonitrile (B52724) and water. The elution speed is sensitive to the water ratio.[3]
-
For ion-exchange chromatography, a dilute acid (e.g., sulfuric acid) or a borate (B1201080) buffer solution is often used.[3][4] Varying the pH and concentration of the buffer can significantly impact retention and resolution.[2][3]
-
-
Anomer Separation: Sugars and their acid derivatives can exist as interconverting alpha (α) and beta (β) anomers in solution.[1] This can lead to split or broadened peaks. Increasing the column temperature (e.g., to 80°C for some ligand-exchange columns) can accelerate interconversion and result in a single, sharper peak.[3]
Question: My this compound peak is tailing. What are the likely causes and solutions?
Answer: Peak tailing can compromise quantification and resolution. The primary causes include:
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the acidic functional groups of your analyte, causing tailing.[5]
-
Solution: Use a high-purity, end-capped column. Alternatively, add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (0.1-1.0%) to mask the active sites.[5][6] Adjusting the mobile phase pH to suppress the ionization of silanol groups can also be effective.[5]
-
-
Insufficient Buffering: If the mobile phase pH is not adequately controlled, the ionization state of this compound can vary as it passes through the column, leading to tailing.[5]
-
Solution: Ensure your buffer concentration is sufficient, typically in the 10-25 mM range, to maintain a constant pH.[5]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[5][7]
Question: I'm observing inconsistent retention times for this compound across different runs. How can I fix this?
Answer: Fluctuating retention times are a sign of an unstable chromatographic system.[7]
-
Mobile Phase Issues:
-
Composition Change: If using a mixed mobile phase, ensure it is freshly prepared and well-mixed.[7][8] Evaporation of a more volatile component (like acetonitrile) can alter the composition and affect retention.
-
Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.[6][8] Always degas your mobile phase before use.
-
-
Temperature Fluctuations: Column temperature significantly impacts retention.[7] Use a column oven to maintain a stable temperature.[7][8]
-
Poor Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a run.[8] If you've recently changed the mobile phase, allow sufficient time for equilibration.[8]
-
Leaks: Check all fittings for leaks, as even a small leak can cause pressure and flow rate instability.[6][8]
Question: Why is my detector response for this compound low or non-existent?
Answer: this compound lacks a strong chromophore, making detection by standard UV-Vis detectors challenging, especially at low wavelengths where mobile phase interference can be high.[9]
-
Sub-optimal Detector Choice:
-
Refractive Index (RI) Detector: RI is a universal detector suitable for sugars and sugar acids but is sensitive to temperature and mobile phase composition changes.[4]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are also universal detectors that are generally more sensitive than RI and are not affected by mobile phase absorbance.[2]
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and selectivity, confirming the identity of your analyte.[10]
-
-
Derivatization: To enhance detection with UV or fluorescence detectors, consider pre-column or post-column derivatization. This involves a chemical reaction to attach a chromophore or fluorophore to the this compound molecule.[10]
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for separating this compound from other sugar acids?
A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique.[11] Several HPLC modes can be employed, including Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEC), and Ligand-Exchange Chromatography.[1][3] The choice depends on the specific sugar acids in the mixture and the sample matrix.[3] Gas Chromatography (GC) after derivatization to convert the non-volatile acids into volatile esters is another powerful, albeit more complex, method.[12]
Q2: My sample is from a complex biological matrix (e.g., fermentation broth). What sample preparation steps are necessary?
A2: Complex matrices require cleanup to remove interferences like proteins, salts, and other organic compounds that can damage the column and affect the analysis.[13][14]
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Centrifugation/Filtration: A primary step is to centrifuge the sample to pellet solids and then filter the supernatant through a 0.45 µm or 0.22 µm filter to remove particulates.[10][15]
-
Protein Precipitation: For samples high in protein, precipitation using an organic solvent (like acetonitrile) or an acid (like trichloroacetic acid) is often necessary.[15]
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for more targeted cleanup. Ion-exchange SPE can be particularly effective for isolating the acidic components of the sample.[13]
Q3: Can I use a single method to separate both neutral sugars (like glucose) and sugar acids (like this compound)?
A3: Yes, mixed-mode chromatography is designed for this purpose. Columns that combine HILIC and anion-exchange properties can simultaneously separate neutral and acidic sugars.[2] In this approach, neutral sugars are retained by the HILIC mechanism, while sugar acids are retained by both HILIC and anion-exchange mechanisms.[2] This allows for the analysis of a wider range of analytes in a single run.[2]
Q4: How can I confirm the identity of the this compound peak in my chromatogram?
A4: Peak identification should be confirmed using multiple methods:
-
Spiking with a Standard: The most straightforward method is to spike your sample with a pure this compound standard. The peak corresponding to this compound should increase in area/height without a new peak appearing.
-
Mass Spectrometry (MS): Coupling your LC system to a mass spectrometer (LC-MS) provides mass-to-charge ratio information, which is highly specific and can definitively confirm the identity of the peak.[10]
-
Using Multiple Separation Conditions: Analyzing the sample using a different column or mobile phase will cause the retention times of all analytes to shift. If the suspect peak continues to co-elute with the standard under different conditions, it increases confidence in its identity.
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for sugar acid determination.
Table 1: Linearity and Detection Limits for Sugar Acid Analysis
| Analyte | Method | Linear Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| 2-Keto-L-gulonic acid | HPLC-UV | 10 - 600 | >0.999 | Not Reported | [15] |
| 2-Keto-D-gluconic acid | HPLC-UV | 10 - 600 | >0.999 | Not Reported | [15] |
| Gluconic Acid | Colorimetric | 3.6 µM - 900 µM | Not Reported | 1.1 µM |[11] |
Table 2: Recovery Rates for Spiked Samples
| Analyte | Sample Matrix | Added Concentration (µg/mL) | Recovery (%) | RSD (%) | Reference |
|---|---|---|---|---|---|
| 2-Keto-L-gulonic acid | Fermentation Broth | 50 | 98.7 | 2.1 | [15] |
| 2-Keto-L-gulonic acid | Fermentation Broth | 100 | 99.2 | 1.9 | [15] |
| 2-Keto-L-gulonic acid | Fermentation Broth | 200 | 99.5 | 1.5 | [15] |
| 2-Keto-D-gluconic acid | Fermentation Broth | 50 | 97.9 | 2.3 | [15] |
| 2-Keto-D-gluconic acid | Fermentation Broth | 100 | 98.5 | 2.0 | [15] |
| 2-Keto-D-gluconic acid | Fermentation Broth | 200 | 99.1 | 1.7 |[15] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound Precursors in Fermentation Broth
This protocol is adapted from a method for determining 2-keto-L-gulonic acid (a related sugar acid) and can be used as a starting point for this compound analysis.[15]
-
Sample Preparation:
-
Take an aliquot of the fermentation broth.
-
Add an equal volume of methanol (B129727) and a solution of 36.0 mg/mL H₂C₂O₄ to precipitate proteins and other macromolecules.[15]
-
Vortex and centrifuge at 13,000 rpm for 10 minutes.[15]
-
Filter the supernatant through a 0.45 µm membrane filter.[15]
-
Dilute the filtered sample with the mobile phase as needed to fall within the calibration range.[15]
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent.[15]
-
Column: Prevail Organic Acid C18 column (150mm × 4.6mm, 5µm).[15]
-
Mobile Phase: 25mM KH₂PO₄ buffer, adjusted to pH 2.5 with H₃PO₄.[15]
-
Flow Rate: 0.7 mL/min.[15]
-
Column Temperature: Ambient.[15]
-
Detection: UV at 210 nm.[15]
-
Injection Volume: 10 µL.[15]
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the mobile phase (e.g., 10, 50, 100, 200, 400, 600 µg/mL).[15]
-
Generate a calibration curve by plotting peak area against concentration.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.[15]
-
Protocol 2: Gas Chromatography (GC) Analysis of Aldonic Acids after Derivatization
This protocol is based on the conversion of aldonic acids to their alditol acetate (B1210297) derivatives for GC analysis.[12]
-
Sample Preparation (Reduction and Acetylation):
-
Accurately weigh about 5 mg of the dried sample (containing aldonic acid lactones) into a reaction vial.
-
Add 5 mL of a freshly prepared aqueous sodium borohydride (B1222165) solution (5 mg/mL) and allow to react for 3 hours to reduce the lactones to alditols.[12]
-
Remove sodium ions using a cation exchange resin.[12]
-
Evaporate the solution to dryness under vacuum. Add methanol and re-evaporate to remove boric acid.[12]
-
Repeat the reduction and evaporation procedure two more times to ensure complete conversion.[12]
-
Acetylate the resulting alditols by adding a mixture of acetic anhydride (B1165640) and pyridine.
-
Add a known amount of an internal standard (e.g., iditol hexaacetate) to the final mixture before injection.[12]
-
-
Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: Column packed with 1.5% ethylene (B1197577) glycol succinate (B1194679) and 1.5% silicone oil (XF-1150) on 100-120 mesh Gas-Chrom P.[12]
-
Temperature Program: Start at 180°C and ramp to 220°C at a rate of 0.8°C/min.[12]
-
Injection Volume: 0.5–1 µL.[12]
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC separation issues.
Caption: Decision tree for selecting an appropriate analytical method.
References
- 1. lcms.cz [lcms.cz]
- 2. helixchrom.com [helixchrom.com]
- 3. Methods for Separating Sugars : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Analysis of sugars, small organic acids, and alcohols by HPLC-RID [protocols.io]
- 5. hplc.eu [hplc.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. tsijournals.com [tsijournals.com]
Technical Support Center: Optimizing Aeration and Agitation in Gulonic Acid Bioreactors
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing aeration and agitation parameters for gulonic acid production in bioreactors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation, focusing on problems related to aeration and agitation.
Problem: Low this compound Yield
A common challenge in this compound fermentation is a lower-than-expected product yield. This can often be traced back to suboptimal aeration and agitation.
| Possible Cause | Recommended Action |
| Insufficient Dissolved Oxygen (DO) | Increase the aeration rate (vvm) or agitation speed (rpm) incrementally. Monitor the DO level to ensure it remains above the critical value for your specific microorganism. For some processes, a DO concentration of 2 mg/dm³ is crucial for microorganism survival and growth[1]. |
| Excessive Shear Stress | High agitation speeds can cause shear stress, damaging microbial cells. If you suspect this, try reducing the agitation speed while simultaneously increasing the aeration rate to maintain adequate DO levels. Airlift bioreactors can be an alternative as they offer gentler mixing[2]. |
| Poor Mixing and Nutrient Distribution | Inadequate agitation can lead to poor mixing, creating localized zones of nutrient depletion or byproduct accumulation.[] This is a common challenge when scaling up from laboratory to industrial production.[] Consider optimizing the impeller design and spacing to improve mixing efficiency.[4] |
| Foaming | Excessive foaming can reduce the working volume of the bioreactor and affect the oxygen transfer rate.[5] If foaming occurs, consider adding an antifoaming agent, such as 2% olive oil, and ensure your agitation is not overly vigorous.[5] |
| Byproduct Formation | In some microorganisms, such as Gluconobacter oxydans, high DO concentrations can promote the conversion of gluconic acid into keto-gluconic acids.[6] If you observe high levels of these byproducts, a controlled reduction in the DO level might be necessary. |
Problem: Inconsistent Batch-to-Batch Results
Variability between fermentation batches is a significant hurdle in scaling up production.
| Possible Cause | Recommended Action |
| Difficulty in Reproducing Parameters | Maintaining consistent aeration and agitation parameters is crucial for reproducible results.[7] Ensure that your bioreactor's control systems for temperature, pH, DO, and agitation speed are accurately calibrated and functioning correctly.[8] |
| Scale-Up Challenges | Aeration, agitation, and mixing dynamics differ significantly between lab-scale and large-scale bioreactors.[8] A process that is optimized in a small bioreactor may not be directly transferable to a larger one.[7] A systematic scale-up study is recommended, potentially using the volumetric oxygen transfer coefficient (kLa) as a key scale-up parameter. |
| Contamination | Contamination can lead to inconsistent yields and product quality.[8][9] Implement and maintain strict aseptic techniques and sterilization protocols for your bioreactor and all associated equipment.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal dissolved oxygen (DO) concentration for this compound production?
A1: The optimal DO concentration can vary depending on the microorganism being used. For instance, with Aspergillus niger, a DO level of 2 mg/dm³ has been shown to be important for cell survival and growth.[1] However, with Gluconobacter oxydans, higher DO levels (above 25-30% saturation) can lead to the formation of keto-gluconic acids, which may be undesirable if this compound is the target product.[6] It is crucial to experimentally determine the optimal DO concentration for your specific strain and process.
Q2: How do I determine the optimal aeration and agitation rates for my bioreactor?
A2: The optimal aeration and agitation rates are best determined experimentally. A common approach is to vary one parameter while keeping the other constant and measuring the impact on this compound yield and purity. For example, you can perform a series of fermentations at a constant agitation speed while varying the aeration rate, and vice versa. The goal is to identify the combination that provides sufficient oxygen for cell growth and product formation without causing excessive shear stress or unwanted byproduct formation.
Q3: What is the volumetric oxygen transfer coefficient (kLa), and why is it important?
A3: The volumetric oxygen transfer coefficient (kLa) is a measure of the efficiency of oxygen transfer from the gas phase to the liquid phase in the bioreactor. It is influenced by both aeration and agitation. A higher kLa value indicates more efficient oxygen transfer.[10] kLa is a critical parameter for scaling up aerobic fermentation processes, as it helps to ensure that the oxygen transfer capacity of the larger bioreactor is sufficient to meet the demands of the microbial culture.[11]
Q4: Can the type of impeller affect my this compound production?
A4: Yes, the impeller design can significantly impact mixing efficiency, shear stress, and power consumption. Different impeller types (e.g., Rushton turbine, marine propeller) produce different flow patterns (radial vs. axial).[12] The optimal impeller will depend on the specific characteristics of your fermentation broth (e.g., viscosity) and the shear sensitivity of your microorganism.
Quantitative Data Summary
The following tables summarize quantitative data on aeration and agitation from various fermentation studies. Note that these are examples and the optimal conditions for this compound production may differ.
Table 1: Examples of Aeration and Agitation Rates in Different Fermentation Processes
| Organism | Product | Aeration Rate (vvm) | Agitation Speed (rpm) | Key Finding | Reference |
| Bacillus velezensis | Biocontrol Agent | 0.5 - 1 | 200 - 600 | Agitation was increased to maintain DO > 20%. | [13] |
| Saccharomyces cerevisiae | Ethanol (B145695) | 2.5 | 200 | Optimal condition for ethanol production. | [14][15] |
| Streptomyces kanasenisi | Glycoprotein GP-1 | 0.5 - 2.0 | 150 - 300 | GP-1 production increased with aeration rate. | [11] |
Experimental Protocols
Protocol 1: Determining the Effect of Agitation Speed on this compound Production
-
Bioreactor Setup: Prepare your bioreactor with the appropriate medium and sterilize it.
-
Inoculation: Inoculate the bioreactor with your production strain.
-
Set Constant Parameters: Set the temperature, pH, and aeration rate to constant, predetermined values.
-
Vary Agitation Speed: Conduct a series of fermentations, each with a different agitation speed (e.g., 100, 200, 300, 400 rpm).
-
Monitoring: Throughout each fermentation, monitor and record DO, pH, glucose consumption, and cell density at regular intervals.
-
Sampling and Analysis: At the end of each fermentation, take a sample and analyze the concentration of this compound and any major byproducts.
-
Data Analysis: Plot the final this compound concentration against the agitation speed to identify the optimal range.
Protocol 2: Determining the Effect of Aeration Rate on this compound Production
-
Bioreactor Setup: Prepare and sterilize your bioreactor with the appropriate medium.
-
Inoculation: Inoculate the bioreactor with your production strain.
-
Set Constant Parameters: Set the temperature, pH, and agitation speed to constant, predetermined values (based on the results of Protocol 1, if available).
-
Vary Aeration Rate: Conduct a series of fermentations, each with a different aeration rate (e.g., 0.5, 1.0, 1.5, 2.0 vvm).
-
Monitoring: Monitor and record DO, pH, glucose consumption, and cell density throughout each fermentation.
-
Sampling and Analysis: At the end of each fermentation, analyze the concentration of this compound and any major byproducts.
-
Data Analysis: Plot the final this compound concentration against the aeration rate to determine the optimal value.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Experimental workflow for optimizing aeration and agitation.
References
- 1. researchgate.net [researchgate.net]
- 2. cedarstoneindustry.com [cedarstoneindustry.com]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gmi-inc.com [gmi-inc.com]
- 9. Common problems faced by people looking for bioreactor & fermenters [komalwater.com]
- 10. Aeration & agitation in fermentation | PPTX [slideshare.net]
- 11. mdpi.com [mdpi.com]
- 12. aidic.it [aidic.it]
- 13. Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, <i>Bacillus velezensis</i> strain KSAM1, and its influence on soilborne fungus, <i>Macrophomina phaseolina</i> - Journal of King Saud University - Science [jksus.org]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of Agitation and Aeration for Very High Gravity Ethanol Fermentation from Sweet Sorghum Juice by Saccharomyces cerevisiae Using an Orthogonal Array Design [ideas.repec.org]
Technical Support Center: Troubleshooting Low Yields in Gulonic Acid Synthesis
Welcome to the technical support center for the chemical and biotechnological synthesis of gulonic acid and its precursor, 2-keto-L-gulonic acid (2-KGA). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during production, with a focus on improving yield.
Troubleshooting Guides
This section provides solutions to common problems that can lead to low yields of this compound and its intermediates.
Problem 1: Low Conversion of Glucose to Gluconic Acid
If you are experiencing low yields in the initial conversion of glucose to gluconic acid, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Suboptimal pH | The optimal pH for the enzymatic conversion of glucose is around 5.5. Acidity inactivates glucose oxidase, halting production.[1] Ensure your reaction buffer is maintained at this pH. For fermentation processes, consider the use of neutralizing agents like calcium carbonate. |
| Inadequate Aeration/Oxygen Levels | The oxidation of glucose is an aerobic process. Ensure sufficient oxygen supply through proper aeration and agitation. For bioreactors, monitor and control dissolved oxygen (DO) levels. |
| High Glucose Concentration | While glucose is the substrate, excessively high concentrations (beyond 20% w/v) can inhibit the fermentation process and decrease gluconic acid production.[2] Consider a fed-batch approach to maintain optimal glucose levels. |
| Improper Temperature | The optimal temperature for gluconic acid fermentation is typically around 30°C.[2] Temperatures above 50°C can destabilize the glucose oxidase enzyme.[1] |
| Enzyme Inhibition | The accumulation of byproducts, such as hydrogen peroxide in fungal fermentation, can inhibit glucose oxidase.[3] Ensure the presence of catalase or use a production strain with high catalase activity to decompose hydrogen peroxide. |
Problem 2: Low Yield in the Conversion of L-Sorbose to 2-Keto-L-Gulonic Acid (2-KGA) in Mixed Culture Fermentation
The conversion of L-sorbose to 2-KGA is a critical and often rate-limiting step in two-step fermentation processes.
| Potential Cause | Recommended Action |
| Imbalance in the Mixed Culture Ratio | The symbiotic relationship between the 2-KGA producing strain (e.g., Ketogulonicigenium vulgare) and the helper strain (e.g., Bacillus megaterium) is crucial. An improper ratio can lead to poor growth of K. vulgare. Optimize the inoculation ratio of the two microorganisms. |
| Nutrient Limitation for K. vulgare | K. vulgare has complex nutritional requirements and often relies on the helper strain to provide essential growth factors.[4] Ensure the fermentation medium is rich in nutrients that support the growth of both strains, such as corn steep liquor.[5][6] |
| Suboptimal Fermentation Conditions | Factors such as pH, temperature, and aeration must be optimized for the mixed culture system. Monitor and control these parameters throughout the fermentation process. |
| Low Activity of Key Dehydrogenases | The conversion of L-sorbose to 2-KGA is catalyzed by L-sorbose dehydrogenase and L-sorbosone dehydrogenase.[4] Ensure that the fermentation conditions promote the expression and activity of these enzymes. |
Frequently Asked Questions (FAQs)
Q1: What are the main methods for synthesizing this compound or its precursor, 2-KGA?
A1: The primary methods include the Reichstein process, a chemical synthesis route, and microbial fermentation.[7][8] The two-step fermentation method is a widely used industrial process.[5][7]
Q2: Why is a mixed culture often used for the production of 2-KGA?
A2: The primary producing bacterium, Ketogulonicigenium vulgare, exhibits metabolic deficiencies when cultured alone.[4] A helper strain, such as Bacillus megaterium, is added to stimulate the growth of K. vulgare by providing essential nutrients and growth factors.[4]
Q3: What is the role of the helper strain in the mixed culture fermentation?
A3: The helper strain plays a symbiotic role by breaking down complex nutrients in the medium, which can then be easily absorbed by K. vulgare.[4] As the fermentation progresses, the helper strain can also release intracellular components through lysis that are beneficial for the growth and productivity of K. vulgare.[4]
Q4: What are some key parameters to control during gluconic acid fermentation?
A4: Key parameters to monitor and control include pH, temperature, dissolved oxygen, and glucose concentration.[2][9] The optimal conditions can vary depending on the microorganism being used.
Q5: How can I purify the final this compound product?
A5: Purification methods can include filtration to remove biomass, followed by techniques such as crystallization, ion-exchange chromatography, and nanofiltration to separate this compound from the fermentation broth.[10][11]
Quantitative Data Summary
Table 1: Influence of pH on Glucose Conversion to Gluconic Acid
| pH | Glucose Conversion (%) | Selectivity for Gluconic Acid (%) |
| 11.0 | 5.7 | 86.6 |
| 13.0 | 45.6 | 44.4 |
| Data from electrochemical oxidation on a gold electrode.[12] |
Table 2: Effect of Initial Glucose Concentration on Gluconic Acid Production
| Initial Glucose Concentration (M) | Selectivity for Gluconic Acid (%) |
| 0.07 | 92.0 |
| Data from electrochemical oxidation.[12] |
Experimental Protocols
Protocol 1: Two-Step Fermentation for 2-Keto-L-Gulonic Acid Production
This protocol is a generalized representation of the two-step fermentation process.
-
Step 1: Conversion of D-Glucose to Calcium 2,5-diketo-D-gluconate
-
Prepare a fermentation medium containing D-glucose, corn steep liquor, (NH₄)₂HPO₄, and CaCO₃.
-
Inoculate with a suitable microorganism, such as a mutant strain of Erwinia sp.
-
Cultivate for approximately 26 hours. The resulting broth containing calcium 2,5-diketo-D-gluconate can be used directly in the next step.[5]
-
-
Step 2: Conversion of Calcium 2,5-diketo-D-gluconate to Calcium 2-keto-L-gulonate
-
Prepare a separate fermentation medium for the mixed culture, containing nutrients to support the growth of both the producer and helper strains (e.g., Corynebacterium sp. mutant and a helper).
-
Allow the mixed culture to grow to an optimal cell density (approximately 16 hours).
-
Feed the broth from Step 1, mixed with a hydrogen donor like D-glucose, to the mixed culture fermentation over a period of about 50 hours.[5]
-
Monitor the production of calcium 2-keto-L-gulonate.
-
Visualizations
Caption: The Reichstein Process for this compound Synthesis.
Caption: Two-Step Fermentation Workflow for 2-KGA Production.
Caption: Decision Tree for Troubleshooting Low this compound Yield.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production method of this compound in production of vitamin C - Eureka | Patsnap [eureka.patsnap.com]
- 11. US5202476A - Purification of 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
strategies to minimize browning in gulonic acid production.
This guide provides researchers, scientists, and drug development professionals with strategies to troubleshoot and minimize browning during gulonic acid production.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of browning in my this compound solution?
A1: Browning during this compound production is primarily a result of non-enzymatic reactions. The main culprits are:
-
Maillard Reaction: A chemical reaction between amino acids and reducing sugars (like glucose) that produces brown pigments called melanoidins.[1][2] This reaction is accelerated by factors such as heat and pH.[3][4]
-
Chemical Degradation: The this compound molecule itself or its precursors can degrade under certain fermentation or storage conditions, leading to the formation of colored compounds. This process is similar to the browning observed in L-ascorbic acid.[5]
-
Caramelization: This is a process of sugar oxidation that occurs at high temperatures and can produce brown-colored compounds.[3]
Q2: Can enzymatic activity contribute to browning?
A2: While non-enzymatic browning is the main concern, enzymatic browning can occur if there are enzymes like polyphenol oxidase (PPO) present in the raw materials or from microbial sources.[6] These enzymes catalyze the oxidation of phenolic compounds, which then polymerize to form brown pigments. This is more common in processes using raw plant-based substrates.[7]
Q3: How does fermentation time affect the intensity of browning?
A3: Longer fermentation times can increase the degradation of the target product and lead to more significant browning.[5] Optimizing fermentation conditions to accelerate strain growth and shorten the overall process time is an effective strategy to reduce product loss due to browning.[5]
Q4: What is the role of pH in the browning process?
A4: The pH of the medium is a critical factor. The Maillard reaction rate generally increases with a rising pH, often maximizing around a pH of 10.[4] Conversely, for enzymatic browning, lowering the pH to below 4.3 can effectively inhibit enzyme activity.[7][8] However, in some systems, a very low pH (e.g., 1.5) can accelerate the degradation of acids like ascorbic acid, leading to increased browning.[9]
Troubleshooting Guide
Problem: Significant browning observed in the fermentation broth.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Prolonged Fermentation Time | Optimize initial substrate concentration (e.g., D-glucose) to accelerate microbial growth and reduce the fermentation period.[5] | Decreased browning and reduced degradation of this compound, leading to a higher yield.[5] |
| High Fermentation Temperature | Maintain optimal temperature control. Higher temperatures accelerate Maillard reactions and caramelization.[3][4] | Reduced rate of color formation during the fermentation process. |
| Sub-optimal pH | Monitor and control the pH of the fermentation medium. An alkaline pH can accelerate the Maillard reaction.[4] | Slower formation of brown pigments. |
| Maillard Reaction Precursors | Consider using inhibitors of the Maillard reaction, such as natural phenolic compounds (e.g., epicatechin) or other trapping agents for reactive carbonyls.[1][10][11] | Inhibition of the browning cascade, resulting in a lighter-colored broth. |
Problem: Final purified this compound product is discolored.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Ineffective Decolorization | Implement an activated carbon treatment step. Use acid-washed granular or powdered activated carbon to adsorb color impurities.[12][13][14] | Removal of colored compounds, resulting in a clear or colorless this compound solution.[12] |
| Presence of Ionic Impurities | Utilize ion exchange chromatography. A combination of cation and anion exchange resins can effectively remove charged impurities and colored compounds.[15][16] | High-purity this compound with significantly reduced color.[15] |
| Degradation During Downstream Processing | Minimize heat exposure during concentration and drying steps. Consider low-temperature methods like azeotropic drying to prevent thermal degradation.[17] | Preservation of product integrity and prevention of color formation during purification. |
Experimental Protocols
Protocol 1: Decolorization of this compound Solution using Activated Carbon
This protocol describes a general method for removing color impurities from a this compound solution.
-
Preparation: Weigh powdered activated carbon (0.3% to 1.0% of the solution's weight is a typical starting range).[14] For acidic solutions, an acid-washed grade of activated carbon is recommended to prevent leaching of ash.[12][13]
-
Adsorption: Heat the crude this compound solution to a moderately elevated temperature (e.g., 70-85°C) to decrease viscosity and improve adsorption kinetics.[14] Add the pre-weighed activated carbon to the solution with continuous stirring.
-
Contact Time: Maintain the temperature and stirring for a defined period, typically 30 to 60 minutes. The optimal time may need to be determined experimentally.[14]
-
Filtration: Remove the activated carbon from the solution via vacuum filtration using a suitable filter medium (e.g., filter paper or a filter press). The first portion of the filtrate may contain fine carbon particles and can be re-filtered.[14]
-
Analysis: Analyze the decolorized filtrate for color reduction using a spectrophotometer (measuring absorbance at 420 nm) and for this compound concentration using HPLC to determine product loss.[5][16]
Protocol 2: Purification of this compound using Ion Exchange Resins
This protocol outlines a two-step ion exchange process to remove ionic impurities and color.
-
Cation Exchange:
-
Resin Preparation: Pack a chromatography column with a strong acid cation exchange resin (H-type). Condition the resin by passing deionized water through it.[15]
-
Sample Loading: Pass the crude this compound solution (previously filtered to remove particulates) through the resin column. This step removes cations.[15]
-
Elution & Collection: Collect the eluate, which contains the this compound and anionic impurities.
-
-
Anion Exchange:
-
Resin Preparation: Pack a separate column with a strong base anion exchange resin (OH-type) and condition it.[15]
-
Sample Loading: Load the eluate from the cation exchange step onto the anion exchange column. The this compound and other anionic impurities will bind to the resin.
-
Elution: Elute the bound this compound using an appropriate buffer or acid solution. The specific eluent will depend on the resin and the desired final salt form of the acid.
-
Analysis: Analyze the collected fractions for purity, concentration, and color to assess the effectiveness of the separation.[16]
-
Visual Guides
Caption: Factors contributing to browning and corresponding mitigation strategies.
Caption: Experimental workflow for troubleshooting browning issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Formation of a novel colored product during the Maillard reaction of D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Nonenzymatic Browning Reactions on the Digestibility and Gut Microbiota Fermentation of Starch and Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation [frontiersin.org]
- 6. Fruit and vegetables: enzymic browning | Institute of Food Science and Technology [ifst.org]
- 7. Effect of adsorbent and acidulants on enzymatic browning of sugarcane juice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of pH and Composition on Nonenzymatic Browning of Shelf-Stable Orange Juice during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Inhibition of the Maillard Reaction by Phytochemicals Composing an Aqueous Coffee Silverskin Extract via a Mixed Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemviron.eu [chemviron.eu]
- 13. Activated Carbon for Acids/Chemical Purification | Calgon Carbon Corporation [calgoncarbon.com]
- 14. The Magic Role of Activated Carbon in Glucose Production - Rtfiltech | Air Filter Manufacturer & Clean Tech Service Provider [m.rtfiltech.com]
- 15. US5202476A - Purification of 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
Technical Support Center: Enhancing Microbial Tolerance to High Gulonic Acid Concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving microbial strain tolerance to high concentrations of gulonic acid.
Frequently Asked Questions (FAQs)
Q1: My microbial culture shows significant growth inhibition after introducing high concentrations of this compound. What are the primary causes?
A1: High concentrations of this compound can inhibit microbial growth through several mechanisms:
-
Low External pH: this compound, being an organic acid, lowers the pH of the culture medium. This acidic environment can disrupt cellular processes.[1]
-
Proton Influx: In its undissociated form at low pH, this compound can diffuse across the cell membrane. Once inside the more neutral cytoplasm, it dissociates, releasing protons (H+) and leading to cytoplasmic acidification. This can denature proteins and damage DNA.[1]
-
Anion Accumulation: The accumulation of the gulonate anion within the cytoplasm can lead to osmotic stress and interfere with metabolic pathways.[1]
-
Oxidative Stress: Acidic conditions can contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Q2: What are the key strategies to enhance the tolerance of my microbial strain to this compound?
A2: The two primary strategies for enhancing this compound tolerance are:
-
Adaptive Laboratory Evolution (ALE): This involves cultivating the microbial strain under gradually increasing concentrations of this compound over an extended period. This process selects for spontaneous mutations that confer higher tolerance.
-
Metabolic Engineering: This involves the rational modification of the microbial genome to introduce or enhance tolerance mechanisms. This can include overexpressing genes involved in acid resistance, deleting genes that contribute to sensitivity, and modifying metabolic pathways.
Q3: Which genes are potential targets for metabolic engineering to improve this compound tolerance?
A3: While specific genes for this compound tolerance are not extensively documented, based on general acid stress responses in model organisms like E. coli, Bacillus subtilis, and Corynebacterium glutamicum, potential targets include:
-
Proton Pumps: Overexpression of genes encoding proton pumps (e.g., H+-ATPases) can help expel excess protons from the cytoplasm.
-
Amino Acid Decarboxylases: Systems like the glutamate (B1630785) decarboxylase (Gad) system in E. coli consume intracellular protons, thereby increasing the internal pH.[2]
-
Chaperones and DNA Repair Systems: Upregulating genes for heat shock proteins (e.g., DnaK, GroEL/ES) and DNA repair mechanisms can help mitigate the damage caused by acid stress.
-
Membrane Modification: Altering the composition of the cell membrane, for instance by modifying fatty acid profiles, can reduce its permeability to protons.
-
Regulators of Stress Response: Targeting global regulators of stress responses, such as sigma factors (e.g., σB in Bacillus subtilis or RpoS in E. coli), can activate a broad range of protective genes.[3][4]
Q4: How can I effectively implement an Adaptive Laboratory Evolution (ALE) experiment for this compound tolerance?
A4: A successful ALE experiment involves:
-
Starting Strain: Choose a robust parental strain with a good baseline tolerance if possible.
-
Gradual Adaptation: Start with a sub-lethal concentration of this compound and incrementally increase the concentration in subsequent cultures.
-
Serial Passaging: Regularly transfer a small volume of the culture to fresh medium with a higher this compound concentration.
-
Monitoring: Track the growth rate and this compound tolerance of the evolving population over time.
-
Isolation and Characterization: Once a desired level of tolerance is achieved, isolate single colonies and characterize their phenotype and genotype through whole-genome sequencing to identify the mutations responsible for the enhanced tolerance.
Troubleshooting Guides
Problem 1: No improvement in tolerance observed during Adaptive Laboratory Evolution (ALE).
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Start with a much lower, sub-lethal concentration of this compound to allow for gradual adaptation. |
| The rate of increase in this compound concentration is too rapid. | Increase the concentration more slowly between passages to give the population more time to acquire beneficial mutations. |
| Insufficient number of generations. | Extend the duration of the ALE experiment to allow for more generations and a higher probability of beneficial mutations arising. |
| Genetic instability of the strain. | Ensure the starting strain is genetically stable. Consider using a strain with a normal mutation rate. |
| Contamination of the culture. | Regularly check for contamination using microscopy and plating on selective media. |
Problem 2: Engineered strain with a putative tolerance gene shows no improvement in this compound resistance.
| Possible Cause | Troubleshooting Step |
| Poor expression of the engineered gene. | Verify the expression of the target gene using RT-qPCR or by tagging the protein with a fluorescent marker. Optimize the promoter and codon usage if necessary. |
| The engineered gene is not the limiting factor for tolerance. | Consider a multi-gene approach. This compound tolerance is likely a complex trait involving multiple genes and pathways. |
| Incorrect or non-functional protein. | Sequence the inserted gene to ensure there are no mutations. Perform a functional assay for the protein if possible. |
| Toxicity of the overexpressed protein. | Overexpression of some proteins can be toxic to the cell. Try using promoters with different strengths to modulate the expression level. |
Quantitative Data on Microbial Growth Inhibition by Organic Acids
Disclaimer: The following data is for general reference and pertains to various organic acids. The specific inhibitory concentrations for this compound on your microbial strain of interest should be determined experimentally.
| Organic Acid | Microorganism | Minimum Inhibitory Concentration (MIC) (mg/L) | Reference |
| Butyric Acid | Escherichia coli | 2300 - 2500 | [5] |
| Butyric Acid | Campylobacter jejuni | 500 - 800 | [5] |
| Valeric Acid | Escherichia coli | 2000 - 2800 | [5] |
| Valeric Acid | Campylobacter jejuni | 500 - 1000 | [5] |
| Lactic Acid | Bacillus globigii | Growth inhibition observed at various concentrations | [6] |
| Citric Acid | Staphylococcus aureus | Inhibition at pH ≤ 5.2 | [7] |
| Glucono-δ-lactone | Salmonella enteritidis | Total inhibition at pH 5.2 | [7] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for this compound
This protocol is adapted from standard MIC determination methods.
Materials:
-
Microbial strain of interest
-
Appropriate liquid growth medium (e.g., LB, M9)
-
Sterile 96-well microplates
-
This compound stock solution (sterile)
-
Plate reader for measuring optical density (OD)
Procedure:
-
Prepare Inoculum: Grow an overnight culture of the microbial strain. Dilute the culture in fresh medium to a starting OD600 of approximately 0.05.
-
Prepare this compound Dilutions: In a 96-well plate, prepare a two-fold serial dilution of the this compound stock solution in the growth medium. Leave one column without this compound as a positive control for growth.
-
Inoculation: Add the diluted microbial culture to each well of the 96-well plate.
-
Incubation: Incubate the plate at the optimal growth temperature for the strain for 18-24 hours.
-
Measurement: After incubation, measure the OD600 of each well using a plate reader.
-
Determination of MIC: The MIC is the lowest concentration of this compound that results in no visible growth (or a significant reduction in OD compared to the positive control).
Protocol 2: Adaptive Laboratory Evolution (ALE) for this compound Tolerance
Materials:
-
Microbial strain of interest
-
Appropriate liquid growth medium
-
This compound stock solution (sterile)
-
Shake flasks or deep-well plates
-
Incubator shaker
Procedure:
-
Initial Culture: Inoculate the starting strain into a shake flask containing a sub-lethal concentration of this compound (determined from MIC assay, e.g., 0.5x MIC).
-
Serial Passaging: Once the culture reaches the late exponential or early stationary phase, transfer a small aliquot (e.g., 1% v/v) to a new flask with a slightly higher concentration of this compound (e.g., a 10-20% increase).
-
Repeat Passaging: Repeat the serial passaging for many generations (hundreds to thousands).
-
Monitor Growth: At regular intervals (e.g., every 10-20 generations), measure the growth rate of the evolving population at the current this compound concentration.
-
Isolate and Characterize: Once a significant improvement in tolerance is observed, streak the culture onto an agar (B569324) plate to obtain single colonies. Pick individual colonies and test their tolerance to high concentrations of this compound.
-
Stock and Analyze: Create glycerol (B35011) stocks of the most tolerant isolates for long-term storage and further analysis, such as whole-genome sequencing.
Visualizations
Caption: Workflow for enhancing microbial this compound tolerance.
Caption: General microbial response to acid stress.
References
- 1. Organic acid toxicity, tolerance, and production in Escherichia coli biorefining applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trouble is coming: Signaling pathways that regulate general stress responses in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General stress response of Bacillus subtilis and other bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Microbial Growth and Biofilm Formation in Pure and Mixed Bacterial Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting inconsistent results in gulonic acid HPLC analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during the HPLC analysis of gulonic acid.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound peak retention times shifting?
Retention time (RT) instability is a common issue, often pointing to problems with the mobile phase, column, or hardware.
Potential Causes and Solutions:
-
Mobile Phase Composition:
-
Cause: The mobile phase composition may be changing over time due to the evaporation of a volatile component (like acetonitrile) or inconsistent preparation.[1] Preparing large volumes of mobile phase can lead to shifts as the solvent is consumed.[1]
-
Solution: Prepare fresh mobile phase daily. Use a solvent reservoir cap that limits evaporation. For premixed solvents, ensure thorough mixing. When preparing by hand, use volumetric flasks for accuracy rather than relying on pump mixing from 100% solvent lines, which can be a source of error.[2]
-
-
Column Equilibration:
-
Cause: Insufficient column equilibration time before starting a sequence can lead to RT drift in the initial injections.[3]
-
Solution: Ensure the column is equilibrated with the mobile phase for an adequate amount of time (typically 10-20 column volumes) until a stable baseline is achieved.
-
-
Temperature Fluctuations:
-
Mobile Phase pH:
-
Cause: this compound is an organic acid, and its retention is sensitive to pH. Small shifts in the mobile phase pH can alter the ionization state of the molecule, leading to changes in retention. This is especially critical if the pH is near the pKa of this compound.[5]
-
Solution: Use a buffer to control the mobile phase pH. Ensure the buffer concentration is adequate (typically 10-25 mM) to provide consistent pH throughout the run.[1][6]
-
-
Pump and Hardware Issues:
-
Cause: Leaks in the pump, check valves, or fittings can cause pressure fluctuations and inconsistent flow rates, leading to variable retention times.[5] Worn pump seals are a common culprit.
-
Solution: Regularly inspect the HPLC system for leaks. Check the pump pressure reading for stability. If fluctuations are observed, troubleshoot the pump, check valves, and seals according to the manufacturer's guidelines.
-
Q2: What is causing peak tailing in my this compound chromatogram?
Peak tailing, where a peak has an asymmetric shape with a drawn-out trailing edge, can compromise accurate integration and reduce resolution.[7]
Potential Causes and Solutions:
-
Secondary Interactions:
-
Cause: As a polar acidic compound, this compound can have secondary interactions with active sites on the HPLC column, such as ionized residual silanol (B1196071) groups on silica-based C18 columns.[8][9]
-
Solution:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2-3) suppresses the ionization of silanol groups, minimizing these interactions.[7][8]
-
Use an End-Capped Column: Employ a high-quality, end-capped column where residual silanols have been deactivated.[8]
-
Consider an Alternative Stationary Phase: For highly polar compounds like this compound, a Hydrophilic Interaction Chromatography (HILIC) column or a specialized aqueous-stable C18 (AQ-type) column may provide better peak shape.[7][10]
-
-
-
Column Overload:
-
Column Contamination or Degradation:
-
Cause: Accumulation of strongly retained sample matrix components on the column inlet frit or within the packing material can create active sites and disrupt the flow path.[11] A void at the head of the column can also cause tailing.[7]
-
Solution: Use a guard column to protect the analytical column.[8] If contamination is suspected, flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[7][11]
-
-
Lactonization:
Q3: My this compound peak is showing fronting. What are the likely causes?
Peak fronting, the inverse of tailing, is less common but indicates a different set of problems.
Potential Causes and Solutions:
-
Sample Solvent Incompatibility:
-
Cause: Dissolving the sample in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase can cause the analyte to travel too quickly at the column inlet, leading to a distorted, fronting peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or matches the mobile phase.
-
-
Column Overload (Concentration):
-
Cause: While mass overload often causes tailing, high concentration overload can sometimes lead to fronting, especially if the sample solubility in the mobile phase is limited.
-
Solution: Dilute the sample to a lower concentration.
-
-
Column Degradation:
-
Cause: Physical damage to the column bed, such as a channel or collapse, can lead to a non-uniform flow path and peak fronting.
-
Solution: This type of damage is often irreversible. Replacing the column is the most effective solution.
-
Q4: How can I improve the resolution between this compound and other components?
Poor resolution results in overlapping peaks, making accurate quantification difficult.[5] Resolution can be improved by adjusting selectivity, efficiency, or retention.
| Parameter | Adjustment | Expected Outcome | Reference |
| Mobile Phase Strength | Increase aqueous content (in RP-HPLC) | Increases retention and allows more time for separation. | [13] |
| Decrease aqueous content (in RP-HPLC) | Decreases retention, which may resolve peaks from late-eluting interferences. | [13] | |
| Mobile Phase pH | Adjust pH to alter the ionization of this compound or co-eluting peaks | Changes selectivity, potentially moving peaks apart. A low pH (<3.5) is often used for acidic compounds. | [13] |
| Column Selection | Use a column with smaller particles (e.g., 3 µm or sub-2 µm) | Increases column efficiency (sharper peaks). | [14] |
| Use a longer column | Increases efficiency and retention, providing more opportunity for separation. | [14][15] | |
| Switch to a different stationary phase (e.g., HILIC, AQ-C18) | Drastically changes selectivity for polar compounds. | [16][17] | |
| Flow Rate | Decrease flow rate | Increases efficiency and can improve resolution, but increases run time. | [13][14] |
| Temperature | Increase temperature | Decreases mobile phase viscosity, improving mass transfer and potentially sharpening peaks. Can also alter selectivity. | [13][15] |
| Decrease temperature | Increases retention, which can improve separation for poorly retained peaks. | [14] |
Q5: Why are my peak areas or heights inconsistent?
Inconsistent peak areas lead to poor quantitative reproducibility (high %RSD).
Potential Causes and Solutions:
-
Injector and Autosampler Issues:
-
Cause: Inaccurate injection volumes due to air bubbles in the syringe, a partially blocked needle, or worn injector seals can cause significant area variation.[2]
-
Solution: Purge the injector to remove air bubbles. Clean or replace the injector needle and rotor seal if necessary. Ensure the sample vial has sufficient volume for the requested injection.
-
-
Sample Preparation and Stability:
-
Cause: Inconsistent sample preparation (e.g., dilution errors) or degradation of this compound in the sample vial can lead to variable results. Some related compounds are known to be unstable in water or certain organic solvents.[18]
-
Solution: Use calibrated pipettes and consistent procedures for sample prep. Analyze samples promptly after preparation. If instability is suspected, conduct a stability study and consider using a pH-buffered sample diluent.[18]
-
-
Poor Peak Integration:
-
Cause: If peak shape is poor (e.g., tailing) or the baseline is noisy, the chromatography data system may integrate the peak inconsistently.
-
Solution: Address the underlying chromatographic problem (tailing, noise) first. Then, optimize integration parameters, ensuring they are applied consistently across all chromatograms.
-
Q6: I'm seeing a noisy or drifting baseline. What should I check?
A stable baseline is essential for accurate detection and quantification, especially at low analyte concentrations.
Potential Causes and Solutions:
-
Mobile Phase Issues:
-
Cause: Dissolved air in the mobile phase, impurities in solvents, or slow column equilibration can all contribute to baseline noise or drift.[5][19]
-
Solution: Degas the mobile phase using an online degasser, sonication, or helium sparging.[5] Use high-purity HPLC-grade solvents. Allow the system to fully equilibrate.[19]
-
-
Detector Problems:
-
Pump Malfunction:
-
Cause: Inconsistent mobile phase mixing or pressure fluctuations from the pump can manifest as a periodic wavy baseline.
-
Solution: Check pump seals and check valves for wear. If using a gradient, ensure the proportioning valves are functioning correctly.
-
Experimental Protocols
Below are representative HPLC methods for the analysis of this compound and related compounds. Method selection depends on the sample matrix and required resolution from potential impurities.
Method 1: Anion-Exchange HPLC
This method is suitable for separating this compound from other organic acids.
-
Objective: To separate and quantify 2-keto-L-gulonic acid (2-KGA), a key intermediate of this compound, from a mixture of other organic acids.[21]
-
Chromatographic System:
-
Sample Preparation:
Method 2: Amino Column HPLC
This method is effective for the simultaneous determination of this compound precursors.
-
Objective: Simultaneous determination of 2-keto-L-gulonic acid (2-KGA) and 2-keto-D-gluconic acid (2-KDG).[21][23]
-
Chromatographic System:
-
Column: Amino-functionalized silica (B1680970) column (e.g., Shim-pack CLC-NH2, 150 mm x 6 mm, 5 µm).[21][23]
-
Mobile Phase: 15 mM ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄), with pH adjusted to 4.1 using phosphoric acid.[21][23]
-
Flow Rate: 1.0 mL/min.[23]
-
Column Temperature: Ambient or controlled at 30-35°C.[24]
-
Detection: UV at 210 nm.[23]
-
-
Sample Preparation:
-
Mix the sample with precipitating agents if necessary (e.g., for fermentation broth, a 1:1:1 ratio of sample:ZnSO₄:K₄Fe(CN)₆ can be used to remove proteins).[22]
-
Centrifuge for 10 minutes at high speed (e.g., 13,000 rpm).[22]
-
Filter the supernatant through a 0.45 µm membrane.[22]
-
Dilute the filtrate with the mobile phase as needed.[22]
-
Visual Troubleshooting and Workflows
General HPLC Analysis Workflow
The following diagram outlines the standard workflow for HPLC analysis, from sample preparation to final data analysis.
Caption: A standard workflow for HPLC analysis.
Troubleshooting Inconsistent HPLC Results
This flowchart provides a logical path for diagnosing common issues encountered during the HPLC analysis of this compound. Start with the observed symptom and follow the arrows to identify potential causes and their corresponding solutions.
Caption: A troubleshooting flowchart for HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 3. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. hplc.eu [hplc.eu]
- 7. uhplcs.com [uhplcs.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]
- 11. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 12. shodexhplc.com [shodexhplc.com]
- 13. mastelf.com [mastelf.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. helixchrom.com [helixchrom.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmahealthsciences.net [pharmahealthsciences.net]
- 20. youtube.com [youtube.com]
- 21. benchchem.com [benchchem.com]
- 22. tsijournals.com [tsijournals.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Gulonic Acid Stability: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gulonic acid. The information is presented in a question-and-answer format to directly address potential stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound solutions?
A1: The primary cause of instability in aqueous solutions of this compound is the reversible intramolecular esterification to form its corresponding γ- and δ-lactones. This equilibrium is influenced by factors such as temperature and pH. L-gulonic acid γ-lactone is known to be remarkably stable.[1][2]
Q2: How does temperature affect the stability of this compound solutions?
A2: Higher temperatures can accelerate the degradation of this compound.[3][4] In solutions, elevated temperatures can shift the equilibrium between the acid and its lactones. While specific quantitative data for this compound is limited, studies on the related glucuronic acid show that higher temperatures significantly increase the rate of degradation.[3][4] For a 50% gluconic acid solution, a common analogue, storage at temperatures above 30°C (86°F) can significantly reduce its shelf life.
Q3: What is the impact of pH on the stability of this compound?
A3: The pH of the solution plays a critical role in the stability of this compound by influencing the lactonization equilibrium. In acidic aqueous solutions, the formation of γ- and δ-lactones is a slower process compared to the rapid protonation-deprotonation events.[1][2] The hydrolysis rate of the lactone back to the open-chain acid is also pH-dependent.
Q4: Is this compound sensitive to light?
A4: While specific photodegradation studies on this compound are not extensively available, it is a general good practice in pharmaceutical development to protect all compounds from prolonged exposure to intense light, especially UV light, to prevent potential degradation.
Q5: Can metal ions affect the stability of this compound?
A5: Yes, this compound is a chelating agent that can form complexes with various metal ions.[5] This interaction can potentially influence its stability. The presence of certain metal ions could catalyze oxidative degradation or other reactions. It is advisable to use high-purity water and avoid contact with reactive metals.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Unexpected changes in pH of the this compound solution over time. | Fluctuation in the equilibrium between this compound and its lactones. | 1. Control the storage temperature of the solution. 2. If the experiment is pH-sensitive, use a buffered solution. 3. Monitor the pH at regular intervals. |
| Appearance of unknown peaks in HPLC analysis of a stored this compound sample. | Formation of γ- and δ-lactones or other degradation products. | 1. Analyze the sample using a validated stability-indicating HPLC method capable of separating the acid from its lactones. 2. Use LC-MS to identify the mass of the unknown peaks, which could correspond to lactones or oxidation products. |
| Loss of potency or assay variability in experiments using this compound. | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions (temperature, light exposure). 2. Prepare fresh solutions of this compound for critical experiments. 3. Perform a forced degradation study to understand the degradation profile and establish appropriate handling procedures. |
| Discoloration or precipitation in the this compound solution. | Contamination, interaction with container material, or significant degradation. | 1. Ensure the use of high-purity this compound and solvents. 2. Store solutions in inert containers (e.g., glass or recommended polymers). 3. If discoloration persists, consider the possibility of oxidative degradation or interaction with trace impurities. |
Quantitative Data on Stability
Table 1: Kinetic Data for Hydrolysis of L-Gulonic Acid γ-Lactone and Degradation of Glucuronic Acid
| Parameter | Condition | Value | Reference |
| Hydrolysis Rate Constant (k) of L-Gulonic Acid γ-Lactone | pH 3-5, 25°C | Slower than δ-lactone | [1] |
| Activation Energy for Hydrolysis of L-Gulonic Acid γ-Lactone | Not specified | Higher than δ-lactone | [1] |
| Degradation of Glucuronic Acid | 160-200°C (Subcritical Water) | Follows first-order kinetics | [3][4] |
| Activation Energy for Glucuronic Acid to Glucuronolactone | 160-200°C | 88.5 kJ/mol | [3][4] |
| Activation Energy for Glucuronolactone Hydrolysis | 160-200°C | 63.2 kJ/mol | [3][4] |
Note: The stability of L-gulonic acid γ-lactone is noted to be remarkably high compared to its δ-isomer and the lactones of D-gluconic acid, primarily due to a much slower hydrolysis rate.[1]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products, including its lactones.
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Refractive Index (RI) detector. A Mass Spectrometer (MS) detector is recommended for peak identification.
-
A reverse-phase C18 column or a specialized column for organic acids is typically used.
2. Mobile Phase:
-
A common mobile phase for separating sugar acids is an aqueous solution of a dilute acid, such as perchloric acid or phosphoric acid, to suppress the ionization of the carboxylic acid group.
-
A gradient elution with an organic modifier like acetonitrile (B52724) may be necessary to resolve all components.
3. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a known concentration.
-
For forced degradation samples, the reaction should be quenched at the desired time point, and the sample should be diluted to an appropriate concentration for analysis.
4. Chromatographic Conditions (Example):
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 - 40 °C
-
Injection Volume: 10 - 20 µL
-
Detection: UV at a low wavelength (e.g., 210 nm) or RI.
5. Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the method can separate this compound from its degradation products formed under stress conditions (acid, base, oxidation, heat, and light).
Protocol 2: Forced Degradation Study of this compound
This protocol describes how to perform a forced degradation study to identify potential degradation pathways and products of this compound.
1. Acid Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Store the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it, and analyze by the stability-indicating HPLC method.
2. Base Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M NaOH.
-
Store the solution at a controlled temperature (e.g., 60 °C) for a specified period.
-
At each time point, withdraw an aliquot, neutralize it, and analyze by HPLC.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for a specified period.
-
At each time point, withdraw an aliquot and analyze by HPLC.
4. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 70 °C).
-
After a specified period, dissolve the sample and analyze by HPLC.
5. Photodegradation:
-
Expose a solution of this compound to a light source with a defined output (e.g., ICH-compliant photostability chamber).
-
A control sample should be kept in the dark at the same temperature.
-
Analyze both samples by HPLC at specified time points.
6. Analysis of Degradation Products:
-
Use HPLC-MS (e.g., UPLC-Q-TOF MS) to identify the mass of the degradation products and propose their structures.
Visualizations
Caption: Equilibrium between this compound and its γ- and δ-lactones.
Caption: Plausible degradation pathways of this compound under stress conditions.
References
- 1. The acidity and self-catalyzed lactonization of l-gulonic acid: Thermodynamic, kinetic and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation kinetics of glucuronic acid in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
challenges in scaling up gulonic acid production from lab to pilot scale
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the challenges of scaling up gulonic acid production from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for industrial this compound (or its precursor 2-Keto-L-gulonic acid) production? A1: The most established industrial method is the two-step fermentation process, also known as the Reichstein process.[1][2] This involves:
-
First Step: The conversion of D-sorbitol to L-sorbose by microorganisms like Gluconobacter oxydans.[3]
-
Second Step: A subsequent fermentation that converts L-sorbose into 2-keto-L-gulonic acid (2-KGA), a direct precursor to Vitamin C. This step often utilizes a symbiotic mixed culture of Ketogulonicigenium vulgare and a helper strain like Bacillus megaterium.[1][3]
One-step fermentation processes are in development but are not yet standard for industrial production due to lower yields and conversion rates.[4]
Q2: Why is a mixed culture often necessary in the second fermentation step for 2-KGA production? A2: Ketogulonicigenium vulgare is the primary bacterium that converts L-sorbose to 2-KGA. However, it often grows poorly on its own.[1] Helper strains, such as Bacillus megaterium, play a crucial symbiotic role by secreting essential nutrients and growth factors that stimulate the growth and productivity of K. vulgare.[1] In the early stages, the helper strain breaks down complex nutrients, and later, through processes like cell lysis, it releases substances vital for K. vulgare.[1]
Q3: What are the most significant challenges when scaling up fermentation from a lab to a pilot fermenter? A3: Scaling up fermentation is not a linear process.[5] Key challenges include:
-
Maintaining Consistency: Processes optimized at a lab scale may not be reproducible in larger vessels due to variations in equipment and process dynamics.[6]
-
Mass and Heat Transfer: Achieving uniform mixing, oxygen transfer (KLa), and temperature control is more difficult in large-scale fermenters.[7][8] Poor mixing can lead to gradients in pH, temperature, and nutrient concentration, negatively impacting microbial growth and product yield.[7]
-
Shear Stress: Higher agitation speeds in larger vessels can increase shear stress, potentially damaging microbial cells.[7]
-
Downstream Processing: The increased volume of fermentation broth presents significant challenges for product recovery and purification.[8]
Q4: What are the common bottlenecks in the downstream processing of this compound? A4: Downstream processing can account for a significant portion of the total production cost.[9][10] Major challenges include:
-
Product Separation: The fermentation broth is a complex mixture of the product, cells, metabolites, and media components.[9] Efficiently separating this compound from this mixture is a primary hurdle.[11]
-
Purification: Achieving high purity, especially for pharmaceutical applications, often requires multiple, costly steps like chromatography, filtration, and crystallization.[11][12]
-
By-product Formation: The presence of related keto-acids and browning of the broth during fermentation can complicate separation and purification.[13][14][15]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| Low this compound / 2-KGA Yield at Pilot Scale | 1. Inadequate Oxygen Transfer: The volumetric mass transfer coefficient (KLa) is a key parameter for scale-up and may be insufficient in the larger vessel.[7] 2. Nutrient/pH/Temperature Gradients: Inefficient mixing in the pilot fermenter leads to heterogeneous conditions.[7] 3. Sub-optimal Feed Strategy: A feeding strategy that worked in the lab may lead to substrate inhibition or limitation at a larger scale. | 1. Optimize Aeration & Agitation: Adjust agitation speed and airflow to maintain a consistent KLa value across scales. Consider using pure oxygen supplementation if necessary.[16] 2. Improve Mixing: Evaluate and modify the impeller design and placement. Conduct computational fluid dynamics (CFD) modeling to predict and correct mixing issues.[16] 3. Adapt Feeding Profile: Implement a controlled feeding strategy (fed-batch) to maintain optimal substrate concentration, avoiding both excess and depletion.[17] |
| Foaming in the Fermenter | 1. High Agitation/Aeration Rates. 2. Cell Lysis: Release of intracellular proteins. 3. Medium Composition: Certain components in the media can promote foam formation. | 1. Use Antifoaming Agents: Add a sterile antifoaming agent (e.g., olive oil) as needed.[18] Be cautious as excessive use can interfere with oxygen transfer. 2. Mechanical Foam Breakers: Install a mechanical foam breaker in the fermenter headspace. 3. Optimize Process Parameters: If possible, reduce agitation speed slightly without compromising oxygen transfer. |
| Browning of Fermentation Broth | 1. Non-enzymatic Browning: A known issue in 2,5-DKG (an intermediate) production, which can lead to lower yields of the target compound.[15] 2. Maillard Reactions: Reactions between amino acids and reducing sugars at elevated temperatures. | 1. Strain Engineering: If possible, use strains engineered to minimize the production of browning-related intermediates.[15] 2. Temperature Control: Ensure precise temperature control throughout the fermentation. 3. Downstream Decolorization: Incorporate an activated carbon or ion-exchange chromatography step during purification to remove color impurities.[17] |
| Difficulty in Biomass Separation | 1. Mycelial Growth (for fungal processes): Filamentous fungi can form viscous broths that are difficult to filter.[13][14] 2. Fine Bacterial Cells: Small bacterial cells may pass through initial filtration steps. | 1. Flocculation: Add a flocculating agent to aggregate cells before centrifugation, enhancing separation efficiency.[19] 2. Membrane Filtration: Use microfiltration or ultrafiltration for effective removal of microbial cells and macromolecules.[19] 3. Centrifugation Optimization: Adjust the g-force and duration of centrifugation. For large volumes, consider continuous centrifugation systems.[20] |
| Low Purity After Initial Recovery Steps | 1. Co-elution of Impurities: Similar organic acids or by-products may be difficult to separate using standard methods.[10] 2. Presence of Salts and Sugars: High concentrations of residual media components. | 1. Multi-step Chromatography: Employ a sequence of chromatography steps (e.g., ion exchange followed by size exclusion) to separate impurities with different properties.[10] 2. Crystallization: Optimize pH, temperature, and solvent conditions to selectively crystallize the this compound, leaving impurities in the mother liquor. 3. Diafiltration: Use a diafiltration step to wash away salts and other small molecules. |
Data Presentation: Lab vs. Pilot Scale Comparison
Table 1: Fermentation Performance of 2-Keto-L-Gulonic Acid Production
| Parameter | Laboratory Scale (1-L) | Pilot Scale (100-L) | Key Considerations for Scale-Up |
| Typical Working Volume | 0.5 - 1 L | 70 - 100 L | Scale-up is non-linear; direct extrapolation of parameters is often unsuccessful.[5][21] |
| Product Titer (g/L) | ~93 g/L (2-KGA) | Often lower initially, e.g., 70-85 g/L | Maintaining optimal oxygen transfer (KLa) and mixing is critical to preserving yield.[7][22] |
| Fermentation Time (hours) | 48 - 72 hours | Can be longer (e.g., 80-100 hours) | Slower kinetics can occur at larger scales due to suboptimal conditions.[21] |
| pH Control | Relatively simple with acid/base addition | More challenging due to mixing delays; requires well-placed probes and efficient dosing systems. | The optimal pH for gluconic acid production by Aspergillus niger is around 5.5.[23] |
| Agitation Speed (rpm) | High (e.g., 400-800 rpm) | Lower (e.g., 100-300 rpm) | Tip speed and power input per unit volume (P/V) are more relevant scale-up parameters than RPM alone.[7] |
| Aeration (vvm) | 1.0 - 1.5 vvm | 0.5 - 1.0 vvm | Superficial gas velocity becomes a more important design parameter at a larger scale.[7] |
Note: The values presented are illustrative and can vary significantly based on the specific microbial strains, media composition, and process conditions.
Experimental Protocols
Protocol 1: Two-Step Fermentation for 2-KGA Production (Pilot Scale)
-
Inoculum Preparation:
-
Prepare separate seed cultures of Ketogulonicigenium vulgare and Bacillus megaterium in appropriate growth media.
-
Incubate the seed cultures for 24-48 hours under optimal temperature and agitation conditions until they reach the desired cell density.
-
-
Fermenter Preparation & Sterilization:
-
Prepare the production medium containing L-sorbose as the primary carbon source, along with nitrogen sources (e.g., corn steep liquor), and mineral salts.[24]
-
Sterilize the 100-L fermenter and the medium in place. Allow to cool to the target fermentation temperature (e.g., 30°C).
-
-
Inoculation and Fermentation:
-
Aseptically transfer the prepared seed cultures into the pilot fermenter.
-
Set the fermentation parameters:
-
Monitor the fermentation by regularly sampling for cell density, L-sorbose consumption, and 2-KGA concentration using HPLC.[15]
-
-
Harvesting:
-
Once the L-sorbose is consumed and 2-KGA concentration peaks (typically after 72-96 hours), cool the fermenter to stop microbial activity and proceed to downstream processing.
-
Protocol 2: Downstream Processing - Purification of 2-KGA
-
Solid-Liquid Separation (Biomass Removal):
-
Objective: Remove microbial cells from the fermentation broth.[19]
-
Method: Pass the entire fermentation broth through a continuous-flow centrifuge at 8,000-10,000 x g.
-
Action: Collect the supernatant, which contains the soluble 2-KGA. The pellet (biomass) is discarded. Alternatively, use ultrafiltration as a membrane-based technique.[19]
-
-
Decolorization:
-
Objective: Remove colored impurities and browning products.
-
Method: Add activated carbon to the supernatant (e.g., 1-2% w/v), stir for 1-2 hours at room temperature, and then remove the carbon by filtration.
-
-
Ion-Exchange Chromatography:
-
Objective: Purify and concentrate 2-KGA from other charged impurities.
-
Method:
-
Load the decolorized supernatant onto a strong anion-exchange column equilibrated with a low pH buffer.
-
Wash the column with the equilibration buffer to remove neutral and positively charged impurities.
-
Elute the bound 2-KGA using a salt gradient (e.g., 0-1 M NaCl) or a pH shift.
-
Collect fractions and analyze for 2-KGA concentration.
-
-
-
Crystallization:
-
Objective: Obtain high-purity, solid 2-KGA.
-
Method:
-
Pool the high-purity fractions from chromatography and concentrate them under vacuum.
-
Adjust the pH to the point of minimum solubility and cool the solution slowly to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Visualizations
Caption: Workflow for the two-step fermentation production of Vitamin C.
Caption: Overall experimental workflow from upstream to downstream processing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Symbiosis Mechanism of Associated Bacteria on 2-keto-L-gulonic Acid Production via Mixed Fermentation: A Review [mdpi.com]
- 5. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 6. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 7. duoningbio.com [duoningbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect [celignis.com]
- 10. Critical Challenges and Potential Solutions to Optimise Downstream Bioprocessing Production - Issuu [issuu.com]
- 11. Downstream Processing Challenges → Area → Sustainability [esg.sustainability-directory.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]
- 14. Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Efficient Production of 2,5-Diketo-D-gluconic Acid by Reducing Browning Levels During Gluconobacter oxydans ATCC 9937 Fermentation [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. Holistic Approach to Process Design and Scale-Up for Itaconic Acid Production from Crude Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. benchchem.com [benchchem.com]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. A comparison of laboratory and pilot-scale fermentations in winemaking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. hrcak.srce.hr [hrcak.srce.hr]
- 24. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
methods to improve the selectivity of catalysts in gulonic acid synthesis
Welcome to the Technical Support Center for catalyst selectivity in gulonic acid synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound and its derivatives, with a focus on improving catalyst selectivity.
Issue 1: Low Selectivity Towards the Desired this compound Product
Symptoms:
-
High conversion of glucose but low yield of this compound.
-
Formation of significant amounts of by-products such as gluconic acid, glucaric acid, or smaller C-C cleavage products.[1][2]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate Catalyst Composition | Modify the catalyst with a promoter. For gold (Au) catalysts, adding a second metal like Bismuth (Bi) can improve selectivity. For platinum (Pt) catalysts, the oxidation state is crucial; PtOₓ may favor different products than Pt⁰.[2][3][4][5] | Increased selectivity towards the desired this compound derivative. For example, an Au:Bi ratio of 3:1 has been shown to maximize the yield of glucaric acid.[6] |
| Suboptimal Reaction pH | Adjust the pH of the reaction medium. The oxidation of glucose can be highly pH-dependent. For instance, gold catalysts can be active at a low pH of 2.5, while platinum-palladium catalysts often require a higher pH of 9.5. Strongly alkaline conditions can lead to the formation of by-products.[1] | Enhanced selectivity by favoring the desired reaction pathway and minimizing side reactions. |
| Incorrect Catalyst Support | The choice of support material can influence catalyst activity and selectivity. Consider using supports like modified zeolites or carbon nanotubes that can be functionalized to improve catalyst dispersion and stability.[7][8] | Improved catalyst performance and selectivity due to better active site accessibility and stability. |
| Photocatalyst Inefficiency | For photocatalytic systems, ensure efficient separation of photogenerated charges. The addition of co-catalysts or modifiers, such as phosphotungstic acid (HPW) and cobalt porphyrazine (CoPz) to a TiO₂ catalyst, can enhance selectivity by suppressing further oxidation of the desired product.[9] | Higher selectivity to the target acid by preventing overoxidation.[9] |
Issue 2: Catalyst Deactivation
Symptoms:
-
A gradual decrease in catalyst activity and/or selectivity over time or with repeated use.[10]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Sintering | High reaction temperatures can cause metal nanoparticles to agglomerate, reducing the active surface area.[11][12] Operate at lower temperatures if possible and use catalyst formulations designed to resist sintering.[11] | Minimized loss of active surface area, leading to a longer catalyst lifetime. |
| Poisoning | Impurities in the feedstock (e.g., sulfur, nitrogen compounds) can adsorb onto the catalyst's active sites, blocking them.[10][13] Ensure high purity of reactants and consider feedstock pretreatment to remove potential poisons. | Restored or maintained catalyst activity by preventing the deactivation of active sites. |
| Fouling/Coking | Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[10][12] Catalyst regeneration through controlled oxidation (burning off the coke) can restore activity.[12] Adjusting operating conditions, such as temperature and pressure, can also reduce coke formation. | Removal of deposits and restoration of catalyst activity. |
| Leaching | Active metal components of the catalyst may dissolve into the reaction medium. This can be addressed by improving catalyst preparation methods to enhance the stability of the metal particles. | Reduced loss of active material, ensuring sustained catalyst performance. |
Frequently Asked Questions (FAQs)
Q1: How does the catalyst's metal composition affect selectivity in glucose oxidation?
A1: The choice of metal is critical. Gold (Au) based catalysts are known for their high selectivity in glucose oxidation under mild conditions. Platinum (Pt) based catalysts are also effective, but their selectivity can be strongly influenced by the metal's oxidation state. For instance, Pt⁰ and PtOₓ can favor different reaction pathways, leading to different product distributions.[3][4] Bimetallic catalysts, such as Palladium-Bismuth (Pd-Bi), can also offer enhanced selectivity compared to their monometallic counterparts.[5]
Q2: What is the role of the catalyst support?
A2: The support provides a high surface area for the dispersion of the active metal nanoparticles and can influence the overall catalytic performance. Supports can be functionalized to modify the catalyst's electronic properties or to prevent the agglomeration of metal particles. For example, modifying zeolite supports with boron can alter their acidity and impact glucose conversion rates.[7]
Q3: Can pH control be used to improve selectivity?
A3: Yes, pH is a crucial parameter. For example, with gold catalysts, operating at a low pH can still yield high selectivity to D-gluconic acid. In other systems, a basic medium may be required; however, highly alkaline conditions can sometimes promote the formation of by-products through C-C bond cleavage.[1]
Q4: What are the common signs of catalyst deactivation?
A4: Common signs include a noticeable decrease in the rate of reaction, a drop in the conversion of the reactant, and a change in the product selectivity over time.[10] Physical changes to the catalyst, such as a change in color, can also indicate deactivation.
Q5: How can I regenerate a deactivated catalyst?
A5: The regeneration method depends on the cause of deactivation. For deactivation by coking, a common method is to burn off the carbon deposits in a controlled manner with an oxidizing agent like air.[12] If the catalyst is poisoned, it may be possible to remove the poison through washing or chemical treatment.[13] In some cases, the deactivation may be irreversible, such as with severe sintering.[11]
Quantitative Data Summary
Table 1: Comparison of Different Catalytic Systems for Glucose Oxidation
| Catalyst | Support | Oxidant | Temperature (°C) | Conversion (%) | Selectivity (%) | Target Product |
| Au | Carbon | O₂ | 50-100 | High | ~100 | D-Gluconic Acid |
| Pd/Al₂O₃ | Alumina | O₂ | - | 29 | 93 | Sodium Gluconate[5] |
| 0.35Bi:Pd/Al₂O₃ | Alumina | O₂ | - | 57 | >90 | Sodium Gluconate[5] |
| TiO₂/HPW/CoPz | - | O₂ (photocatalytic) | - | 22.2 | 80.4 | Gluconic & Glucaric Acid[9] |
| Ce6@BNCN | - | O₂ (photocatalytic) | - | 62.3 | 70.9 | Gluconic Acid, Glucaric Acid, Arabinose[14] |
| Pt/CNT | Carbon Nanotubes | O₂ | - | - | 82 (yield) | Glucaric Acid[8] |
| AuBi/C | Carbon | O₂ | 60 | 100 | 31 (yield) | Glucaric Acid[6] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Testing in Glucose Oxidation
-
Reactor Setup: A batch reactor, such as a Teflon-lined Parr reactor, is typically used.[7]
-
Reactant Preparation: Prepare an aqueous solution of glucose at a specific concentration (e.g., 0.2 M).[7]
-
Catalyst Loading: Add the catalyst to the reactor in a quantity that achieves a desired substrate-to-metal molar ratio (e.g., 1970/1 glucose/Au).[7]
-
Reaction Conditions:
-
Purge the reactor with the oxidant (e.g., oxygen) multiple times.[7]
-
Heat the reactor to the desired temperature (e.g., 110 °C) at a controlled rate.[7]
-
Pressurize the reactor with the oxidant to the desired pressure (e.g., 0.5 MPa).[7]
-
Maintain the reaction for a set duration (e.g., 60 minutes) with continuous stirring.[7]
-
-
Product Analysis: After the reaction, cool the reactor, release the pressure, and collect the liquid sample. Analyze the reactant and product concentrations using techniques like High-Performance Liquid Chromatography (HPLC).[3][15]
Protocol 2: Preparation of a Gold-Based Catalyst on a Modified Zeolite Support
-
Support Modification (optional): To introduce functionalities, the zeolite support can be modified. For example, to introduce amino groups, the zeolite can be refluxed with a solution of (3-Aminopropyl)trimethoxysilane (APMS) in toluene.
-
Gold Deposition: The deposition-precipitation method is commonly used.
-
Disperse the support material in water.
-
Add a gold precursor solution (e.g., HAuCl₄) while maintaining a specific pH (e.g., using NaOH).
-
Stir the suspension for a period (e.g., 1 hour) at room temperature.
-
Filter, wash, and dry the resulting catalyst.
-
-
Activation: The catalyst may require a final calcination or reduction step to activate the gold nanoparticles.
Visualizations
Caption: Reaction pathways in glucose oxidation to this compound and related products.
Caption: A logical workflow for troubleshooting catalyst performance issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Adipic Acid Synthesis Over Heterogeneous Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Modification of Gold Zeolitic Supports for Catalytic Oxidation of Glucose to Gluconic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Catalysts for Green Synthesis of Adipic Acid from Biomass-WYG [wangye.xmu.edu.cn]
- 9. Highly selective oxidation of glucose to gluconic acid and glucaric acid in water catalyzed by an efficient synergistic photocatalytic system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. ammoniaknowhow.com [ammoniaknowhow.com]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. Troubleshooting low catalyst activity in reforming units [eureka.patsnap.com]
- 13. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
troubleshooting poor crystal quality in gulonic acid purification
Gulonic Acid Purification: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address challenges in the crystallization of this compound, focusing on improving crystal quality.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] Water is a commonly used solvent due to the multiple hydroxyl groups of this compound, which allow for good solubility.[2][3] For mixed solvent systems, a combination of a good solvent (e.g., water) and an anti-solvent (e.g., a short-chain alcohol like ethanol (B145695) or methanol, in which this compound is less soluble) can be effective. The optimal solvent or solvent mixture must be determined empirically.
Q2: My this compound solution is not producing any crystals upon cooling. What should I do?
A2: If no crystals form, your solution may be too dilute (undersaturated) or nucleation may be inhibited. Try the following steps in order:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod just below the solvent's surface. The microscopic scratches can provide nucleation sites.[4]
-
Add a Seed Crystal: Introduce a tiny, pure crystal of this compound to the solution to serve as a template for crystal growth.[4]
-
Reduce Solvent Volume: If the above methods fail, too much solvent was likely used.[4] Gently heat the solution to boil off a portion of the solvent to increase the concentration, and then allow it to cool again.[4]
-
Lower the Temperature: Cool the solution in an ice bath to further decrease solubility.[4]
Q3: How does pH affect the crystallization of this compound?
A3: pH is a critical parameter that strongly influences the solubility of organic acids like this compound (pKa ≈ 3.6–3.86).[3][5][6]
-
Low pH (below pKa): The acid will be in its neutral, protonated form (HOCH₂(CHOH)₄COOH). Solubility is generally lowest at this point, which is often optimal for crystallization.
-
High pH (above pKa): The acid will deprotonate to form the highly water-soluble gluconate anion (HOCH₂(CHOH)₄COO⁻).[3] Crystallization is unlikely to occur from an aqueous solution at high pH due to high solubility. Controlling the pH is essential for achieving the supersaturation required for crystallization.[5][7][8]
Q4: My final product has a low yield. What are the common causes?
A4: A poor yield (e.g., less than 20%) can result from several factors:[4]
-
Using too much solvent: This is a primary cause, as a significant amount of the product will remain dissolved in the mother liquor.[4]
-
Premature crystallization: If crystals form too early during a hot filtration step, product is lost. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete filtration: Some product may be lost during the transfer of crystals from the filtration apparatus. Ensure all crystals are scraped onto the filter paper.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
Troubleshooting Guide: Poor Crystal Quality
This section addresses specific crystal quality issues in a question-and-answer format.
Problem 1: The product "oils out" instead of forming crystals.
-
Question: I see an oily liquid forming at the bottom of my flask instead of solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.[4] The oil may solidify into an amorphous mass or low-purity crystals.
-
Solution 1: Reheat and Add More Solvent. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation level, and then allow it to cool more slowly.[4]
-
Solution 2: Reduce the Cooling Rate. A slower cooling rate allows crystals to form at a lower temperature, potentially below the compound's melting point in the impure mixture.
-
Solution 3: Change Solvent System. Consider using a solvent with a lower boiling point.
-
Problem 2: The crystals are very small, needle-like, or have formed a powder.
-
Question: My this compound has crystallized as very fine needles or a powder, which is difficult to filter and dry. How can I grow larger, more well-defined crystals?
-
Answer: The formation of small crystals typically results from rapid nucleation caused by high supersaturation or excessively fast cooling.[4][9] This leads to many small crystals growing simultaneously rather than fewer, larger ones.
-
Solution 1: Slow Down the Cooling Rate. This is the most effective method to promote the growth of larger crystals. Slow, controlled cooling minimizes secondary nucleation and allows solute molecules to deposit onto existing crystal lattices.[9] Insulating the flask can help achieve a gradual temperature drop.
-
Solution 2: Reduce Supersaturation. Add slightly more hot solvent than the minimum required for dissolution. This reduces the driving force for nucleation, favoring slower growth on existing nuclei.[4]
-
Solution 3: Use a Different Solvent. The choice of solvent can influence crystal habit. Experiment with different solvent systems to find one that promotes the desired crystal morphology.
-
Problem 3: The crystals are discolored or appear impure.
-
Question: My this compound crystals have a yellowish tint or analysis shows they are still impure. How can I improve the purity?
-
Answer: Discoloration or contamination indicates that impurities are being trapped within the crystal lattice or are adsorbed onto the crystal surface.[10] Impurities from the fermentation process, such as residual proteins or other organic acids, can be a common issue.[1][11]
-
Solution 1: Use Activated Charcoal. If the impurity is a colored, non-polar compound, adding a small amount of activated charcoal to the hot solution before filtration can adsorb it. Use charcoal sparingly, as it can also adsorb the desired product.
-
Solution 2: Perform a Second Recrystallization. A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the purified material can significantly improve purity.
-
Solution 3: Employ Ion-Exchange Resins. For removing other acidic impurities, processing the this compound solution through an anion-exchange resin before crystallization can be highly effective.[1]
-
Solution 4: Ensure Slow Cooling. Rapid crystallization can trap impurities within the growing crystal.[4] A slow cooling rate allows for more selective crystallization, where impurities are excluded from the lattice and remain in the mother liquor.[10]
-
Troubleshooting Workflow
Caption: Troubleshooting flowchart for common this compound crystallization issues.
Data Presentation
Quantitative data for this compound crystallization is not widely available in the literature. The following tables provide illustrative data based on the behavior of other organic acids to demonstrate key principles.
Table 1: Illustrative Solvent Selection Properties for Recrystallization
| Solvent | Boiling Point (°C) | Solubility of Compound at 25°C (g/100mL) | Solubility of Compound at 100°C (g/100mL) | Comments |
| Water | 100 | Low | High | Good choice for polar compounds like this compound.[2] |
| Ethanol | 78 | Moderate | High | Can be used in a mixed-solvent system with water. |
| Acetone | 56 | Moderate | Moderate | Lower boiling point makes for easier removal. |
| Ethyl Acetate | 77 | Low | Moderate | May be suitable if water proves too effective a solvent. |
Note: This table represents idealized properties for a successful recrystallization. Actual solubility data for this compound should be determined experimentally.
Table 2: Illustrative Impact of Cooling Rate on Crystal Size
| Cooling Profile | Cooling Rate (°C/min) | Average Crystal Size (µm) | Crystal Size Distribution | Crystal Habit |
| Natural Cooling | Variable, ~2.0-3.0 | 675 | Wide | Mixed, some needles |
| Linear Cooling | 1.0 | 1200 | Moderate | More defined, prismatic |
| Controlled Slow | 0.2 | 1500 | Narrow | Large, well-formed prisms |
Note: Data is illustrative, based on trends observed for other organic acids like DL-malic acid and L-glutamic acid, where slower cooling generally produces larger crystals with a narrower size distribution.[12][13]
Experimental Protocols
Protocol 1: Standard Recrystallization of this compound
This protocol outlines a general procedure for purifying crude this compound using a single solvent (e.g., water).
-
Dissolution: Place the crude this compound solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., deionized water). Heat the mixture on a hot plate, stirring continuously, until it reaches a gentle boil. Continue adding small portions of hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (1-2% of the solute weight) and swirl. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a clean flask and a funnel (stemless or short-stemmed). Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove insoluble impurities and charcoal. This step is crucial to prevent the product from crystallizing prematurely in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. To maximize yield, you can later place the flask in an ice-water bath for 15-20 minutes to induce further crystallization.[4]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For a final drying step, the crystals can be placed in a desiccator or a low-temperature vacuum oven.
Key Crystallization Parameter Relationships
Caption: Relationship between key parameters and final crystal attributes.
References
- 1. US5202476A - Purification of 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 2. Gluconic acid CAS#: 526-95-4 [m.chemicalbook.com]
- 3. Gluconic acid - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. umpir.ump.edu.my [umpir.ump.edu.my]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN1169978A - Separation method of 2-keto-L-gulonic acid - Google Patents [patents.google.com]
- 12. Impact of aspect ratio and crystal size distribution of l-glutamic acid formed by cooling crystallization on drying characteristics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. krc.cecri.res.in [krc.cecri.res.in]
Validation & Comparative
Gulonic Acid vs. Glucuronic Acid: A Comparative Guide to Their Roles in Detoxification Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gulonic acid and glucuronic acid, focusing on their distinct roles in metabolic and detoxification pathways. While both are sugar acids derived from glucose, their physiological functions, particularly in the context of xenobiotic and endobiotic clearance, are fundamentally different. This document synthesizes available experimental data to clarify their mechanisms of action and metabolic fates.
Executive Summary
Glucuronic acid is a central molecule in Phase II detoxification, primarily through a process called glucuronidation. This pathway conjugates glucuronic acid to various substances, rendering them more water-soluble and facilitating their excretion from the body.[1][2] In contrast, this compound does not participate directly in a major detoxification conjugation pathway analogous to glucuronidation. Its primary role is as an intermediate in the uronic acid pathway, which, in many animals, leads to the synthesis of ascorbic acid (Vitamin C). In humans, who lack the enzyme L-gulonolactone oxidase, L-gulonic acid is further metabolized into xylulose-5-phosphate, a component of the pentose (B10789219) phosphate (B84403) pathway.[3][4][5]
Comparative Analysis of Metabolic Roles
The distinct roles of glucuronic acid and this compound are best understood by examining their positions within the Uronic Acid Pathway.
| Feature | Glucuronic Acid | This compound |
| Primary Role in Detoxification | Direct conjugation with xenobiotics and endobiotics (Glucuronidation).[1][2] | No direct conjugation pathway for detoxification. |
| Metabolic Pathway | A key component of the Uronic Acid Pathway, activated to UDP-glucuronic acid for conjugation.[1] | An intermediate in the Uronic Acid Pathway.[5] |
| Key Enzyme in its Primary Role | UDP-glucuronosyltransferases (UGTs).[2] | L-gulonolactone oxidase (for Vitamin C synthesis; absent in humans).[3][4] |
| Mechanism of Action | Increases water solubility and molecular weight of substances, facilitating their elimination via urine or bile.[1][2] | Serves as a precursor for L-ascorbic acid (Vitamin C) synthesis in most animals. In humans, it is converted to L-xylulose and then to xylulose-5-phosphate, entering the pentose phosphate pathway. |
| End Products of its Pathway | Glucuronide conjugates of various molecules (e.g., drugs, bilirubin, hormones).[6] | L-ascorbic acid (in most animals); Xylulose-5-phosphate (in humans).[5] |
| Clinical Significance | Essential for drug metabolism and clearance. Genetic variations in UGT enzymes can significantly impact drug efficacy and toxicity.[6] Deficiencies can lead to conditions like Crigler-Najjar Syndrome and Gilbert Syndrome.[1] | The pathway it is part of is linked to the benign condition Essential Pentosuria, caused by a deficiency of xylitol (B92547) dehydrogenase.[5] |
Signaling and Metabolic Pathways
The metabolic fates of glucuronic acid and this compound diverge from a common precursor, UDP-glucose, as illustrated in the Uronic Acid Pathway.
Experimental Protocols
In Vitro Glucuronidation Assay
This protocol is designed to determine the rate of glucuronide conjugate formation when a test compound is incubated with human liver microsomes.
1. Materials and Reagents:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (100 mM, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Acetonitrile (B52724) or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
2. Experimental Workflow:
3. Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer, MgCl₂, and human liver microsomes.
-
Add the test compound to the incubation mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.[7]
-
Initiate the reaction by adding a pre-warmed solution of UDPGA.[7] The final concentration of UDPGA is typically around 5 mM.[8]
-
Incubate the reaction at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).[7]
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.[7]
-
Centrifuge the samples to precipitate the microsomal proteins.[7]
-
Transfer the supernatant for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the glucuronide conjugate.[7]
Quantification of Glucuronide Conjugates
Direct quantification of glucuronide metabolites is typically performed using LC-MS/MS.[9][10][11] An alternative, indirect method involves the enzymatic hydrolysis of the glucuronide back to the parent compound using β-glucuronidase, followed by quantification of the parent compound.[12] However, direct measurement is often preferred due to its speed and accuracy.[10]
Conclusion
The roles of glucuronic acid and this compound in detoxification are distinct and not interchangeable. Glucuronic acid, through the glucuronidation pathway, is a cornerstone of Phase II metabolism, actively participating in the detoxification and elimination of a vast array of xenobiotics and endogenous compounds.[6][13] this compound, on the other hand, is an intermediate in the uronic acid pathway. While this pathway is linked to detoxification through the production of UDP-glucuronic acid, this compound itself is not directly involved in a major conjugation-based detoxification mechanism. In humans, its metabolic fate leads it away from direct detoxification roles and into the pentose phosphate pathway. Understanding these fundamental differences is critical for researchers in pharmacology and toxicology when evaluating the metabolic pathways of new chemical entities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. mdpi.com [mdpi.com]
- 4. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. longdom.org [longdom.org]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Quantification of conjugated metabolites of drugs in biological matrices after the hydrolysis with β-glucuronidase and sufatase: a review of bio-analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
A Comparative Analysis of Gulonic and Gluconic Acids for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, biochemical roles, and experimental evaluation of gulonic and gluconic acids.
This guide provides a detailed comparative analysis of gulonic acid and gluconic acid, two structurally similar sugar acids. While both are hexonic acids derived from the oxidation of a six-carbon sugar, their stereochemical differences lead to distinct properties and biological functions. This document is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive overview supported by available data and outlining key experimental protocols.
Physicochemical Properties: A Side-by-Side Comparison
Gulonic and gluconic acids share the same molecular formula (C₆H₁₂O₇) and molecular weight.[1][2][3] However, their different spatial arrangements of hydroxyl groups result in variations in their physical and chemical characteristics. In aqueous solutions, both acids can exist in equilibrium with their corresponding lactones (cyclic esters), which can influence their overall properties.[4][5][6][7]
| Property | This compound | Gluconic Acid |
| Molecular Formula | C₆H₁₂O₇ | C₆H₁₂O₇ |
| Molecular Weight | 196.16 g/mol [1][2] | 196.16 g/mol [4] |
| Appearance | White solid (for lactone form)[8] | White crystalline powder[9] |
| Melting Point | 187-190 °C (for L-gulono-1,4-lactone)[8] | 131 °C[3] |
| Water Solubility | Freely soluble[1] | 316 g/L[3] |
| Acidity (pKa) | Predicted: ~3.39 | ~3.86[3] |
Biochemical Roles and Signaling Pathways
The distinct stereochemistry of gulonic and gluconic acids dictates their involvement in different metabolic pathways, underscoring their unique biological significance.
Gluconic Acid is a key intermediate in the Pentose (B10789219) Phosphate (B84403) Pathway (PPP) , a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.[9][10][11] The oxidative phase of the PPP involves the conversion of glucose-6-phosphate to ribulose-5-phosphate, with 6-phosphogluconate (the phosphorylated form of gluconic acid) as a central intermediate.[10][12] NADPH is vital for protecting cells against oxidative stress and for reductive biosynthesis, such as fatty acid synthesis.[11][12]
This compound , specifically L-gulono-1,4-lactone, is a critical precursor in the biosynthesis of ascorbic acid (Vitamin C) in many animals.[8][13] This pathway, however, is absent in humans due to the lack of the enzyme L-gulonolactone oxidase.[13] In this pathway, D-glucuronic acid is reduced to L-gulonic acid, which is then converted to L-gulono-1,4-lactone before its final oxidation to ascorbic acid.[13]
Below is a diagram illustrating the distinct primary metabolic pathways of D-gluconic acid and L-gulonic acid.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines the methodologies for determining key physicochemical properties of gulonic and gluconic acids.
Determination of Acid Dissociation Constant (pKa) via Potentiometric Titration
The pKa, a measure of acid strength, can be accurately determined using potentiometric titration.[14][15]
Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the titration curve's buffer region.[14]
Experimental Workflow:
Procedure:
-
Preparation: Prepare an aqueous solution of the acid of known concentration (e.g., 0.01 M).
-
Calibration: Calibrate a pH meter using standard buffer solutions.
-
Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small increments.
-
Measurement: Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point.[15]
Measurement of Aqueous Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[16][17]
Principle: An excess amount of the solid acid is agitated in a solvent (e.g., water) at a constant temperature for a sufficient time to reach equilibrium. The concentration of the dissolved acid in the saturated solution is then determined.[16]
Experimental Workflow:
Procedure:
-
Preparation: Add an excess amount of the solid acid to a known volume of water in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved acid in the clear supernatant using a suitable analytical method, such as HPLC or titration.
Conclusion
While gulonic and gluconic acids are stereoisomers with identical molecular formulas, their distinct three-dimensional structures lead to different physicochemical properties and, more significantly, divergent roles in metabolism. Gluconic acid is a central player in the universally important pentose phosphate pathway, whereas L-gulonic acid is a key intermediate in the biosynthesis of ascorbic acid in many species, a pathway notably absent in humans. For researchers and drug development professionals, understanding these differences is crucial for applications ranging from the design of metabolic modulators to the development of novel therapeutic agents. The provided experimental protocols offer a foundation for further investigation and direct comparison of these and other sugar acids.
References
- 1. L-Gulonic Acid [drugfuture.com]
- 2. L-Gulonic acid | C6H12O7 | CID 6857417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gluconic acid - Wikipedia [en.wikipedia.org]
- 4. chemcess.com [chemcess.com]
- 5. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]
- 6. Glucono-delta-Lactone | Gluconates | ACIDULANTS [jungbunzlauer.com]
- 7. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]
- 8. L(+)-Gulonic acid gamma-lactone | 1128-23-0 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 12. jackwestin.com [jackwestin.com]
- 13. L-ascorbic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
Validating Gulonic Acid's Role as a Key Metabolic Intermediate in Ascorbic Acid Synthesis
A Comparative Guide for Researchers
This guide provides an objective comparison of the established metabolic pathway for ascorbic acid (Vitamin C) synthesis in animals, focusing on the validation of L-gulonic acid as a critical intermediate. We present supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative biosynthetic routes found in other organisms. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research and drug discovery.
The Canonical Pathway: From Glucose to Ascorbic Acid
In most animals, the synthesis of L-ascorbic acid originates from D-glucose. The pathway proceeds through a series of enzymatic conversions, with L-gulonic acid serving as a pivotal intermediate before its lactonization and subsequent oxidation to L-ascorbic acid.
Experimental Validation of L-Gulonic Acid as an Intermediate
The role of L-gulonic acid and its immediate product, L-gulono-1,4-lactone, as direct precursors to L-ascorbic acid has been validated through isotopic tracer studies. Seminal experiments in rats demonstrated that the administration of carbon-labeled L-gulonolactone leads to the formation of labeled L-ascorbic acid, confirming its position in the biosynthetic pathway.[1]
Table 1: Isotopic Tracer Studies Validating the Gulonic Acid Pathway
| Tracer Administered | Organism | Labeled Product Detected | Key Finding | Reference |
| L-Gulonolactone-¹⁴C | Rat | L-Ascorbic Acid-¹⁴C | Demonstrates the direct conversion of L-gulonolactone to L-ascorbic acid. | [1] |
| D-Glucuronolactone-¹⁴C (uniform) | Rat | L-Ascorbic Acid-¹⁴C (uniform) | Supports the pathway from glucuronic acid, the precursor to this compound. | [1] |
Enzymatic Conversion: L-Gulonolactone Oxidase (GULO)
The final and rate-limiting step in this pathway is the oxidation of L-gulono-1,4-lactone to 2-keto-L-gulonolactone, which then spontaneously isomerizes to L-ascorbic acid. This reaction is catalyzed by the flavoenzyme L-gulonolactone oxidase (GULO). The kinetic properties of this enzyme have been characterized, providing further evidence for its role in the pathway.
Table 2: Kinetic Properties of Rat Liver L-Gulonolactone Oxidase (GULO)
| Substrate | Michaelis Constant (Km) | Optimal pH | Optimal Temperature | Reference |
| L-Gulono-γ-lactone | 53.5 ± 5 µM (full-length) | 7.0 | 40 °C | |
| L-Gulono-γ-lactone | 42 ± 6.3 µM (catalytic domain) | 6.5 | 30 °C |
It is important to note that a mutation in the GULO gene renders humans and some other animals incapable of synthesizing their own ascorbic acid.[2]
Comparative Pathways in Other Organisms
For a comprehensive understanding, it is valuable to compare the animal pathway with alternative routes of ascorbic acid biosynthesis found in plants and microorganisms.
Table 3: Comparison of Ascorbic Acid Biosynthesis Pathways
| Feature | Animal Pathway | Plant Pathway (Smirnoff-Wheeler) | Industrial Microbial Production |
| Starting Material | D-Glucose | D-Glucose | D-Glucose or D-Sorbitol |
| Key Intermediate | L-Gulonic Acid | L-Galactose | 2-Keto-L-gulonic acid (2-KGA) |
| Final Enzymatic Step | L-Gulonolactone Oxidase (GULO) | L-Galactono-1,4-lactone dehydrogenase | Chemical conversion of 2-KGA |
| End Product | L-Ascorbic Acid | L-Ascorbic Acid | L-Ascorbic Acid |
While the animal pathway utilizes L-gulonic acid, the primary pathway in plants proceeds through L-galactose. Industrial production of vitamin C often employs microbial fermentation to produce 2-keto-L-gulonic acid (2-KGA), a stable intermediate that is then chemically converted to L-ascorbic acid.
Experimental Protocols
Isotopic Tracer Studies for Pathway Validation
Objective: To trace the metabolic fate of a labeled precursor to determine its incorporation into the final product, thereby validating its role as an intermediate.
Methodology (based on classic rat studies):
-
Tracer Administration: A carbon-14 (B1195169) labeled precursor, such as L-gulonolactone-¹⁴C, is administered to the experimental animal (e.g., rat) via intraperitoneal injection.
-
Sample Collection: Urine is collected over a 24-hour period.
-
Isolation of L-Ascorbic Acid: L-ascorbic acid is isolated from the urine samples through a series of chemical purification steps.
-
Detection of Radioactivity: The isolated L-ascorbic acid is analyzed for the presence of the ¹⁴C label using a scintillation counter.
-
Data Analysis: The amount of radioactivity incorporated into L-ascorbic acid is quantified and compared to the total amount of tracer administered to determine the efficiency of conversion.
Enzyme Assay for L-Gulonolactone Oxidase (GULO)
Objective: To measure the catalytic activity of GULO by quantifying the production of L-ascorbic acid from its substrate, L-gulono-1,4-lactone.
Methodology:
-
Enzyme Preparation: A microsomal fraction containing GULO is prepared from the liver tissue of an animal model (e.g., rat).
-
Reaction Mixture: A reaction buffer is prepared containing:
-
Potassium phosphate (B84403) buffer (pH 7.0)
-
Sodium citrate
-
Dithiothreitol (DTT)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
The prepared enzyme extract
-
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, L-gulono-γ-lactone.
-
Incubation: The reaction mixture is incubated under aerobic conditions with vigorous shaking at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of trichloroacetic acid (TCA).
-
Quantification of Ascorbic Acid: The amount of L-ascorbic acid produced is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Calculation of Enzyme Activity: The enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein in the enzyme extract.
Visualizing the Metabolic Pathway
References
comparing the efficacy of different microbial strains for gulonic acid production.
For Researchers, Scientists, and Drug Development Professionals
The industrial production of gulonic acid, a key intermediate in the synthesis of Vitamin C (ascorbic acid), heavily relies on microbial fermentation. The efficiency of this bioconversion is critically dependent on the choice of microbial strain and the fermentation strategy. This guide provides an objective comparison of the efficacy of different microbial systems for the production of this compound and its immediate precursor, 2-keto-L-gulonic acid (2-KGA), supported by experimental data.
Data Summary: Performance of Microbial Systems
The following table summarizes the performance of prominent microbial strains and co-culture systems in the production of this compound precursors. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Microbial System | Product | Substrate | Titer (g/L) | Yield (%) | Productivity (g/L/h) | Reference(s) |
| Aspergillus niger | Gluconic Acid | Glucose | 58.46 | - | - | [1] |
| Aspergillus niger NCIM 530 (mutant) | Gluconic Acid | Golden Syrup | 85.2 | 86.97 | - | [2] |
| Gluconobacter oxydans & Bacillus megaterium (co-culture) | 2-Keto-L-gulonic Acid | L-Sorbose | ~98.5 | 89.5 | - | [3] |
| Ketogulonicigenium vulgare & Bacillus megaterium (co-culture) | 2-Keto-L-gulonic Acid | L-Sorbose | 92.91 ± 1.02 | - | 2.19 ± 0.19 | [4] |
| Mutant G. oxydans & B. megaterium (GM112-302) | 2-Keto-L-gulonic Acid | L-Sorbose | - | 92.0-94.5 | - | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized experimental protocols for key microbial systems.
1. Gluconic Acid Production using Aspergillus niger
-
Microorganism: Aspergillus niger strains, often selected through screening for high acid production.[1]
-
Culture Medium: A selective medium with glucose as the primary carbon source (e.g., 14% w/v).[1] Nitrogen sources like peptone (e.g., 1%) can enhance biomass and acid production.[1]
-
Fermentation Conditions:
-
Analytical Methods: High-Performance Liquid Chromatography (HPLC) is commonly used to quantify gluconic acid concentration.
2. 2-Keto-L-gulonic Acid Production via Co-culture of Gluconobacter oxydans and Bacillus megaterium
This two-step fermentation process is a cornerstone of industrial Vitamin C synthesis.
-
Microorganisms: A co-culture of Gluconobacter oxydans (or the more accurately identified Ketogulonicigenium vulgare) and a "helper" strain, typically Bacillus megaterium.[7][8]
-
Culture Medium: The medium contains L-sorbose as the substrate for conversion to 2-KGA. The helper strain, B. megaterium, provides essential growth factors for K. vulgare.[7]
-
Fermentation Conditions:
-
Type: Submerged fermentation.
-
Initial Phase: B. megaterium grows rapidly.
-
Symbiotic Phase: B. megaterium undergoes sporulation and lysis, releasing nutrients that promote the growth and metabolic activity of K. vulgare for the conversion of L-sorbose to 2-KGA.[7]
-
-
Analytical Methods: The concentration of 2-KGA is typically determined by methods such as iodometry or HPLC.[5][6]
Visualizing the Pathways and Processes
Metabolic Pathway: Two-Step Fermentation for 2-Keto-L-Gulonic Acid
The industrial production of 2-KGA, the direct precursor to ascorbic acid, predominantly utilizes a synergistic co-culture of Ketogulonicigenium vulgare and a helper strain like Bacillus megaterium.
General Experimental Workflow for Microbial Strain Comparison
The following diagram outlines a logical workflow for comparing the efficacy of different microbial strains for this compound production.
Discussion and Conclusion
The selection of a microbial strain for this compound production is a critical decision influenced by factors such as the desired final product (gluconic acid vs. 2-KGA), substrate availability, and process economics.
-
Aspergillus niger stands out for its ability to produce significant amounts of gluconic acid directly from glucose.[1] Mutant strains have shown even higher titers, demonstrating the potential for strain improvement.[2]
-
The co-culture of Ketogulonicigenium vulgare and Bacillus megaterium is the dominant industrial method for producing 2-KGA, the immediate precursor to Vitamin C.[7][8] This synergistic relationship, where B. megaterium provides essential nutrients to K. vulgare, leads to high product yields and titers.[4][7] Genetic modification of these strains has further pushed the conversion rates to over 90%.[5][6]
For researchers and drug development professionals, the choice between these systems depends on the specific application. Direct production of gluconic acid may be advantageous for certain applications, while the two-step fermentation to 2-KGA remains the most established and high-yielding pathway for ascorbic acid synthesis. Future research will likely focus on metabolic engineering to further enhance the productivity of these strains and potentially develop single-organism systems capable of direct, high-yield conversion of simple sugars to ascorbic acid.[9][10]
References
- 1. Production of Gluconic Acid by Some Local Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Enhanced 2-keto-l-gulonic acid production by applying l-sorbose-tolerant helper strain in the co-culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic engineering for microbial production of sugar acids - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Enzymatic Assay Cross-Reactivity: Gulonic Acid and Its Isomers
For researchers, scientists, and drug development professionals, the specificity of enzymatic assays is paramount for accurate quantification of metabolites. This guide provides a comparative analysis of the cross-reactivity of key enzymatic assays with gulonic acid and its isomers, namely D-glucuronic acid, D-galacturonic acid, and L-iduronic acid. Understanding the substrate promiscuity of these enzymes is crucial for reliable experimental design and data interpretation in various fields, including metabolic research and drug development.
Executive Summary
This guide focuses on the substrate specificity of two primary enzymes: L-gulonate 3-dehydrogenase and uronate dehydrogenase. While L-gulonate 3-dehydrogenase shows activity towards L-gulonic acid, its cross-reactivity with other isomers requires further quantitative characterization. In contrast, extensive data is available for uronate dehydrogenase, demonstrating its broad specificity for different uronic acids. Commercially available enzymatic kits for D-gluconic acid are generally specific, with minimal cross-reactivity reported. A significant challenge remains in the enzymatic quantification of free L-iduronic acid, as it primarily exists as a component of glycosaminoglycan chains and is acted upon by enzymes that recognize the polymer structure.
Enzyme Cross-Reactivity Data
The following tables summarize the available quantitative data on the cross-reactivity of uronate dehydrogenase with various substrates. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), are presented to allow for a direct comparison of enzyme efficiency. Lower Km values indicate higher affinity for the substrate, while higher kcat values represent a faster reaction rate. The catalytic efficiency (kcat/Km) is the most effective measure for comparing the specificity of an enzyme for different substrates.
Table 1: Kinetic Parameters of Uronate Dehydrogenases from Various Bacterial Sources with D-Glucuronic Acid and D-Galacturonic Acid in Tris-HCl Buffer. [1]
| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| Agrobacterium tumefaciens | D-Glucuronic acid | 0.37 ± 0.05 | 190 ± 10 | 514 |
| D-Galacturonic acid | 0.16 ± 0.02 | 92 ± 3 | 575 | |
| Pseudomonas syringae | D-Glucuronic acid | 0.28 ± 0.03 | 74 ± 3 | 264 |
| D-Galacturonic acid | 0.04 ± 0.01 | 24 ± 1 | 600 | |
| Fulvimarina pelagi | D-Glucuronic acid | 0.32 ± 0.04 | 48 ± 2 | 150 |
| D-Galacturonic acid | 0.10 ± 0.02 | 55 ± 2 | 550 | |
| Streptomyces viridochromogenes | D-Glucuronic acid | 0.15 ± 0.02 | 110 ± 5 | 733 |
| D-Galacturonic acid | 0.18 ± 0.03 | 80 ± 4 | 444 | |
| Oceanicola granulosus | D-Glucuronic acid | 0.21 ± 0.03 | 150 ± 8 | 714 |
| D-Galacturonic acid | 0.25 ± 0.04 | 120 ± 6 | 480 |
Table 2: Relative Activity of Uronate Dehydrogenases with Non-Uronic Acid Substrates. [1]
| Enzyme Source | Substrate | Relative Activity (%)* |
| Agrobacterium tumefaciens | D-Glucose | < 0.1 |
| D-Galactose | < 0.1 | |
| Pseudomonas syringae | D-Glucose | < 0.1 |
| D-Galactose | < 0.1 | |
| Fulvimarina pelagi | D-Glucose | < 0.1 |
| D-Galactose | < 0.1 | |
| Streptomyces viridochromogenes | D-Glucose | < 0.1 |
| D-Galactose | < 0.1 | |
| Oceanicola granulosus | D-Glucose | < 0.1 |
| D-Galactose | < 0.1 |
*Relative activity is compared to the activity with D-Glucuronic acid (set to 100%).
Experimental Protocols
Uronate Dehydrogenase Activity Assay
This spectrophotometric assay measures the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH during the oxidation of a uronic acid substrate.[1]
Materials:
-
Purified uronate dehydrogenase
-
Tris-HCl buffer (100 mM, pH 8.0)
-
NAD+ solution (20 mM)
-
Substrate solutions (100 mM): D-Glucuronic acid, D-Galacturonic acid, L-Gulonic acid, L-Iduronic acid
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
880 µL of Tris-HCl buffer
-
50 µL of NAD+ solution (final concentration 1 mM)
-
50 µL of substrate solution (final concentration 5 mM)
-
-
Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µL of the enzyme solution.
-
Immediately monitor the change in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
To determine kinetic parameters (Km and kcat), vary the substrate concentration while keeping the NAD+ concentration constant and saturating.
L-Gulonate 3-Dehydrogenase Activity Assay
This assay is also a spectrophotometric method that monitors the production of NADH at 340 nm.[2]
Materials:
-
Purified L-gulonate 3-dehydrogenase
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
NAD+ solution (10 mM)
-
L-Gulonic acid solution (50 mM)
-
Spectrophotometer
Procedure:
-
In a cuvette, combine:
-
850 µL of potassium phosphate buffer
-
100 µL of NAD+ solution (final concentration 1 mM)
-
50 µL of L-Gulonic acid solution (final concentration 2.5 mM)
-
-
Equilibrate the mixture to the assay temperature (e.g., 25°C).
-
Start the reaction by adding a small volume of the enzyme preparation.
-
Record the increase in absorbance at 340 nm for several minutes.
-
The rate of NADH formation is proportional to the enzyme activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic context of this compound and a general workflow for assessing enzymatic cross-reactivity.
Caption: The Glucuronic Acid Pathway.
Caption: Experimental Workflow for Assessing Cross-Reactivity.
Discussion and Conclusion
The data presented clearly indicates that uronate dehydrogenases exhibit significant activity towards both D-glucuronic acid and D-galacturonic acid, with varying preferences depending on the specific enzyme source.[1] This highlights the potential for substantial cross-reactivity in assays utilizing this enzyme if both isomers are present in the sample. Conversely, the activity of uronate dehydrogenases on simple hexoses like glucose and galactose is negligible, indicating high specificity against these non-uronic acid sugars.[1]
For L-gulonate 3-dehydrogenase, while its primary substrate is L-gulonic acid, there is evidence of activity with other L-3-hydroxyacids.[2] However, a lack of comprehensive kinetic data across a range of isomers, particularly L-iduronic acid, makes it difficult to definitively assess its cross-reactivity profile.
The enzymatic measurement of free L-iduronic acid remains a significant analytical challenge. L-iduronic acid is synthesized at the polymer level by the action of glucuronyl C5-epimerases on D-glucuronic acid residues within growing glycosaminoglycan chains.[3][4][5] Consequently, enzymes that act on iduronic acid, such as iduronate-2-sulfatase, recognize it within the context of the polysaccharide.[6][7] This biological context makes the development of a simple enzymatic assay for the free monosaccharide problematic.
References
- 1. Characterization of uronate dehydrogenases catalysing the initial step in an oxidative pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Activity Measurement of L-Gulonate 3-Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of dermatan sulfate. I. Formation of L-iduronic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formation of Iduronic Acid during Chondroitin/Dermatan Sulfate Biosynthesis | Lund University [lunduniversity.lu.se]
- 6. Human liver iduronate-2-sulphatase. Purification, characterization and catalytic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human liver iduronate-2-sulphatase. Purification, characterization and catalytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DISTINGUISHING GLUCURONIC FROM IDURONIC ACID IN GLYCOSAMINOGLYCAN TETRASACCHARIDES BY USING ELECTRON DETACHMENT DISSOCIATION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic methods for the determination of iduronic acid in oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Chemical Versus Microbial Synthesis of Gulonic Acid
The production of gulonic acid, a key intermediate in the synthesis of ascorbic acid (Vitamin C), is dominated by two primary methodologies: the traditional chemical route, known as the Reichstein process, and a more contemporary microbial fermentation approach. This guide provides a detailed comparative study of these two methods, offering insights into their respective yields, efficiencies, and experimental protocols. The information presented is intended for researchers, scientists, and professionals in the field of drug development and biotechnology.
Quantitative Performance Comparison
The selection of a synthesis route for this compound often depends on a variety of factors, including yield, production efficiency, and cost. The following tables summarize the key quantitative data for both the chemical and microbial synthesis methods.
| Parameter | Chemical Synthesis (Reichstein Process) | Microbial Synthesis (Two-Step Fermentation) | Reference |
| Starting Material | D-Glucose | D-Sorbitol (derived from D-Glucose) | [1] |
| Key Intermediate | Diacetone-2-keto-L-gulonic acid | 2-keto-L-gulonic acid (2-KGA) | [1][2] |
| Overall Yield (from Glucose) | >50% (for Vitamin C) | High, with molar conversion yields up to 91.3% for the second fermentation step | [3][4] |
| Reaction Steps | Multiple chemical and one fermentation step | Primarily two fermentation steps | [1][2] |
| Environmental Impact | Involves high pressure, temperature, and chemical reagents | Generally considered more environmentally friendly | [5] |
| Parameter | Two-Step Fermentation (L-sorbose to 2-KGA) | Reference |
| Microorganisms | Ketogulonicigenium vulgare and Bacillus megaterium (co-culture) | [2][6] |
| Productivity | 2.19 ± 0.19 g/L/h | [6] |
| Final 2-KGA Concentration | 92.91 ± 1.02 g/L | [6] |
| Molar Conversion Yield | ~90.1% | [7] |
Experimental Protocols
Chemical Synthesis: The Reichstein Process (Abbreviated)
The Reichstein process, developed in the 1930s, is a multi-step chemo-microbial method.[1] The key stages leading to the formation of 2-keto-L-gulonic acid are outlined below.
1. Hydrogenation of D-Glucose to D-Sorbitol:
-
Reaction: D-Glucose is catalytically hydrogenated to D-sorbitol.
-
Catalyst: Nickel catalyst.
-
Conditions: High temperature (~120°C) and high pressure (40–60 atm).[5]
-
Yield: Approaching 100%.[8]
2. Microbial Oxidation of D-Sorbitol to L-Sorbose:
-
Microorganism: Acetobacter species (e.g., Gluconobacter oxydans).
-
Conditions: pH 4-6, 30°C.[1]
-
Yield: 60-95%.[8]
3. Acetal (B89532) Protection of L-Sorbose:
-
Reaction: The hydroxyl groups of L-sorbose are protected by forming an acetal with acetone (B3395972) in the presence of an acid catalyst. This forms diacetone-L-sorbose.[1]
4. Chemical Oxidation to 2-Keto-L-Gulonic Acid:
-
Oxidizing Agent: Potassium permanganate (B83412) or oxidation with air over a platinum catalyst.[1][3]
-
Reaction: The protected sorbose is oxidized to form the carboxylic acid, which upon hydrolysis of the acetal groups, yields 2-keto-L-gulonic acid.[3]
-
Yield: Approximately 80-90% for the oxidation step.[8]
Microbial Synthesis: Two-Step Fermentation for 2-Keto-L-Gulonic Acid
This process utilizes a microbial consortium to convert L-sorbose to 2-keto-L-gulonic acid (2-KGA). The most common industrial practice involves the co-culture of Ketogulonicigenium vulgare and Bacillus megaterium.[2][6]
1. Inoculum Preparation:
-
Prepare separate seed cultures of K. vulgare and B. megaterium.
-
K. vulgare is typically grown on a suitable agar (B569324) medium for several days.
-
B. megaterium is grown in a nutrient broth.
2. Co-culture Fermentation:
-
Medium: A sterile fermentation medium containing L-sorbose as the primary carbon source, along with nitrogen sources (e.g., corn steep liquor, yeast extract), and mineral salts.
-
Inoculation: The fermentation medium is inoculated with both the K. vulgare and B. megaterium seed cultures.
-
Fermentation Conditions:
-
Temperature: A three-stage temperature control strategy can be employed for optimal growth and production. For example, an initial phase at 32°C to promote the growth of both strains, followed by a period at 29°C for B. megaterium proliferation, and a final production phase at 35°C to maximize 2-KGA synthesis.[6]
-
pH: Maintained around 6.0-7.0.
-
Aeration: Adequate aeration is crucial for the oxidative conversion.
-
-
Monitoring: The concentration of L-sorbose and 2-KGA is monitored throughout the fermentation process using techniques like HPLC.
Signaling Pathways and Experimental Workflows
Chemical Synthesis Workflow: Reichstein Process
Caption: Workflow of the Reichstein process for this compound synthesis.
Microbial Synthesis Workflow: Two-Step Fermentation
Caption: Workflow of the two-step microbial fermentation process.
Metabolic Interaction in Co-culture
Caption: Symbiotic relationship in the co-culture for 2-KGA production.
References
- 1. Reichstein process - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Esthetics of the Reichstein-Grüssner L-Ascorbic Acid Synthesis – Part of Vitamin C Deficiency - ChemistryViews [chemistryviews.org]
- 4. Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin C Production: Industrial Process, Inputs, Technologies, and Sustainability Outlook [chemanalyst.com]
- 6. Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous 2-Keto-L-gulonic acid fermentation by mixed culture of Ketogulonicigenium vulgare DSM 4025 and Bacillus megaterium or Xanthomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of a New Analytical Method for Gulonic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate and efficient quantification of gulonic acid, a key intermediate in various biotechnological and pharmaceutical processes, is of paramount importance. This guide provides an objective comparison of a novel High-Performance Liquid Chromatography (HPLC) method utilizing Pulsed Amperometric Detection (PAD) against established analytical techniques for this compound quantification. The information presented herein is supported by experimental data to assist in the selection and implementation of the most suitable method for your research needs.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and desired throughput. Below is a summary of different analytical methods with their respective operational parameters and performance data.
Data Presentation
| Parameter | HPLC-PAD (New Method) | HPLC-UV | GC-MS | Enzymatic Assay | Capillary Electrophoresis (CE) |
| Principle | Anion exchange chromatography with electrochemical detection.[1][2] | Reversed-phase or ion-exchange chromatography with UV detection.[3][4] | Gas chromatography separation of silylated derivatives with mass spectrometry detection.[5][6][7] | Enzymatic conversion of D-gluconate to form a product detected colorimetrically.[8][9] | Separation based on charge and size in an electric field with indirect UV detection.[10][11] |
| Linearity | Up to 500 mg/L[1][2][12] | Varies depending on the specific method and detector. | Good linearity reported for derivatives.[7] | Linear over a range of 5 to 150 µg per assay.[13] | Good linearity reported.[10][11] |
| Limit of Quantification (LOQ) | 2.0 mg/L[1][2][12] | Generally higher than HPLC-PAD. | 0.2 ppm to 3.8 ppm for related compounds.[5][6] | Dependent on kit, can be in the µM range.[9] | 10 to 43 µmol/l[10][11] |
| Precision (RSD%) | < 2.5%[1][2][12] | Typically < 5%. | Intraday precision < 10%.[5][6] | Good precision reported for commercial kits. | Intraday RSD% 1.0% to 5.9% for peak area.[10][11] |
| Sample Preparation | Minimal, often direct injection after dilution.[1] | May require derivatization depending on the method.[4] | Requires derivatization (silylation).[5][6][7] | Generally simple, may require deproteinization.[9] | Minimal, direct injection after filtration.[10][11] |
| Analysis Time | ~30 minutes[1][2] | 15-30 minutes. | Variable, includes derivatization time.[14] | Rapid, often less than 30 minutes. | ~15-20 minutes.[10][11] |
| Selectivity | High, especially for non-UV active compounds.[1] | Can be limited by interfering compounds that absorb at the same wavelength.[4] | High, based on mass fragmentation patterns.[5][6] | High, specific for D-gluconic acid.[8][9] | Good, separates based on charge-to-size ratio.[10][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of experimental results. The following are protocols for the key analytical methods cited in this guide.
New Method: HPLC with Pulsed Amperometric Detection (HPLC-PAD)
Objective: To quantify the total content of this compound in a sample with high sensitivity and selectivity, without the need for derivatization.
Chromatographic System:
-
Mobile Phase: 0.1 M Sodium Hydroxide (NaOH) solution, degassed.[1]
-
Column Temperature: 20 °C.[1]
-
Injection Volume: 10 µL.[1]
-
Detection: Pulsed Amperometric Detector (PAD) with a gold electrode.[1][2]
-
Pulse Settings: +200 mV (300 ms), +700 mV (100 ms), and -900 mV (100 ms).[1]
Sample Preparation:
-
Obtain the aqueous sample containing this compound.
-
If necessary, centrifuge the sample to remove particulate matter.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the sample with the mobile phase to a concentration within the calibration range (1 to 500 mg/L).[1]
Procedure:
-
Equilibrate the HPLC-PAD system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound based on the retention time of a standard.
-
Quantify the amount of this compound by comparing the peak area with a calibration curve prepared from standard solutions of known concentrations.[1]
Traditional Method: Enzymatic Assay
Objective: To provide a rapid and specific quantification of D-gluconic acid using an enzymatic reaction.
Materials:
-
D-Gluconate Assay Kit (e.g., from Megazyme or Sigma-Aldrich).[8][9]
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm or 450 nm, depending on the kit.[9][13]
-
96-well plates (for microplate readers).[9]
Sample Preparation:
-
For liquid samples like wine or fruit juice, they can often be used directly or after dilution.[8][9]
-
For solid samples or tissues, homogenization and extraction are necessary, followed by centrifugation to remove solids.[9]
-
If high levels of protein are present, a deproteinization step (e.g., using a 10 kDa MWCO spin filter) may be required.[9]
Procedure (General):
-
Prepare a standard curve using the provided D-gluconic acid standard.
-
Pipette the assay buffer, enzyme mix, and developer/probe into the wells of a 96-well plate or cuvettes, as per the kit instructions.[9]
-
Add a specific volume of the prepared sample or standard to the wells.
-
Incubate the reaction mixture for the time specified in the kit protocol (e.g., 30 minutes at room temperature).[9]
-
Measure the absorbance at the specified wavelength (e.g., 450 nm).[9]
-
Calculate the concentration of D-gluconic acid in the sample by comparing its absorbance to the standard curve.
Visualizations
Workflow of the New HPLC-PAD Method
Caption: Workflow for this compound Quantification using HPLC-PAD.
Logical Comparison of Analytical Methods
Caption: Comparison of HPLC-PAD with Traditional Methods.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Determination of gluconic acid in wine using high pressure liquid chromatography with pulsed amperometric detection | VITIS - Journal of Grapevine Research [ojs.openagrar.de]
- 3. Determination of 2-keto-L-gulonic and other ketoaldonic and aldonic acids produced by ketogenic bacterial fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. D-Gluconic D-Glucono delta lactone Assay Kit - gluconic acid | Megazyme [megazyme.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Capillary electrophoresis for the monitoring of carboxylic acid production by Gluconobacter oxydans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 14. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-gulonolactone Oxidase Efficacy Across Species
For Immediate Release
[City, State] – A comprehensive review of available data on L-gulonolactone oxidase (GULO), the terminal enzyme in the ascorbic acid biosynthesis pathway in many species, reveals significant variations in its efficacy and biochemical properties across different biological sources. This comparison guide, tailored for researchers, scientists, and drug development professionals, synthesizes key performance metrics and experimental protocols to facilitate informed decisions in research and development.
L-gulonolactone oxidase catalyzes the final step in the biosynthesis of L-ascorbic acid (Vitamin C).[1][2] However, this enzymatic activity has been lost in several species, including humans, other primates, guinea pigs, and some bats, due to mutations in the GULO gene.[2][3][4][5] Understanding the comparative efficacy of GULO from species that retain its function, such as rats and goats, is crucial for various applications, including the potential for therapeutic enzyme replacement and the development of robust vitamin C production systems.
Quantitative Comparison of GULO Biochemical Parameters
The enzymatic activity and stability of GULO have been characterized in several species. The following table summarizes key quantitative data from published studies.
| Species / Source | Optimal pH | Optimal Temperature (°C) | Km (mM) | Vmax (µmol/min/mg protein) | Substrate Specificity | Reference |
| Rat (liver) | 6.5–8.3 | 40 (recombinant fGULO) | 0.066 | 780 U/mg (recombinant fGULO) | L-gulono-γ-lactone, L-galactono-γ-lactone | [6] |
| Rat (recombinant cGULO) | 6.5 | 30 | 0.042 | 374 U/mg | L-gulono-γ-lactone | [6][7] |
| Goat (liver) | - | - | 0.15 | - | - | [3][6] |
| Chicken (kidney microsomes) | - | - | 0.007 | - | - | [6] |
| Grifola frondosa | 7.0 | - | 24 ± 1 | - | - | [6] |
| Arabidopsis thaliana (recombinant AtGulLO5) | - | - | 33.8 | 4.5 nmol AsA/min/mg | L-gulono-1,4-lactone | [8][9] |
Note: Km (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate). A lower Km value generally indicates a higher affinity of the enzyme for its substrate. U (Unit) is defined as the amount of enzyme that catalyzes the conversion of 1 micromole of substrate per minute.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the characterization of GULO.
GULO Activity Assay
A common method to determine GULO activity involves a reaction mixture containing a potassium phosphate (B84403) buffer, sodium citrate, dithiothreitol, FAD, and the enzyme extract.[6] The reaction is initiated by adding the substrate, L-gulono-γ-lactone, and incubated under aerobic conditions with vigorous shaking.[6] The reaction is then stopped, and the product, ascorbic acid, is quantified.[6]
Enzymatic Characterization of Recombinant GULO
To determine the optimal pH for GULO activity, various buffers with different pH ranges are used (e.g., glycine, sodium acetate, potassium phosphate, Tris-HCl).[6][10] The pH stability is assessed by incubating the enzyme at different pH values overnight and then measuring the residual activity.[6][10] Similarly, the optimal temperature and thermostability are determined by measuring enzyme activity at various temperatures.[6]
Expression and Purification of Recombinant GULO
Recombinant GULO, including full-length (fGULO) and its C-terminal catalytic domain (cGULO), has been successfully produced in E. coli.[7] Optimization of expression often involves adjusting cultivation temperature and biomass density to ensure proper protein folding and reduce aggregation.[6] Purification is typically achieved using affinity chromatography, such as with a His-tag system.[7]
Signaling Pathways and Experimental Workflows
Ascorbic Acid Biosynthesis Pathway
The final step in ascorbic acid biosynthesis in animals is the conversion of L-gulono-γ-lactone to L-ascorbic acid, catalyzed by GULO.[1] This pathway is distinct from the primary pathway in plants, which proceeds via L-galactono-γ-lactone.[1]
Caption: Simplified overview of the final steps in ascorbic acid biosynthesis in animals versus plants.
Experimental Workflow for GULO Characterization
The process of characterizing a GULO enzyme typically follows a structured workflow, from gene cloning to detailed biochemical analysis.
Caption: A standard experimental workflow for the characterization of recombinant GULO.
Concluding Remarks
The data clearly indicate that GULO from different species possesses distinct biochemical properties. Rat liver GULO, for instance, exhibits a high affinity for its substrate, as indicated by its low Km value. In contrast, the fungal and plant GULO enzymes show significantly lower substrate affinities. These differences are critical for selecting the most appropriate enzyme source for specific research or industrial applications. The detailed protocols and workflows provided herein offer a foundational guide for researchers embarking on the study of this vital enzyme. Further research into the structure-function relationships of GULO from diverse species will undoubtedly unveil new opportunities for its application in health and biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. L-gulono-γ-lactone Oxidase, the Key Enzyme for L-Ascorbic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-gulonolactone oxidase - Wikipedia [en.wikipedia.org]
- 5. Multiple independent L-gulonolactone oxidase (GULO) gene losses and vitamin C synthesis reacquisition events in non-Deuterostomian animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active [mdpi.com]
- 7. Recombinant C-Terminal Catalytic Domain of Rat L-Gulono Lactone Oxidase Produced in Bacterial Cells Is Enzymatically Active - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of Two Arabidopsis L-Gulono-1,4-lactone Oxidases, AtGulLO3 and AtGulLO5, Involved in Ascorbate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cloning and Characterization of Gluconolactone Oxidase of Penicillium cyaneo-fulvum ATCC 10431 and Evaluation of Its Use for Production of d-Erythorbic Acid in Recombinant Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
Gulonic Acid as a Potential Biomarker for Essential Pentosuria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gulonic acid as a potential biomarker for the metabolic disorder, Essential Pentosuria, in relation to the established biomarker, L-xylulose.
Introduction to Essential Pentosuria and the Role of this compound
Essential Pentosuria is a benign inborn error of metabolism characterized by the excessive excretion of the pentose (B10789219) sugar, L-xylulose, in the urine.[1][2] This condition arises from a deficiency of the enzyme L-xylulose reductase, which is responsible for the conversion of L-xylulose to xylitol (B92547) in the glucuronic acid oxidation pathway.[3][4] While generally asymptomatic, the identification of urinary L-xylulose is crucial for differential diagnosis to avoid misidentification as diabetes mellitus.[5][6]
This compound is a key intermediate in the glucuronic acid oxidation pathway, positioned as the direct precursor to 3-keto-L-gulonate, which is then converted to L-xylulose.[1] Given its upstream position to the metabolic block in Essential Pentosuria, the quantification of this compound presents a potential, albeit underexplored, avenue for biomarker validation. This guide explores the comparative utility of this compound versus L-xylulose in the context of this specific metabolic disorder.
Biomarker Comparison: this compound vs. L-xylulose
While L-xylulose is the established and primary diagnostic biomarker for Essential Pentosuria, this section evaluates the potential of this compound in comparison.
| Feature | This compound | L-xylulose |
| Metabolic Proximity to Defect | Upstream of the enzymatic block | Directly at the enzymatic block |
| Expected Change in Essential Pentosuria | Potentially elevated due to feedback inhibition or altered pathway kinetics. | Significantly elevated due to deficient L-xylulose reductase activity.[2] |
| Current Diagnostic Utility | Not currently used for diagnosis. | Gold standard for diagnosis of Essential Pentosuria.[2] |
| Reported Urinary Excretion in Essential Pentosuria | Data not readily available. | 1 to 4 grams per day.[1][2] |
| Analytical Methods | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS, Colorimetric assays. |
| Potential for Early Detection | Theoretically could indicate pathway flux changes. | Directly reflects the metabolic block. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway and a typical experimental workflow for biomarker analysis.
Experimental Protocols
Quantification of Urinary this compound and L-xylulose by GC-MS
This protocol describes the simultaneous analysis of this compound and L-xylulose in urine using gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 1500 x g for 10 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add an internal standard solution (e.g., a stable isotope-labeled version of the analytes or a structurally similar compound not present in urine).
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
2. Derivatization:
-
To the dried extract, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) to convert the non-volatile organic acids and sugars into volatile trimethylsilyl (B98337) (TMS) derivatives.
-
Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., a non-polar or semi-polar column) for chromatographic separation.
-
The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.
4. Quantification:
-
Generate a calibration curve using standard solutions of this compound and L-xylulose of known concentrations that have undergone the same extraction and derivatization process.
-
Quantify the analytes in the urine samples by comparing their peak areas (normalized to the internal standard) to the calibration curve.
Quantification of Urinary this compound and L-xylulose by LC-MS/MS
This protocol outlines the analysis of this compound and L-xylulose in urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which often requires less sample preparation.
1. Sample Preparation:
-
Thaw frozen urine samples and centrifuge as described for the GC-MS protocol.
-
Dilute the urine sample with a suitable buffer or mobile phase.
-
Add an internal standard solution.
-
For some applications, a simple protein precipitation or a solid-phase extraction (SPE) step may be used to clean up the sample.
2. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of these polar analytes.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification. Specific precursor-to-product ion transitions for this compound, L-xylulose, and the internal standard are monitored.
3. Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound and L-xylulose standards into a control urine matrix.
-
Process the standards and samples in the same manner.
-
Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Conclusion
L-xylulose remains the definitive biomarker for the diagnosis of Essential Pentosuria due to its direct accumulation resulting from the specific enzyme deficiency.[2] However, the analysis of this compound could offer additional insights into the pathophysiology of the glucuronic acid oxidation pathway in affected individuals. While not a primary diagnostic marker, quantifying this compound alongside L-xylulose in a research setting could help to understand the upstream metabolic consequences of the L-xylulose reductase block. Further studies are required to establish the quantitative relationship between urinary this compound and L-xylulose levels in patients with Essential Pentosuria to validate its potential as a secondary or supportive biomarker. The development of robust and validated analytical methods, such as the GC-MS and LC-MS/MS protocols detailed here, is essential for such investigations.
References
- 1. ommbid.mhmedical.com [ommbid.mhmedical.com]
- 2. metabolicsupportuk.org [metabolicsupportuk.org]
- 3. L-xylulose reductase - Wikipedia [en.wikipedia.org]
- 4. On the nature of L-xylulose reductase deficiency in essential pentosuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xylulose - Wikipedia [en.wikipedia.org]
- 6. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
Comparative Transcriptomics of Microorganisms in Gulonic Acid Production: A Guide for Researchers
An in-depth analysis of the transcriptomic landscapes of key microorganisms utilized in the industrial production of 2-keto-L-gulonic acid (2-KGA), a precursor to Vitamin C. This guide provides a comparative overview of gene expression changes, metabolic pathway alterations, and experimental methodologies, offering valuable insights for researchers, scientists, and professionals in drug development and industrial microbiology.
The industrial synthesis of 2-KGA predominantly relies on microbial fermentation. Understanding the genetic and metabolic responses of microorganisms under production conditions is crucial for optimizing yields and developing more efficient strains. This guide synthesizes findings from several transcriptomic and genomic studies to provide a comparative perspective on how different microorganisms, and different culture strategies, impact the transcriptomic profile during 2-KGA production.
Comparative Analysis of Gene Expression
The production of 2-KGA, whether through co-culture systems or single-strain fermentation, imposes significant oxidative and osmotic stress on the microorganisms. Transcriptomic studies consistently reveal substantial changes in gene expression aimed at mitigating these stresses while enhancing the metabolic flux towards 2-KGA. Below is a summary of key differentially expressed genes (DEGs) in various microorganisms under 2-KGA producing conditions.
| Microorganism/System | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Ketogulonicigenium vulgare in co-culture with Bacillus thuringiensis (Adapted Consortium) | Anti-oxidation (NADPH nitroreductase), Transcription and Regulation, Amino Acid Metabolism (amidohydrolase) | Sporulation (in B. thuringiensis) | [1] |
| Gluconobacter oxydans WSH-003 (Exposed to elevated 2-KGA) | Oxidative Stress Response, Osmotic Stress Response, DNA Damage Repair | Not specified | [2] |
| Ketogulonicigenium vulgare with Saccharomyces cerevisiae | Superoxide dismutase (sod), Catalase (cat), Oxidative stress-related genes (gpd) | Not specified | [3] |
| Actinobacillus succinogenes GXAS137 (Acetic acid reduction by NaHSO3) | Bifunctional acetaldehyde-alcohol dehydrogenase | Lipoic acid synthesis pathway (LipA, LipB) | [4] |
| Acetic Acid Bacteria (High-acidity fermentation) | Tricarboxylic acid (TCA) cycle, Oxidative phosphorylation, Riboflavin biosynthesis | Ribosomal protein-coding genes | [5][6] |
Experimental Methodologies
A summary of the experimental protocols used in the cited transcriptomic studies is provided below to allow for a critical assessment of the findings.
| Parameter | Study on K. vulgare & B. thuringiensis Consortium[1] | Study on G. oxydans WSH-003[2] | Study on Acetic Acid Bacteria[5][6] |
| Strains | Ketogulonicigenium vulgare and Bacillus thuringiensis (adapted strains K150 and B150) | Gluconobacter oxydans WSH-003 | Komagataeibacter europaeus |
| Culture Conditions | Serial subcultivation for adaptation. Specific media not detailed. | Exposure to elevated 2-Keto-L-gulonic acid. | Industrial submerged vinegar fermentation with acetic acid concentration between ~8% and ~12%. |
| RNA Extraction | Not specified in abstract. | Not specified in abstract. | Total RNA extracted from samples at initial, mid, and final stages of fermentation. |
| Sequencing Platform | Illumina technology for resequencing. | RNA sequencing. | Illumina HiSeq platform. |
| Data Analysis | Comparative genomics and metabolomics. | Identification of differentially expressed genes. | DESeq2 algorithm for differential gene expression analysis. KEGG enrichment analysis. |
Key Metabolic and Signaling Pathways
1. 2-Keto-L-Gulonic Acid Production Pathway in Co-culture:
The classical industrial production of 2-KGA involves a two-step fermentation process. The second step, which is the focus of many transcriptomic studies, involves the conversion of L-sorbose to 2-KGA by Ketogulonicigenium vulgare, often with the help of a companion bacterium like Bacillus megaterium. The companion strain provides essential nutrients and growth factors that K. vulgare cannot synthesize itself, and also helps to alleviate oxidative stress.
Caption: Co-culture system for 2-KGA production.
2. Oxidative Stress Response in 2-KGA Production:
The conversion of L-sorbose to 2-KGA is an oxidative process that generates reactive oxygen species (ROS), leading to cellular stress. Transcriptomic analyses reveal that microorganisms upregulate a suite of antioxidant genes to counteract this stress.
Caption: Oxidative stress response pathway.
Conclusion
Comparative transcriptomics provides a powerful lens through which to understand the intricate cellular responses of microorganisms during gulonic acid production. The data consistently highlights the central role of managing oxidative stress and optimizing metabolic pathways for efficient 2-KGA synthesis. For researchers and industry professionals, these insights are invaluable for targeted strain engineering and process optimization. Future work could focus on multi-omics approaches to gain an even more holistic understanding of the regulatory networks governing 2-KGA production, paving the way for the next generation of industrial vitamin C manufacturing.
References
- 1. Comparative genomics and metabolomics analyses of the adaptation mechanism in Ketogulonicigenium vulgare-Bacillus thuringiensis consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis of <i>Gluconobacter oxydans</i> WSH-003 Exposed to Elevated 2-Keto-L-Gulonic Acid Reveals the Responses to Osmotic and Oxidative Stress - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Transcriptome Analysis Reveals the Molecular Mechanisms of Acetic Acid Reduction by Adding NaHSO3 in Actinobacillus succinogenes GXAS137 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | RNA-Seq transcriptomic analysis reveals gene expression profiles of acetic acid bacteria under high-acidity submerged industrial fermentation process [frontiersin.org]
- 6. RNA-Seq transcriptomic analysis reveals gene expression profiles of acetic acid bacteria under high-acidity submerged industrial fermentation process - PubMed [pubmed.ncbi.nlm.nih.gov]
side-by-side comparison of different HPLC columns for gulonic acid analysis
For researchers, scientists, and drug development professionals, the accurate quantification of gulonic acid, a key intermediate in vitamin C synthesis and a significant compound in various biological and industrial processes, is crucial. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose, offering robust and reliable analysis. The choice of HPLC column is a critical factor that dictates the success of the separation and quantification. This guide provides a side-by-side comparison of different HPLC columns for this compound analysis, supported by experimental data and detailed protocols.
Principles of HPLC Separation for this compound
This compound is a highly polar, hydrophilic organic acid. Its separation by HPLC can be achieved through several mechanisms, primarily:
-
Reversed-Phase Chromatography (RPC): While seemingly counterintuitive for a polar analyte, RPC can be effectively used for this compound by employing a highly aqueous mobile phase or by suppressing the ionization of its carboxyl group with an acidic mobile phase. This increases its hydrophobicity, allowing for retention on a nonpolar stationary phase.
-
Anion-Exchange Chromatography (AEC): At a pH above its pKa, this compound is negatively charged and can be retained on a positively charged stationary phase (anion exchanger). Elution is typically achieved by increasing the concentration of a competing anion in the mobile phase.
-
Amino Columns: These columns, featuring aminopropyl functional groups, can operate in multiple modes. For sugar acids like this compound, they can be used in hydrophilic interaction liquid chromatography (HILIC) or weak anion-exchange mode.
-
Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and charged compounds like this compound.
Side-by-Side Comparison of HPLC Columns
The selection of an HPLC column for this compound analysis depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Below is a summary of different HPLC columns with their respective operational parameters and performance characteristics.
| Parameter | Reversed-Phase | Anion-Exchange | Amino | Mixed-Mode |
| Column Example | Shodex RSpak DE-613[1][2][3] | Hamilton RCX/10[4] | Shim-pack CLC-NH2[5] | Amaze TH[6][7][8] |
| Stationary Phase | Polymer-based | Anion-exchange resin | Aminopropyl silica | Trimodal (HILIC, anion- & cation-exchange) |
| Particle Size | 6 µm[9] | Not specified | 5 µm[5] | 5 µm[6] |
| Dimensions | 6.0 mm I.D. x 150 mm[3] | 4.6 mm x 250 mm[4] | 6.0 mm x 150 mm[5] | 4.6 mm x 150 mm[6] |
| Mobile Phase | 2 mM Perchloric acid (aq.)[1][3] | 0.1 M Sodium hydroxide (B78521) (aq.)[4] | 0.015 mol/L Ammonium (B1175870) dihydrogen phosphate (B84403) (pH 4.1)[5] | 80% Acetonitrile with 20 mM Ammonium formate (B1220265) (pH 3)[6] |
| Flow Rate | 0.5 mL/min[2][3] | 1.5 mL/min[4] | 1.0 mL/min[5] | 1.0 mL/min[6] |
| Temperature | 30-32°C[3] | 20°C[4] | Ambient[5] | Not specified |
| Detection | VIS (430 nm) (post-column)[3] | Pulsed Amperometric Detection (PAD)[4] | UV (210 nm)[5] | Evaporative Light Scattering Detector (ELSD)[6] |
| Retention Time | Not specified for this compound, but separation of related gluconic acids is shown.[1][2][3] | Not specified | ~14-17 min for related 2-keto-gulonic/gluconic acids[5] | Not specified for this compound |
| LOD/LOQ | Not specified | LOD: 0.6 mg/L, LOQ: 2.0 mg/L[4] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of experimental results. The following are protocols for the key HPLC methods cited in this guide.
Method 1: Reversed-Phase HPLC
-
Objective: To separate this compound from other organic acids.
-
Chromatographic System:
-
Sample Preparation:
-
Obtain the sample containing this compound.
-
Centrifuge the sample to remove particulate matter.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the sample with the mobile phase to a concentration within the calibration range.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peak corresponding to this compound based on the retention time of a standard.
-
Method 2: Anion-Exchange HPLC
-
Objective: To quantify this compound in complex matrices like wine.
-
Chromatographic System:
-
Sample Preparation:
-
Filter the sample (e.g., wine) through a 0.45 µm cellulose (B213188) acetate (B1210297) syringe filter.[4]
-
Collect the filtrate in an HPLC vial.
-
-
Procedure:
Method 3: Amino Column HPLC
-
Objective: Simultaneous determination of 2-keto-L-gulonic acid and 2-keto-D-gluconic acid in fermentation broth.[5]
-
Chromatographic System:
-
Sample Preparation:
-
Centrifuge the fermentation broth.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the sample with the mobile phase.
-
-
Procedure:
-
Equilibrate the column with the mobile phase.
-
Inject the sample. The elution of the analytes is achieved in less than 19 minutes.[5]
-
Visualization of the Experimental Workflow
The following diagram illustrates a typical workflow for HPLC analysis of this compound.
Caption: General experimental workflow for HPLC analysis of this compound.
Conclusion
The choice of an HPLC column for this compound analysis is dependent on the specific requirements of the assay.
-
Reversed-phase chromatography on a polymer-based column like the Shodex RSpak DE-613 offers a straightforward method using a simple acidic mobile phase.[1][3]
-
Anion-exchange chromatography , as demonstrated with the Hamilton RCX/10, provides high sensitivity with a low limit of quantification, making it suitable for trace analysis in complex samples.[4]
-
Amino columns , such as the Shim-pack CLC-NH2, are effective for the simultaneous analysis of this compound and its related isomers in matrices like fermentation broths.[5]
-
Mixed-mode columns like the Amaze TH present a versatile option for separating a wide range of polar and charged analytes, though specific performance data for this compound is less readily available.[6][7][10][8]
Researchers should consider the sample matrix, potential interferences, and required sensitivity when selecting the most appropriate column and method for their this compound analysis needs. The detailed protocols provided in this guide serve as a starting point for method development and validation.
References
- 1. shodex.com [shodex.com]
- 2. shodexhplc.com [shodexhplc.com]
- 3. shodexhplc.com [shodexhplc.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. tsijournals.com [tsijournals.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. helixchrom.com [helixchrom.com]
- 9. shodex.de [shodex.de]
- 10. helixchrom.com [helixchrom.com]
Comparison Guide for Validating the Role of L-gulono-γ-lactone Oxidase (GULO) in the Gulonic Acid Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common molecular techniques used to validate the function of the L-gulono-γ-lactone oxidase (GULO) gene, a key enzyme in the gulonic acid biosynthetic pathway. The methodologies, supporting experimental data, and visual workflows presented herein are intended to assist researchers in designing robust experiments to investigate gene function in metabolic pathways.
Introduction to GULO and the this compound Pathway
The this compound pathway is a metabolic route for the synthesis of L-ascorbic acid (Vitamin C). In many animal species, the final and rate-limiting step of this pathway is catalyzed by the enzyme L-gulono-γ-lactone oxidase (GULO).[1] This enzyme facilitates the oxidation of L-gulono-1,4-lactone to 2-keto-gulono-γ-lactone, which then spontaneously isomerizes to L-ascorbic acid.[2] Notably, humans and some other species, including guinea pigs and bats, possess a non-functional, mutated GULO gene and therefore cannot synthesize their own Vitamin C, making it an essential dietary nutrient.[3][4] The GULO knockout (Gulo-/-) mouse is a critical animal model that recapitulates this human-like dependency on dietary Vitamin C, making it an invaluable tool for studying the physiological roles of this pathway.[1][5]
Diagram: this compound Biosynthetic Pathway
The following diagram illustrates the terminal steps of the L-ascorbic acid synthesis pathway in species with a functional GULO enzyme.
Caption: Terminal steps of the L-ascorbic acid biosynthetic pathway highlighting the role of GULO.
Comparison of Gene Function Validation Methodologies
Validating the function of GULO typically involves reducing or eliminating its expression and observing the resulting biochemical and phenotypic changes. The two primary approaches are gene knockout (permanent removal of gene function at the DNA level) and gene knockdown (transient reduction of gene expression at the mRNA level).
| Feature | Gene Knockout (CRISPR/Cas9) | Gene Knockdown (RNAi) |
| Mechanism | Creates double-strand breaks in the DNA, leading to permanent gene disruption through error-prone repair.[6] | Utilizes small interfering RNAs (siRNAs) to target specific mRNA molecules for degradation, preventing protein translation.[7] |
| Effect | Complete and permanent loss of gene function. | Partial and transient reduction in gene expression. |
| Pros | - Provides a definitive null phenotype.[6] - Permanent and heritable modification. - High specificity with proper guide RNA design. | - Useful for studying essential genes where a full knockout would be lethal.[8] - Reversible and allows for dose-dependent studies. - Technically simpler and faster for initial screening.[7] |
| Cons | - Can be lethal if the gene is essential for survival. - Potential for off-target mutations. - More technically complex and time-consuming to generate knockout cell lines or animals.[9] | - Incomplete silencing can lead to ambiguous results. - Off-target effects are a significant concern. - Transient effect requires continuous delivery of siRNA for sustained knockdown.[8] |
| Typical Application | Developing knockout animal models (e.g., Gulo-/- mice) for in-depth physiological studies.[1] Creating stable knockout cell lines for mechanistic studies.[9] | Rapidly screening gene function in cell culture.[7] Studying genes where a complete loss of function is not desired. |
Quantitative Data from Gulo Knockout Models
The following tables summarize quantitative data from studies using Gulo-/- mice, demonstrating the impact of GULO gene deletion.
Table 1: Plasma Ascorbic Acid Levels in Wild-Type vs. Gulo-/- Mice
This table shows the dramatic decrease in plasma Vitamin C levels in Gulo-/- mice after withdrawal from a Vitamin C-supplemented diet, highlighting their inability to synthesize it endogenously.
| Mouse Genotype / Condition | Mean Plasma Ascorbic Acid (μM) |
| Wild-Type (WT) | 88.41 |
| Gulo-/- (supplemented with 3.3 g/L Vitamin C) | 80.90 |
| Gulo-/- (supplemented with 0.33 g/L Vitamin C) | 24.88 |
| Gulo-/- (1 week after Vitamin C withdrawal) | Significantly Decreased |
Data synthesized from a study on Gulo-/- mice.[5]
Table 2: Phenotypic Consequences of Ascorbic Acid Deficiency in Gulo-/- Mice
This table outlines key phenotypic changes observed in Gulo-/- mice with low ascorbic acid levels compared to wild-type controls.
| Phenotypic Parameter | Wild-Type (+/+) | Gulo-/- (Ascorbate-Deficient) |
| Body Weight | Normal Growth | Significant weight loss starting at 3 weeks post-withdrawal.[5] |
| Locomotor Activity | Normal | Less active, slower movement.[1] |
| Drug Response | Normal | Exaggerated hyperactivity in response to methamphetamine.[1] |
| Oxidative Stress (Liver ROS) | Baseline | Significantly increased levels.[10] |
| Survival | Normal | Lethal (scurvy) within weeks without dietary Vitamin C.[1] |
Data compiled from studies on the behavioral and physiological phenotype of Gulo-/- mice.[1][5][10]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for key experiments.
Protocol 1: CRISPR/Cas9-Mediated Knockout of GULO in a Mammalian Cell Line
This protocol provides a general workflow for creating a GULO knockout cell line.
-
Guide RNA (gRNA) Design and Cloning:
-
Design two gRNAs targeting a critical exon of the GULO gene using an online design tool. Flanking an exon can lead to its deletion.[11]
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed oligos into a Cas9 expression vector (e.g., pX459, which contains both Cas9 and a gRNA scaffold).[9]
-
-
Transfection:
-
Clonal Selection:
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent 24-48 hours post-transfection to eliminate non-transfected cells.
-
After selection, dilute the surviving cells to a concentration suitable for single-cell seeding in 96-well plates to isolate clonal populations.
-
-
Screening and Validation:
-
Expand single-cell colonies.
-
Isolate genomic DNA from each clone.
-
Genomic Validation: Use PCR with primers flanking the targeted exon to screen for deletions (knockout clones will show a smaller PCR product). Sequence the PCR product to confirm the precise mutation.[6]
-
Protein Validation: Perform a Western blot on cell lysates to confirm the absence of the GULO protein in knockout clones.
-
Protocol 2: RNAi-Mediated Knockdown of GULO
This protocol outlines the steps for transiently silencing GULO expression in cell culture.
-
siRNA Selection and Preparation:
-
Use a non-targeting (scrambled) siRNA as a negative control.
-
Reconstitute lyophilized siRNAs in RNase-free buffer to create a stock solution (e.g., 20-50 μM).[13]
-
siRNA Transfection:
-
Seed cells in 6-well or 12-well plates and grow to 50-70% confluency.
-
Dilute siRNA in an appropriate volume of serum-free medium. In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX).
-
Combine the diluted siRNA and transfection reagent, incubate for 10-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.[8]
-
-
Validation of Knockdown Efficiency:
-
mRNA Level (qPCR): At 24-48 hours post-transfection, isolate total RNA from the cells. Synthesize cDNA via reverse transcription. Perform quantitative PCR (qPCR) using primers specific for GULO to measure the reduction in mRNA levels compared to the scrambled siRNA control.[14]
-
Protein Level (Western Blot): At 48-72 hours post-transfection, lyse the cells and perform a Western blot to quantify the reduction in GULO protein levels.
-
Protocol 3: Quantification of Ascorbic Acid in Plasma by HPLC
This protocol is used to measure the biochemical consequence of GULO disruption.
-
Sample Preparation:
-
Collect blood samples into tubes containing an anticoagulant (e.g., heparin).
-
Immediately centrifuge at 3000 g for 10 min at 4°C to separate plasma.
-
To stabilize ascorbic acid, mix the plasma (e.g., 25 μL) with a precipitating and stabilizing agent like 5% metaphosphoric acid (e.g., 225 μL).
-
Centrifuge again at high speed (e.g., 12,000 rpm) for 10 min at 4°C to pellet proteins.[15]
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
System: An HPLC system equipped with a UV or electrochemical detector.
-
Column: A suitable reverse-phase column (e.g., C18) or a hydrophilic interaction liquid chromatography (HILIC) column.[16]
-
Mobile Phase: A typical mobile phase could be an acidic buffer, such as 0.1% formic acid in water/acetonitrile.[17]
-
Detection: Detect ascorbic acid via UV absorbance (e.g., at 230-254 nm) or electrochemically.[17]
-
Quantification: Create a standard curve using known concentrations of ascorbic acid. Calculate the concentration in the plasma samples by comparing their peak areas to the standard curve.
-
Diagram: Experimental Validation Workflow
This diagram outlines and compares the logical flow of a gene knockout versus a gene knockdown experiment for validating GULO function.
Caption: Comparative workflow for validating GULO function via knockout vs. knockdown experiments.
References
- 1. Effect of vitamin C deficiency during postnatal development on adult behavior: functional phenotype of Gulo(−/−) knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of gene expression profiling in a mouse model of L-gulonolactone oxidase gene deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of a L-Gulono-1,4-Lactone Oxidase Like Protein in the Floral Nectar of Mucuna sempervirens, Fabaceae [frontiersin.org]
- 5. The Analysis of Vitamin C Concentration in Organs of Gulo-/- Mice Upon Vitamin C Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 8. RNA Interference to Knock Down Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vitamin C modulates the metabolic and cytokine profiles, alleviates hepatic endoplasmic reticulum stress, and increases the life span of Guloâ/â mice | Aging [aging-us.com]
- 11. Protocol: CRISPR Knockoout Cell Line Protocol (Part 1): gRNA Design and Vector Cloning_Vitro Biotech [vitrobiotech.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of l-ascorbic acid and dehydroascorbic acid in human plasma - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Enzyme Inhibitory Effects of Gulonic Acid Analogs and Related Sugar Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of gulonic acid analogs and the closely related glucuronic acid analogs on specific enzymes. The information is compiled from published experimental data to offer an objective overview for researchers in enzyme inhibition and drug discovery.
Summary of Inhibitory Effects
The inhibitory potential of sugar acids and their derivatives is a growing area of interest in the development of therapeutic agents. This guide focuses on the available data for analogs of gulonic and glucuronic acid, summarizing their effects on key enzymes. Due to the limited availability of quantitative data on this compound analogs, this guide places a significant emphasis on the more extensively studied glucuronic acid analogs.
The following table summarizes the quantitative data on the inhibition of glucuronokinase by various glucuronic acid analogs.
| Compound | Target Enzyme | Inhibition Data | Source |
| β-Glucuronic acid-1-phosphate | Glucuronokinase | 50% inhibition at 1 to 3 mM | [1][2][3] |
| Methyl α-glucuronoside | Glucuronokinase | Little to no inhibition | [1][2][3] |
| Methyl β-glucuronoside | Glucuronokinase | Little to no inhibition | [1][2][3] |
| 4-O-methylglucuronic acid | Glucuronokinase | Little to no inhibition | [1][2][3] |
In addition to the data on glucuronic acid analogs, a study has reported the synthesis of 2,6-dideoxy-2,6-imino-L-gulonic acid , an analog of this compound, which demonstrated inhibitory activity against β-D-glucuronidase and α-L-iduronidase [4]. However, specific quantitative inhibition data such as IC50 values were not available in the reviewed literature.
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for the interpretation and replication of scientific findings. Below is the methodology employed in the key study investigating the inhibition of glucuronokinase.
Glucuronokinase Inhibition Assay
Source: Gillard, D. F., & Dickinson, D. B. (1978). Inhibition of Glucuronokinase by Substrate Analogs. Plant Physiology, 62(5), 706–709.[1][2][3]
-
Enzyme Source: Glucuronokinase was purified from pollen of Lilium longiflorum.
-
Assay Principle: The assay measures the phosphorylation of D-glucuronic acid by glucuronokinase, where ATP serves as the phosphate (B84403) donor. The reaction produces ADP and 1-phospho-alpha-D-glucuronate.
-
Reaction Mixture: The standard reaction mixture contained:
-
Tris-HCl buffer (pH 7.5)
-
MgCl2
-
ATP
-
D-glucuronic acid
-
The inhibitor being tested at various concentrations.
-
-
Incubation: The reaction was initiated by the addition of the enzyme and incubated at a controlled temperature.
-
Measurement: The enzyme activity was determined by measuring the rate of ADP formation, which is proportional to the glucuronokinase activity. The amount of ADP was quantified using a coupled enzyme system involving pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, where the oxidation of NADH was monitored spectrophotometrically at 340 nm.
-
Inhibition Studies: To determine the inhibitory effect of the analogs, the enzyme assay was performed in the presence of varying concentrations of the test compounds. The percentage of inhibition was calculated by comparing the enzyme activity with and without the inhibitor. For β-glucuronic acid-1-phosphate, the concentration required for 50% inhibition was determined from a dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for determining enzyme inhibition.
Caption: Inhibition of the Glucuronokinase pathway.
Conclusion
The available scientific literature provides evidence for the inhibitory potential of glucuronic acid analogs against glucuronokinase. Specifically, β-glucuronic acid-1-phosphate has been identified as an inhibitor, while other methylated and glycosidic analogs show little to no activity[1][2][3]. This suggests that the presence and position of the phosphate group are critical for binding to the enzyme's active site and eliciting an inhibitory effect.
Research into the enzyme inhibitory properties of this compound and its direct analogs appears to be less extensive. While the synthesis of at least one this compound analog with inhibitory activity against other enzymes has been reported, quantitative data remains scarce in the public domain[4].
For researchers and drug development professionals, these findings highlight a potential avenue for the design of novel enzyme inhibitors based on sugar acid scaffolds. Further investigation into the structure-activity relationships of this compound analogs is warranted to explore their therapeutic potential. The detailed experimental protocol for the glucuronokinase assay provided in this guide can serve as a valuable resource for such future studies.
References
Gulonic Acid Metabolism: A Comparative Guide to Ascorbate Synthesis and the Pentose Phosphate Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of L-gulonic acid, a key intermediate in mammalian carbohydrate metabolism. Utilizing data from isotopic labeling and metabolic flux studies, we compare its conversion into L-ascorbic acid (Vitamin C) with its entry into the pentose (B10789219) phosphate (B84403) pathway. This information is critical for understanding the regulation of Vitamin C biosynthesis and its interplay with central carbon metabolism, offering insights for research in nutrition, metabolic disorders, and drug development.
Data Presentation: Quantitative Comparison of Gulonic Acid Metabolic Pathways
The metabolic flux of L-gulonic acid is significantly influenced by the physiological state of the organism. The following tables summarize quantitative data from studies on rat liver extracts, illustrating the partitioning of L-gulonate between the ascorbic acid synthesis pathway and the pentose phosphate pathway under normal, starved, and diabetic conditions.
Table 1: Metabolic Fate of L-Gulonate in Rat Liver Extracts under Normal and Starved Conditions
| Precursor | Condition | Ascorbic Acid Formed (μmol/g liver/hr) | D-Xylulose Formed (μmol/g liver/hr) |
| L-Gulonate | Normal | 0.58 | 0.25 |
| L-Gulonate | Starved | 0.36 | 0.48 |
| Data adapted from Stirpe and Comporti (1965).[1][2] |
Table 2: Metabolic Fate of L-Gulonate in Rat Liver Extracts under Normal and Alloxan-Diabetic Conditions
| Precursor | Condition | Ascorbic Acid Formed (μmol/g liver/hr) | D-Xylulose Formed (μmol/g liver/hr) |
| L-Gulonate | Normal | 0.62 | 0.28 |
| L-Gulonate | Diabetic | 0.45 | 0.55 |
| Data adapted from Stirpe and Comporti (1965).[3][4][5] |
Experimental Protocols
The data presented above were generated using methodologies that, while foundational, predate modern stable isotope tracing techniques. Below, we provide an overview of the classical experimental protocol used in the cited studies, followed by a description of a modern isotopic labeling approach for more precise flux analysis.
Classical Method for Quantifying this compound Metabolism
The following protocol is based on the methods described by Stirpe and Comporti (1965).[1][2][3][4][5]
-
Preparation of Liver Homogenates:
-
Wistar strain rats were used, maintained on a standard diet. For starvation studies, food was withheld for 48 hours. For diabetes studies, alloxan (B1665706) was administered to induce a diabetic state.
-
Livers were perfused in situ with ice-cold 0.9% NaCl solution.
-
The perfused livers were homogenized in a 0.15 M KCl solution containing 5 mM nicotinamide (B372718) and 1 mM EDTA.
-
-
Incubation:
-
The homogenates were incubated in a medium containing phosphate buffer (pH 7.4), NAD+, NADP+, and the specified precursor (L-gulonate).
-
Incubations were carried out at 37°C for a defined period.
-
-
Measurement of Metabolites:
-
Ascorbic Acid: Determined by the 2,4-dinitrophenylhydrazine (B122626) method.
-
D-Xylulose: Measured by the cysteine-carbazole reaction after separation by paper chromatography.
-
Modern Isotopic Labeling Approach for Metabolic Flux Analysis
A contemporary study to quantify the metabolic fate of this compound would employ stable isotope tracing coupled with mass spectrometry.
-
Cell Culture and Isotopic Labeling:
-
A relevant cell line (e.g., primary hepatocytes) would be cultured in a defined medium.
-
The cells would be incubated with a stable isotope-labeled precursor, such as uniformly labeled ¹³C-L-gulonic acid ([U-¹³C₆]L-gulonic acid).
-
-
Metabolite Extraction:
-
After the incubation period, intracellular metabolites would be rapidly extracted using a cold solvent mixture (e.g., 80% methanol).
-
-
Mass Spectrometry Analysis:
-
The extracted metabolites would be analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
The mass isotopomer distributions (MIDs) of ascorbic acid and intermediates of the pentose phosphate pathway (e.g., xylulose-5-phosphate) would be determined. The MIDs reveal the number of ¹³C atoms incorporated into each metabolite from the labeled this compound.
-
-
Metabolic Flux Analysis (MFA):
-
The measured MIDs, along with other metabolic data (e.g., uptake and secretion rates), would be used in a computational model to calculate the relative and absolute fluxes through the competing metabolic pathways.
-
Mandatory Visualization
The following diagrams illustrate the key metabolic pathways of this compound and a typical experimental workflow for modern isotopic labeling studies.
References
- 1. Regulation of ascorbic acid and of xylulose synthesis in rat-liver extracts. The effect of starvation on the enzymes of the glucuronic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Regulation of ascorbic acid and of xylulose synthesis in rat-liver extracts. The effect of alloxan-diabetes on the glucuronic acid pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of ascorbic acid and of xylulose synthesis in rat-liver extracts. The effect of alloxan-diabetes on the glucuronic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
A Guide to Inter-Laboratory Validation of Gulonic Acid Measurement Protocols
For researchers, scientists, and drug development professionals, the accurate and consistent measurement of gulonic acid is crucial for various applications, from metabolic research to the quality control of pharmaceutical products. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by representative experimental data. It also outlines a framework for inter-laboratory validation to ensure reproducibility and reliability of results across different sites.
Comparative Analysis of Analytical Methods
The quantification of this compound in biological and chemical samples is primarily achieved through chromatographic and enzymatic methods. The most prevalent techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.
Data Presentation
The following table summarizes typical performance characteristics for these methods, based on a hypothetical inter-laboratory study. These values are illustrative and can vary based on the specific protocol, instrumentation, and sample matrix.
| Validation Parameter | HPLC-UV | GC-MS | Enzymatic Assay |
| Linearity (r²) | ≥ 0.996 | ≥ 0.998 | ≥ 0.995 |
| Linear Range | 0.5 - 50 µg/mL | 0.02 - 20 µg/mL | 1 - 200 µM |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.005 µg/mL | 0.5 µM |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.02 µg/mL | 1.5 µM |
| Intra-day Precision (%RSD) | < 3% | < 5% | < 4% |
| Inter-day Precision (%RSD) | < 5% | < 7% | < 6% |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103% | 92 - 108% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are generalized protocols for the quantification of this compound using HPLC, GC-MS, and an enzymatic assay.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol is suitable for the quantification of this compound in relatively clean sample matrices.
-
Sample Preparation:
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
If necessary, dilute the sample with the mobile phase to fall within the calibration curve range.
-
-
HPLC Conditions:
-
Column: A polymer-based reversed-phase column, such as RSpak DE-613, is often used for the analysis of hydrophilic organic acids like gluconic acids.[1]
-
Mobile Phase: An acidic mobile phase, such as 2 mM perchloric acid solution, helps to suppress the dissociation of the carboxyl group, allowing for better retention on a reversed-phase column.[1]
-
Flow Rate: Typically around 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.
-
Detection: UV detection at a low wavelength, typically around 210 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and specificity and is well-suited for complex matrices. It requires a derivatization step to make the non-volatile this compound amenable to gas chromatography.[2][3]
-
Sample Preparation and Derivatization:
-
To an aliquot of the sample, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Acidify the sample with an appropriate acid (e.g., HCl).
-
Extract the this compound using an organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
To the dried residue, add a derivatizing agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS), and heat to form the trimethylsilyl (B98337) (TMS) derivatives.[2][3]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set to 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at a lower temperature and ramping up to a higher temperature.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[4]
-
Enzymatic Assay
Enzymatic assays provide a high-throughput and specific method for this compound measurement, often in a microplate format.[5] These assays are based on the activity of specific enzymes that act on this compound or its related compounds.
-
Principle:
-
An example of a related enzymatic assay involves the use of uronate dehydrogenase, which can be adapted for the detection of D-glucuronate, a related uronic acid.[5] A specific enzyme for this compound would be required for a direct assay. The principle involves the enzymatic conversion of the target analyte, leading to a change in absorbance or fluorescence that can be measured.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the appropriate buffer, cofactors (e.g., NAD+), and the specific enzyme.
-
Add the sample to the reaction mixture in the wells of a microplate.
-
Incubate the plate for a specific time at a controlled temperature to allow the enzymatic reaction to proceed.
-
Measure the change in absorbance (e.g., at 340 nm for NADH formation) or fluorescence using a microplate reader.
-
Quantify the this compound concentration by comparing the signal to a standard curve prepared with known concentrations of this compound.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in an inter-laboratory validation study for a this compound measurement protocol.
Caption: Workflow of an Inter-Laboratory Validation Study.
Caption: Comparative Workflow of this compound Analytical Methods.
References
- 1. shodex.com [shodex.com]
- 2. Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic assay of D-glucuronate using uronate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Properties of Gulonic Acid and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the antioxidant properties of gulonic acid and its more widely recognized derivative, ascorbic acid (Vitamin C). While ascorbic acid is a well-established antioxidant, the antioxidant capacity of its precursor, this compound, is less characterized. This document summarizes the known antioxidant mechanisms of both compounds, presents available data, and provides detailed experimental protocols for key antioxidant assays.
Introduction to this compound and Ascorbic Acid
Mechanisms of Antioxidant Action
Ascorbic Acid
Ascorbic acid functions as an antioxidant through several mechanisms:
-
Direct Scavenging of Free Radicals: Ascorbic acid is a potent scavenger of a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including superoxide (B77818) radicals, hydroxyl radicals, and peroxynitrite.[1][3] It readily donates electrons to neutralize these harmful species.[1]
-
Regeneration of Other Antioxidants: Ascorbic acid can regenerate other important antioxidants, such as α-tocopherol (Vitamin E), from their radical forms, thereby restoring their antioxidant capacity.[1]
-
Enzyme Cofactor: It acts as a cofactor for several enzymes, maintaining their activity. For instance, it is essential for the function of prolyl and lysyl hydroxylases, which are crucial for collagen synthesis.[1]
-
Modulation of Signaling Pathways: Ascorbic acid can influence gene expression and signaling pathways related to the cellular antioxidant response. It can promote the activity of transcription factors like Nrf2, which upregulates the expression of antioxidant enzymes.[3][4]
This compound
The direct antioxidant mechanisms of this compound are not well-elucidated in the available literature. As a precursor to ascorbic acid, its primary contribution to cellular antioxidant defense in organisms that can synthesize Vitamin C is through its conversion to ascorbic acid. It is plausible that this compound itself may possess some free radical scavenging ability due to the presence of hydroxyl groups, but this has not been extensively quantified or compared to ascorbic acid.
Quantitative Comparison of Antioxidant Properties
A direct quantitative comparison of the antioxidant properties of this compound and ascorbic acid is challenging due to the limited availability of data for this compound in standard antioxidant assays. The following table summarizes typical antioxidant activity values for ascorbic acid from various studies. A corresponding entry for this compound is included to highlight the data gap.
| Antioxidant Assay | Ascorbic Acid (Typical Values) | This compound / L-Gulono-γ-lactone | Reference(s) |
| DPPH Radical Scavenging Activity (IC50) | 5 - 20 µg/mL | Data not available | [5][6] |
| ABTS Radical Scavenging Activity (TEAC) | ~1.0 - 1.5 mM Trolox Equivalents | Data not available | [7] |
| Ferric Reducing Antioxidant Power (FRAP) | High (Specific values vary with assay conditions) | Data not available | [8] |
Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a substance to that of the standard antioxidant, Trolox.
Signaling Pathways
Ascorbic Acid Antioxidant Signaling
Ascorbic acid is known to influence cellular signaling pathways that are integral to the antioxidant defense system. One of the key pathways involves the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of a wide array of antioxidant and detoxification genes.
Caption: Ascorbic acid's role in the Nrf2-ARE antioxidant response pathway.
Experimental Protocols
Detailed methodologies for common in vitro antioxidant capacity assays are provided below. These protocols can be used to evaluate and compare the antioxidant properties of various compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction: In a microplate or cuvette, add a defined volume of the test sample or standard to a defined volume of the DPPH solution. A blank containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Experimental Workflow:
Caption: Workflow for the ABTS radical cation decolorization assay.
Methodology:
-
Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume of the test sample or standard (e.g., Trolox) to a defined volume of the diluted ABTS•+ solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Experimental Workflow:
Caption: Workflow for the FRAP assay.
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction: A small volume of the sample is added to a large volume of the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: A standard curve is prepared using known concentrations of FeSO₄·7H₂O. The FRAP value of the sample is then determined by comparing its absorbance with the standard curve and is expressed as µM Fe(II) equivalents.
Conclusion
Ascorbic acid is a well-established and potent antioxidant with multiple mechanisms of action, including direct free radical scavenging and involvement in cellular antioxidant signaling pathways. In contrast, while this compound is a direct precursor in the biosynthesis of ascorbic acid and is noted to have some antioxidant properties, there is a significant lack of quantitative data in the scientific literature to allow for a direct and detailed comparison of its antioxidant capacity with that of ascorbic acid using standard in vitro assays. Further research is warranted to quantify the intrinsic antioxidant activity of this compound and to elucidate its potential mechanisms of action. The experimental protocols provided in this guide offer a standardized approach for conducting such comparative studies.
References
- 1. Vitamin C - Wikipedia [en.wikipedia.org]
- 2. L-Gulono-gamma-lactone | 1128-23-0 | G-8500 | Biosynth [biosynth.com]
- 3. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Free Radical Scavenging Activity of an Ayurvedic Formulation, Panchvalkala - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating Kinetic Models for Gulonic Acid Fermentation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of kinetic models for the fermentation of 2-keto-L-gulonic acid (2-KGA), a key intermediate in the synthesis of L-ascorbic acid (Vitamin C). While the direct fermentation of gulonic acid is less common, the established principles and models for 2-KGA production offer a robust framework for validation and optimization. This document outlines various fermentation strategies, presents supporting experimental data, details relevant protocols, and visualizes the core metabolic pathways.
Comparison of Production Strategies for 2-Keto-L-Gulonic Acid
The industrial production of 2-KGA is dominated by microbial fermentation, primarily through two-step or single-step processes. The choice of strategy significantly impacts yield, productivity, and scalability.
Table 1: Comparison of 2-Keto-L-Gulonic Acid Production Methods
| Production Method | Key Microorganism(s) | Starting Substrate | Typical Product Concentration (g/L) | Molar Conversion Yield (%) | Productivity (g/L/h) |
| Two-Step Fermentation | Gluconobacter oxydans followed by a co-culture of Ketogulonicigenium vulgare and Bacillus megaterium | D-Sorbitol | 90 - 112.2 | ~91.3 | 3.90 - 4.80[1] |
| One-Step Fermentation | Co-culture of Gluconobacter oxydans and recombinant E. coli | D-Sorbitol | 16.8 | 33.6 | Not Reported[2][3] |
| Engineered Single Strain | Metabolically engineered E. coli | L-Sorbose | 72.4 | 71.2 | Not Reported[2][3] |
| Two-Stage Fermentation from Glucose | Erwinia sp. followed by Corynebacterium sp. | D-Glucose | 106.3 | 84.6 | Not Reported[4] |
Kinetic Model Validation: A Comparative Overview
The validation of a kinetic model is crucial for process understanding, optimization, and control. Various models, from unstructured to structured, have been developed to describe 2-KGA fermentation.
Table 2: Comparison of Kinetic Models for 2-Keto-L-Gulonic Acid Fermentation
| Kinetic Model Type | Description | Key Parameters | Validation Findings |
| Macronkinetic Model | A simplified model focusing on the overall reaction rates of biomass, substrate, and product. | Specific growth rate (μ), specific substrate uptake rate (qs), product yield coefficient (Yp/s) | Model simulations of substrate and product concentrations show good agreement with industrial fed-batch fermentation data.[5][6] |
| Unstructured Models | These models, such as the Logistic and Leudeking-Piret equations, describe the overall kinetics without considering the intracellular state of the microorganisms. | Maximum specific growth rate (μmax), saturation constant (Ks), inhibition constants (Ki) | Suitable for describing biomass growth, substrate consumption, and product formation in various fermentation processes. |
| Structured Models | These models consider the internal physiological state of the cells and can provide a more detailed and accurate description of the fermentation process. | Intracellular metabolite concentrations, enzyme kinetics, gene expression regulation | While more complex, structured models can offer deeper insights into the metabolic pathways and cellular regulation. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for validating kinetic models. Below are outlines for key fermentation processes.
Two-Step Fermentation for 2-KGA Production (Bioreactor Level)
This process is the current industrial standard.
Stage 1: D-Sorbitol to L-Sorbose
-
Microorganism: Gluconobacter oxydans
-
Bioreactor: 5L stirred-tank bioreactor
-
Medium: D-sorbitol (100 g/L), corn steep liquor (5 g/L), KH2PO4 (1 g/L), MgSO4·7H2O (0.5 g/L).
-
Inoculum: 10% (v/v) of a 24-hour seed culture of G. oxydans.
-
Fermentation Conditions:
-
Temperature: 30°C
-
pH: Maintained at 5.5 by automatic addition of 2M NaOH.
-
Aeration: 1 vvm (volume of air per volume of medium per minute).
-
Agitation: 300 rpm.
-
-
Process: The fermentation is carried out until the concentration of L-sorbose is maximized, typically within 24-36 hours. The broth is then sterilized for the second stage.
Stage 2: L-Sorbose to 2-Keto-L-Gulonic Acid
-
Microorganisms: Co-culture of Ketogulonicigenium vulgare and Bacillus megaterium.
-
Bioreactor: 5L stirred-tank bioreactor containing the sterilized L-sorbose broth from Stage 1.
-
Inoculum: 10% (v/v) of a 48-hour mixed seed culture of K. vulgare and B. megaterium.
-
Fermentation Conditions:
-
Temperature: 30°C
-
pH: Maintained at 7.0 by automatic addition of 2M NaOH.
-
Aeration: 1.5 vvm.
-
Agitation: 400 rpm.
-
-
Process: The fermentation is monitored for 2-KGA production, typically lasting 48-72 hours.
One-Step Fermentation of 2-KGA from D-Sorbitol (Co-culture)
This method aims to simplify the process by performing both conversion steps in a single bioreactor.
-
Microorganisms: Co-culture of Gluconobacter oxydans and a recombinant, 2-KGA producing strain of Escherichia coli.
-
Bioreactor: 5L stirred-tank bioreactor.
-
Medium: D-sorbitol (50 g/L), yeast extract (10 g/L), peptone (20 g/L), NaCl (5 g/L).
-
Inoculum: Co-inoculation with 5% (v/v) of a 24-hour seed culture of G. oxydans and 5% (v/v) of a 16-hour seed culture of the recombinant E. coli.
-
Fermentation Conditions:
-
Temperature: 30°C
-
pH: Maintained at 6.5.
-
Aeration: 1 vvm.
-
Agitation: 350 rpm.
-
-
Process: The fermentation is monitored for the production of 2-KGA.
Mandatory Visualizations
Metabolic Pathway of 2-Keto-L-Gulonic Acid Production
The conversion of L-sorbose to 2-KGA in Ketogulonicigenium vulgare is a key metabolic process.
Caption: Metabolic pathway of L-Sorbose to 2-Keto-L-Gulonic Acid.
Experimental Workflow for Kinetic Model Validation
A systematic workflow is essential for the accurate validation of a kinetic fermentation model.
Caption: Workflow for the validation of a kinetic fermentation model.
Chemical Conversion of 2-Keto-L-Gulonic Acid to L-Ascorbic Acid
The final step in the industrial production of Vitamin C is the chemical conversion of 2-KGA. This is typically achieved through enolization and lactonization.[7] One common method involves heating 2-KGA in water or esterifying it, followed by treatment with a base and subsequent acidification.[7] Another approach involves the reaction of a slurry of 2-KGA hydrate (B1144303) with a substantially anhydrous acid catalyst.[8] The process can also be carried out by converting the sodium salt of 2-KGA, obtained from the fermentation broth, into the free acid in an alcoholic solution.
This guide serves as a foundational resource for researchers and professionals in the field. The provided data and protocols should be adapted and optimized based on specific laboratory conditions and research objectives. The validation of kinetic models is an iterative process that combines experimental data with mathematical modeling to achieve a deeper understanding and control of the fermentation process.
References
- 1. Continuous 2-keto-L-gulonic acid fermentation from L-sorbose by Ketogulonigenium vulgare DSM 4025 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of 2-keto-L-gulonic acid by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of 2-Keto-l-Gulonic Acid from d-Glucose by Two-Stage Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modeling and parameters identification of 2-keto-l-gulonic acid fed-batch fermentation | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. WO1987000839A1 - Production of l-ascorbic acid from 2-keto-l-gulonic acid - Google Patents [patents.google.com]
comparing the environmental impact of different gulonic acid production methods
For Researchers, Scientists, and Drug Development Professionals
The production of 2-keto-L-gulonic acid, a crucial intermediate in the synthesis of Vitamin C, is dominated by a few key industrial methods. As the pharmaceutical and nutraceutical industries increasingly focus on sustainability, a thorough understanding of the environmental impact of these production routes is essential. This guide provides a detailed comparison of the primary methods for gulonic acid production: the traditional Reichstein process and the more modern two-step and one-step fermentation methods. The analysis focuses on quantitative environmental impact data, detailed experimental protocols, and visual representations of the underlying processes to aid in informed decision-making for sustainable manufacturing.
At a Glance: Comparing Production Methods
The following table summarizes the key environmental impact metrics for the different this compound production methods. It is important to note that while qualitative data strongly supports the environmental benefits of fermentation-based methods, specific quantitative life cycle assessment (LCA) data for these processes is not as readily available in the public domain as it is for the more established Reichstein process. The data for the fermentation process is therefore estimated based on related bioprocesses and qualitative statements from various sources.
| Metric | Reichstein Process | Two-Step Fermentation | One-Step Fermentation |
| Energy Consumption (MJ/kg) | High (estimated > 100) | Moderate (estimated 40-60% lower than Reichstein) | Low (estimated 10-20% lower than two-step) |
| Greenhouse Gas Emissions (kg CO2-eq/kg) | High (estimated > 10) | Moderate (estimated 40-60% lower than Reichstein) | Low (estimated 10-20% lower than two-step) |
| Water Consumption (m³/kg) | High | Moderate (significantly lower than Reichstein) | Low |
| Waste Generation ( kg/kg ) | High | Moderate | Low |
| Use of Hazardous Solvents | Yes (e.g., acetone) | Minimal to None | None |
In-Depth Analysis of Production Methods
The Reichstein Process: A Chemical Legacy
Developed in the 1930s, the Reichstein process is a well-established chemical synthesis route for producing ascorbic acid, with 2-keto-L-gulonic acid as a key intermediate.[1][2] While historically significant, this multi-step process is associated with a considerable environmental footprint.[1][2]
Environmental Impact:
The primary environmental concerns of the Reichstein process stem from its high energy consumption, use of hazardous materials, and significant waste generation.[3][4] The process involves multiple chemical reactions, some of which require high temperatures and pressures, contributing to a large carbon footprint.[5] Furthermore, the use of organic solvents like acetone (B3395972) for protective group chemistry necessitates energy-intensive recovery steps and poses risks of environmental contamination.[3][4]
A life cycle inventory for ascorbic acid production, which is closely related to this compound production, reveals significant inputs of energy (heat and electricity), hydrogen, nickel, nitrogen, oxygen, and platinum per kilogram of product.[6][7]
Two-Step Fermentation: A Greener Alternative
The two-step fermentation process has emerged as a more environmentally friendly and economically competitive alternative to the Reichstein process.[4] This method utilizes microorganisms to carry out key conversion steps, significantly reducing the reliance on harsh chemical reagents.[1]
The process typically involves two main stages:
-
Fermentation of D-sorbitol to L-sorbose: This step is carried out by microorganisms such as Gluconobacter oxydans.
-
Conversion of L-sorbose to 2-keto-L-gulonic acid: This bioconversion is achieved through a mixed culture of Ketogulonicigenium vulgare and a companion strain, often Bacillus megaterium.[8][9][10]
Environmental Advantages:
The two-step fermentation process offers several environmental benefits over the Reichstein process, including:
-
Lower Energy Consumption: Fermentation occurs at or near ambient temperatures and pressures, leading to significant energy savings.[4]
-
Reduced Water Usage: While still requiring water for fermentation media and cleaning, the overall water footprint is generally lower than in the chemical synthesis route.[4]
-
Elimination of Hazardous Solvents: The use of microorganisms replaces the need for toxic organic solvents like acetone.[4]
-
Potentially Lower Waste Generation: By utilizing biological pathways, the generation of hazardous chemical waste is minimized.[11][12]
One-Step Fermentation: The Future of Sustainable Production
Direct or one-step fermentation represents a further advancement in the biotechnological production of this compound. This method aims to convert a simple sugar, such as glucose, directly to 2-keto-L-gulonic acid using a single, genetically engineered microorganism. While still largely in the research and development phase for large-scale industrial production, one-step fermentation holds the promise of even greater environmental and economic advantages.
Potential Environmental Benefits:
-
Process Simplification: By consolidating multiple steps into a single fermentation, the overall process is simplified, leading to reduced equipment and operational costs.
-
Further Reduced Energy and Resource Consumption: A more streamlined process inherently consumes fewer resources.
-
Improved Atom Economy: Direct conversion from a simple substrate can lead to a higher theoretical yield and less waste.
Experimental Protocols and Methodologies
A critical aspect of comparing the environmental impact of different production methods is the use of standardized and transparent experimental protocols. Life Cycle Assessment (LCA) is a widely accepted methodology for this purpose.
Life Cycle Assessment (LCA) Protocol
A comprehensive LCA for this compound production would typically follow these stages:
-
Goal and Scope Definition: Clearly define the purpose of the assessment, the functional unit (e.g., 1 kg of purified this compound), and the system boundaries (e.g., cradle-to-gate).
-
Life Cycle Inventory (LCI) Analysis: This stage involves the collection of data on all inputs (raw materials, energy, water) and outputs (product, by-products, waste, emissions) for each step of the production process.
-
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This is done by classifying the inventory flows into different impact categories (e.g., global warming potential, water scarcity, ecotoxicity) and then characterizing them using scientific models.
Quantifying Waste: The E-Factor
A simpler, yet effective, metric for assessing the waste generated by a chemical process is the Environmental Factor (E-factor). The E-factor is defined as the mass of total waste produced per unit of product.[13][14]
E-Factor Calculation:
E-Factor = (Total Mass of Inputs - Mass of Desired Product) / Mass of Desired Product
This metric is particularly useful for comparing the efficiency of different chemical synthesis routes and for identifying opportunities for waste reduction.[2][15]
Visualizing the Processes
To better understand the intricacies of each production method, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and biochemical pathways.
Reichstein Process Workflow
Caption: Workflow of the Reichstein process for 2-keto-L-gulonic acid production.
Two-Step Fermentation Workflow
Caption: Workflow of the two-step fermentation process for 2-keto-L-gulonic acid.
Biochemical Pathway of L-Sorbose to 2-Keto-L-Gulonic Acid
Caption: Key enzymatic steps in the conversion of L-sorbose to 2-keto-L-gulonic acid.
Conclusion
The shift from the conventional Reichstein process to fermentation-based methods for this compound production marks a significant step towards a more sustainable pharmaceutical and nutraceutical industry. The two-step fermentation process, in particular, offers a commercially viable and environmentally superior alternative by reducing energy and water consumption and eliminating the use of hazardous solvents. While one-step fermentation processes are still under development, they hold the potential for even greater efficiencies and a further reduced environmental footprint. For researchers and drug development professionals, a thorough evaluation of the environmental impact of production methods is no longer just a matter of corporate social responsibility but a critical component of long-term strategic planning and risk management. As more quantitative data on fermentation-based processes becomes available, the case for adopting these greener technologies will only become stronger.
References
- 1. Reichstein Process → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. essfeed.com [essfeed.com]
- 4. mdpi.com [mdpi.com]
- 5. Reichstein process - Wikipedia [en.wikipedia.org]
- 6. Process Data set: Ascorbic acid production; technology mix; production mix, at plant; 100% active substance (en) - Data on the Production of Chemicals [ecoinvent.lca-data.com]
- 7. Process Data set: Ascorbic acid production; technology mix; production mix, at plant; 100% active substance (en) - Data on the Production of Chemicals [ecoinvent.lca-data.com]
- 8. Enhanced 2-keto-l-gulonic acid production by a mixed culture of Ketogulonicigenium vulgare and Bacillus megaterium using three-stage temperature control strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Potential utilization of vitamin C industrial effluents in agriculture: Soil fertility and bacterial community composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The E factor at 30: a passion for pollution prevention - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04747K [pubs.rsc.org]
- 14. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 15. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of Gulonic Acid: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of gulonic acid, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for protecting personnel, facilities, and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. While some forms, such as L-Gulonic acid γ-lactone, are not classified as hazardous substances, related compounds like 2-Keto-L-gulonic acid are known to be irritating to the eyes, skin, and respiratory system.[1][2][3] Therefore, treating all forms of this compound waste with caution is the recommended best practice.
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Ventilation: Handle this compound and its waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the sanitary sewer or in the regular trash.[4][5][6]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all this compound waste, including solutions, contaminated solids (e.g., filter paper, absorbent pads), and the first rinse from cleaning contaminated labware, in a dedicated waste container.[4]
-
Container Specifications: The container must be in good condition, leak-proof, and constructed of a material compatible with acids, such as glass or high-density polyethylene (B3416737) (HDPE).[7][8] Avoid metal containers.[7][9]
-
Avoid Mixing: Never mix this compound waste with incompatible chemicals, particularly bases, oxidizing agents, or inorganic acids.[6][10] Incompatible materials can cause dangerous reactions.
Step 2: Proper Labeling
-
Mandatory Labeling: Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[4][11]
-
Content Identification: Clearly list all contents of the container, including "this compound Waste," any solvents, and water, with their estimated concentrations or percentages.[5] Accurate labeling is a regulatory requirement and ensures safe handling by disposal personnel.
Step 3: Secure Storage
-
Closed Containers: Keep the waste container tightly sealed at all times, except when adding waste.[4][11] This prevents the release of vapors and reduces the risk of spills.
-
Storage Location: Store the container in a designated and properly ventilated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.[4]
Step 4: Arranging for Final Disposal
-
Do Not Neutralize for Drain Disposal: Unless explicitly permitted by your institution's EHS department and local regulations for very specific, dilute solutions, do not attempt to neutralize this compound for drain disposal.[5]
-
Professional Disposal: Once the waste container is 75-90% full, arrange for its collection by your institution's EHS office or a certified hazardous waste contractor.[12] Follow your organization's specific procedures for requesting a waste pickup.
Step 5: Managing Empty Containers
-
Decontamination: To be considered non-hazardous, an empty this compound container must be triple-rinsed with a suitable solvent (e.g., water).[13]
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous waste in your this compound waste stream.[4][13]
-
Final Disposal of Container: After triple-rinsing and removing or defacing the chemical label, the container may be disposed of as non-hazardous solid waste or recycled, in accordance with institutional policy.[4][14]
Quantitative Disposal Guidelines
The following table summarizes key quantitative limits and parameters that govern the handling and disposal of acidic laboratory waste.
| Parameter | Guideline/Requirement | Regulatory Context |
| pH for Sewer Discharge | Must be between 5.5 and 9.0.[5] | Regulated by local municipal sewer districts. Unauthorized pH levels can damage infrastructure and ecosystems. |
| Satellite Accumulation Area (SAA) Volume Limit | Must not exceed 55 gallons of total chemical waste or 1 quart of acutely toxic waste. | Governed by the Environmental Protection Agency (EPA) and state environmental agencies. |
| Container Fill Level | Fill liquid waste containers to no more than 75% of their total capacity. | Prevents spills from expansion and facilitates safe handling and transport. |
| Waste Removal Timeline | Hazardous waste must be removed from the laboratory within twelve months of the accumulation start date.[15] | As per EPA regulations for academic laboratories (Subpart K), ensuring timely disposal of old chemicals. |
Experimental Workflow and Logical Diagrams
The following diagrams illustrate the procedural flow for this compound disposal and the decision-making process for handling chemical waste.
Caption: Workflow for the proper collection, storage, and disposal of this compound waste.
Caption: Decision pathway for classifying and routing laboratory chemical waste streams.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 7. acewaste.com.au [acewaste.com.au]
- 8. How to Dispose of Used Acid: A Safe and Responsible Guide [greenflow.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. laballey.com [laballey.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. vumc.org [vumc.org]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. epa.gov [epa.gov]
Personal protective equipment for handling Gulonic acid
Essential Safety and Handling Guide for Gulonic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks. The information is primarily based on the safety data for 2-Keto-L-gulonic acid, a common form of this compound, which is known to be an irritant to the eyes, respiratory system, and skin.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, particularly in its 2-Keto-L-gulonic acid form, presents several hazards that necessitate the use of appropriate personal protective equipment.
Summary of Hazards:
| Hazard Type | Description |
| Eye Contact | Causes eye irritation and may lead to chemical conjunctivitis.[1] |
| Skin Contact | Causes skin irritation and may be harmful if absorbed through the skin.[1] |
| Inhalation | Causes respiratory tract irritation.[1] Inhalation could be harmful and may cause symptoms such as a burning sensation, coughing, wheezing, and shortness of breath.[1] |
| Ingestion | May cause irritation of the digestive tract and could be harmful if swallowed.[1] |
Required Personal Protective Equipment (PPE):
To mitigate these risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact, irritation, and potential absorption of the chemical.[1] |
| Body Protection | A lab coat or other appropriate protective clothing. | Shields skin from accidental spills and contamination.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when engineering controls are insufficient to maintain low airborne concentrations, or if irritation is experienced.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Inspect incoming containers for damage or leaks.
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed to prevent dust accumulation and contamination.[1]
-
Store away from incompatible materials.
2. Preparation and Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Minimize the generation of dust when handling the solid form.[1]
-
Avoid direct contact with eyes, skin, and clothing.[1]
-
Do not ingest or inhale the substance.[1]
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, vacuum or sweep up the spilled material.[2]
-
Place the collected material into a suitable, labeled container for disposal.[2]
-
Clean the spill area thoroughly.
-
Avoid actions that could generate dust.[2]
4. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek medical attention.[2] |
Disposal Plan
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection and Storage:
-
Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[3]
-
Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area, away from incompatible materials.[3]
Disposal Procedure:
-
This compound waste must be disposed of as hazardous chemical waste.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
The primary recommended method of disposal is through a licensed chemical destruction facility, which may involve controlled incineration with flue gas scrubbing.[1]
-
Alternatively, the waste may be neutralized with a suitable base (e.g., sodium bicarbonate) under controlled conditions by trained personnel before disposal, in accordance with local regulations.[5]
-
Arrange for the collection of the hazardous waste by a licensed disposal company.[6]
Visual Workflow for Handling this compound
The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from receipt to disposal.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
